Technical Documentation Center

4-[2-(2-Hydroxyethoxy)ethyl]morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[2-(2-Hydroxyethoxy)ethyl]morpholine
  • CAS: 3603-45-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine: Synthesis, Applications, and Core Scientific Principles for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Morpholine Derivative 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, identified by its CAS number 3603-45-0 , is a unique morph...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Morpholine Derivative

4-[2-(2-Hydroxyethoxy)ethyl]morpholine, identified by its CAS number 3603-45-0 , is a unique morpholine derivative that has garnered significant interest within the pharmaceutical and chemical synthesis landscapes.[1] Its molecular structure, which incorporates both a hydrophilic hydroxyethoxy chain and a tertiary amine within the morpholine ring, imparts a distinct set of physicochemical properties. These characteristics make it a valuable building block and functional ingredient in a range of applications, most notably in the synthesis of complex pharmaceutical intermediates and in the formulation of drug products requiring enhanced solubility and stability.[1] This technical guide provides a comprehensive overview of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, from its synthesis and chemical properties to its critical role in drug development and the essential safety protocols for its handling.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is paramount for its effective application in research and development.

PropertyValueSource
CAS Number 3603-45-0
Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 227 °C at 757 mmHg
Density 1.083 g/mL at 25 °C
Solubility Fully miscible in water
Refractive Index n20/D 1.476

Synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine: A Mechanistic Approach

The industrial synthesis of morpholine and its derivatives often involves the reaction of diethylene glycol with ammonia under high temperature and pressure in the presence of a hydrogenation catalyst. This process can be adapted for the production of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Reaction Pathway: Diethylene Glycol and Morpholine

A common laboratory and potential industrial synthesis route involves the reaction of diethylene glycol with morpholine over a copper or cobalt catalyst on a silica or alumina gel support, in the presence of hydrogen.

Synthesis_Pathway DEG Diethylene Glycol Catalyst Copper or Cobalt Catalyst (Silica/Alumina Support) DEG->Catalyst Reacts with Morpholine Morpholine Morpholine->Catalyst Product 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Catalyst->Product Yields Hydrogen H2 Hydrogen->Catalyst Presence of

Caption: Synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Experimental Protocol: Synthesis from Diethylene Glycol and Morpholine

  • Catalyst Preparation : Prepare a fixed-bed reactor with a copper or cobalt catalyst on an amorphous silica or alumina gel support.

  • Reactant Feed : Introduce a mixture of diethylene glycol and morpholine into the reactor.

  • Hydrogenation : Co-feed hydrogen gas into the reactor.

  • Reaction Conditions : Maintain the reactor at a temperature between 150°C and 400°C and a pressure ranging from 30 to 400 atmospheres.

  • Product Isolation : The reaction mixture is cooled, and the product, 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, is separated from unreacted starting materials and byproducts through fractional distillation.

The causality behind these conditions lies in the need to overcome the activation energy for the amination of the glycol. The catalyst facilitates the dehydrogenation of the alcohol to an aldehyde intermediate, which then undergoes reductive amination with morpholine. Hydrogen pressure is crucial to maintain the catalyst's activity and to drive the reductive amination step.

Applications in Drug Development and Pharmaceutical Sciences

The unique structural features of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine make it a valuable asset in the synthesis of novel therapeutics and in drug formulation.

Role as a Synthetic Building Block: A2A Adenosine Receptor Antagonists

Morpholine and its derivatives are key structural motifs in a variety of biologically active compounds.[1] While a direct synthesis of a marketed drug using 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is not prominently documented in publicly available literature, its structural similarity to other reagents suggests its utility in constructing complex heterocyclic systems. For instance, morpholine-containing side chains are often incorporated into the structures of adenosine A2A receptor antagonists, which are being investigated for the treatment of Parkinson's disease and other neurodegenerative disorders.[2][3] The hydroxyethoxyethyl side chain of the title compound can be further functionalized, for example, by conversion of the hydroxyl group to a leaving group, allowing for its attachment to a core scaffold.

The rationale for incorporating a morpholine moiety often stems from its ability to improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility and metabolic stability.

Drug_Development_Logic Start 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Step1 Functionalization of Hydroxyl Group (e.g., Tosylation, Mesylation) Start->Step1 Provides reactive handle Step2 Nucleophilic Substitution with Core Scaffold (e.g., Triazolotriazine, Purine) Step1->Step2 Creates good leaving group Result A2A Receptor Antagonist Candidate Step2->Result Forms final structure Goal Improved Pharmacokinetic Profile (Solubility, Stability) Result->Goal Achieves desired properties

Caption: Logic flow for the use of the title compound in synthesis.

Application in Drug Formulation and Delivery

The physicochemical properties of a drug molecule are critical determinants of its formulation and in vivo performance.[4][5] 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, with its high water solubility and potential to act as a co-solvent or excipient, can be a valuable tool for formulation scientists.[1]

  • Solubility Enhancement : For poorly soluble active pharmaceutical ingredients (APIs), the inclusion of a co-solvent like 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in a liquid or semi-solid formulation can significantly increase the drug's solubility, thereby improving its bioavailability.[1]

  • pH Modification : The tertiary amine of the morpholine ring can act as a weak base, allowing for its use as a pH adjusting agent in formulations to enhance the stability or solubility of pH-sensitive drugs.[1]

  • Prodrug Synthesis : The terminal hydroxyl group can be esterified with a carboxylic acid-containing drug to form a prodrug.[6] This strategy can be employed to improve the drug's solubility, taste, or to achieve targeted delivery. A notable example, though with a similar compound, is the synthesis of ester prodrugs of naproxen to enhance its properties.[6]

Analytical Quality Control

Ensuring the purity and identity of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is crucial for its use in pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation : Dilute the sample in a suitable solvent, such as methanol.

  • GC Conditions :

    • Column : A non-polar column, such as a DB-5ms.

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 50 °C, ramp to 280 °C.

    • Carrier Gas : Helium.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Mass Range : Scan from m/z 30 to 300.

  • Data Analysis : The retention time is used for identification, and the peak area is used for quantification against a standard curve. The mass spectrum provides confirmation of the molecular structure.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to confirm the chemical structure. The characteristic signals for the morpholine ring protons and the hydroxyethoxyethyl chain can be unambiguously assigned.[7][8]

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the key functional groups, such as the broad O-H stretch from the alcohol and the C-O-C stretches from the ether and morpholine ring.[9]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Hazard Identification [9][10][11]

  • Skin Irritation : Causes skin irritation.

  • Eye Irritation : Causes serious eye irritation.

  • Respiratory Irritation : May cause respiratory irritation.

Personal Protective Equipment (PPE) [10][12]

  • Eye Protection : Wear safety glasses with side-shields or chemical goggles.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection : Wear a lab coat or other protective clothing.

Handling and Storage [10][11]

  • Handling : Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

First Aid Measures [10][11]

  • Eye Contact : Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a versatile and valuable chemical entity for researchers and professionals in drug development. Its unique combination of a morpholine ring and a hydroxyethoxyethyl side chain provides a powerful tool for the synthesis of complex molecules and the formulation of challenging APIs. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for unlocking its full potential in the advancement of pharmaceutical sciences.

References

  • EMCO Chemicals. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Applications of 4-(2-Hydroxyethyl)morpholine in Chemical Synthesis. 2025-12-24. [Link]

  • PubChem. 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. [Link]

  • PubChemLite. 4-[2-(2-hydroxyethoxy)ethyl]morpholine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine, 99%. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Ethylmorpholine. [Link]

  • ResearchGate. Physicochemical Properties, Formulation, and Drug Delivery: Principles and Applications | Request PDF. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. 2008-05-06. [Link]

  • PubMed Central. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? 2022-04-07. [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. [Link]

  • PubChem. 4-((2-Aminoethoxy)ethyl)morpholine. [Link]

  • BMRB. bmse000154 4-(2-Aminoethyl)morpholine. [Link]

  • PubMed. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? 2022-04-07. [Link]

  • Slideshare. Physico-chemical Properties Affecting Drug Formulation. [Link]

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. 2024-08-14. [Link]

  • ResearchGate. Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. 2022-12-24. [Link]

  • ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

Sources

Exploratory

4-[2-(2-Hydroxyethoxy)ethyl]morpholine physical properties

An In-depth Technical Guide to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine for Advanced Research and Development Abstract This guide provides a comprehensive technical overview of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS N...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine for Advanced Research and Development

Abstract

This guide provides a comprehensive technical overview of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS No. 3603-45-0), a functionalized heterocyclic compound of significant interest to researchers and professionals in drug development. While extensive experimental data on its physical properties are not broadly published, this document synthesizes available computed data, contextual information from related morpholine structures, and its primary application as a synthetic building block. We will delve into its molecular identity, physicochemical characteristics, core applications in medicinal chemistry—particularly in the synthesis of bioactive molecules like A2A receptor antagonists—and provide a representative experimental workflow grounded in established synthetic principles. This guide is structured to deliver not just data, but actionable, field-proven insights into the practical application and handling of this versatile chemical intermediate.

Chemical and Molecular Identity

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a derivative of morpholine, a scaffold widely regarded as a "privileged structure" in medicinal chemistry. Its utility stems from the favorable physicochemical, metabolic, and biological properties the morpholine ring imparts to a molecule.[1] The subject compound is further functionalized with a hydrophilic hydroxyethoxyethyl side chain, enhancing its utility as a versatile building block for tuning the pharmacokinetic profiles of drug candidates.

The unique structure, featuring a tertiary amine, two ether linkages, and a primary alcohol, provides multiple sites for hydrogen bonding and potential for further chemical modification, making it a valuable reagent in the synthesis of complex molecular architectures.

IdentifierValueSource
Chemical Name 4-[2-(2-Hydroxyethoxy)ethyl]morpholineN/A
IUPAC Name 2-(2-morpholin-4-ylethoxy)ethanol[2]
CAS Number 3603-45-0[2][3]
Molecular Formula C₈H₁₇NO₃[2][3]
Molecular Weight 175.23 g/mol [2][3]
InChIKey BLIMWOGCOCPQEU-UHFFFAOYSA-N[2]
Synonyms 2-(2-morpholinoethoxy)ethanol, N-[2-(2-hydroxyethoxy)ethyl]morpholine[2][4]

Physicochemical Properties: A Data-Driven Analysis

Direct experimental values for many physical properties of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine are not extensively documented in readily accessible literature. However, computational models and data from analogous structures provide valuable insights into its expected behavior.

PropertyValueTypeSource
XLogP3-AA -0.9Computed[2]
Hydrogen Bond Donors 1Computed[2]
Hydrogen Bond Acceptors 4Computed[2]
Rotatable Bonds 5Computed[2]
Exact Mass 175.12084340 DaComputed[2]
Storage Temperature 2-8°C, Sealed in dry conditionsExperimental[3]
Interpretation and Field Insights
  • Solubility and Polarity: The computed XLogP of -0.9 indicates a high degree of hydrophilicity.[2] This is expected due to the presence of the morpholine ring's oxygen and nitrogen atoms, the ether linkages, and the terminal hydroxyl group, all of which can participate in hydrogen bonding with water. This property is highly advantageous in drug development for improving the aqueous solubility of a parent compound, which is often a critical factor for bioavailability.

  • Reactivity: The terminal primary alcohol is a key functional handle, readily available for esterification, etherification, or oxidation to introduce further complexity. The tertiary amine of the morpholine ring is a weak base and can act as a nucleophile in substitution reactions.

  • Physical State: Based on its molecular weight and the properties of similar structures like 4-(2-Hydroxyethyl)morpholine (Boiling Point: 226-228°C), it is expected to be a high-boiling point liquid at standard temperature and pressure.[5][6] Its hygroscopic nature, common for such structures, necessitates storage in a dry, sealed environment to maintain purity.[3]

Core Application in Medicinal Chemistry

The primary documented application of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is as a key intermediate in the synthesis of complex heterocyclic compounds for drug discovery.

Synthesis of Triazolotriazine Derivatives as A2A Receptor Antagonists

A notable application is in the preparation of triazolotriazine derivatives, a class of compounds investigated as A2A adenosine receptor antagonists.[3]

  • Therapeutic Rationale: A2A receptor antagonists are a significant area of research in immuno-oncology and for neurodegenerative disorders like Parkinson's disease. By blocking the A2A receptor, these agents can enhance the anti-tumor activity of T-cells within the tumor microenvironment.

  • Role of the Morpholine Moiety: In this context, 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is used to introduce a specific side chain onto the triazolotriazine core. This side chain is not merely a structural component; it is critical for modulating the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The hydrophilicity and hydrogen bonding capacity of the hydroxyethoxyethyl-morpholine group can improve solubility, alter plasma protein binding, and provide a metabolic site, all of which are essential for developing a viable drug candidate.

Representative Experimental Workflow

The following protocol describes a representative nucleophilic aromatic substitution (SₙAr) reaction, a common strategy for incorporating amine-containing fragments like 4-[2-(2-Hydroxyethoxy)ethyl]morpholine onto an activated heterocyclic core, such as a dichlorotriazine.

Objective: To synthesize a 2-chloro-4-(substituted)-1,3,5-triazine by reacting 2,4-dichloro-1,3,5-triazine with 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 2,4-dichloro-1,3,5-triazine (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Causality: Anhydrous solvent is critical because the triazine is susceptible to hydrolysis. The inert nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Reaction Setup:

    • Cool the solution to 0-5°C using an ice bath.

    • Causality: The SₙAr reaction on dichlorotriazine is highly exothermic. Starting at a low temperature allows for controlled addition and prevents runaway reactions or the formation of di-substituted byproducts.

  • Nucleophile Addition:

    • In a separate flask, prepare a solution of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous THF.

    • Causality: The base (DIPEA) is required to neutralize the HCl generated during the substitution reaction. A non-nucleophilic base is chosen to avoid it competing with the morpholine reagent.

    • Add the morpholine/base solution dropwise to the cooled triazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting dichlorotriazine is consumed.

    • Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. Monitoring is essential to determine the optimal reaction time and prevent degradation.

  • Workup and Isolation:

    • Once complete, filter the reaction mixture to remove the DIPEA-HCl salt.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Redissolve the crude material in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Causality: The aqueous wash removes any remaining inorganic salts and water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Silica gel chromatography separates the desired mono-substituted product from unreacted starting material and any di-substituted byproducts based on polarity.

Workflow Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep_triazine Dissolve Dichlorotriazine in anhydrous THF cool Cool Triazine solution to 0-5°C prep_triazine->cool prep_morpholine Prepare Morpholine + Base in anhydrous THF add Dropwise Addition of Morpholine solution prep_morpholine->add cool->add stir Stir at RT (4-16h) add->stir monitor Monitor via TLC/LC-MS stir->monitor filter Filter DIPEA-HCl salt monitor->filter concentrate Concentrate Filtrate filter->concentrate wash Aqueous Wash (NaHCO₃, Brine) concentrate->wash dry Dry & Concentrate wash->dry chrom Column Chromatography dry->chrom product Final Product chrom->product

Workflow for SₙAr Synthesis

Safety and Handling Profile

As a laboratory chemical, 4-[2-(2-Hydroxyethoxy)ethyl]morpholine must be handled with appropriate precautions. The aggregated GHS classification indicates the following hazards:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H318/H319: Causes serious eye damage / serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials, as recommended.[3]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

4-[2-(2-Hydroxyethoxy)ethyl]morpholine stands out as a highly functionalized and valuable building block for medicinal chemistry and drug development. While a complete, experimentally verified dataset of its physical properties is sparse, its molecular structure provides clear indicators of its high polarity, hydrophilicity, and chemical reactivity. Its documented role in the synthesis of A2A receptor antagonists highlights its importance in creating molecules with tailored pharmacokinetic properties. The insights and protocols provided in this guide are intended to equip researchers with the necessary technical understanding to effectively and safely utilize this compound in their advanced research and development programs.

References

  • EMCO Chemicals. (n.d.). Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. PubChem. [Link]

  • Zhan, Z., et al. (2020). Synthesis of triazolotriazine derivatives as c-Met inhibitors. Medicinal Chemistry Research, 29, 936–944. [Link]

  • Loba Chemie. (n.d.). N-(2-HYDROXYETHYL)MORPHOLIN. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[2-(2-hydroxyethoxy)ethyl]morpholine. PubChem Lite. [Link]

  • Wang, Y., et al. (2023). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 28(19), 6891. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine, 99%. [Link]

  • Zakeri Khatir, Z., et al. (2024). Design and Development of[5][7][8]Triazolo[4,3-b][5][7][8]triazines as Potential Anticancer Agents. ResearchGate. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • El-Gendy, Z. (2014). Synthesis of triazolotriazine derivatives 5-8. ResearchGate. [Link]

  • Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET. [Link]

  • Stenutz, R. (n.d.). 4-(2-ethoxyethyl)morpholine. [Link]

  • Bakulev, V. A., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines. Beilstein Journal of Organic Chemistry, 17, 1266–1275. [Link]

  • Cignarella, G., & Villa, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2728–2749. [Link]

  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Sahu, P. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 2351–2369. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Critical Role of Solubility in Scientific Advancement In the realms of pharmaceutical development, chemical synthesis, and mater...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone physical property. It dictates formulation strategies, bioavailability, reaction kinetics, and the overall feasibility of a product's application. This guide is dedicated to providing a comprehensive technical overview of the solubility characteristics of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS No. 3603-45-0), a versatile morpholine derivative. As a Senior Application Scientist, the aim is to not only present raw data but to contextualize it, offering insights into the underlying principles and practical methodologies that are crucial for laboratory and industrial applications. This document is structured to empower researchers with the knowledge to effectively utilize this compound in their work, ensuring both scientific integrity and successful outcomes.

Physicochemical Profile of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

Before delving into solubility specifics, it is essential to understand the fundamental physicochemical properties of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, as these intrinsically influence its solubility behavior.

PropertyValueReference
Molecular Formula C8H17NO3[1][2]
Molecular Weight 175.23 g/mol [1]
Appearance Typically a clear to pale-yellow liquid[3]
Boiling Point Approximately 250 - 260 °C[3]
Density Around 1.05 - 1.10 g/cm³[3]

The presence of a morpholine ring, a hydroxyl group, and an ether linkage in its structure imparts a unique combination of hydrophilicity and some lipophilic character, making its solubility in various media a subject of significant interest.

Aqueous and Organic Solvent Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." The polarity of both the solute and the solvent plays a critical role.

Aqueous Solubility

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is soluble in water .[3] This high aqueous solubility can be attributed to the presence of the nitrogen and oxygen atoms in the morpholine ring, as well as the hydroxyl group, all of which can form hydrogen bonds with water molecules.

Organic Solvent Solubility

This compound is also soluble in many organic solvents.[3] While specific quantitative data is not extensively available in the public domain, its miscibility with a range of organic solvents is a noted characteristic. A related compound, 4-(2-Hydroxyethyl)morpholine, is recognized for its excellent solubility in both water and organic solvents.[4] Another similar molecule, Dimorpholinodiethyl ether, is also soluble in water and various organic solvents.[5]

Table of Known Solubility for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine and Related Compounds:

CompoundSolventSolubilityReference
4-[2-(2-Hydroxyethoxy)ethyl]morpholineWaterSoluble[3]
4-[2-(2-Hydroxyethoxy)ethyl]morpholineOrganic SolventsSoluble in many[3]
4-(2-Hydroxyethyl)morpholineWaterFully miscible[6][7]
4-(2-Hydroxyethyl)morpholineOrganic SolventsExcellent solubility[4]
Dimorpholinodiethyl etherWaterSoluble[5][8]
Dimorpholinodiethyl etherChloroformSlightly[9][10]
Dimorpholinodiethyl etherEthyl AcetateSlightly[9][10]
MorpholineWaterCompletely miscible[11][12]

Factors Influencing Solubility

The solubility of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is not a static value but is influenced by several environmental factors. Understanding these factors is crucial for controlling and optimizing its application.

Temperature

For most solid solutes in liquid solvents, solubility increases with temperature. While 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a liquid at room temperature, the principle of temperature dependence on miscibility still applies. The effect of temperature on the solubility of this compound in various solvents would require experimental determination, often through turbidimetry, to observe phase transitions.[13]

pH

The morpholine moiety in the compound's structure contains a nitrogen atom that can be protonated, making the molecule's overall charge and polarity pH-dependent. In acidic solutions, the nitrogen atom will be protonated, forming a morpholinium cation. This increased polarity generally enhances solubility in polar solvents like water. Conversely, in basic solutions, the nitrogen remains unprotonated. For morpholine itself, its solubility is noted to be restricted in alkaline aqueous solutions.[12] Therefore, the pH of the aqueous medium is a critical parameter to consider and control when working with 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Presence of Co-solvents and Other Solutes

The addition of co-solvents can significantly alter the solubility of a solute. For instance, the use of a water-miscible organic solvent can enhance the solubility of a less polar compound in an aqueous system. The presence of other solutes, such as salts, can also impact solubility through the "common ion effect" or by altering the properties of the solvent.[14]

Experimental Determination of Solubility: A Methodological Approach

Accurate solubility data is paramount for research and development. The following section outlines a standard protocol for determining the thermodynamic solubility of a compound like 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

The Shake-Flask Method

The shake-flask method, established by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability, particularly for compounds with low solubility.[14]

Protocol:

  • Preparation of Saturated Solution: An excess amount of the solute (4-[2-(2-Hydroxyethoxy)ethyl]morpholine) is added to a known volume of the solvent in a sealed container. The amount of solute should be sufficient to ensure that a solid phase remains in equilibrium with the solution.

  • Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, the mixture is allowed to stand undisturbed to allow the undissolved solute to settle. Centrifugation can be employed to expedite this process and ensure a clear supernatant.

  • Sampling and Dilution: A known volume of the clear supernatant is carefully withdrawn. This sample is then diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: The concentration of the solute in the diluted sample is determined using a validated analytical technique.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Diagram of the Shake-Flask Method Workflow:

ShakeFlaskMethod A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature A->B Agitation C 3. Separate solid and liquid phases B->C Settling/ Centrifugation D 4. Sample and dilute the supernatant C->D E 5. Quantify solute concentration D->E F 6. Calculate solubility E->F

Caption: Workflow of the shake-flask method for solubility determination.

Analytical Techniques for Quantification

The choice of analytical method for quantification is crucial for accuracy. Several techniques can be employed, with the selection depending on the properties of the solute and the required sensitivity.

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a powerful technique for quantifying volatile or semi-volatile compounds like morpholine derivatives.[15][16] Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.[16][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, Refractive Index) is another common method. As morpholine derivatives may lack a strong chromophore, derivatization might be required for UV detection.[15]

  • Titration: For acidic or basic compounds, potentiometric titration can be a straightforward method to determine concentration.

Diagram of Analytical Quantification Options:

AnalyticalMethods SolubilitySample Diluted Supernatant from Shake-Flask GC Gas Chromatography (GC) SolubilitySample->GC HPLC High-Performance Liquid Chromatography (HPLC) SolubilitySample->HPLC Titration Potentiometric Titration SolubilitySample->Titration Quantification Solubility Data GC->Quantification HPLC->Quantification Titration->Quantification

Caption: Common analytical techniques for quantifying solute concentration.

Applications in Drug Development and Research

The solubility of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine and its derivatives is of significant interest in several fields.

  • Pharmaceutical Formulations: Morpholine derivatives have been investigated for their potential in medicinal chemistry, with some exhibiting biological activities such as analgesic and anti-inflammatory properties.[18] Good aqueous solubility is often a desirable trait for drug candidates to enhance bioavailability.

  • Chemical Synthesis: Its role as a solvent and reagent in organic synthesis is facilitated by its solubility profile.[4] For instance, 4-(2-Hydroxyethyl)morpholine is used as an intermediate in chemical synthesis.[6][7]

  • Corrosion Inhibition: Morpholine and its derivatives are utilized as corrosion inhibitors, particularly in boiler water treatment, where their solubility and ability to neutralize pH are crucial.[11]

Conclusion and Future Perspectives

This guide has provided a detailed overview of the solubility of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, drawing upon available data for the compound and its structural analogs. The key takeaway for researchers is its favorable solubility in aqueous and various organic media, a characteristic that underpins its utility in diverse applications. However, it is also clear that more extensive quantitative solubility data, particularly across a range of temperatures and in a wider array of solvents, would be highly beneficial to the scientific community. Future research should focus on systematically determining these solubility profiles to further unlock the potential of this versatile morpholine derivative.

References

  • LookChem. Cas 6425-39-4, 2,2-Dimorpholinodiethylether. [Link]

  • PubChem. 4-(2-(2-Hydroxyethoxy)ethyl)morpholine | C8H17NO3 | CID 458464. [Link]

  • EMCO Chemicals. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. [Link]

  • Ataman Kimya. DIMORPHOLINODIETHYL ETHER. [Link]

  • DOSS. 2,2'-Dimorpholinyldiethyl Ether. [Link]

  • Solubility of Things. 4-ethylmorpholine. [Link]

  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [Link]

  • ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • Semantic Scholar. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • OSHA. T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. [Link]

  • ResearchGate. The derivatization reaction of morpholine. [Link]

  • Consolidated Chemical. Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. [Link]

  • PubChemLite. 4-[2-(2-hydroxyethoxy)ethyl]morpholine. [Link]

  • Bouling Chemical Co., Limited. N-(2-(2-Hydroxyethoxy)Ethyl)Morpholine. [Link]

  • Loba Chemie. N-(2-HYDROXYETHYL)MORPHOLIN For synthesis. [Link]

  • Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Morpholine. [Link]

  • PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PubChem. Morpholine | C4H9NO | CID 8083. [Link]

  • MDPI. Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. [Link]

Sources

Exploratory

A Guide to the Spectral Analysis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS: 3603-45-0), a molecule of interest in c...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS: 3603-45-0), a molecule of interest in chemical synthesis and drug development. Given the scarcity of directly published experimental spectra for this specific compound, this document synthesizes data from analogous structures and foundational spectral principles to present a robust, predictive interpretation. This approach is designed to empower researchers to confidently identify and characterize this molecule.

The molecular structure, with a molecular formula of C₈H₁₇NO₃ and a monoisotopic mass of 175.121 Da, combines a morpholine ring with a diethylene glycol-derived side chain.[1][2] This unique combination of a tertiary amine and ether linkages dictates its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton Perspective (¹H NMR)

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often used for its ability to dissolve a wide range of organic compounds and its single, well-defined residual peak.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm. This provides a universal reference point for all chemical shifts.

  • Acquisition Parameters: Acquire the spectrum at a standard probe temperature (e.g., 298 K). Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and an adequate number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation

The asymmetry of the molecule means that all eight methylene groups are chemically distinct and should, in principle, produce unique signals. The following table details the predicted chemical shifts (δ), multiplicities, and assignments. These predictions are derived from established data for N-ethylmorpholine and diethylene glycol.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (in CDCl₃)

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Prediction
a HO-CH ₂-~3.72t, J ≈ 5 Hz2HProtons adjacent to the terminal hydroxyl group. Similar to diethylene glycol.[5]
b -OCH ₂-CH₂OH~3.68t, J ≈ 5 Hz2HProtons adjacent to an ether oxygen and the terminal hydroxyethyl group.
c -N-CH₂-CH ₂-O-~3.65t, J ≈ 5.5 Hz2HMethylene group adjacent to the central ether oxygen.
d -N-CH ₂-CH₂-O-~2.75t, J ≈ 5.5 Hz2HMethylene group alpha to the morpholine nitrogen, deshielded by the nitrogen atom.
e O(CH₂CH ₂)₂N-~3.70t, J ≈ 4.5 Hz4HProtons on carbons adjacent to the morpholine oxygen, deshielded.
f O(CH ₂CH₂)₂N-~2.55t, J ≈ 4.5 Hz4HProtons on carbons adjacent to the morpholine nitrogen.
g -OH Variables (broad)1HThe hydroxyl proton signal is often broad and its chemical shift is concentration and temperature dependent.

graph "Molecule_Structure_H" {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="sans-serif"];
edge [fontsize=10];
// Atom nodes
N1 [label="N", pos="0,0!"];
O2 [label="O", pos="2,1.5!"];
C3 [label="C(f)", pos="-1.2,1!"];
C4 [label="C(f)", pos="-1.2,-1!"];
C5 [label="C(e)", pos="1.2,1!"];
C6 [label="C(e)", pos="1.2,-1!"];
C7 [label="C(d)", pos="-2.5,0!"];
C8 [label="C(c)", pos="-3.8,0!"];
O9 [label="O", pos="-5.1,0!"];
C10 [label="C(b)", pos="-6.4,0!"];
C11 [label="C(a)", pos="-7.7,0!"];
O12 [label="OH(g)", pos="-9,0!"];

// Edges for bonds
N1 -- C3;
N1 -- C4;
N1 -- C5;
N1 -- C6;
C3 -- C4;
C5 -- C6;
O2 -- C5;
O2 -- C6;
N1 -- C7;
C7 -- C8;
C8 -- O9;
O9 -- C10;
C10 -- C11;
C11 -- O12;

}

Caption: Labeled structure of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine for ¹H NMR.

Carbon-13 NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with key differences in acquisition:

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Acquisition Mode: Data is typically acquired in a proton-decoupled mode. This collapses all carbon-proton couplings, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

  • Acquisition Parameters: A wider spectral width is necessary. A longer acquisition time and a higher number of scans are generally required to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Spectrum and Interpretation

Each of the eight carbon atoms in the molecule is in a unique chemical environment and is expected to produce a distinct signal. The predicted chemical shifts are based on data from morpholine and diethylene glycol derivatives.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (in CDCl₃)

LabelAssignmentPredicted δ (ppm)Rationale for Prediction
a HO-C H₂-~61.5Carbon attached to the terminal hydroxyl group, least deshielded of the oxygenated carbons.[7]
b -O-C H₂-CH₂OH~72.5Ether carbon adjacent to the terminal hydroxyethyl group.
c -N-CH₂-C H₂-O-~70.0Ether carbon adjacent to the ethyl-morpholine moiety.
d -N-C H₂-CH₂-O-~57.5Carbon alpha to the morpholine nitrogen.
e O(CH₂C H₂)₂N-~67.0Carbons adjacent to the morpholine oxygen.
f O(C H₂CH₂)₂N-~54.0Carbons adjacent to the morpholine nitrogen.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.

  • Detection: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Predicted Mass Spectrum and Interpretation

The molecular ion (M⁺•) for C₈H₁₇NO₃ is expected at an m/z of 175. The fragmentation pattern is dictated by the most stable resulting cations and the weakest bonds. The two primary sites for fragmentation are the alpha-cleavage adjacent to the morpholine nitrogen and the cleavage of the C-O bonds in the ether chain.[8][9]

Key Predicted Fragments:

  • m/z 100 (Base Peak): This is the most anticipated and likely the most abundant fragment (the base peak). It results from the characteristic alpha-cleavage of the bond between the ethyl group and the morpholine nitrogen. This produces the stable N-methylenemorpholinium cation.

  • m/z 130: Loss of the terminal hydroxyethyl group (-CH₂CH₂OH, 45 Da) via cleavage of an ether C-O bond.

  • m/z 86/87: Fragments corresponding to the morpholine ring itself, arising from more complex rearrangements or cleavage within the side chain.

  • m/z 45: A fragment corresponding to the [HOCH₂CH₂]⁺ ion.

  • m/z 57: Cleavage between the two ether-linked carbons can lead to a [CH₂-N-morpholine]⁺ fragment.

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_ether Ether Cleavage M Molecular Ion (M⁺•) m/z = 175 F100 [C₅H₁₀NO]⁺ m/z = 100 (Base Peak) M->F100 - •C₃H₇O₂ F130 [C₆H₁₂NO₂]⁺ m/z = 130 M->F130 - •C₂H₅O F45 [C₂H₅O]⁺ m/z = 45 M->F45 - •C₆H₁₂NO₂

Caption: Predicted major fragmentation pathways for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in EI-MS.

Conclusion

The structural characterization of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine can be confidently achieved through a combined interpretation of NMR and MS data. The ¹H and ¹³C NMR spectra are defined by the distinct signals of the N-substituted morpholine ring and the flexible diethylene glycol side chain. The mass spectrum is characterized by a prominent base peak at m/z 100, resulting from a predictable and highly favorable alpha-cleavage, which serves as a definitive diagnostic marker for the N-ethylmorpholine substructure. This guide provides the foundational data and interpretive logic necessary for researchers to unambiguously identify this compound.

References

  • PubChem. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PubChemLite. (n.d.). 4-[2-(2-hydroxyethoxy)ethyl]morpholine. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). 4-Morpholineethanol. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Diethylene Glycol. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Home. AIST. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). Diethylene glycol. Wiley. Retrieved January 11, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 11, 2026, from [Link]

  • University of Montana ScholarWorks. (n.d.). Proton Transfer Reaction-Mass Spectrometry measurements of propylene glycol and diethylene glycol: preliminary results. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Ethylmorpholine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • MassBank. (n.d.). Diethylene glycol monobutyl ether. Retrieved January 11, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved January 11, 2026, from [Link]

Sources

Foundational

2-(2-morpholinoethoxy)ethanol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-morpholinoethoxy)ethanol Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-morpholinoethoxy)ethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(2-morpholinoethoxy)ethanol (CAS No. 6425-39-4), a valuable intermediate in pharmaceutical and chemical synthesis. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into its preparation and analysis. The guide details a robust synthesis protocol via the Williamson ether synthesis, explains the causality behind experimental choices, and outlines a self-validating system of characterization through spectroscopic methods.

Introduction and Significance

2-(2-morpholinoethoxy)ethanol is a bifunctional organic molecule incorporating a morpholine moiety, a diether linkage, and a primary alcohol. This unique combination of functional groups makes it a versatile building block in organic synthesis. The morpholine ring, a common heterocyclic motif in medicinal chemistry, often imparts desirable physicochemical properties such as increased water solubility and metabolic stability. The ethoxyethanol chain provides a flexible linker, and the terminal hydroxyl group allows for further functionalization.

Notably, 2-(2-morpholinoethoxy)ethanol serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is its use in the esterification of mycophenolic acid to produce Mycophenolate Mofetil, an immunosuppressant drug critical in preventing organ transplant rejection[1]. Its utility extends to being a precursor for specialty chemicals, surfactants, and catalysts[2]. Understanding its synthesis and characterization is therefore crucial for process development and quality control in these fields.

Synthesis Methodology: The Williamson Ether Synthesis Approach

The most common and industrially scalable method for preparing 2-(2-morpholinoethoxy)ethanol is a variation of the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or an amine[3][4]. In this context, morpholine acts as the nucleophile, and a suitable 2-carbon electrophile with a leaving group is required. A logical and efficient pathway involves the reaction of morpholine with 2-(2-chloroethoxy)ethanol.

Rationale for Synthetic Route

The choice of the Williamson ether synthesis is predicated on several factors:

  • High Reliability: It is a well-established, robust reaction with predictable outcomes for primary halides[4].

  • Reagent Accessibility: The starting materials, morpholine and 2-(2-chloroethoxy)ethanol, are commercially available or can be readily synthesized. 2-(2-chloroethoxy)ethanol can be prepared from diethylene glycol and a chlorinating agent like hydrogen chloride or thionyl chloride[5][6].

  • Favorable Mechanism: The reaction proceeds via an SN2 mechanism, where the secondary amine (morpholine) attacks the primary alkyl chloride. This pathway is sterically favored and minimizes side reactions like elimination that can occur with secondary or tertiary halides[4].

Reaction Mechanism and Workflow

The synthesis is a two-step conceptual process, starting from the preparation of the electrophile, followed by the nucleophilic substitution.

Synthesis_Workflow cluster_0 Step 1: Electrophile Preparation cluster_1 Step 2: Williamson Ether Synthesis (SN2) cluster_2 Step 3: Purification DG Diethylene Glycol CEE 2-(2-chloroethoxy)ethanol DG->CEE Chlorination HCl HCl or SOCl₂ CEE_input 2-(2-chloroethoxy)ethanol Morpholine Morpholine Product Crude 2-(2-morpholinoethoxy)ethanol Morpholine->Product Base Base (e.g., K₂CO₃) Purified_Product Pure Product Product->Purified_Product Vacuum Distillation CEE_input->Product Nucleophilic Substitution

Caption: Overall workflow for the synthesis of 2-(2-morpholinoethoxy)ethanol.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Morpholine (C₄H₉NO)

  • 2-(2-chloroethoxy)ethanol (C₄H₉ClO₂)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Toluene or Dimethylformamide (DMF)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add morpholine (87.1 g, 1.0 mol) and toluene (400 mL).

  • Addition of Base: Add anhydrous potassium carbonate (152 g, 1.1 mol). The K₂CO₃ acts as a base to neutralize the HCl formed during the reaction and as a mild dehydrating agent.

  • Substrate Addition: Begin vigorous stirring and slowly add 2-(2-chloroethoxy)ethanol (124.5 g, 1.0 mol) dropwise over 30 minutes. The addition should be exothermic; maintain the temperature below 50°C with a water bath if necessary.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting materials.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the potassium carbonate and the potassium chloride byproduct. Wash the filter cake with a small amount of toluene (2 x 50 mL).

  • Workup - Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 200 mL) and brine (1 x 100 mL) to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation. The product typically distills at 115-120°C at approximately 5 mmHg. This step is critical to remove unreacted starting materials and any high-boiling point side products. The most common purification technique for ethanol and related compounds is distillation[7].

Characterization and Quality Control

A self-validating system of characterization ensures the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 2-(2-morpholinoethoxy)ethanol.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.71 t, J=5.5 Hz 4H O-CH₂ -CH₂ -N
~3.65 t, J=4.5 Hz 2H O-CH₂ -CH₂OH
~3.55 t, J=4.5 Hz 2H OCH₂-CH₂ OH
~2.80 br s 1H OH
~2.65 t, J=5.5 Hz 2H N-CH₂ -CH₂O
~2.48 t, J=5.5 Hz 4H O-CH₂-CH₂ -N

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Multiplicity: t = triplet, br s = broad singlet.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~72.5 O-C H₂-CH₂OH
~70.3 N-CH₂-C H₂-O
~67.0 O-CH₂-C H₂-N
~61.8 OCH₂-C H₂OH
~57.9 N-C H₂-CH₂O
~54.0 O-CH₂-C H₂-N

Note: The assignments are predictive based on analysis of similar structures. Carbons closer to electronegative atoms (O, N) are shifted downfield[8].

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300 Strong, Broad O-H stretch (alcohol, hydrogen-bonded)
2950 - 2850 Strong C-H stretch (aliphatic)
1115 - 1085 Strong C-O-C stretch (ether)
1120 - 1050 Strong C-N stretch (amine) & C-O stretch (primary alcohol)

Note: The broad O-H stretch is a characteristic feature of alcohols[9]. The strong C-O-C stretch is indicative of the ether linkages.

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation
175 [M]⁺ (Molecular Ion)
144 [M - CH₂OH]⁺ (alpha-cleavage)
100 [M - C₄H₈O₂]⁺ (cleavage at ether linkage)
86 [C₄H₈NO]⁺ (Morpholine fragment)

Note: Alcohols and ethers undergo characteristic fragmentation patterns including alpha-cleavage and cleavage of C-O bonds[10].

Spectroscopic Analysis Workflow

The logical flow for confirming the structure involves sequential analysis of the data.

Characterization_Workflow MS Mass Spec: Confirm Molecular Weight (175 g/mol) IR IR Spec: Identify Functional Groups (O-H, C-O-C, C-N) MS->IR NMR_13C ¹³C NMR: Confirm Carbon Skeleton (6 unique carbons) IR->NMR_13C NMR_1H ¹H NMR: Confirm Proton Environment & Connectivity NMR_13C->NMR_1H Conclusion Structure Confirmed: 2-(2-morpholinoethoxy)ethanol NMR_1H->Conclusion

Caption: Logical workflow for the spectroscopic characterization of the product.

Safety and Handling

2-(2-morpholinoethoxy)ethanol is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., PVC or nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid all personal contact.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

This guide has detailed a reliable and well-grounded method for the synthesis of 2-(2-morpholinoethoxy)ethanol using the Williamson ether synthesis. The causality for the selection of reagents and reaction conditions has been explained, emphasizing the SN2 mechanism. Furthermore, a comprehensive characterization workflow has been presented, providing a self-validating system to confirm the identity and purity of the final product. Adherence to the described protocols and safety precautions will enable researchers and professionals to safely and efficiently produce and verify this important chemical intermediate for its diverse applications in research and industry.

References

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes. Organic Letters, 19(17), 4696–4699. Available at: [Link]

  • Google Patents. (1983). Process for producing 2-(2'-chloroethoxy)ethanol. JPS58109441A.
  • Google Patents. (2010). Preparation method of 2-(2-chloroethoxy) ethanol. CN101665415B.
  • PubChem. (n.d.). 2-(2-(2-Chloroethoxy)ethoxy)ethanol. National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-(2-methoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Google Patents. (2012). Method for the purification of mycophenolate mofetil. US8273739B2.
  • Kwak, H. J., & Lee, J. W. (2008). Ethanol production, purification, and analysis techniques: a review. ASABE Paper No. 084534. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Discover the Multifaceted Applications of 2-[2-(Dimethylamino)ethoxy]ethanol. Retrieved from [Link]

  • CV. Creative Tugu Pena. (2023). Analysis of Bioethanol Purification with Two Outlet Distillation System. Attractive: Innovative Education Journal, 5(1), 11-18. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Strategic Use of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in the Synthesis of A2A Receptor Antagonists

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the pivotal role of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in the synthesis of A2A adenosine receptor...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the pivotal role of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in the synthesis of A2A adenosine receptor (A2AR) antagonists. We will explore the underlying scientific principles, detailed synthetic methodologies, and the strategic advantages conferred by this specific morpholine derivative in designing potent and selective A2AR modulators.

Part 1: The A2A Adenosine Receptor: A Key Therapeutic Target

The A2A adenosine receptor, a G-protein coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in a range of pathologies, including neurodegenerative diseases like Parkinson's disease and in the burgeoning field of immuno-oncology.[1]

The A2A Receptor Signaling Cascade

Under normal physiological conditions, extracellular adenosine levels are low. However, in pathological states such as hypoxia, inflammation, or ischemia, extracellular ATP is rapidly released and metabolized to adenosine.[2] Adenosine then binds to the A2A receptor, which is coupled to a Gs protein, activating adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3][4] The subsequent increase in intracellular cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA), leading to the phosphorylation of the cAMP response element-binding protein (CREB).[2][3][5] This cascade ultimately modulates various cellular responses, including the inhibition of pro-inflammatory cytokine secretion and the suppression of immune cell activity.[2][6]

The A2AR signaling pathway plays a crucial role in immune regulation.[2] Its activation on immune cells, such as T cells and natural killer (NK) cells, leads to an immunosuppressive state within the tumor microenvironment, allowing cancer cells to evade immune destruction.[2][6] In the brain, particularly in the basal ganglia, A2A receptors are highly expressed and functionally oppose the actions of dopamine D2 receptors.[7] This interplay is of particular interest in Parkinson's disease, where the degeneration of dopaminergic neurons leads to motor deficits.[1]

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2AR Binds ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB_P p-CREB CREB->CREB_P Gene Gene Transcription (Immunosuppression) CREB_P->Gene Modulates

Caption: A2A Receptor Signaling Pathway.

Therapeutic Rationale for A2A Receptor Antagonism

By blocking the A2A receptor, antagonists can prevent the immunosuppressive effects of adenosine in the tumor microenvironment, thereby enhancing the anti-tumor immune response.[6] This has led to the investigation of A2A antagonists as a promising strategy in cancer immunotherapy, often in combination with other treatments like checkpoint inhibitors.[8][9]

In the context of Parkinson's disease, A2A receptor antagonists can help to restore the balance of neurotransmission in the basal ganglia, improving motor function.[1][10] Istradefylline (Nourianz®) is an approved A2A antagonist for the treatment of Parkinson's disease, serving as an add-on therapy to levodopa/carbidopa.[1]

Part 2: The Strategic Importance of the Morpholine Moiety and 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[11][12] Its inclusion in drug candidates can enhance solubility, improve pharmacokinetic profiles, and contribute to target binding.[11][12][13]

Physicochemical Properties of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a derivative of morpholine that possesses a unique combination of functional groups contributing to its utility as a synthetic building block.

PropertyValueSource
Molecular FormulaC8H17NO3[14]
Molecular Weight175.23 g/mol [14]
AppearanceColorless to light orange to yellow clear liquid[15]
Boiling Point222 °C[15]
Density1.08 g/cm³[15]
SolubilityExcellent in water and organic solvents[15]

The presence of the morpholine nitrogen provides a basic handle, while the ether linkages and terminal hydroxyl group contribute to its polarity and hydrogen bonding capacity. These features are instrumental in fine-tuning the solubility and pharmacokinetic properties of the final antagonist molecule.[11][13]

Structural Contribution to A2A Antagonist Potency and Selectivity

The 4-[2-(2-Hydroxyethoxy)ethyl]morpholine moiety is a key component in the structure of several potent and selective A2A receptor antagonists, including Preladenant.[16][17] In the case of Preladenant, this side chain extends from the pyrazole ring of the tricyclic core.[18] This lengthy and flexible chain allows the molecule to adopt an optimal conformation within the A2A receptor binding pocket, forming crucial interactions that contribute to its high affinity and selectivity.

The morpholine ring itself can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, with amino acid residues in the receptor's binding site. The ether oxygen and the terminal hydroxyl group of the side chain can also act as hydrogen bond acceptors and donors, further anchoring the ligand and enhancing its binding affinity.

Part 3: Synthesis of A2A Receptor Antagonists Utilizing 4-[2-(2-Hydroxyethoxy)ethyl]morpholine: A Case Study of Preladenant

The synthesis of Preladenant serves as an excellent example of the strategic incorporation of the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine moiety. While the full synthetic route is complex, the key step involves the coupling of this morpholine derivative to the core heterocyclic structure.

A general synthetic strategy for Preladenant derivatives involves the preparation of a carboxy-functionalized precursor of the tricyclic core.[18] This carboxylic acid can then be coupled with an amine-terminated linker, which is subsequently attached to the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine moiety.

Illustrative Synthetic Protocol

The following is a generalized, step-by-step protocol for the final coupling step in the synthesis of a Preladenant-like A2A antagonist:

Step 1: Activation of the Carboxylic Acid Core

  • Dissolve the carboxy-functionalized tricyclic core (1 equivalent) in a suitable aprotic solvent such as dichloromethane (CH2Cl2).

  • Add a peptide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents), to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid solution, add a solution of an amine-terminated linker (e.g., a PEG linker with a terminal amine) (1 equivalent) in CH2Cl2.

  • Stir the reaction mixture at room temperature for 24 hours.

Step 3: Deprotection (if necessary)

  • If the linker contains a protecting group (e.g., a tert-butoxycarbonyl group), it must be removed.

  • Add a deprotecting agent, such as trifluoroacetic acid (TFA), to the reaction mixture.

  • Stir at room temperature for the required time to achieve complete deprotection.

Step 4: Final Coupling with 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

  • The deprotected intermediate is then ready for coupling with a suitably functionalized 4-[2-(2-Hydroxyethoxy)ethyl]morpholine derivative (e.g., one with a terminal carboxylic acid).

  • Repeat the amide coupling procedure described in Steps 1 and 2.

Step 5: Purification

  • The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel, to yield the desired A2A receptor antagonist.

Synthesis_Workflow Core Carboxy-functionalized Tricyclic Core Activation Carboxylic Acid Activation (HATU, DIPEA) Core->Activation Coupling1 Amide Bond Formation Activation->Coupling1 AmineLinker Amine-terminated Linker AmineLinker->Coupling1 Intermediate1 Protected Intermediate Coupling1->Intermediate1 Deprotection Deprotection (TFA) Intermediate1->Deprotection Intermediate2 Deprotected Intermediate Deprotection->Intermediate2 Coupling2 Final Amide Coupling Intermediate2->Coupling2 MorpholineDeriv Functionalized 4-[2-(2-Hydroxyethoxy)ethyl]morpholine MorpholineDeriv->Coupling2 FinalProduct Final A2A Antagonist Coupling2->FinalProduct

Caption: Generalized Synthetic Workflow for A2A Antagonists.

Part 4: Characterization and Evaluation of Synthesized A2A Antagonists

Once synthesized, the novel A2A receptor antagonists must be rigorously characterized to determine their potency, selectivity, and functional activity.

In Vitro Assays

A standard battery of in vitro assays is employed to profile the pharmacological properties of the synthesized compounds.

Assay TypePurposeKey Parameters
Radioligand Binding Assay To determine the binding affinity of the antagonist for the A2A receptor.Ki (inhibition constant)
cAMP Functional Assay To assess the functional antagonist activity by measuring the inhibition of agonist-induced cAMP accumulation.IC50 (half-maximal inhibitory concentration)
Selectivity Profiling To determine the binding affinity for other adenosine receptor subtypes (A1, A2B, A3) and other relevant receptors.Ki values for off-target receptors

Radioligand Binding Assay Protocol:

  • Prepare membranes from cells expressing the human A2A receptor (e.g., HEK293 or CHO cells).[19][20]

  • Incubate the membranes with a radiolabeled A2A antagonist (e.g., [3H]ZM241385 or [3H]SCH 58261) and varying concentrations of the test compound.[19][20]

  • After incubation, separate the bound and free radioligand by filtration.

  • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

  • Calculate the Ki value from the competition binding curve.

cAMP Functional Assay Protocol:

  • Culture cells expressing the human A2A receptor.

  • Pre-incubate the cells with varying concentrations of the test antagonist.

  • Stimulate the cells with a known A2A agonist (e.g., CGS21680) to induce cAMP production.[21]

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

  • Plot the inhibition of cAMP production against the antagonist concentration to determine the IC50 value.[21]

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) PK Pharmacokinetics (ADME) Binding->PK Functional cAMP Functional Assay (Determine IC50) Functional->PK Selectivity Selectivity Profiling (vs. other receptors) Selectivity->PK Efficacy Efficacy Models (e.g., Parkinson's, Tumor) PK->Efficacy Tox Toxicology Studies Efficacy->Tox SynthesizedCompound Synthesized A2A Antagonist SynthesizedCompound->Binding SynthesizedCompound->Functional SynthesizedCompound->Selectivity

Caption: Experimental Workflow for A2A Antagonist Characterization.

Part 5: Conclusion and Future Perspectives

4-[2-(2-Hydroxyethoxy)ethyl]morpholine has proven to be a valuable building block in the design and synthesis of potent and selective A2A receptor antagonists. Its unique physicochemical properties and ability to form key interactions within the receptor binding pocket have been instrumental in the development of clinical candidates like Preladenant.

Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of A2A antagonists. This may involve the design of novel morpholine derivatives with improved metabolic stability or the exploration of different linker strategies to fine-tune the presentation of the morpholine moiety to the receptor. The continued development of A2A antagonists holds significant promise for the treatment of a wide range of diseases, and the strategic use of building blocks like 4-[2-(2-Hydroxyethoxy)ethyl]morpholine will remain a cornerstone of these efforts.

References

  • Role of adenosine A2a receptor in cancers and autoimmune diseases. PubMed Central.
  • A2a receptor signaling pathways.
  • Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. PubMed Central.
  • Adenosine A2AR Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis. Frontiers.
  • Design and synthesis of conjugated Preladenant derivatives.
  • Adenosine A2A Receptor Antagonist. Wikipedia.
  • The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Tre
  • Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261. PubMed Central.
  • Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. PubMed Central.
  • Single Stabilizing Point Mutation Enables High-Resolution Co-Crystal Structures of the Adenosine A2A Receptor with Preladenant. Angewandte Chemie.
  • Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment.
  • Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry.
  • In vitro pharmacological profile of the A2A receptor antagonist istradefylline. PubMed.
  • Preladenant - Adenosine A2A Receptor Antagonist. APExBIO.
  • Metabolites of the Pyrimidine Amine Preladenant as Adenosine A2a Receptor Antagonists.
  • A2A adenosine receptor antagonists: from caffeine to selective non-xanthines. PubMed Central.
  • Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. PubMed Central.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • 4-(2-Hydroxyethyl)morpholine. Chem-Impex.
  • 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. PubChem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Istradefylline. PubChem.

Sources

Foundational

Investigating the role of morpholine derivatives in medicinal chemistry

An In-depth Technical Guide for Drug Discovery & Development Professionals Executive Summary The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a "privil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery & Development Professionals

Executive Summary

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unassuming structure belies a powerful combination of physicochemical and pharmacological properties that have made it an indispensable tool for drug designers. This guide provides a deep dive into the multifaceted role of morpholine derivatives, moving beyond a simple survey of their applications. We will explore the fundamental chemical principles that make this scaffold so valuable, dissect its function in market-approved drugs through detailed case studies, provide actionable experimental protocols for its evaluation, and offer insights into the future trajectory of morpholine-based drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this versatile chemical entity.

The Foundational Chemistry: Why Morpholine Works

The utility of the morpholine ring is not accidental; it stems from a unique confluence of structural and electronic features that favorably influence a molecule's drug-like properties.

  • Optimal Physicochemical Profile: The morpholine moiety imparts a balanced hydrophilic-lipophilic character. The oxygen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility, while the saturated hydrocarbon backbone provides sufficient lipophilicity to facilitate membrane permeability.[1][2]

  • Reduced Basicity: The electron-withdrawing effect of the ring's oxygen atom lowers the basicity of the nitrogen atom (pKa ≈ 8.4-8.7) compared to piperidine (pKa ≈ 11.2).[3][4] This reduced basicity is crucial, as it minimizes the likelihood of the nitrogen being protonated at physiological pH, a state that can hinder passage across the blood-brain barrier and lead to off-target toxicities associated with high basicity.

  • Metabolic Stability and Safety: The morpholine ring often enhances a compound's metabolic stability. It can improve profiles against cytochrome P450 (CYP) enzymes and is typically oxidized to non-toxic derivatives, contributing to a better safety and pharmacokinetic profile.[1][2]

  • Conformational Flexibility: The ring exists predominantly in a stable chair conformation, which can serve as a rigid scaffold to optimally orient pharmacophoric substituents for precise interaction with biological targets.[1] This scaffolding function is critical for maximizing potency and selectivity.

The Three Strategic Roles of Morpholine in Drug Design

In practice, medicinal chemists employ the morpholine scaffold in one of three primary strategic roles to optimize a lead compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modulator: Often, the primary reason to introduce a morpholine ring is to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its ability to enhance solubility and metabolic stability makes it a go-to functional group for transforming a potent but poorly behaved compound into a viable drug candidate.[1][2]

  • Potency-Enhancing Interacting Element: The morpholine ring is not merely a passive carrier. Its oxygen atom can form critical hydrogen bonds with residues in a target's active site, directly contributing to binding affinity and potency.[1][2]

  • Structural Scaffold: The ring's defined geometry allows it to act as a central hub, positioning other essential functional groups in the correct spatial orientation for optimal interaction with a receptor or enzyme.[1][2]

The following diagram illustrates the decision-making process and functional roles of the morpholine scaffold in drug design.

G cluster_0 Lead Optimization Challenge cluster_1 Morpholine as a Strategic Solution cluster_2 Desired Outcomes Poor_PK Poor Solubility/ Metabolic Stability PK_Modulator Role 1: PK/PD Modulator Poor_PK->PK_Modulator Introduce Morpholine to enhance solubility Low_Potency Low Potency/ Poor Target Binding Potency_Enhancer Role 2: Potency Enhancer Low_Potency->Potency_Enhancer Utilize O-atom for H-bonding Suboptimal_Geo Suboptimal Pharmacophore Geometry Scaffold Role 3: Structural Scaffold Suboptimal_Geo->Scaffold Use ring to orient key substituents Improved_ADME Improved ADME Profile (e.g., Oral Bioavailability) PK_Modulator->Improved_ADME Increased_Affinity Increased Binding Affinity (Lower IC50/Ki) Potency_Enhancer->Increased_Affinity Enhanced_Selectivity Enhanced Selectivity & Reduced Off-Target Effects Scaffold->Enhanced_Selectivity

Caption: Strategic roles of the morpholine scaffold in medicinal chemistry.

Case Studies: Morpholine Derivatives in FDA-Approved Drugs

The true impact of the morpholine scaffold is best understood by examining its role in successful, marketed drugs. We will analyze three distinct case studies, each highlighting a different therapeutic area and mechanism of action.

Case Study 1: Linezolid - An Antibiotic Targeting Protein Synthesis

Linezolid is an oxazolidinone-class antibiotic crucial for treating infections caused by multi-drug resistant Gram-positive bacteria, including MRSA and VRE.[1]

  • Mechanism of Action: Linezolid is a bacterial protein synthesis inhibitor. Uniquely, it acts at the very beginning of this process—the initiation stage. It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[1][5] This blockade stops the translation of mRNA into proteins, leading to a bacteriostatic effect.[1] The morpholine ring is a key part of the pharmacophore responsible for this interaction.

G cluster_0 Bacterial Ribosome Ribosome_50S 50S Subunit (contains 23S rRNA) Initiation_Complex Functional 70S Initiation Complex Ribosome_50S->Initiation_Complex Formation Blocked Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex Linezolid Linezolid (contains Morpholine) Linezolid->Ribosome_50S Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiation Prevented Bacterial_Growth Bacterial Growth Inhibited Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of the antibiotic Linezolid.

Case Study 2: Gefitinib - An Anticancer Agent Targeting EGFR Signaling

Gefitinib is a tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific mutations in the Epidermal Growth Factor Receptor (EGFR).[6]

  • Mechanism of Action: EGFR is a transmembrane protein that, upon activation, triggers multiple downstream signaling cascades crucial for cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[7] Gefitinib competitively binds to the ATP-binding site within the EGFR's tyrosine kinase domain, inhibiting its autophosphorylation and effectively blocking these downstream signals.[6][7] This leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling. The morpholine group in Gefitinib is critical for its pharmacokinetic profile, providing better water solubility and oral bioavailability.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Autophosphorylation Activates RAS RAS EGFR->RAS EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR Blocked Gefitinib Gefitinib Gefitinib->EGFR Competitively Binds to ATP Site Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Gefitinib's inhibition of the EGFR signaling pathway.

Case Study 3: Aprepitant - An Antiemetic Targeting the NK1 Receptor

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2]

  • Mechanism of Action: The neuropeptide Substance P is a key mediator of the vomiting reflex.[2] When released in the brain, it binds to NK1 receptors in the vomiting center, triggering nausea and emesis. Aprepitant works by selectively blocking these NK1 receptors, thereby preventing Substance P from binding and initiating the emetic signal.[2] In this molecule, the morpholine ring acts as a rigid scaffold, correctly positioning the three key pharmacophoric arms of the molecule for optimal interaction with the NK1 receptor.[1]

Comparative Pharmacokinetic Data

The value of the morpholine scaffold is evident in the favorable pharmacokinetic profiles of these drugs, which are suitable for oral administration.

DrugTmax (hours)Half-life (hours)Oral Bioavailability (%)Primary Metabolism
Linezolid ~1.5~4.3 - 6.0~100%Oxidation of morpholine ring
Gefitinib 3 - 7~41~59%CYP3A4, CYP2D6
Aprepitant ~4~9 - 13~60 - 65%CYP3A4, CYP2C9
Data compiled from multiple sources.[6][8][9][10][11]

Synthesis and Evaluation: Key Experimental Protocols

A core tenet of good science is reproducibility. This section provides detailed, self-validating protocols for the synthesis of a key morpholine intermediate and for the biological evaluation of morpholine-containing compounds.

Protocol 1: Synthesis of 4-(4-aminophenyl)morpholin-3-one

This compound is a key intermediate in the synthesis of several pharmaceuticals, including the anticoagulant Rivaroxaban. This protocol details the reduction of its nitro precursor.

Objective: To synthesize 4-(4-aminophenyl)morpholin-3-one via catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one.

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one (1.0 eq)

  • Palladium on carbon (10% Pd/C, ~0.24 eq by weight)

  • Ethanol (Absolute)

  • Hydrogen gas (H₂)

  • Autoclave/Hydrogenation reactor

  • Filtration apparatus (e.g., Buchner funnel with celite or filter paper)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge a suitable autoclave or hydrogenation reactor with 4-(4-nitrophenyl)morpholin-3-one (e.g., 1.57 g).[2]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (e.g., 0.37 g) to the reactor.[2]

  • Solvent Addition: Add absolute ethanol as the solvent (e.g., 20 mL).[2]

  • Hydrogenation: Seal the reactor. Purge the vessel three times with hydrogen gas to remove all air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.4 MPa / ~58 psi).[2]

  • Reaction: Begin stirring and heat the reaction mixture to the target temperature (e.g., 60°C).[2] Maintain these conditions for the required reaction time (e.g., 3 hours), monitoring hydrogen uptake if possible.[2]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite or a suitable filter to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Causality Note: Pd/C is a heterogeneous catalyst and must be removed. Filtration is the standard method. Extreme care must be taken as Pd/C can be pyrophoric, especially when dry and exposed to air after use with hydrogen.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: The resulting solid can be further purified by recrystallization from ethanol to yield the final product, 4-(4-aminophenyl)morpholin-3-one.[2]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a morpholine-containing antibacterial compound against Staphylococcus aureus using the broth microdilution method.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Materials & Rationale:

  • Test Compound: Stock solution of known concentration.

  • Bacterial Strain: e.g., S. aureus ATCC 29213 (quality control strain).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

    • Causality Note: MHB is the standard medium for susceptibility testing of non-fastidious aerobes.[6] Its composition is well-defined, has low levels of inhibitors (e.g., thymidine, PABA) that could interfere with certain antibiotics, and its batch-to-batch reproducibility is high, ensuring consistent and comparable results.

  • 0.5 McFarland Standard: A turbidity standard corresponding to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

    • Causality Note: Standardizing the initial inoculum is critical for reproducibility. Too high a bacterial density can overwhelm the antibiotic, leading to falsely high MIC values (inoculum effect), while too low a density can result in falsely low MICs. The 0.5 McFarland standard ensures a consistent starting bacterial load as recommended by standards institutes like CLSI.

  • Sterile 96-well microtiter plates.

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of S. aureus and suspend them in MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer. This standardized suspension is then diluted to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the morpholine test compound in MHB. For example, add 100 µL of MHB to wells 2 through 11. Add 200 µL of the starting drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 10. Well 11 serves as the positive control (no drug), and well 12 serves as a sterility control (no bacteria).

  • Inoculation: Add the diluted bacterial suspension to wells 1 through 11. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Future Directions and Conclusion

The morpholine scaffold is far from being a solved chapter in medicinal chemistry. Its application continues to expand into new and exciting areas. The development of morpholine-containing PI3K/mTOR inhibitors for oncology is a particularly active field, with numerous compounds in clinical trials.[3] Furthermore, novel synthetic methodologies are continuously being developed to create more complex and diverse morpholine derivatives, opening up new avenues for drug discovery.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (URL: [Link])

  • Aprepitant: Uses and Mechanism of Action - DFW Anesthesia Professionals. (URL: [Link])

  • A 0.5 McFarland standard? - ResearchGate. (URL: [Link])

  • What is the mechanism of Aprepitant? - Patsnap Synapse. (URL: [Link])

  • McFarland Standards: Principle, Preparation, Uses, Limitations - Microbe Notes. (URL: [Link])

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (URL: [Link])

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. (URL: [Link])

  • Aprepitant - Wikipedia. (URL: [Link])

  • Green Synthesis of Aprepitant | Chemistry For Sustainability. (URL: [Link])

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC - NIH. (URL: [Link])

  • Pharmacokinetics and Bioequivalence Comparison of 600 mg Single-Dose Linezolid Oral Suspension and Tablet Formulation in Healthy - Walsh Medical Media. (URL: [Link])

  • Linezolid Pharmacokinetics in Critically Ill Patients: Continuous Versus Intermittent Infusion. (URL: [Link])

  • Pharmacokinetics of Intravenous and Oral Linezolid in Adults with Cystic Fibrosis - PMC. (URL: [Link])

  • Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. (URL: [Link])

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (URL: [Link])

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (URL: [Link])

  • US8133994B2 - Preparation of aprepitant - Google P
  • US20160031867A1 - An improved process for the preparation of aprepitant - Google P
  • What is the mechanism of Gefitinib? - Patsnap Synapse. (URL: [Link])

  • Absolute Bioavailability and Pharmacokinetics of Linezolid in Hospitalized Patients Given Enteral Feedings - PubMed Central. (URL: [Link])

  • US8350029B2 - Process for the preparation of gefitinib - Google P
  • Chapter 10 Synthesis of aprepitant - ResearchGate. (URL: [Link])

  • What is the mechanism of Linezolid? - Patsnap Synapse. (URL: [Link])

  • Linezolid - Wikipedia. (URL: [Link])

  • Mueller–Hinton agar - Wikipedia. (URL: [Link])

  • A Fundamental Change in Antibiotic Susceptibility Testing Would Better Prevent Therapeutic Failure: From Individual to Population-Based Analysis - PMC - NIH. (URL: [Link])

  • Morpholine synthesis - Organic Chemistry Portal. (URL: [Link])

Sources

Exploratory

Hydroxyethoxyethyl morpholine as a novel building block

An In-depth Technical Guide: Hydroxyethoxyethyl Morpholine: A Versatile Building Block for Advanced Chemical Synthesis Abstract Hydroxyethoxyethyl morpholine (HEEM), systematically named 2-(2-morpholin-4-ylethoxy)ethanol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Hydroxyethoxyethyl Morpholine: A Versatile Building Block for Advanced Chemical Synthesis

Abstract

Hydroxyethoxyethyl morpholine (HEEM), systematically named 2-(2-morpholin-4-ylethoxy)ethanol, is a unique bifunctional molecule emerging as a highly versatile building block in medicinal chemistry and materials science. It integrates the privileged morpholine scaffold, known for conferring favorable physicochemical and pharmacokinetic properties, with a flexible, hydrophilic diethylene glycol linker terminating in a reactive primary alcohol. This guide provides a comprehensive technical overview of HEEM, detailing its chemical properties, core reactivity, and synthetic transformations. We present detailed, field-proven protocols for its derivatization through esterification, etherification, and urethane formation. Furthermore, we explore its application in modern drug discovery, particularly as a linker in complex constructs like Proteolysis Targeting Chimeras (PROTACs) and as a solubility-enhancing moiety. This document serves as a resource for researchers, chemists, and drug development professionals seeking to leverage the unique structural attributes of HEEM for the rational design of novel molecules.

Section 1: Introduction to Hydroxyethoxyethyl Morpholine (HEEM)

Chemical Identity and Nomenclature

Hydroxyethoxyethyl morpholine, while descriptive, is a common name. For unambiguous identification, its systematic IUPAC name and CAS Registry Number are essential.

  • IUPAC Name: 2-(2-morpholin-4-ylethoxy)ethanol[1]

  • Common Synonyms: 4-(2-(2-Hydroxyethoxy)ethyl)morpholine, N-(2-(2-Hydroxyethoxy)ethyl)Morpholine[1][2]

  • CAS Number: 3603-45-0[1]

  • Molecular Formula: C₈H₁₇NO₃[1][2]

  • Molecular Weight: 175.23 g/mol [1]

Physicochemical Properties

The molecule's utility is rooted in its distinct physicochemical characteristics, which blend the properties of an amine, an ether, and an alcohol.

PropertyValueSource
Appearance Clear to pale-yellow liquid[2]
Boiling Point Approx. 250 - 260 °C[2]
Density Approx. 1.05 - 1.10 g/cm³[2]
Solubility Soluble in water and many organic solvents[2]
pH Basic (weak base)[2]
XLogP3-AA -0.9[1]
Flash Point Relatively high, low flammability[2]
Synthesis Overview

Industrially, HEEM can be synthesized via the reaction of morpholine with diethylene glycol. This process is typically conducted in the presence of hydrogen over a copper or cobalt-based catalyst on a support like amorphous silica or alumina gel[3]. The reaction leverages the nucleophilicity of the morpholine nitrogen to displace a hydroxyl group from the diethylene glycol, forming the characteristic ether linkage.

The Value Proposition as a Building Block

HEEM's power as a building block stems from its trifecta of functional components:

  • The Morpholine Ring: A "privileged" scaffold in medicinal chemistry that often improves aqueous solubility, metabolic stability, and can lower the pKa of the nitrogen compared to other cyclic amines like piperidine[4][5][6].

  • The Ethoxyethyl Linker: A flexible, hydrophilic chain that provides spatial separation between the morpholine and another part of a target molecule. This is critical for linkers in complex biologics and chemical probes.

  • The Primary Alcohol: A reactive handle for a wide array of subsequent chemical modifications, allowing HEEM to be readily incorporated into larger, more complex structures.

Section 2: The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The inclusion of a morpholine ring is a common strategy in drug design.[7][8] Its prevalence is due to the advantageous properties it imparts to a parent molecule.

  • Improved Pharmacokinetics: The morpholine ring generally enhances water solubility and can lead to improved pharmacokinetic profiles.[5][8] Its weak basicity and polarity make it a valuable component for optimizing drug-like properties.

  • Structural Role: In many active compounds, the morpholine acts as a rigid scaffold that correctly orients other functional groups for optimal interaction with biological targets like enzymes or receptors.[4][8]

  • CNS Drug Discovery: Due to its balanced lipophilic-hydrophilic profile and reduced pKa, the morpholine scaffold is frequently found in Central Nervous System (CNS) drug candidates, where it can aid in penetrating the blood-brain barrier.[4][5] It is a common feature in inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in neurodegenerative disease research.[4]

Section 3: Core Reactivity and Key Synthetic Transformations

The synthetic utility of HEEM is dominated by the reactivity of its terminal primary hydroxyl group. This site allows for straightforward conjugation to acids, isocyanates, and alkyl halides, making it an exceptionally pliable building block.

G cluster_0 Key Transformations HEEM Hydroxyethoxyethyl Morpholine (HEEM) Ester Ester Derivative HEEM->Ester R-COOH, DCC/DMAP (Esterification) Ether Ether Derivative HEEM->Ether 1. NaH 2. R-X (Williamson Ether Synthesis) Urethane Urethane Derivative HEEM->Urethane R-NCO (Urethane Formation)

Caption: Core synthetic transformations of the HEEM building block.

Protocol 1: Esterification for Prodrugs and Linkers

Esterification of HEEM is a direct method to attach it to a carboxylic acid-containing molecule, such as a drug (to create a prodrug) or a linker payload. The Steglich esterification is a reliable method that proceeds under mild conditions.

  • Causality: This protocol uses Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the intermediate to form a DMAP-acylpyridinium salt, which is then readily attacked by the primary alcohol of HEEM. This catalytic step is crucial for achieving high yields with sterically unhindered alcohols like HEEM.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HEEM (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution.

  • Activation & Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the pure ester product.

Protocol 2: Williamson Ether Synthesis for Stable Linkers

To form a stable, non-cleavable ether bond, the Williamson ether synthesis is the standard approach. This involves deprotonating the alcohol to form a potent nucleophile (alkoxide), which then displaces a halide.

  • Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of HEEM to form the sodium alkoxide. This alkoxide is a much stronger nucleophile than the starting alcohol, enabling an efficient Sₙ2 reaction with a primary or secondary alkyl halide (R-X). Anhydrous THF is used as the solvent to prevent quenching of the highly reactive NaH and the resulting alkoxide.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of HEEM (1.0 eq) in anhydrous THF dropwise. Effervescence (H₂ gas) will be observed.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Attack: Add the alkyl halide (R-X, 1.1 eq) to the reaction mixture. If the halide is particularly unreactive, the mixture may need to be gently heated to reflux.

  • Incubation: Monitor the reaction by TLC or LC-MS until the starting HEEM is consumed.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

Protocol 3: Urethane Formation for Polymers and Conjugates

The reaction of HEEM's hydroxyl group with an isocyanate is a highly efficient method for forming a stable urethane (carbamate) linkage, commonly used in polymer chemistry and for creating stable molecular conjugates.

  • Causality: The nitrogen atom of the isocyanate group (R-N=C=O) is electron-deficient, making the central carbon highly electrophilic. The lone pair of electrons on the oxygen of HEEM's hydroxyl group attacks this carbon. The reaction is often catalyzed by a tertiary amine or a tin catalyst (like DBTDL) which activates the isocyanate, making it even more susceptible to nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: In a dry flask under an inert atmosphere, dissolve HEEM (1.0 eq) in anhydrous THF or DMF.

  • Isocyanate Addition: Add the isocyanate (R-NCO, 1.0 eq) dropwise to the solution at room temperature. The reaction is often exothermic.

  • Catalysis (Optional): For less reactive isocyanates, add a catalytic amount of triethylamine (TEA) or dibutyltin dilaurate (DBTDL) (0.01-0.05 eq).

  • Incubation: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the disappearance of the isocyanate peak is confirmed by IR spectroscopy (~2250-2275 cm⁻¹).

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting urethane is often pure enough for use, but can be further purified by recrystallization or silica gel chromatography if necessary.

Section 4: Applications and Case Studies

The true potential of HEEM is realized when its derivatives are applied to solve complex chemical challenges.

G cluster_apps Target Applications start HEEM Building Block process1 Synthetic Derivatization (Esterification, Etherification, etc.) start->process1 process2 Purification & Characterization process1->process2 app1 Drug Discovery (e.g., PROTAC Linkers, Solubility Modifiers) process2->app1 Medicinal Chemistry Workflow app2 Materials Science (e.g., Polymer Monomers, Functional Surfactants) process2->app2 Materials Workflow

Caption: General workflow from HEEM to final application.

Drug Discovery: A Superior Linker and Solubility Enhancer
  • PROTACs and Bioconjugates: The development of PROTACs, which induce protein degradation, requires sophisticated linkers to connect a target-binding ligand and an E3 ligase-binding ligand. The HEEM scaffold is an ideal candidate for inclusion in these linkers. Its hydrophilic ethoxyethyl chain can improve the overall solubility and cell permeability of the final PROTOC molecule, while the morpholine cap can further enhance these properties and provide a site for additional vectorization.

  • Solubility Modification: For poorly soluble drug candidates ("brick dust"), derivatization with HEEM via an ester or ether linkage can dramatically increase aqueous solubility. The combination of the polar ether linkages and the morpholine ring introduces hydrogen bond acceptors and disrupts crystal lattice packing, improving the compound's dissolution profile.

Materials Science: Functional Monomers

The terminal hydroxyl group allows HEEM to be used as a functional monomer in polymerization reactions. For example, it can be used to create polyurethanes or polyesters with pendant morpholine groups. These polymers can have applications as:

  • pH-Responsive Materials: The morpholine nitrogen can be protonated at lower pH, leading to changes in polymer conformation or solubility.

  • Corrosion Inhibitors: Morpholine and its derivatives are known corrosion inhibitors.[7] Incorporating HEEM into a coating formulation can impart this protective property.

  • Chemical Emulsifiers: The amphiphilic nature of HEEM—a polar head (morpholine) and a hydrophilic tail—makes it and its derivatives suitable for use as emulsifiers or surface-active agents.[7]

Section 5: Safety, Handling, and Toxicology

While HEEM is a valuable reagent, proper handling is essential. The GHS classification indicates potential hazards that must be respected in a laboratory setting.[1]

Hazard StatementCodeDescription
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H318/H319Causes serious eye damage/irritation
Acute Toxicity, Oral H302Harmful if swallowed
STOT, Single Exposure H335May cause respiratory irritation
  • Handling: Always handle HEEM in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2] Keep containers tightly sealed to prevent moisture absorption.[2]

Section 6: Conclusion and Future Outlook

Hydroxyethoxyethyl morpholine is more than just another chemical reagent; it is a strategically designed building block that offers a pre-packaged solution to common challenges in medicinal and materials chemistry. By combining the proven benefits of the morpholine scaffold with a versatile and hydrophilic linker, HEEM provides a direct route to molecules with enhanced solubility, favorable pharmacokinetic characteristics, and tailored functionality.

Future research will likely expand its use in increasingly complex molecular architectures. Its application as a key component in sophisticated drug delivery systems, targeted protein degraders, and functional biomaterials is expected to grow. As the demand for molecules with highly optimized, drug-like properties continues to rise, the utility of intelligent building blocks like HEEM will become ever more critical to the advancement of chemical and pharmaceutical sciences.

References

  • ChemBK. (2024, April 9). 4-(2-Hydroxyethyl)morpholine.
  • Guidechem. (n.d.). 2-Hexyl-2,4-dimethyl-1,3-dioxane 6290-07-9 wiki.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 24). Unpacking the Applications of 4-(2-Hydroxyethyl)morpholine in Chemical Synthesis.
  • Bouling Chemical Co., Limited. (n.d.). N-(2-(2-Hydroxyethoxy)Ethyl)Morpholine.
  • National Center for Biotechnology Information. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. PubChem Compound Database. Retrieved from [Link]

  • Amines & Plasticizers Limited. (n.d.). Hydroxy Ethyl Morpholine (HEM)*.
  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyethyl)-morpholine N-oxide. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN102574774A - A process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
  • Google Patents. (n.d.). EP0716084A1 - Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine.
  • ChemicalBook. (2024, October 10). The synthesis method of 2-(2-Aminoethoxy)ethanol.
  • Sonawane, K. D., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee: morpholine >3.
  • ResearchGate. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • ChemicalBook. (n.d.). 6290-03-5 | CAS DataBase.
  • Life Chemicals. (2021, April 26). Expand your building block collection with our C-Substituted Morpholines.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.
  • The Good Scents Company. (n.d.). R-(-)-1,3-butane diol (R)-1,3-butanediol.
  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • Chemsrc. (2025, August 20). (R)-(-)-1,3-Butanediol | CAS#:6290-03-5.
  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,....
  • LookChem. (n.d.). Cas 6290-49-9,Methyl methoxyacetate.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in Pharmaceutical Sciences In the landscape of modern medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in Pharmaceutical Sciences

In the landscape of modern medicinal chemistry and drug development, the morpholine heterocycle stands out as a "privileged" structural motif.[1] Its incorporation into molecular design is a well-established strategy to enhance the pharmacokinetic profile of drug candidates, including improved metabolic stability, bioavailability, and aqueous solubility.[1][2][3] 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS RN: 3603-45-0), a key derivative, embodies these desirable characteristics and is gaining prominence as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).[4][5]

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physicochemical properties of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine. A thorough understanding of these properties is paramount for its effective utilization in synthetic chemistry, formulation development, and for predicting its behavior in biological systems. This document moves beyond a simple listing of data points, offering insights into the experimental methodologies for their determination, grounded in internationally recognized standards, and contextualizing the relevance of each property in the pharmaceutical arena.

Chemical Identity

IdentifierValueSource
Chemical Name 4-[2-(2-Hydroxyethoxy)ethyl]morpholinePubChem[6]
Synonyms 2-(2-morpholin-4-ylethoxy)ethanolPubChem[6]
CAS Registry Number 3603-45-0PubChem[6]
Molecular Formula C8H17NO3PubChem[6]
Molecular Weight 175.23 g/mol PubChem[6]
Chemical Structure Chemical Structure of 4-[2-(2-Hydroxyethoxy)ethyl]morpholinePubChem

Physicochemical Properties

PropertyPredicted ValueMethod of PredictionSignificance in Drug Development
Boiling Point Not readily availableInfluences purification methods (e.g., distillation) and reaction conditions.
Melting Point Not readily availableDefines the solid-state properties, impacting handling, storage, and formulation.
Density Not readily availableImportant for process engineering, formulation, and quality control.
pKa (most basic) Not readily availableGoverns the degree of ionization at physiological pH, affecting solubility, permeability, and receptor binding.
LogP (Octanol-Water Partition Coefficient) -0.9XLogP3Indicates the hydrophilicity of the molecule, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A negative LogP suggests high water solubility.[6]
Water Solubility High (predicted)Based on LogPCrucial for formulation of aqueous dosage forms and affects bioavailability.

Experimental Protocols for Physicochemical Property Determination

To ensure data integrity and regulatory acceptance, the determination of physicochemical properties should adhere to standardized, validated methods. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals provide a framework of internationally recognized protocols.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[7]

Principle of the Method: Several methods are recommended, including ebulliometry, the dynamic method, and distillation. For a compound like 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, which is expected to be a liquid at room temperature, the distillation method is a common and practical approach.[7]

Step-by-Step Methodology (Distillation Method):

  • Apparatus Setup: Assemble a standard distillation apparatus consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: Place a known volume of the test substance in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: Gradually heat the flask.

  • Observation: Record the temperature at which the liquid begins to boil and the vapor condenses and drips into the receiving flask at a steady rate. This temperature is the initial boiling point.[8]

  • Data Recording: The steady boiling temperature is recorded as the boiling point.[8]

Boiling_Point_Determination cluster_setup Apparatus Setup Distillation_Flask Distillation Flask with Sample Heating Heating Distillation_Flask->Heating 1. Heat Condenser Condenser Thermometer Thermometer Receiving_Flask Receiving Flask Observation Observation of Steady Boiling & Condensation Heating->Observation 2. Observe Record_Temperature Record Boiling Point Observation->Record_Temperature 3. Record

Caption: Workflow for Boiling Point Determination via Distillation.

Determination of Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3]

Principle of the Method: For crystalline solids, the capillary method is widely used. The substance is heated in a capillary tube, and the temperature range over which it melts is observed.[3]

Step-by-Step Methodology (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Apparatus: The capillary tube is placed in a melting point apparatus with a calibrated thermometer or an automated detection system.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. This range is the melting range.

  • Purity Indication: A narrow melting range is indicative of a pure substance.

Melting_Point_Determination Sample_Prep Sample Preparation: Pack Capillary Tube Apparatus_Setup Place in Melting Point Apparatus Sample_Prep->Apparatus_Setup Heating Controlled Heating Apparatus_Setup->Heating Observation Observe Melting Range Heating->Observation Record_Range Record Melting Point Observation->Record_Range

Caption: Workflow for Melting Point Determination via the Capillary Method.

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume.[9]

Principle of the Method: For liquids, the oscillating densitometer method provides high precision. The natural frequency of oscillation of a U-shaped tube filled with the liquid is measured. This frequency is directly related to the density of the liquid.[10]

Step-by-Step Methodology (Oscillating Densitometer):

  • Calibration: The instrument is calibrated using two substances of known density, typically dry air and deionized water.

  • Sample Introduction: The sample is injected into the thermostatically controlled U-tube.

  • Measurement: The instrument measures the oscillation period of the U-tube.

  • Calculation: The density of the sample is calculated from the oscillation period and the calibration constants.

Density_Determination Calibration 1. Calibrate with Air and Water Sample_Intro 2. Inject Sample into Thermostatted U-tube Calibration->Sample_Intro Measurement 3. Measure Oscillation Period Sample_Intro->Measurement Calculation 4. Calculate Density Measurement->Calculation

Caption: Workflow for Density Determination using an Oscillating Densitometer.

Determination of pKa (Dissociation Constant) (OECD Guideline 112)

The pKa is a measure of the strength of an acid or base. For a basic compound like 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, the pKa of its conjugate acid is determined.[11]

Principle of the Method: The titration method is a common approach. A solution of the substance is titrated with a strong acid or base, and the pH is monitored throughout the titration. The pKa is the pH at which the substance is 50% ionized.[12]

Step-by-Step Methodology (Potentiometric Titration):

  • Solution Preparation: A precise amount of the substance is dissolved in a suitable solvent (e.g., water).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

pKa_Determination Preparation 1. Prepare Solution of Substance Titration 2. Titrate with Standardized Acid Preparation->Titration Monitoring 3. Monitor pH Continuously Titration->Monitoring Analysis 4. Determine pKa from Titration Curve Monitoring->Analysis

Caption: Workflow for pKa Determination via Potentiometric Titration.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[13]

Principle of the Method: The flask method is suitable for substances with solubilities greater than 10-2 g/L. The substance is dissolved in water at a specific temperature until saturation is reached. The concentration of the dissolved substance is then determined.[14]

Step-by-Step Methodology (Flask Method):

  • Equilibration: An excess amount of the substance is added to a flask containing deionized water.

  • Stirring: The mixture is stirred at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

Solubility_Determination Equilibration 1. Add Excess Substance to Water Stirring 2. Stir to Equilibrium (Constant Temp.) Equilibration->Stirring Separation 3. Separate Solid and Aqueous Phases Stirring->Separation Analysis 4. Analyze Concentration in Aqueous Phase Separation->Analysis

Caption: Workflow for Water Solubility Determination via the Flask Method.

Applications in Drug Development

The morpholine moiety is a key component in numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. 4-[2-(2-Hydroxyethoxy)ethyl]morpholine serves as a valuable intermediate in the synthesis of such complex molecules.[5] Its utility stems from the combination of the morpholine ring, which can enhance pharmacokinetic properties, and the reactive hydroxyl group, which allows for further chemical modification.

For instance, the hydroxyethoxyethyl side chain can be functionalized to attach the morpholine unit to a larger pharmacophore. This can improve the solubility and metabolic stability of the final drug candidate. One notable application is in the preparation of triazolotriazine derivatives that act as A2A receptor antagonists, which have potential therapeutic applications.[4]

Synthesis Overview

The synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine can be achieved through various synthetic routes. A common approach involves the reaction of morpholine with a suitable electrophile containing the 2-(2-hydroxyethoxy)ethyl group. The specifics of the synthesis, including reaction conditions and catalysts, can be tailored to optimize yield and purity.

Conclusion

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a chemical entity of significant interest to the pharmaceutical industry. While a comprehensive set of experimentally determined physicochemical data is not yet widely published, this guide provides high-quality predicted values and, critically, outlines the authoritative, internationally accepted OECD protocols for their experimental determination. A thorough characterization of these properties is a prerequisite for the rational design of synthetic routes, the development of stable and effective drug formulations, and ultimately, the advancement of new therapeutic agents. As the use of this versatile building block continues to grow, the generation and dissemination of robust experimental data will be invaluable to the scientific community.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. EUROLAB. Available at: [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. Available at: [Link]

  • Test No. 109: Density of Liquids and Solids. OECD. Available at: [Link]

  • Unpacking the Applications of 4-(2-Hydroxyethyl)morpholine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. PubChem. Available at: [Link]

  • OECD 112 - Dissociation Constants in Water. Situ Biosciences. Available at: [Link]

  • OECD GUIDELINES FOR TESTING OF CHEMICALS. OECD. Available at: [Link]

  • Test No. 105: Water Solubility. OECD. Available at: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD. Available at: [Link]

  • OECD n°112: Dissociation constant in water. Analytice. Available at: [Link]

  • Morpholine as a Key Ingredient: From Rubber to Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • Selected examples of drugs containing morpholine core. ResearchGate. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. EUROLAB. Available at: [Link]

  • Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. LCS Laboratory Inc. Available at: [Link]

Sources

Exploratory

Material safety data for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

An In-depth Technical Guide to the Material Safety of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine This guide provides a comprehensive overview of the material safety data for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS No. 36...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

This guide provides a comprehensive overview of the material safety data for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS No. 3603-45-0). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative sources to ensure accuracy and promote safe laboratory practices.

Chemical Identification and Core Properties

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a morpholine derivative with the chemical formula C₈H₁₇NO₃.[1] Understanding its fundamental properties is the first step in a robust safety assessment. The causality is simple: an uncharacterised substance is an unpredictable hazard.

Table 1: Chemical Identification and Physical Properties

PropertyValueSource
IUPAC Name 2-(2-morpholin-4-ylethoxy)ethanolPubChem[1]
CAS Number 3603-45-0PubChem[1]
Molecular Formula C₈H₁₇NO₃PubChem[1]
Molecular Weight 175.23 g/mol PubChem[1]
Appearance Data not available in provided search results-
Boiling Point Data not available in provided search results-
Flash Point Data not available in provided search results-
Density Data not available in provided search results-

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The classifications for this compound necessitate stringent handling protocols to mitigate risk.

According to aggregated data, 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is classified with the following hazards.[1]

Table 2: GHS Hazard Classification

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation

Warning
Serious Eye Damage/Irritation (Category 1/2)H318: Causes serious eye damage / H319: Causes serious eye irritation


Danger/Warning
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed

Warning
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Warning

Expert Insight: The combination of skin, eye, and respiratory irritation potential (H315, H319, H335) indicates that the primary routes of hazardous exposure are dermal contact, ocular contact, and inhalation.[1] The potential for serious eye damage (H318) is a critical risk factor that mandates the use of superior eye protection, such as chemical splash goggles, over standard safety glasses.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, known as the Hierarchy of Controls, is the authoritative standard for mitigating workplace hazards. This framework prioritizes systematic risk reduction over reliance on personal protective equipment alone.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Recommended Personal Protective Equipment (PPE)

Given the hazards, the following PPE is mandatory when handling 4-[2-(2-Hydroxyethoxy)ethyl]morpholine:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are essential.[2] A face shield should be used in situations with a high risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that are inspected before use.[2] Use proper glove removal technique to avoid skin contact.[2]

    • Clothing: Wear a lab coat or impervious clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area. If vapors or mists are likely to be generated, use a chemical fume hood.[3] If a respirator is required, use a type ABEK (EN 14387) respirator cartridge or an equivalent NIOSH-approved respirator.

Safe Handling and Storage Protocols

Adherence to standardized protocols is non-negotiable for preventing accidental exposure and ensuring chemical stability.

Experimental Protocol: Safe Handling
  • Preparation: Before handling, ensure all required PPE is available and in good condition. Confirm that a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.

  • Aliquotting: Conduct all transfers and weighing of the substance within a chemical fume hood to minimize inhalation exposure.[3]

  • Technique: Avoid all direct contact with skin and eyes.[2] Prevent the formation of vapors or mists.

  • Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2] Contaminated clothing should be removed and washed before reuse.[3]

Storage Requirements
  • Store in a cool, dry, and well-ventilated place.[2][3]

  • Keep the container tightly closed to prevent moisture and air exposure.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[3][4]

Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical to minimizing harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[2][3] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the victim to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and seek immediate medical attention.[2][3]

Accidental Release Measures

The following workflow outlines the necessary steps for responding to a spill.

Caption: Workflow for responding to an accidental chemical spill.

Personal precautions include using appropriate PPE and ensuring adequate ventilation.[2] Environmental precautions involve preventing the substance from entering drains or waterways.[2] For containment, absorb the spill with an inert, non-combustible material and place it in a suitable container for disposal as hazardous waste.[2][3]

Fire-Fighting and Stability

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides (NOx).[2][3]

  • Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

  • Chemical Stability: The compound is generally stable under recommended storage conditions.[3] However, it is incompatible with strong oxidizing agents and acids.[3]

Toxicological Information

While comprehensive toxicological data for this specific compound is limited in the provided search results, the GHS classifications provide a clear indication of its primary hazards.

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage/irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3]

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

References

  • 4-(2-(2-Hydroxyethoxy)ethyl)morpholine | C8H17NO3 | CID 458464. PubChem.[Link]

  • 4-[2-(2-hydroxyethoxy)ethyl]morpholine. PubChemLite.[Link]

  • Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. EMCO Chemicals.[Link]

  • Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine, 99%. Cole-Parmer.[Link]

Sources

Foundational

A Comprehensive Technical Guide to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, a versatile chemical intermediate with significan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, a versatile chemical intermediate with significant applications in the pharmaceutical industry. This document delves into its chemical identity, physicochemical properties, synthesis, analytical methods, and its crucial role as a building block in the development of novel therapeutics.

Chemical Identity and Synonyms

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a morpholine derivative characterized by a hydroxyethoxyethyl substituent at the nitrogen atom. To ensure clarity and facilitate comprehensive literature searches, it is essential to be familiar with its various synonyms and identifiers.

The most common synonyms for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in chemical literature include:

  • N-(2-(2-hydroxyethoxy)ethyl)morpholine

  • 2-(2-morpholinoethoxy)ethanol[1]

  • Hydroxyethoxyethyl morpholine (HEEM)

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 3603-45-0[1][2]
Molecular Formula C8H17NO3[1][2]
Molecular Weight 175.23 g/mol [2]
IUPAC Name 2-(2-morpholin-4-ylethoxy)ethanol[2]
InChIKey BLIMWOGCOCPQEU-UHFFFAOYSA-N[2]

Physicochemical Properties

Understanding the physicochemical properties of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is critical for its handling, application in synthesis, and formulation development.

Table 2: Physicochemical Data

PropertyValueSource
Appearance Colorless to light yellow liquid[1]
Boiling Point 106-108 °C at 3 Torr[1]
Density (Predicted) 1.074 ± 0.06 g/cm³[1]
pKa (Predicted) 14.40 ± 0.10[1]
Solubility Soluble in water. Expected to be soluble in organic solvents like ethanol and DMSO.[3]
XlogP (Predicted) -0.9[4]

Role in Pharmaceutical Research and Development

The morpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties, such as enhancing solubility and metabolic stability.[5][6] 4-[2-(2-Hydroxyethoxy)ethyl]morpholine serves as a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[7]

Intermediate in the Synthesis of A2A Receptor Antagonists

A primary application of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is in the preparation of triazolotriazine derivatives, which act as A2A adenosine receptor antagonists.[1] Adenosine A2A receptor antagonists are a promising therapeutic target for a variety of conditions, including Parkinson's disease and cancer.[6][8][9] The morpholine derivative provides a key structural element that can contribute to the desired pharmacological activity and drug-like properties of the final compound.

Enhancing Solubility and Bioavailability

The incorporation of the hydroxyethoxyethyl morpholine moiety can improve the aqueous solubility of drug candidates, a critical factor for bioavailability. The parent compound, 4-(2-hydroxyethyl)morpholine, is utilized in developing drug formulations that require enhanced solubility.[10] This suggests that 4-[2-(2-Hydroxyethoxy)ethyl]morpholine can be similarly employed to modify the pharmacokinetic profile of a lead compound.

Synthesis and Purification

While a specific, detailed, and publicly available experimental protocol for the synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is not extensively documented in readily accessible literature, its synthesis can be inferred from general methods for the preparation of N-substituted morpholines. A plausible synthetic route involves the reaction of morpholine with a suitable electrophile.

A general industrial method for producing morpholines is the reaction of diethylene glycol with ammonia at high temperature and pressure over a hydrogenation catalyst.[11][12]

Below is a generalized, logical workflow for the synthesis and purification of N-substituted morpholines, which can be adapted for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Morpholine + 2-(2-Chloroethoxy)ethanol Reaction Nucleophilic Substitution Reactants->Reaction Base, Solvent Crude_Product Crude 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Reaction->Crude_Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Quench, Separate Distillation Vacuum Distillation Extraction->Distillation Dry, Concentrate Pure_Product Pure Product Distillation->Pure_Product QC_Analysis GC-MS, HPLC, NMR Pure_Product->QC_Analysis Characterization

Caption: A logical workflow for the synthesis, purification, and analysis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Note on Purification: Purification of the crude product would likely involve an aqueous workup to remove salts, followed by extraction with an organic solvent. The final purification step would typically be vacuum distillation to obtain the pure liquid product.[13]

Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control during synthesis and for the quantification of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of morpholine and its derivatives. Due to the polarity of these compounds, derivatization is often employed to enhance volatility and improve chromatographic separation. A common method involves the reaction of the secondary amine with sodium nitrite in an acidic medium to form a more volatile N-nitrosamine derivative.[14][15]

Experimental Protocol: GC-MS Analysis of Morpholine Derivatives (Adapted)

  • Sample Preparation (Derivatization):

    • To 2.0 mL of the sample solution, add 200 µL of 0.05 M HCl and 200 µL of saturated sodium nitrite.[16]

    • Vortex the mixture for 30 seconds.[16]

  • Extraction:

    • Add 0.5 mL of dichloromethane to the derivatized solution.[17]

    • Vortex for 1 minute to extract the N-nitrosomorpholine derivative.[17]

    • Allow the layers to separate and collect the organic layer.[17]

  • GC-MS Conditions:

    • Column: DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[16]

    • Injection Volume: 1 µL.[16]

    • Injector Temperature: 250 °C.[16]

    • Oven Program: Initial temperature of 100 °C for 4 min, ramp to 120 °C at 10 °C/min and hold for 3 min, then ramp to 250 °C at 20 °C/min and hold for 5 min.[16]

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Impact (EI) at 70 eV.[17]

    • Detection: Monitor for characteristic ions of the N-nitrosated derivative.

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the analysis of morpholine and its derivatives.[18] Reverse-phase HPLC methods can be developed using a suitable column, such as a Newcrom R1, with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[19] Detection can be achieved using a refractive index detector, as morpholine derivatives often lack a strong UV chromophore.[20]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Hazard Summary:

  • Skin Irritation: Causes skin irritation.[21]

  • Eye Damage: Causes serious eye damage/irritation.[21]

  • Respiratory Irritation: May cause respiratory irritation.[21]

  • Harmful if Swallowed: May be harmful if swallowed.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are required.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[21]

  • The compound is noted to be air-sensitive.[21]

Toxicity Data (for the related compound 4-(2-Hydroxyethyl)morpholine):

  • LD50 Oral (Rat): 5500 mg/kg[22][23]

  • LD50 Dermal (Rabbit): > 16,000 mg/kg[21]

Conclusion

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a valuable and versatile chemical intermediate for the pharmaceutical industry. Its unique structural features and favorable physicochemical properties make it an important building block in the synthesis of complex molecules, particularly in the development of A2A receptor antagonists. A thorough understanding of its properties, synthesis, and analytical methods, as outlined in this guide, is essential for its effective and safe utilization in research and drug development.

References

  • Solubility of Things. (n.d.). 4-(2-benzhydryloxyethyl)morpholine. Retrieved from [Link]

  • BenchChem. (2025).
  • Wang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Liquid phase method for morpholine. (2023). Shaanxi Dideu Medichem Co. Ltd.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • da Silva, M. N., et al. (2004). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 15(4), 564-569.
  • Kim, H. J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine, 99%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Walker, K. (2003). T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. OSHA.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • BenchChem. (n.d.). side reactions and byproduct formation in morpholine synthesis. BenchChem.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). US4739051A - Preparation of morpholine.
  • PubChemLite. (n.d.). 4-[2-(2-hydroxyethoxy)ethyl]morpholine. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Kourounakis, A. P., et al. (2008). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 15(25), 2596-2610.
  • Costanzi, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2243-2254.
  • ResearchGate. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent.
  • Google Patents. (n.d.). TW202302593A - Compound as adenosine a2a receptor antagonist and pharmaceutical composition comprising same.
  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
  • Laversin, A., et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules, 29(16), 3749.
  • Pinna, A. (2011). Adenosine A2A Receptor Antagonists and Parkinson's Disease. CNS Neuroscience & Therapeutics, 17(5), 455-467.

Sources

Exploratory

A Technical Guide to the Therapeutic Potential of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Derivatives

Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved pharmaceuticals and biologically active compounds. I...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved pharmaceuticals and biologically active compounds. Its inherent physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive moiety for drug design. This technical guide delves into the therapeutic landscape of derivatives of a specific morpholine-containing building block: 4-[2-(2-Hydroxyethoxy)ethyl]morpholine. While this molecule itself is primarily a chemical intermediate, its derivatives have emerged as potent therapeutic agents, particularly as tachykinin antagonists with significant implications for the management of pain, inflammation, and migraine.[1] This document will provide an in-depth exploration of the synthesis, mechanism of action, and biological evaluation of these derivatives, offering a comprehensive resource for researchers and drug development professionals in the fields of pharmacology and medicinal chemistry.

The Morpholine Scaffold: A Foundation for Therapeutic Innovation

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a versatile component in drug discovery. Its ability to improve the pharmacokinetic profile of bioactive molecules has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, antihyperlipidemic, antioxidant, antimicrobial, and neuroprotective properties.[2] The core subject of this guide, 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, serves as a key starting material for the synthesis of novel therapeutic entities. The presence of a primary hydroxyl group provides a reactive handle for further chemical modifications, such as the formation of ethers and esters, allowing for the exploration of vast chemical space and the optimization of biological activity.

Therapeutic Applications: Tachykinin Antagonism for Pain and Inflammation

A significant therapeutic application of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine derivatives lies in their activity as tachykinin antagonists. Tachykinins, a family of neuropeptides that includes Substance P, neurokinin A (NKA), and neurokinin B (NKB), are widely distributed in the central and peripheral nervous systems and are key mediators of pain and inflammation.[1] By blocking the action of these peptides at their receptors (NK1, NK2, and NK3), tachykinin antagonists can effectively modulate these pathological processes.

Derivatives of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine have been specifically designed and synthesized to act as potent tachykinin antagonists, with potential applications in the treatment of:

  • Pain: Both acute and chronic pain states.

  • Inflammation: Including neurogenic inflammation.

  • Migraine: A debilitating neurological disorder with a significant inflammatory component.

  • Emesis (vomiting): Particularly chemotherapy-induced nausea and vomiting.

  • Postherpetic Neuralgia: A chronic pain condition that can follow a shingles infection.[1]

One notable example from the patent literature is a class of compounds where the 4-[2-(2-hydroxyethoxy)ethyl]morpholine moiety is incorporated into a larger molecular scaffold designed to interact with tachykinin receptors.[1]

Synthesis of a Representative Therapeutic Derivative

The synthesis of therapeutically active 4-[2-(2-Hydroxyethoxy)ethyl]morpholine derivatives typically involves a multi-step process. The following is a representative synthetic pathway for a potent tachykinin antagonist, illustrating the key chemical transformations.

Diagram of the Synthetic Workflow

Synthesis_Workflow A 4-[2-(2-Hydroxyethoxy)ethyl]morpholine B Activation of Hydroxyl Group (e.g., Tosylation) A->B TsCl, Pyridine C Activated Intermediate B->C D Nucleophilic Substitution with Phenolic Compound C->D Phenolic precursor, Base (e.g., K2CO3) E Coupled Intermediate D->E F Further Functionalization (e.g., introduction of a heteroaromatic ring) E->F Multi-step synthesis G Final Therapeutic Derivative F->G

Caption: A generalized workflow for the synthesis of a therapeutic derivative.

Step-by-Step Synthetic Protocol

Step 1: Activation of the Hydroxyl Group of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

The terminal hydroxyl group of 4-[2-(2-hydroxyethoxy)ethyl]morpholine is first activated to create a good leaving group for a subsequent nucleophilic substitution reaction. A common method is tosylation.

  • Dissolve 4-[2-(2-hydroxyethoxy)ethyl]morpholine (1 equivalent) in anhydrous pyridine at 0°C under a nitrogen atmosphere.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 2: Nucleophilic Substitution with a Phenolic Precursor

The activated intermediate is then reacted with a phenolic compound, which will form a key part of the final therapeutic agent's scaffold.

  • To a solution of the phenolic precursor (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the tosylated intermediate from Step 1 (1 equivalent) dissolved in DMF to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.

Step 3: Further Functionalization and Final Product Formation

The coupled intermediate undergoes further chemical modifications to introduce the necessary pharmacophoric elements for tachykinin receptor antagonism. This often involves the construction of a heteroaromatic ring system. The specific steps will vary depending on the target molecule but can include cyclization reactions, amination, and other functional group interconversions as described in the relevant patent literature.[1]

Biological Evaluation: In Vitro and In Vivo Assays

The therapeutic potential of the synthesized 4-[2-(2-Hydroxyethoxy)ethyl]morpholine derivatives is assessed through a series of in vitro and in vivo biological assays.

In Vitro Assays

4.1.1. Receptor Binding Assays

These assays are crucial to determine the affinity of the synthesized compounds for the target tachykinin receptors (NK1, NK2, and NK3). This is typically performed using radioligand binding assays with cell membranes expressing the specific receptor subtype.

4.1.2. Cellular Functional Assays

To assess the functional activity of the compounds (i.e., whether they are agonists or antagonists), cellular assays measuring the downstream signaling pathways of the tachykinin receptors are employed. A common method is to measure changes in intracellular calcium levels in response to receptor activation in the presence and absence of the test compounds.

In Vivo Assays

4.2.1. Models of Pain and Inflammation

The anti-inflammatory and analgesic properties of the derivatives are evaluated in established animal models.

Carrageenan-Induced Paw Edema Model (for Anti-inflammatory Activity)

This is a widely used model to screen for acute anti-inflammatory activity.

  • Acclimatize male Wistar rats (150-200 g) for one week before the experiment.

  • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized derivatives.

  • Administer the test compounds or standard drug orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This model is used to assess peripheral analgesic activity.

  • Use Swiss albino mice (20-25 g) for the experiment.

  • Divide the mice into control, standard (e.g., aspirin), and test groups.

  • Administer the test compounds or standard drug orally.

  • After a specific time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

  • Count the number of writhes for each mouse over a 20-minute period.

  • Calculate the percentage of protection from writhing for the treated groups compared to the control group.

Diagram of the Biological Evaluation Workflow

Biological_Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Receptor Binding Assays (NK1, NK2, NK3) C Carrageenan-Induced Paw Edema (Anti-inflammatory) A->C Select Lead Compounds B Cellular Functional Assays (Calcium Mobilization) B->C D Acetic Acid-Induced Writhing (Analgesic) C->D Confirm In Vivo Efficacy Start Synthesized Derivative Start->A Determine Receptor Affinity Start->B Assess Functional Activity

Caption: Workflow for the biological evaluation of synthesized derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-[2-(2-hydroxyethoxy)ethyl]morpholine derivatives allows for the elucidation of structure-activity relationships (SAR). Key areas for modification include:

  • The Ether or Ester Linkage: The nature of the linkage formed from the hydroxyl group can influence stability, solubility, and bioavailability.

  • The Aromatic/Heteroaromatic Core: Substituents on the aromatic rings of the scaffold can significantly impact receptor binding affinity and selectivity.

  • The Morpholine Ring: While generally considered a stable and favorable moiety, modifications to the morpholine ring itself can be explored, though this is less common.

A thorough SAR study is essential for optimizing the potency, selectivity, and pharmacokinetic properties of these therapeutic agents.

Future Perspectives and Conclusion

The derivatives of 4-[2-(2-hydroxyethoxy)ethyl]morpholine represent a promising class of compounds with significant therapeutic potential, particularly as tachykinin antagonists. The synthetic accessibility of this core structure, coupled with the well-established biological importance of the morpholine scaffold, provides a strong foundation for the development of novel drugs for pain, inflammation, and other neurological disorders. Future research in this area will likely focus on the development of derivatives with improved receptor subtype selectivity, enhanced oral bioavailability, and a favorable safety profile. The continued exploration of the chemical space around the 4-[2-(2-hydroxyethoxy)ethyl]morpholine core is expected to yield new and improved therapeutic agents for a range of unmet medical needs.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Utilizing 4-[2-(2-Hydroxyethoxy)ethyl]morpholine as a Hydrophilic Linker in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linkers in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three essential components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[5][]

While traditional alkyl and polyethylene glycol (PEG) chains are the most common motifs in PROTAC linkers, there is a growing need for more sophisticated linker designs to optimize the drug-like properties of these often large and complex molecules.[3][7] This guide focuses on the application of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine , a hydrophilic linker component that offers a unique combination of features to enhance PROTAC performance.

The Strategic Advantage of the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Linker

The incorporation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine into a PROTAC linker offers several potential benefits rooted in its distinct chemical structure. This linker combines a polar morpholine ring with a short, flexible ethylene glycol-like chain, culminating in a terminal hydroxyl group.

Enhanced Physicochemical Properties

The morpholine moiety is a well-regarded scaffold in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates.[1][8] Its inclusion in a PROTAC linker can lead to:

  • Increased Aqueous Solubility: The polar nature of the morpholine ring and the ether linkages contribute to improved solubility, which is often a challenge for large, hydrophobic PROTAC molecules.[8][9] This can facilitate easier handling in aqueous buffers for in vitro assays and potentially improve pharmacokinetic profiles in vivo.

  • Improved Permeability: Despite its polarity, the morpholine ring can also enhance membrane permeability.[8] It can act as a "molecular chameleon," adopting conformations that shield its polar groups in lipophilic environments, such as cell membranes.

  • Favorable ADME Profile: The metabolic stability and pharmacokinetic properties of molecules can be positively influenced by the presence of a morpholine ring.[1][10] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) characteristics of the final PROTAC molecule.[11][12][13]

Structural and Functional Advantages

The hydroxyethoxyethyl chain provides:

  • Optimal Length and Flexibility: The short chain offers a degree of conformational flexibility, which is crucial for allowing the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[4][7]

  • Terminal Hydroxyl Group for Versatile Conjugation: The primary hydroxyl group serves as a key synthetic handle for conjugation to either the POI ligand or the E3 ligase ligand, providing a site for various chemical modifications.[14]

General Workflow for PROTAC Synthesis

The synthesis of PROTACs is typically a modular process, allowing for the convergent assembly of the final molecule from three main components: the POI ligand, the E3 ligase ligand, and a bifunctional linker.[2][3]

PROTAC Synthesis Workflow cluster_0 Component Preparation cluster_1 Functionalization & Coupling POI Ligand POI Ligand Intermediate Ligand-Linker Intermediate POI Ligand->Intermediate Coupling E3 Ligase Ligand E3 Ligase Ligand Final PROTAC Final PROTAC Molecule E3 Ligase Ligand->Final PROTAC Linker Precursor 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (Linker Precursor) Activated Linker Activated Linker Linker Precursor->Activated Linker Activation Activated Linker->Intermediate Coupling Intermediate->Final PROTAC Final Coupling

Caption: General workflow for the modular synthesis of PROTACs.

Protocols for Incorporating the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Linker

The following protocols provide a detailed, step-by-step methodology for the synthesis of a PROTAC utilizing the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine linker. These protocols are illustrative and may require optimization based on the specific POI and E3 ligase ligands being used.

Protocol 1: Activation of the Linker's Terminal Hydroxyl Group

To couple the linker to a carboxylic acid-functionalized ligand (either POI or E3 ligase), the terminal hydroxyl group of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine must first be converted into a more reactive functional group, such as an amine.

Step 1: Tosylation of the Hydroxyl Group

  • Dissolve 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated linker.

Step 2: Azide Substitution

  • Dissolve the tosylated linker (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents) and heat the mixture to 80 °C.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the azido-functionalized linker.

Step 3: Reduction to the Amine

  • Dissolve the azido-functionalized linker (1 equivalent) in methanol.

  • Add palladium on carbon (10% w/w) as a catalyst.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the amine-functionalized linker.

Protocol 2: Amide Coupling to a Carboxylic Acid-Functionalized Ligand

This protocol describes the coupling of the newly synthesized amine-functionalized linker to a ligand (POI or E3 ligase) bearing a carboxylic acid group.

  • Dissolve the carboxylic acid-functionalized ligand (1 equivalent) in DMF.

  • Add the amine-functionalized linker (1.1 equivalents).

  • Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ligand-linker conjugate by flash column chromatography on silica gel.

Protocol 3: Final PROTAC Assembly

The final step involves coupling the ligand-linker conjugate from Protocol 2 with the second ligand. The specific chemistry will depend on the available functional groups on each component. For example, if the second ligand also has a carboxylic acid, a similar amide coupling procedure would be followed after deprotection of any necessary protecting groups on the intermediate.

Alternatively, "click chemistry" offers a highly efficient and orthogonal approach for the final coupling step.[3]

PROTAC_Final_Assembly cluster_0 Intermediates cluster_1 Final PROTAC Ligand-Linker Ligand 1-Linker-N3 Final_PROTAC Ligand 1-Linker-Triazole-Ligand 2 Ligand-Linker->Final_PROTAC CuAAC Click Chemistry Ligand 2 Ligand 2-Alkyne Ligand 2->Final_PROTAC

Sources

Application

Application Notes and Protocols for the N-Alkylation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

Abstract This technical guide provides a comprehensive experimental protocol for the N-alkylation of 4-[2-(2-hydroxyethoxy)ethyl]morpholine, a versatile bifunctional molecule of interest in pharmaceutical and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the N-alkylation of 4-[2-(2-hydroxyethoxy)ethyl]morpholine, a versatile bifunctional molecule of interest in pharmaceutical and materials science. The presence of both a tertiary amine and a primary hydroxyl group necessitates a carefully designed synthetic strategy to ensure selective alkylation at the nitrogen atom. This document outlines a robust procedure, discusses the underlying chemical principles, and provides detailed methodologies for reaction execution, product purification, and characterization. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of N-Alkylated Morpholines

Morpholine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] N-alkylation of morpholine derivatives is a fundamental synthetic transformation that allows for the introduction of various functionalities, enabling the modulation of properties such as bioactivity, solubility, and metabolic stability. The resulting quaternary ammonium salts, known as morpholinium salts, have applications as ionic liquids, phase-transfer catalysts, and antimicrobial agents.[2]

The target molecule, 4-[2-(2-hydroxyethoxy)ethyl]morpholine, presents a unique synthetic challenge due to the presence of a nucleophilic tertiary amine and a primary hydroxyl group. While the nitrogen of the morpholine ring is generally more nucleophilic than the oxygen of the hydroxyl group, competitive O-alkylation can occur under certain conditions. Therefore, achieving high selectivity for N-alkylation is paramount. This guide will focus on a direct N-alkylation approach and discuss strategies to maximize the desired product yield.

Mechanistic Considerations for Selective N-Alkylation

The N-alkylation of a tertiary amine, such as 4-[2-(2-hydroxyethoxy)ethyl]morpholine, with an alkyl halide proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[1] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group. This results in the formation of a quaternary ammonium salt.

Chemoselectivity: The primary challenge in the N-alkylation of this substrate is to prevent the concurrent O-alkylation of the terminal hydroxyl group. Generally, the nitrogen of a tertiary amine is a softer and more potent nucleophile than the oxygen of a primary alcohol. This inherent difference in reactivity often allows for selective N-alkylation under controlled conditions. Factors that favor N-alkylation over O-alkylation include:

  • Solvent Choice: Polar aprotic solvents like acetonitrile or acetone are preferred as they can solvate the transition state of the SN2 reaction without significantly protonating the amine, which would decrease its nucleophilicity.

  • Temperature: Lower reaction temperatures generally favor the more kinetically controlled N-alkylation over the potentially thermodynamically favored O-alkylation.

  • Leaving Group: The choice of the leaving group on the alkylating agent can influence selectivity. Iodides are excellent leaving groups and often used for efficient alkylation.

For substrates where selectivity is a significant concern, protection of the hydroxyl group as a silyl ether or another suitable protecting group can be employed.[3][4] However, this adds extra steps to the synthesis (protection and deprotection) and may not be necessary if the reaction conditions are carefully optimized. The protocol presented here will focus on a direct, selective N-alkylation without the use of a protecting group.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 4-[2-(2-hydroxyethoxy)ethyl]morpholine using an alkyl halide. The reaction conditions can be optimized for specific alkylating agents.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-[2-(2-Hydroxyethoxy)ethyl]morpholine≥98%Sigma-Aldrich
Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide)Reagent GradeThermo Fisher
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%MilliporeSigma
Diethyl Ether (Et₂O)AnhydrousVWR
Round-bottom flaskAppropriate sizePyrex
Magnetic stirrer and stir barStandard laboratoryIKA
Reflux condenserStandard laboratoryKimble
Inert atmosphere setup (e.g., Nitrogen or Argon)
Safety Precautions
  • Alkylating agents are often toxic, mutagenic, and carcinogenic. Handle these reagents with extreme caution in a well-ventilated fume hood.[5]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[2]

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-[2-(2-hydroxyethoxy)ethyl]morpholine (1.0 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous acetonitrile (10-15 mL per 1 g of the morpholine derivative). Stir the mixture until the starting material is completely dissolved.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.2 eq.) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of a precipitate (the quaternary ammonium salt) is often observed.

  • Reaction Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. If a precipitate has formed, it can be isolated by vacuum filtration.

  • Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the N-alkylated quaternary ammonium salt.

Visualization of the Experimental Workflow

experimental_workflow start Reaction Setup dissolve Dissolve in Anhydrous Acetonitrile start->dissolve add_alkyl_halide Add Alkyl Halide (1.1-1.2 eq) dissolve->add_alkyl_halide react Stir at RT or 40-50 °C (12-24 h) add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Cool and Filter Precipitate monitor->workup Complete wash Wash with Anhydrous Diethyl Ether workup->wash dry Dry under Vacuum wash->dry product Pure N-Alkylated Quaternary Ammonium Salt dry->product

Caption: General workflow for the N-alkylation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Characterization of the N-Alkylated Product

Thorough characterization of the final product is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic shifts for the protons of the morpholine ring and the newly introduced alkyl group. The protons on the carbons adjacent to the now positively charged nitrogen will be significantly deshielded (shifted downfield) compared to the starting material.[6][7] The signals for the methylene groups of the hydroxyethoxyethyl side chain will also be affected.

  • ¹³C NMR: The carbon NMR spectrum will similarly show a downfield shift for the carbons attached to the quaternary nitrogen.[7] This provides further confirmation of successful N-alkylation.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for characterizing quaternary ammonium salts.[8][9] The analysis should be performed in positive ion mode, where the molecular ion of the quaternary ammonium cation will be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of the product will show the disappearance of the characteristic C-N stretching vibration of the tertiary amine and the appearance of new bands associated with the quaternary ammonium salt. The broad O-H stretching vibration from the hydroxyl group should remain present in the 3200-3500 cm⁻¹ region.[10][11]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficiently reactive alkyl halide; Low temperatureUse a more reactive alkyl halide (e.g., iodide > bromide > chloride). Increase the reaction temperature. Extend the reaction time.
Formation of Byproducts O-alkylation; Over-alkylation (if possible)Lower the reaction temperature. Use a less polar solvent. Consider protecting the hydroxyl group if O-alkylation is significant.[3]
Product is an Oil Product is hygroscopic or has a low melting pointEnsure rigorous drying under high vacuum. If the product remains an oil, it can be used in subsequent steps without crystallization.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the selective N-alkylation of 4-[2-(2-hydroxyethoxy)ethyl]morpholine. By carefully controlling the reaction conditions, high yields of the desired quaternary ammonium salt can be achieved without the need for protecting groups. The methodologies for purification and characterization outlined herein will ensure the synthesis of high-purity materials suitable for a range of applications in research and development.

References

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Duddeck, H., & Ur-Rahman, A. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

  • ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. Available at: [Link]

  • Shackman, H. M. (2014). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 299-305.
  • Toth, J. P., & Scherer, J. R. (1987). Identification of quaternary ammonium compounds by plasma desorption mass spectrometry. Analytical Chemistry, 59(18), 2291–2295.
  • University of Illinois. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • UW Environmental Health & Safety. (2015). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. Available at: [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Available at: [Link]

  • HSE. (2024). Safe handling of cytotoxic drugs in the workplace. Available at: [Link]

  • OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Available at: [Link]

Sources

Method

Reaction of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine with acyl chlorides

Application Note & Protocol Strategic Acylation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine: Synthesis of Biologically Relevant Esters Abstract: This document provides a detailed technical guide for the synthesis of novel...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Acylation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine: Synthesis of Biologically Relevant Esters

Abstract: This document provides a detailed technical guide for the synthesis of novel esters via the reaction of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine with various acyl chlorides. This reaction is a cornerstone for creating derivatives with significant potential in pharmaceutical and materials science. The morpholine moiety is a privileged structure in drug discovery, and its functionalization allows for the modulation of physicochemical properties such as solubility and lipophilicity. This guide delves into the underlying reaction mechanism, provides validated, step-by-step protocols for both biphasic (Schotten-Baumann) and anhydrous organic conditions, outlines comprehensive characterization techniques, and discusses the critical applications of the resulting ester products, particularly as prodrugs in targeted drug delivery.

Foundational Principles & Reaction Mechanism

The reaction between an alcohol and an acyl chloride is a classic and highly efficient method for ester formation.[1] 4-[2-(2-Hydroxyethoxy)ethyl]morpholine presents a primary alcohol functional group that serves as an excellent nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[2][3][4][5]

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the primary hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[6]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion, being a good leaving group, is eliminated.

  • Deprotonation: The resulting protonated ester is neutralized by a base, which abstracts the proton from the oxygen atom to yield the final ester product and a salt byproduct (e.g., triethylammonium chloride or sodium chloride).

This final deprotonation step is critical. The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting material or the basic morpholine nitrogen, effectively quenching the reaction.[7][8] Therefore, the inclusion of a base is mandatory to neutralize the HCl and drive the reaction to completion.[7][9]

Caption: Mechanism of ester synthesis.

Strategic Considerations for Synthesis

Choice of Acylating Agent

Acyl chlorides are highly reactive and produce esters more rapidly and with higher yields compared to using carboxylic acids.[10] The choice of the "R" group on the acyl chloride (R-COCl) is dictated by the desired properties of the final product. For prodrug applications, this "R" group could be a lipophilic moiety to enhance membrane permeability or a specific ligand for targeted delivery.

The Critical Role of the Base

Two primary strategies are employed, differing in the type of base and solvent system used:

  • Schotten-Baumann Conditions: This classic method uses an aqueous base (e.g., NaOH) in a two-phase system with an immiscible organic solvent like dichloromethane (DCM) or diethyl ether.[6][11][12] The morpholine derivative and acyl chloride reside in the organic phase, while the base in the aqueous phase neutralizes the generated HCl.[12] This is highly effective for large-scale reactions.

  • Anhydrous Organic Conditions: For many lab-scale syntheses, using an organic base like triethylamine (TEA) or pyridine in an anhydrous aprotic solvent (e.g., DCM, THF, acetonitrile) is more convenient.[2][9][13] The base acts as an acid scavenger, forming a salt that often precipitates or is easily removed during workup.

Site Selectivity

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a diol, containing both a primary and a secondary alcohol within its structure. However, the reaction with acyl chlorides under standard conditions overwhelmingly occurs at the terminal primary hydroxyl group . This is due to the lower steric hindrance and higher nucleophilicity of the primary alcohol compared to the ether-linked secondary alcohol. Forcing acylation at the secondary site would require more specialized catalytic systems.[8][14]

Validated Experimental Protocols

Protocol 1: Acylation using Triethylamine in Dichloromethane

This protocol describes a general procedure for the synthesis of 2-(2-morpholinoethoxy)ethyl benzoate.

Materials & Equipment:

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Place the flask in an ice bath.

  • Reagent Addition: Dissolve 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Acylation: Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the stirred morpholine solution via a dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes with 1% triethylamine to prevent product streaking on the acidic silica).

Protocol 2: Acylation under Schotten-Baumann Conditions

Procedure:

  • Setup: In a flask, dissolve 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.0 eq) in DCM.

  • Base Addition: Add an aqueous solution of 2M sodium hydroxide (2.0 eq). Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the mixture.

  • Reaction: Stir vigorously at room temperature for 1-2 hours.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the product as described in Protocol 1.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification A 1. Dissolve Morpholine Derivative & Base (e.g., TEA) in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Stir at Room Temp (2-4h) & Monitor by TLC C->D E 5. Quench with NaHCO3(aq) D->E Reaction Complete F 6. Phase Separation & Wash (HCl, H2O, Brine) E->F G 7. Dry (Na2SO4) & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Pure Product H->I

Sources

Application

Application Note & Protocols: Investigating the Utility of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in Solid-Phase Synthesis

Abstract Solid-phase synthesis (SPS) remains a cornerstone of modern drug discovery and materials science, enabling the rapid assembly of complex molecules like peptides and oligonucleotides. The efficiency and purity of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase synthesis (SPS) remains a cornerstone of modern drug discovery and materials science, enabling the rapid assembly of complex molecules like peptides and oligonucleotides. The efficiency and purity of these syntheses are critically dependent on the reagents used for deprotection, coupling, and cleavage. This guide introduces 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, a readily available chemical entity, and explores its potential, yet largely un-investigated, applications within solid-phase synthesis workflows. Drawing from the known reactivity of the morpholine scaffold and the physicochemical contributions of its hydroxyethoxyethyl side chain, we propose detailed, investigational protocols for its use as a novel cleavage scavenger and a non-traditional base for Fmoc deprotection in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to explore new reagents to optimize existing SPS methodologies.

Introduction: The Case for a Novel Reagent

The morpholine functional group is well-established in the realm of solid-phase peptide synthesis (SPPS). Recently, morpholine itself has been demonstrated as a greener and effective alternative to piperidine for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, mitigating common side reactions such as aspartimide formation[1]. However, the broader family of morpholine derivatives remains a relatively untapped resource for SPS applications.

4-[2-(2-Hydroxyethoxy)ethyl]morpholine (herein referred to as "HEEM") is a bifunctional molecule featuring a tertiary amine (the morpholine nitrogen) and a terminal primary alcohol. This unique combination of a basic, nucleophilic center and a polar, protic side chain suggests multifaceted potential in SPS.

This application note serves as a theoretical and practical guide for the initial exploration of HEEM in two key areas of SPPS:

  • As a Cation Scavenger: During the final acid-mediated cleavage of peptides from the resin, reactive carbocations are generated from side-chain protecting groups (e.g., tert-butyl). These cations can cause unwanted modifications to sensitive residues like tryptophan and methionine. We hypothesize that the nucleophilic morpholine nitrogen and the hydroxyl group of HEEM can effectively trap these electrophilic species.

  • As a Base for Fmoc Deprotection: Building on the precedent of morpholine, we propose that HEEM can serve as a deprotection base. The hydrophilic hydroxyethoxyethyl tail may offer the added benefit of improving the solubility of the dibenzofulvene-adduct byproduct, potentially simplifying post-synthesis workup.

The protocols detailed herein are designed as robust starting points for investigation, complete with analytical validation steps to empower researchers to rigorously assess the performance of HEEM in their own systems.

Physicochemical Properties & Safety Mandates

Before proceeding with any experimental work, it is imperative to understand the properties and handling requirements of HEEM.

PropertyValueSource
Molecular Formula C₈H₁₇NO₃PubChem[2]
Molecular Weight 175.23 g/mol PubChem[2]
Appearance Colorless to yellow liquidEMCO Chemicals[3]
Solubility Fully miscible in waterEMCO Chemicals[3]
CAS Number 3603-45-0PubChem[2]
Critical Safety & Handling Protocols

HEEM is classified as a hazardous substance and requires strict adherence to safety protocols. All handling must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[2].

  • Required PPE: Safety glasses with side-shields (conforming to EN166 or NIOSH standards), impervious chemical-resistant gloves (nitrile or neoprene, inspect before use), and a lab coat are mandatory.

  • Handling: Avoid contact with skin, eyes, and inhalation of vapor or mist. Wash hands thoroughly after handling, before breaks, and at the end of the workday[4].

  • In Case of Exposure:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[4][5].

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs[4][5].

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[4][5].

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Proposed Application 1: HEEM as a Cation Scavenger in Peptide Cleavage

Scientific Rationale

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA)[6]. A major challenge in this step is the generation of stable carbocations (e.g., tert-butyl cation from Boc or tBu groups), which can re-attach to and modify nucleophilic residues in the peptide sequence.

To prevent these side reactions, a "scavenger cocktail" is added to the cleavage mixture. Scavengers are nucleophiles that react with and neutralize these carbocations[7][8]. We propose HEEM as a novel scavenger based on the following attributes:

  • Nucleophilic Centers: The lone pair of electrons on the morpholine nitrogen and the oxygen of the hydroxyl group can readily attack and trap electrophilic carbocations.

  • Polarity: The high polarity and water miscibility of HEEM ensure its solubility in standard TFA cleavage cocktails.

The proposed mechanism involves the alkylation of HEEM by the carbocation, rendering it inert.

Scavenging_Mechanism cluster_0 Cleavage Reaction cluster_1 Scavenging by HEEM Protecting_Group R-tBu TFA TFA (H+) Protecting_Group->TFA Protonation Carbocation tBu+ TFA->Carbocation Generation Cleaved_Peptide Free Peptide TFA->Cleaved_Peptide Cleavage Carbocation_2 tBu+ Peptide Peptide-Resin HEEM HEEM (Morpholine-R-OH) Trapped_Cation Trapped Adduct (Morpholine+-R-OH-tBu) HEEM->Trapped_Cation Carbocation_2->HEEM Nucleophilic Attack

Caption: Proposed mechanism of carbocation scavenging by HEEM.

Investigational Protocol: Cleavage of a Test Peptide

This protocol outlines a comparative study to evaluate the efficacy of HEEM as a scavenger against a standard scavenger cocktail. A test peptide containing a tryptophan residue (e.g., H-Trp-Ala-Gly-NH₂) is recommended due to tryptophan's high susceptibility to alkylation.

Materials:

  • Peptidyl-resin (e.g., Trp-Ala-Gly-Rink Amide resin)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (HEEM)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Centrifuge tubes (polypropylene)

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Resin Preparation: Place 25 mg of the dried peptidyl-resin into two separate 1.5 mL polypropylene centrifuge tubes (Tube A: Control, Tube B: HEEM Test).

  • Cocktail Preparation:

    • Tube A (Control Cocktail): Prepare 1 mL of the standard Reagent K: 95% TFA, 2.5% Water, 2.5% TIS.

    • Tube B (HEEM Cocktail): Prepare 1 mL of the investigational cocktail: 95% TFA, 2.5% TIS, 2.5% HEEM.

  • Cleavage Reaction:

    • Add 500 µL of the respective cleavage cocktail to each tube.

    • Incubate at room temperature for 2 hours with occasional vortexing.

  • Peptide Precipitation:

    • Filter the resin using a suitable filtration syringe or by centrifugation and collection of the supernatant.

    • Add the TFA filtrate dropwise into a new tube containing 1.5 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the peptide.

    • Carefully decant and discard the ether supernatant.

    • Wash the pellet with 1 mL of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step twice.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve the dried peptide in a suitable solvent (e.g., 50% ACN/water).

    • Analyze the crude peptide from both tubes by RP-HPLC to assess purity. Look for the main product peak and any side-product peaks.

    • Confirm the identity of the main peak and any major side-products by mass spectrometry. Compare the relative abundance of alkylated tryptophan side-products between the control and HEEM samples.

ParameterControl (Reagent K)Investigational (HEEM)
TFA 95%95%
Scavenger 1 2.5% Water2.5% TIS
Scavenger 2 2.5% TIS2.5% HEEM
Expected MW [Mass of Peptide][Mass of Peptide]
Potential Side-Product MW [Mass of Peptide + 57][Mass of Peptide + 57]

Proposed Application 2: HEEM as a Base for Fmoc Deprotection

Scientific Rationale

The Fmoc group is the most common Nα-protecting group in modern SPPS. It is removed by treatment with a secondary amine base, typically 20% piperidine in DMF[6]. The mechanism involves a β-elimination reaction, generating a dibenzofulvene (DBF) intermediate which is subsequently trapped by the amine base.

While effective, piperidine is a regulated substance and can promote side reactions. Morpholine has emerged as a viable alternative[1]. We propose HEEM as a novel deprotection base with the potential for improved performance.

  • Basicity: The morpholine nitrogen in HEEM is sufficiently basic to initiate the β-elimination of the Fmoc group.

  • Byproduct Scavenging: HEEM will trap the liberated DBF to form a stable adduct.

  • Enhanced Solubility: The polar hydroxyethoxyethyl side chain is expected to increase the solubility of the HEEM-DBF adduct in polar solvents like DMF, which could lead to more efficient washing steps and higher purity of the final peptide.

Fmoc_Deprotection_Workflow Start Fmoc-AA-Resin Deprotection Add 20-40% HEEM in DMF Start->Deprotection Wash_1 Wash with DMF Deprotection->Wash_1 Removes HEEM-DBF adduct Coupling Couple next Fmoc-AA (e.g., DIC/Oxyma) Wash_1->Coupling Wash_2 Wash with DMF Coupling->Wash_2 End_Cycle Repeat Cycle Wash_2->End_Cycle End_Cycle->Deprotection For next residue Final Final Peptide-Resin End_Cycle->Final After last residue

Caption: Proposed SPPS cycle using HEEM for Fmoc deprotection.

Investigational Protocol: Synthesis of a Test Peptide

This protocol compares the synthesis of a short, aggregation-prone peptide sequence using HEEM versus standard piperidine for Fmoc deprotection.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Reagents:

    • Solution A: 20% piperidine in DMF (v/v)

    • Solution B: 20% HEEM in DMF (v/v) - Note: Concentration may require optimization (e.g., 20-50%)

  • Solid-phase synthesis vessel

  • HPLC and Mass Spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in two separate synthesis vessels.

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin using standard DIC/OxymaPure chemistry[9].

  • Synthesis Cycle (Parallel Synthesis):

    • Vessel A (Control):

      • Deprotection: Add 20% piperidine/DMF. Shake for 3 minutes, drain. Add fresh 20% piperidine/DMF, shake for 10 minutes, drain.

      • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

      • Coupling: Couple the next Fmoc-amino acid (3 eq) using DIC (3 eq) and OxymaPure (3 eq) in DMF for 1 hour.

      • Washing: Wash the resin with DMF (3 x 1 min).

    • Vessel B (HEEM Test):

      • Deprotection: Add 20% HEEM/DMF. Shake for 3 minutes, drain. Add fresh 20% HEEM/DMF, shake for 10 minutes, drain.

      • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

      • Coupling: Couple the next Fmoc-amino acid (3 eq) using DIC (3 eq) and OxymaPure (3 eq) in DMF for 1 hour.

      • Washing: Wash the resin with DMF (3 x 1 min).

  • Repeat Cycles: Repeat the synthesis cycle for the entire peptide sequence.

  • Cleavage and Analysis: After completing the synthesis, wash and dry both resins. Cleave a small portion of the peptidyl-resin from each vessel using a standard scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate, isolate, and analyze the crude peptides by HPLC and Mass Spectrometry.

  • Evaluation: Compare the purity profiles of the crude peptides from both syntheses. Look for differences in deletion sequences or other impurities that might indicate incomplete deprotection or side reactions.

Conclusion and Future Directions

The protocols and rationales presented in this application note provide a foundational framework for investigating 4-[2-(2-Hydroxyethoxy)ethyl]morpholine as a novel, multifunctional reagent in solid-phase synthesis. Its unique structure suggests tangible benefits as both a cation scavenger and a deprotection base. The proposed experiments are designed to yield clear, quantifiable data on its performance relative to established standards.

Successful validation of these applications could pave the way for further research, including:

  • Optimization of HEEM concentration in both cleavage and deprotection protocols.

  • Evaluation of its performance in the synthesis of "difficult" or aggregation-prone sequences.

  • Investigation of its use as a hydrophilic linker by anchoring its terminal hydroxyl group to a solid support.

We encourage the research community to build upon these initial protocols and share their findings to collectively advance the toolkit of reagents available for solid-phase synthesis.

References

  • 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. PubChem, National Center for Biotechnology Information.[Link]

  • Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. EMCO Chemicals.[Link]

  • Safety Data Sheet: Morpholine. Carl ROTH.[Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science.[Link]

  • Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv.[Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.[Link]

  • Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega.[Link]

  • p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. Journal of Peptide Science.[Link]

  • Method of peptide synthesis.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers (Basel).[Link]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences.[Link]

  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides.[Link]

  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science.[Link]

  • Introduction to Peptide Synthesis. Current Protocols in Protein Science.[Link]

Sources

Method

The Strategic Integration of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in the Synthesis of Advanced Bioactive Molecules

Introduction: Beyond a Simple Linker In the intricate world of medicinal chemistry, the selection of each molecular fragment is a critical decision that profoundly influences the ultimate biological activity and pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Linker

In the intricate world of medicinal chemistry, the selection of each molecular fragment is a critical decision that profoundly influences the ultimate biological activity and pharmaceutical properties of a drug candidate. Among the vast arsenal of building blocks available to the synthetic chemist, 4-[2-(2-Hydroxyethoxy)ethyl]morpholine has emerged as a particularly valuable and versatile component. Its utility extends far beyond that of a mere linker; its unique combination of a hydrophilic morpholine ring and a flexible diethylene glycol-like chain imparts desirable physicochemical and pharmacokinetic characteristics to the parent molecule. The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and bioavailability.[1][2] The addition of the hydroxyethoxyethyl chain further augments these properties, offering a handle for covalent attachment while modulating polarity and conformational flexibility.

This comprehensive guide provides an in-depth exploration of the strategic use of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in the synthesis of bioactive molecules. We will delve into its physicochemical properties, dissect its role in enhancing drug-like characteristics, and provide detailed, field-proven protocols for its incorporation into complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this valuable synthetic intermediate.

Physicochemical Properties and Strategic Advantages

The judicious application of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in drug design is rooted in its fundamental chemical and physical properties. A thorough understanding of these characteristics is paramount to predicting its influence on a final drug candidate.

PropertyValueSource
Molecular Formula C8H17NO3[PubChem CID: 458464]
Molecular Weight 175.23 g/mol [PubChem CID: 458464]
Appearance Colorless to light yellow viscous liquid[CDH MSDS]
Boiling Point 227 °C at 1009 hPa[CDH MSDS]
Solubility Miscible in water[EMCO Chemicals]
pKa (of morpholinium ion) ~8.4General Morpholine pKa

The presence of the morpholine ring, a tertiary amine, provides a basic center that can be protonated at physiological pH, thereby significantly enhancing the aqueous solubility of the parent molecule. This is a critical attribute for oral bioavailability and formulation development.[2] The diethylene glycol-like linker contributes to this hydrophilicity and also provides conformational flexibility, which can be advantageous for optimal binding to a biological target.[2][3] Furthermore, this linker can act as a hydrophilic spacer, potentially improving a drug's pharmacokinetic profile by reducing non-specific binding and altering its distribution within the body.[4]

Application in the Synthesis of Kinase Inhibitors: The Case of Gefitinib

One of the most prominent examples showcasing the utility of a morpholine-containing side chain is in the synthesis of Gefitinib (Iressa®), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[5] The morpholine-containing side chain at the 6-position of the quinazoline core is crucial for its activity and pharmacokinetic properties. While many reported syntheses of Gefitinib utilize a pre-functionalized halo- or tosyl-alkoxy morpholine, the underlying strategy involves the nucleophilic substitution of the hydroxyl group of a morpholine ethanol derivative. Here, we present a representative workflow for the incorporation of the 4-[2-(2-hydroxyethoxy)ethyl]morpholine moiety, first through activation via tosylation, followed by a Williamson ether synthesis.

Workflow for Side Chain Incorporation

gefitinib_synthesis cluster_0 Activation of the Side Chain cluster_1 Core Modification and Coupling start 4-[2-(2-Hydroxyethoxy)ethyl]morpholine tosyl_chloride Tosyl Chloride (TsCl) Pyridine, DCM, 0°C to rt start->tosyl_chloride activated_intermediate 2-(2-morpholinoethoxy)ethyl 4-methylbenzenesulfonate tosyl_chloride->activated_intermediate Tosylation base K2CO3 or NaH DMF activated_intermediate->base Nucleophilic Substitution quinazoline_core 6-Hydroxy-7-methoxy-4-(3-chloro-4-fluoroanilino)quinazoline quinazoline_core->base Deprotonation gefitinib Gefitinib base->gefitinib Williamson Ether Synthesis

Caption: Synthetic workflow for Gefitinib side chain attachment.

Protocol 1: Tosylation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

This protocol describes the activation of the terminal hydroxyl group of 4-[2-(2-hydroxyethoxy)ethyl]morpholine by converting it into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Sodium sulfate (Na2SO4), anhydrous

  • Rotary evaporator

Procedure:

  • Dissolve 1 equivalent of 4-[2-(2-hydroxyethoxy)ethyl]morpholine in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirring bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.5 equivalents of pyridine or triethylamine to the solution.

  • Add 1.2 equivalents of p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.[6]

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-morpholinoethoxy)ethyl 4-methylbenzenesulfonate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the tosyl chloride.

  • Base (Pyridine/Triethylamine): The base is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the reaction and to minimize side reactions.

Protocol 2: Williamson Ether Synthesis for Gefitinib Side Chain Attachment

This protocol outlines the coupling of the activated tosylate intermediate with the phenolic hydroxyl group of the quinazoline core.

Materials:

  • 2-(2-morpholinoethoxy)ethyl 4-methylbenzenesulfonate (from Protocol 1)

  • 6-Hydroxy-7-methoxy-4-(3-chloro-4-fluoroanilino)quinazoline

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 1 equivalent of the 6-hydroxy-7-methoxy-4-(3-chloro-4-fluoroanilino)quinazoline in anhydrous DMF, add 1.5 equivalents of a base (e.g., K2CO3 or NaH) under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Add 1.2 equivalents of the 2-(2-morpholinoethoxy)ethyl 4-methylbenzenesulfonate dissolved in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.[5]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • The crude Gefitinib can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Causality of Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Base (NaH or K2CO3): A base is required to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide ion, which is essential for the Williamson ether synthesis.[7][8][9]

  • Inert Atmosphere: This prevents the degradation of the strong base (NaH) and other sensitive reagents by atmospheric moisture and oxygen.

Application in the Synthesis of Immunosuppressants: Mycophenolate Mofetil

Another significant application of 4-[2-(2-hydroxyethoxy)ethyl]morpholine is in the synthesis of Mycophenolate Mofetil, an immunosuppressant drug used to prevent organ transplant rejection.[10] In this case, the molecule is incorporated via an esterification reaction with mycophenolic acid.

Workflow for Esterification

mycophenolate_synthesis mpa Mycophenolic Acid reaction_conditions Catalyst (e.g., camphorsulfonic acid) Heat (e.g., 150-155°C) Azeotropic water removal or neat mpa->reaction_conditions morpholine_reagent 4-[2-(2-Hydroxyethoxy)ethyl]morpholine morpholine_reagent->reaction_conditions mycophenolate_mofetil Mycophenolate Mofetil reaction_conditions->mycophenolate_mofetil Direct Esterification

Caption: Synthetic workflow for Mycophenolate Mofetil.

Protocol 3: Direct Esterification of Mycophenolic Acid

This protocol describes the direct esterification of mycophenolic acid with 4-[2-(2-hydroxyethoxy)ethyl]morpholine.

Materials:

  • Mycophenolic acid (MPA)

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

  • (+)-Camphorsulfonic acid (catalyst)

  • Reaction vessel with a heating mantle and temperature controller

  • Magnetic stirrer and stirring bar

Procedure:

  • In a suitable reaction vessel, create a mixture of mycophenolic acid (1 equivalent), 4-(2-hydroxyethyl)morpholine (4 molar equivalents), and a catalytic amount of (+)-camphorsulfonic acid (3 mol%).[11]

  • Heat the mixture with stirring to 150-155 °C for approximately 8 hours. The reaction is run neat (without solvent).[11]

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and seed with a small crystal of Mycophenolate Mofetil to induce crystallization. Stir for 2 hours.

  • Collect the solid material by filtration, wash with water, and dry at room temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[12]

Causality of Experimental Choices:

  • Excess Morpholine Reagent: Using an excess of the alcohol helps to drive the esterification equilibrium towards the product side.

  • Acid Catalyst: The camphorsulfonic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • High Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate. Running the reaction neat simplifies the workup and avoids the need for solvent removal.

Conclusion

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a highly valuable and strategic building block in the synthesis of bioactive molecules. Its inherent physicochemical properties, particularly the solubility-enhancing morpholine ring and the flexible, hydrophilic linker, make it an attractive choice for medicinal chemists aiming to optimize the pharmacokinetic profiles of their drug candidates. The detailed protocols provided for its incorporation via tosylation followed by Williamson ether synthesis, as exemplified in the context of Gefitinib, and through direct esterification for the synthesis of Mycophenolate Mofetil, serve as a practical guide for its application. By understanding the rationale behind the experimental choices and the impact of this moiety on the final molecule, researchers can effectively harness the potential of 4-[2-(2-hydroxyethoxy)ethyl]morpholine to accelerate the development of novel and improved therapeutics.

References

  • WO2005105771A1 - Process for preparation of mycophenolate mofetil and other esters of...
  • The Williamson Ether Synthesis. (URL: [Link])

  • METHOD FOR THE PREPARATION OF MYCOPHENOLATE MOFETIL BY ENZIMATIC TRANSESTERIFICATION - European Patent Office - EP 1784497 B1 - EPO. (URL: [Link])

  • Williamson Ether Synthesis. (URL: [Link])

  • US8350029B2 - Process for the preparation of gefitinib - Google P
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (URL: [Link])

  • Williamson Ether Synthesis - Utah Tech University. (URL: [Link])

  • TWI221414B - Method of making mycophenolate mofetil using transesterification - Google P
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • A New Synthesis of Gefitinib - ResearchGate. (URL: [Link])

  • Synthesis of gefitinib - ResearchGate. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • EP0649422B1 - Direct esterification of mycophenolic acid - Google P
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC - NIH. (URL: [Link])

  • Design and Synthesis of a Dual Linker for Solid Phase Synthesis of Oleanolic Acid Derivatives - NIH. (URL: [Link])

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (URL: [Link])

  • METHODS OF PRODUCING ESTERS OF MYCOPHENOLATE - European Patent Office - EP 1137795 B1. (URL: [Link])

  • US4647663A - Synthesis of morpholine - Google P
  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. (URL: [Link])

  • EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google P
  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - ResearchGate. (URL: [Link])

  • CN111233635A - Synthesis method of diethylene glycol monoethyl ether - Google P

Sources

Application

Incorporating 4-[2-(2-Hydroxyethoxy)ethyl]morpholine into small molecule inhibitors

An Application Guide to the Strategic Incorporation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine for Enhanced Developability of Small Molecule Inhibitors Introduction In modern drug discovery, optimizing the potency and sel...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Incorporation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine for Enhanced Developability of Small Molecule Inhibitors

Introduction

In modern drug discovery, optimizing the potency and selectivity of small molecule inhibitors is only half the battle. A significant challenge lies in engineering favorable physicochemical and pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Poor aqueous solubility is a primary reason for the failure of promising drug candidates, as it directly impacts bioavailability and complicates formulation. The strategic incorporation of highly polar, low-molecular-weight fragments is a proven method to mitigate this issue.

This document serves as a detailed application and protocol guide for the use of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, a versatile chemical moiety, to enhance the drug-like properties of small molecule inhibitors. We will explore the chemical rationale for its use, provide detailed synthetic protocols for its incorporation, and outline validation assays to confirm its positive impact on solubility and other key parameters. The morpholine heterocycle is a privileged structure in medicinal chemistry, recognized for its ability to improve pharmacokinetic profiles and contribute to potent biological activity[1]. This guide provides researchers and drug development professionals with the technical insights to effectively leverage its more elaborated, solubility-enhancing derivative.

The Rationale: Physicochemical Advantages of the Moiety

The efficacy of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine as a solubility-enhancing tag stems from its unique combination of structural features: a basic morpholine nitrogen, a flexible diether chain, and a terminal primary alcohol. These elements work in concert to disrupt crystal lattice packing and increase favorable interactions with water.

  • High Polarity and Hydrogen Bonding: The presence of three ether oxygens, one hydroxyl group, and one tertiary amine creates multiple sites for hydrogen bond acceptance and donation. This significantly increases the hydrophilicity of the parent molecule.

  • Low Lipophilicity: The calculated logP (CLogP) of this moiety is exceptionally low, indicating a strong preference for the aqueous phase over an organic one. Adding it to a lipophilic inhibitor core can dramatically lower the overall logP of the resulting conjugate.

  • Conformational Flexibility: The ethylene glycol linker provides conformational flexibility, which can prevent the self-association and crystallization of flat, aromatic inhibitor scaffolds.

  • Metabolic Stability: The morpholine ring is generally considered to be metabolically robust, which is a desirable trait for any building block in drug design[1].

The key physicochemical properties of the standalone moiety are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₇NO₃PubChem[2]
Molecular Weight 175.23 g/mol PubChem[2]
Calculated LogP (XLogP3) -0.9PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 4PubChem[2]
Topological Polar Surface Area 41.9 ŲPubChem[2]

Below is a diagram illustrating the key structural features that contribute to the moiety's advantageous properties.

G cluster_moiety 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Moiety Structure N Basic Nitrogen (pKa Modulation, H-Bond Acceptor) Ether1 Ether Linkages (Flexibility, H-Bond Acceptors) OH Terminal Hydroxyl (H-Bond Donor/Acceptor, Reactive Handle)

Caption: Key functional groups of the moiety contributing to its properties.

Synthetic Strategies and Protocols

The terminal primary alcohol of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine serves as a convenient and versatile chemical handle for its covalent attachment to a parent inhibitor. The most common and reliable method is through an ether linkage, typically formed via a Williamson ether synthesis or a related nucleophilic substitution reaction.

Protocol 2.1: Incorporation via Williamson Ether Synthesis

This protocol describes the conjugation of the moiety to a small molecule inhibitor scaffold that contains a suitable leaving group, such as a halide (Cl, Br, I) or a sulfonate ester (OMs, OTs), on an alkyl or aromatic position.

Causality: The protocol functions by first activating the terminal hydroxyl group of the morpholine reagent by converting it into a more potent nucleophile (an alkoxide) using a strong base. This alkoxide then displaces the leaving group on the inhibitor scaffold in an Sₙ2 or SₙAr reaction to form the desired ether-linked product.

G cluster_workflow Synthetic Workflow Start Inhibitor-LG + Moiety-OH Deprotonation Step 1: Deprotonation (NaH, Anhydrous DMF, 0°C) Start->Deprotonation Coupling Step 2: Nucleophilic Substitution (Add Inhibitor-LG, RT to 60°C) Deprotonation->Coupling Quench Step 3: Reaction Quench (Saturated NH4Cl (aq)) Coupling->Quench Workup Step 4: Aqueous Workup (Extraction with EtOAc or DCM) Quench->Workup Purify Step 5: Purification (Flash Chromatography) Workup->Purify End Final Product: Inhibitor-Moiety Conjugate Purify->End

Caption: Workflow for incorporating the moiety via ether synthesis.

Materials:

  • Inhibitor scaffold with a leaving group (Inhibitor-LG)

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.5 equivalents) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the reagent in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Activation: Carefully add sodium hydride (1.6 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, during which it may become a cloudy suspension. This step forms the sodium alkoxide in situ.

  • Coupling Reaction: Prepare a solution of the Inhibitor-LG (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60°C.

  • Quenching: Once the reaction is complete (typically 2-12 hours), cool the mixture back to 0°C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl until gas evolution ceases.

  • Extraction and Wash: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often involves a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Final Product: Collect the pure fractions, combine, and remove the solvent in vacuo to yield the final inhibitor-moiety conjugate. Confirm identity and purity as described in the next section.

Post-Synthesis Validation and Characterization

Successful synthesis must be followed by rigorous validation to confirm the structure of the new chemical entity and to quantify the impact of the modification. This fulfills the "self-validating" requirement of a robust protocol.

Protocol 3.1: Structural Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm that the covalent linkage has formed correctly. Key diagnostic signals include the disappearance of the hydroxyl proton from the moiety and the appearance of new signals corresponding to the methylene group adjacent to the newly formed ether oxygen, often shifted downfield.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement of the synthesized molecule, which should match the calculated theoretical mass for the expected elemental formula to within a few parts per million (ppm), thus confirming its composition.

Protocol 3.2: Assessment of Aqueous Solubility

The primary hypothesis for incorporating this moiety is to improve solubility. A kinetic solubility assay is a high-throughput method to quickly assess this property.

Principle: A concentrated stock solution of the compound in DMSO is rapidly diluted into an aqueous buffer. Any compound that immediately falls out of solution is considered insoluble at that concentration. The concentration of the compound remaining in the supernatant after centrifugation is then quantified.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of both the parent inhibitor and the new inhibitor-moiety conjugate in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions to create a concentration range (e.g., 200 µM down to 1.56 µM).

  • Aqueous Dilution: In a separate 96-well filter plate (with a 0.45 µm filter), add phosphate-buffered saline (PBS), pH 7.4. Add a small volume (e.g., 2 µL) of each DMSO stock concentration to the PBS (e.g., 198 µL) to achieve the final target concentrations with a constant 1% DMSO.

  • Incubation and Filtration: Shake the plate for 1-2 hours at room temperature to allow equilibrium to be reached. Centrifuge the plate to filter the solutions, separating any precipitated compound from the soluble fraction.

  • Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance at a wavelength where the compound has a maximum (λ_max).

  • Data Analysis: Compare the absorbance values to a standard curve prepared by diluting the DMSO stock in a solvent where it is freely soluble (e.g., 50:50 acetonitrile:water) to determine the concentration of the soluble compound. The highest concentration that remains in solution is reported as the kinetic solubility.

Illustrative Application and Expected Outcome

To illustrate the utility of this approach, consider a hypothetical kinase inhibitor, "Inhibitor-X," which has excellent potency (IC₅₀ = 10 nM) but suffers from poor aqueous solubility (<1 µM), hindering its development.

G Problem Problem: Potent inhibitor 'Inhibitor-X' has poor aqueous solubility (<1 µM) Hypothesis Hypothesis: Incorporating hydrophilic moiety will increase solubility without compromising potency. Problem->Hypothesis Action Action: Synthesize 'Inhibitor-X-Moiety' using Protocol 2.1 Hypothesis->Action Validation Validation: Confirm structure (NMR, HRMS) Measure solubility (Protocol 3.2) Action->Validation Result Expected Result: 'Inhibitor-X-Moiety' shows dramatically improved solubility (e.g., >100 µM) Validation->Result

Caption: Logical workflow from problem identification to validated solution.

By applying Protocol 2.1 to a derivative of Inhibitor-X containing a bromo-alkyl handle, we synthesize "Inhibitor-X-Moiety." Subsequent analysis using Protocol 3.2 is expected to yield the results summarized in the table below.

Table: Comparative Properties of Parent vs. Modified Inhibitor

ParameterInhibitor-X (Parent)Inhibitor-X-Moiety (Modified)Rationale for Change
Molecular Weight 450.2 g/mol 608.4 g/mol Addition of Moiety (MW 175.2) minus HBr
CLogP 4.52.8Addition of highly polar fragment
Kinetic Solubility (pH 7.4) < 1 µM> 150 µM Increased hydrogen bonding and polarity
Kinase IC₅₀ 10 nM15 nMMinimal change expected if moiety is in solvent-exposed region

The expected outcome is a significant, often 100-fold or greater, increase in aqueous solubility. While a slight increase in molecular weight and a potential minor perturbation of potency can occur, these trade-offs are generally acceptable for the dramatic improvement in a critical drug-like property, thereby rescuing a promising chemical series for further development.

Conclusion

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a powerful and readily accessible tool for the medicinal chemist's arsenal. Its strategic incorporation into small molecule inhibitors provides a reliable method for overcoming the pervasive challenge of poor aqueous solubility. The straightforward synthetic accessibility via its terminal hydroxyl group, combined with its profound impact on physicochemical properties, makes it an attractive building block for enhancing the developability of drug candidates. The protocols and validation methods outlined in this guide provide a comprehensive framework for its successful application, enabling researchers to transform potent but poorly soluble compounds into viable clinical candidates.

References

  • EMCO Chemicals. (n.d.). Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458464, 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. Retrieved from [Link]

  • Loba Chemie. (n.d.). N-(2-HYDROXYETHYL)MORPHOLIN For synthesis. Retrieved from [Link]

  • Rekka, E. A., & Kourounakis, P. N. (1998). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 5(5), 341-363. Retrieved from [Link]

  • Singh, R. K., Kumar, S., & Singh, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Ayaz, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 14(30), 21625-21639. Retrieved from [Link]

  • Wang, X., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. Retrieved from [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 179, 731-744. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Conjugation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine to Peptides

Introduction The conjugation of peptides with synthetic molecules is a cornerstone of modern drug development and chemical biology. This process can enhance the therapeutic properties of peptides, such as improving their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The conjugation of peptides with synthetic molecules is a cornerstone of modern drug development and chemical biology. This process can enhance the therapeutic properties of peptides, such as improving their pharmacokinetic profile, increasing stability, and enabling targeted delivery.[1] 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (HEEM) is a molecule of significant interest for peptide modification. The morpholine moiety is a "privileged structure" in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, including solubility and metabolic stability.[2][3][4] The terminal hydroxyl group on HEEM, however, is not inherently reactive towards common functional groups on peptides and requires chemical activation for efficient conjugation.[5]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the methodologies for conjugating HEEM to peptides. We will explore three robust methods for activating the primary hydroxyl group of HEEM, followed by its conjugation to amine functionalities on a peptide. Each section will provide not only step-by-step protocols but also the underlying chemical principles, potential challenges, and troubleshooting strategies to ensure successful and reproducible conjugation.

Key Concepts and Strategic Considerations

Before proceeding to specific protocols, it is essential to understand the fundamental principles governing the conjugation process. The primary strategy involves a two-step approach:

  • Activation of the HEEM Hydroxyl Group: The terminal hydroxyl group of HEEM is converted into a more reactive species.

  • Nucleophilic Attack by the Peptide: An amine group on the peptide (typically the N-terminal α-amine or the ε-amine of a lysine residue) acts as a nucleophile, attacking the activated HEEM to form a stable covalent bond.

The choice of activation chemistry is critical and depends on factors such as the stability of the peptide, the desired reaction conditions, and the available laboratory reagents. This guide will focus on three well-established methods:

  • 1,1'-Carbonyldiimidazole (CDI) Activation: A versatile method for creating a reactive imidazole carbamate intermediate.[6][7]

  • N,N'-Disuccinimidyl Carbonate (DSC) Activation: Forms a highly reactive NHS-carbonate intermediate, suitable for efficient amine coupling.[8]

  • Mitsunobu Reaction: A classic method for the direct conversion of alcohols to other functional groups, including amines, with inversion of stereochemistry (though not relevant for the primary alcohol of HEEM).[9][10][11][12]

Method 1: Conjugation via 1,1'-Carbonyldiimidazole (CDI) Activation

CDI is a widely used reagent for activating hydroxyl and carboxyl groups.[7][13] In this method, the hydroxyl group of HEEM reacts with CDI to form a reactive N-acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by the amine groups of the peptide.

Workflow Overview

CDI_Workflow cluster_activation Activation of HEEM cluster_conjugation Conjugation to Peptide cluster_purification Purification & Analysis HEEM HEEM Activated_HEEM HEEM-CDI Intermediate HEEM->Activated_HEEM Anhydrous Solvent CDI CDI CDI->Activated_HEEM Conjugate Peptide-HEEM Conjugate Activated_HEEM->Conjugate Peptide Peptide (with free amine) Peptide->Conjugate Aqueous Buffer (pH 8.0-9.0) Purification RP-HPLC Conjugate->Purification Analysis Mass Spectrometry & HPLC Purification->Analysis DSC_Workflow cluster_activation Activation of HEEM cluster_conjugation Conjugation to Peptide cluster_purification Purification & Analysis HEEM HEEM Activated_HEEM HEEM-NHS Carbonate HEEM->Activated_HEEM Anhydrous Acetonitrile/Pyridine DSC DSC DSC->Activated_HEEM Conjugate Peptide-HEEM Conjugate Activated_HEEM->Conjugate Peptide Peptide (with free amine) Peptide->Conjugate Aqueous Buffer (pH 7.5-8.5) Purification RP-HPLC Conjugate->Purification Analysis Mass Spectrometry & HPLC Purification->Analysis Mitsunobu_Workflow cluster_reaction One-Pot Conjugation cluster_purification Purification & Analysis HEEM HEEM Conjugate Peptide-HEEM Conjugate HEEM->Conjugate Anhydrous THF Peptide Peptide (with free amine) Peptide->Conjugate Reagents PPh3 + DEAD/DIAD Reagents->Conjugate Purification RP-HPLC Conjugate->Purification Analysis Mass Spectrometry & HPLC Purification->Analysis

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Derivatives for Advanced Click Chemistry Applications

Introduction: The Intersection of a Privileged Scaffold and a Powerful Ligation Chemistry In the landscape of modern drug discovery, bioconjugation, and materials science, the demand for efficient, specific, and biocompa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intersection of a Privileged Scaffold and a Powerful Ligation Chemistry

In the landscape of modern drug discovery, bioconjugation, and materials science, the demand for efficient, specific, and biocompatible chemical reactions is paramount. "Click chemistry," a concept celebrated for its reliability and broad applicability, has emerged as a leading strategy for covalently linking molecular building blocks.[1] Concurrently, the morpholine heterocycle has been identified as a "privileged structure" in medicinal chemistry.[2][3] Its presence in numerous approved drugs is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and target engagement.[4][5]

This guide focuses on the practical application of derivatives of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, a versatile building block that marries the benefits of the morpholine scaffold with the precision of click chemistry. The inherent hydroxyl group on this molecule provides a convenient handle for synthetic modification, allowing for its conversion into azide- or alkyne-functionalized linkers. These derivatives serve as powerful tools for researchers, enabling the construction of novel conjugates for a wide range of applications, from targeted drug delivery systems to advanced diagnostic probes.

The Morpholine Advantage: More Than Just a Linker

The decision to incorporate a morpholine moiety into a molecular design is a strategic one, rooted in the scaffold's proven ability to enhance drug-like properties.[2]

  • Enhanced Aqueous Solubility: The ether oxygen and tertiary amine of the morpholine ring can act as hydrogen bond acceptors, which often improves the solubility of the parent molecule in physiological media. This is a critical parameter for bioavailability and formulation.

  • Improved Pharmacokinetic (PK) Profile: Morpholine is known to positively modulate the metabolic stability and clearance of drug candidates.[6] Its incorporation can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Engagement: The morpholine ring is not merely a passive carrier; it can be an integral part of a pharmacophore, engaging in key molecular interactions with biological targets like kinases and receptors.[3][4]

  • Physicochemical Properties: The morpholine ring has a well-balanced lipophilic-hydrophilic profile and a reduced pKa value compared to other cyclic amines, properties that are particularly valuable for developing CNS-penetrant drug candidates.[6][7]

By using 4-[2-(2-Hydroxyethoxy)ethyl]morpholine as a foundation for click chemistry handles, these benefits can be strategically imparted to a target biomolecule or small molecule drug.

Synthetic Preparations: Functionalizing the Morpholine Core for Click Chemistry

The terminal hydroxyl group of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is the key to its utility as a click chemistry precursor. Standard organic synthesis protocols can be employed to convert this alcohol into either an azide or a terminal alkyne, the two reactive partners in the most common click reactions.

Workflow for Derivative Synthesis

Below is a conceptual workflow illustrating the transformation of the starting material into click-ready derivatives.

G cluster_0 Starting Material cluster_1 Functionalization cluster_2 Click Reaction A 4-[2-(2-Hydroxyethoxy)ethyl]morpholine B Azide Derivative (e.g., 4-(2-(2-Azidoethoxy)ethyl)morpholine) A->B Two-step: 1. Tosylation 2. Azide Displacement C Alkyne Derivative (e.g., 4-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethyl)morpholine) A->C One-step: Williamson Ether Synthesis D CuAAC or SPAAC B->D C->D

Caption: Synthetic workflow for functionalizing the morpholine scaffold.

Protocol 1: Synthesis of 4-(2-(2-Azidoethoxy)ethyl)morpholine

This two-step protocol first activates the terminal hydroxyl group by converting it into a better leaving group (tosylate), followed by nucleophilic substitution with an azide source.

Materials:

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

Part A: Tosylation

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equiv.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equiv.).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate. This intermediate is often used directly in the next step without further purification.

Part B: Azidation

  • Dissolve the crude tosylate from Part A in anhydrous DMF.

  • Add sodium azide (3.0 equiv.).

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash extensively with water (3-4 times) to remove DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure azide derivative.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR to confirm the introduction of the azide group (characteristic stretch ~2100 cm⁻¹) and the disappearance of the hydroxyl proton signal.

Protocol 2: Synthesis of a Terminal Alkyne Derivative via Williamson Ether Synthesis

This protocol introduces a terminal alkyne by forming an ether linkage.

Materials:

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80% solution in toluene)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Methodology:

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (1.5 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.0 equiv.) in anhydrous THF dropwise. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add propargyl bromide (1.3 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 times). Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the terminal alkyne derivative.[8]

Self-Validation: Characterize the product by NMR to confirm the presence of the propargyl group (alkynyl proton signal ~2.5 ppm) and by mass spectrometry to verify the correct molecular weight.

Application in Bioorthogonal Ligation

With the azide and alkyne derivatives in hand, they can be deployed in the two main variants of click chemistry: the copper-catalyzed reaction (CuAAC) and the metal-free, strain-promoted reaction (SPAAC).

Decision Framework: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is critical and depends entirely on the experimental context.

G A Start: Need to conjugate Morpholine Derivative B Is the system sensitive to copper toxicity? (e.g., live cells, in vivo) A->B C YES B->C Yes D NO B->D No E Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) C->E F Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) D->F G Advantages: - Bioorthogonal, metal-free - Fast kinetics with strained alkynes - Ideal for live-cell imaging E->G H Advantages: - Uses simple terminal alkynes - Very high reaction rates - Cost-effective for large scale F->H

Caption: Decision diagram for selecting the appropriate click chemistry method.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the synthesized morpholine-azide to an alkyne-functionalized biomolecule (e.g., an alkyne-modified peptide) in an aqueous buffer system.

Materials:

  • 4-(2-(2-Azidoethoxy)ethyl)morpholine (Azide Component)

  • Alkyne-functionalized peptide (Alkyne Component)

  • Copper(II) sulfate (CuSO₄), 20 mM stock in water

  • Sodium ascorbate, 100 mM stock in water (must be freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water

  • Phosphate-buffered saline (PBS), pH 7.4

Step-by-Step Methodology:

  • In a microcentrifuge tube, dissolve the alkyne-functionalized peptide (1.0 equiv.) in PBS.

  • Add the morpholine-azide derivative (1.5-2.0 equiv.) to the peptide solution.

  • In a separate tube, prepare the catalyst premix: combine the CuSO₄ stock solution (to a final concentration of 0.1 mM) and the THPTA ligand stock solution (to a final concentration of 0.5 mM).[9] The 5:1 ligand-to-copper ratio is crucial to stabilize the Cu(I) ion and protect the biomolecule.[9] Vortex briefly.

  • Add the catalyst premix to the peptide/azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[1][9]

  • Gently mix and incubate at room temperature for 1-2 hours. Protect the reaction from light if using fluorescently labeled components.

  • Upon completion, the resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove excess reagents and catalyst.

Troubleshooting CuAAC Reactions

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Oxidation of Cu(I) catalyst. Prepare sodium ascorbate solution fresh. Ensure a 5:1 ligand-to-copper ratio.[9]
Low reactant concentration. Increase the concentration of the limiting reagent.
Steric hindrance at the reaction site. Increase reaction time and/or temperature (if biomolecule is stable).
Biomolecule Degradation Oxidative damage from Cu/ascorbate. Use a higher ligand-to-copper ratio. Keep reaction times as short as possible.[1]

| | pH instability. | Ensure the reaction is performed in a well-buffered system. |

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the morpholine-azide to a protein previously labeled with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • 4-(2-(2-Azidoethoxy)ethyl)morpholine (Azide Component)

  • DBCO-labeled antibody (Strained Alkyne Component), in PBS

  • Phosphate-buffered saline (PBS), pH 7.4

Step-by-Step Methodology:

  • To a solution of the DBCO-labeled antibody (1.0 equiv.) in a microcentrifuge tube, add the morpholine-azide derivative. A 10- to 20-fold molar excess of the azide component is typically recommended to ensure efficient conjugation.[10][11]

  • The final concentration of any organic solvent (e.g., DMSO used to dissolve the azide) should be kept below 10% to maintain protein integrity.

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[10] The optimal time may vary depending on the reactants' concentrations and reactivity.

  • Monitor the reaction progress if possible (e.g., by SDS-PAGE, which will show a shift in the molecular weight of the conjugate).

  • Purify the final conjugate using a desalting column or size-exclusion chromatography to remove the unreacted morpholine-azide.[10]

Troubleshooting SPAAC Reactions

Issue Potential Cause(s) Suggested Solution(s)
Incomplete Conjugation Insufficient molar excess of one reactant. Increase the molar excess of the smaller molecule (in this case, the morpholine-azide).[10]
Low degree of labeling (DOL) of the protein. Characterize the DOL of the DBCO-protein before the reaction to ensure sufficient reactive sites.
Steric hindrance. Consider using a derivative with a longer spacer arm to reduce steric clash.
Precipitation Poor solubility of the azide derivative. Ensure the final concentration of organic solvent is minimal and compatible with the protein.

| | Protein instability. | Perform the reaction at 4°C instead of room temperature. |

Conclusion

Derivatives of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine represent a powerful and versatile class of reagents for click chemistry. They provide a straightforward means to introduce the beneficial properties of the morpholine scaffold—such as enhanced solubility and favorable pharmacokinetics—into a wide array of molecules and biomolecules.[2][4] By following the detailed synthetic and conjugation protocols provided, researchers can effectively leverage these building blocks to advance their work in drug development, diagnostics, and chemical biology, creating novel constructs with tailored properties and functions.

References

  • Bolognesi, M. L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Dwivedi, C., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • OUCI. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. OUCI. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. Available at: [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Available at: [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. Available at: [Link]

  • Unbound Medicine. (2024). Morpholine derivatives: Significance and symbolism. Unbound Medicine. Available at: [Link]

  • A&A Pharmachem. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. A&A Pharmachem. Available at: [Link]

  • van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC - NIH. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • Juniper Publishers. (2018). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Juniper Publishers. Available at: [Link]

Sources

Method

Scale-up synthesis considerations for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine reactions

An Application Note for Researchers and Drug Development Professionals Scale-up Synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine: From Bench to Plant Abstract 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, also known as hydr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Scale-up Synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine: From Bench to Plant

Abstract

4-[2-(2-Hydroxyethoxy)ethyl]morpholine, also known as hydroxyethoxyethyl morpholine (HEEM), is a versatile chemical intermediate with significant applications in the pharmaceutical and specialty chemical industries.[1][2] Its utility as a building block, particularly in the synthesis of active pharmaceutical ingredients (APIs), necessitates a robust, scalable, and economically viable manufacturing process.[3][4] Transitioning a synthetic route from the laboratory bench to a large-scale industrial plant is a complex undertaking that requires meticulous planning and a deep understanding of process chemistry, engineering principles, and regulatory landscapes.[5] This application note provides a comprehensive guide to the critical considerations for the scale-up synthesis of HEEM, focusing on the prevalent method of reacting diethylene glycol (DEG) with morpholine. It covers process chemistry, parameter optimization, purification strategies, safety protocols, and quality control, offering a framework for developing a reliable and efficient manufacturing process.

Introduction to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (HEEM)

4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS No: 3603-45-0) is an organic compound featuring a morpholine ring functionalized with a hydroxyethoxyethyl side chain.[6] This unique structure, combining a tertiary amine with a primary alcohol, imparts excellent solubility in both aqueous and organic media, making it a valuable intermediate.[3][7][8] In the pharmaceutical sector, it serves as a precursor for various APIs, where its incorporation can enhance properties like solubility and bioavailability.[3] The successful development of drugs containing this moiety depends on the ability to produce high-purity HEEM consistently and on a large scale.

Process Chemistry and Synthetic Route

The most common industrial synthesis of HEEM involves the catalytic condensation of diethylene glycol (DEG) with morpholine.[1][9] This process is favored for its atom economy and the availability of starting materials.

Core Reaction

The reaction proceeds via the nucleophilic attack of the morpholine nitrogen on one of the primary alcohol carbons of diethylene glycol, leading to the displacement of a water molecule. This is typically performed under a hydrogen atmosphere over a hydrogenation catalyst.

Reaction Scheme: Diethylene Glycol + Morpholine ---(Catalyst, H₂, Heat, Pressure)--> 4-[2-(2-Hydroxyethoxy)ethyl]morpholine + Water

A key side reaction is the further reaction of the newly formed HEEM with another molecule of morpholine, displacing the terminal hydroxyl group to form 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine, also known as bis(morpholinoethyl)ether or DMDEE.[1] Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired HEEM product.

Catalysis and Mechanism

The reaction is facilitated by hydrogenation catalysts, which are crucial for the dehydration/condensation steps.

  • Catalyst Selection : Catalysts typically consist of metals like copper or cobalt, often on a support such as amorphous silica or alumina.[1][9][10] Cobalt catalysts on amorphous silica have shown good selectivity for the combination of HEEM and DMDEE.[9] Copper-based catalysts, sometimes promoted with zinc, are also effective.[9]

  • Role of Hydrogen : A hydrogen atmosphere is maintained during the reaction, typically at elevated pressure. This environment helps to maintain catalyst activity and can influence the reaction pathway.

G cluster_reactants Reactants cluster_products Products cluster_byproduct Potential Byproduct DEG Diethylene Glycol (HOCH₂CH₂OCH₂CH₂OH) Catalyst Catalyst System (e.g., Co/Silica) + H₂ Atmosphere DEG->Catalyst + Morpholine Morpholine Morpholine Morpholine->Catalyst HEEM HEEM 4-[2-(2-Hydroxyethoxy)ethyl]morpholine DMDEE DMDEE (Further reaction with Morpholine) HEEM->DMDEE Side Reaction Water Water (H₂O) Catalyst->HEEM Primary Reaction Catalyst->Water

Caption: Reaction pathway for the synthesis of HEEM.

Critical Considerations for Scale-Up

Scaling a chemical process is not merely about using larger flasks; it involves a fundamental shift in managing mass transfer, heat transfer, and safety.

Raw Material Sourcing and Quality

The quality of regulatory starting materials (RSMs) is paramount as impurities can carry through to the final product or poison the catalyst.[5][11]

  • Diethylene Glycol (DEG) : Should be of high purity, with low water content and free from peroxide or acidic impurities.

  • Morpholine : Anhydrous grade is preferred. Impurities from its own synthesis can affect the reaction.

  • Supplier Qualification : Establishing specifications with multiple qualified suppliers is a critical de-risking strategy for the supply chain.[5]

Process Parameter Optimization

Optimizing process parameters in the lab using a Design of Experiments (DoE) approach can identify the ideal conditions for scale-up. These parameters must be robust to ensure batch-to-batch consistency.

ParameterTypical RangeImpact on Process and Rationale
Reactant Ratio 1:1 to 1:3 (Morpholine:DEG)A higher excess of DEG can favor the formation of the mono-substituted product (HEEM) over the di-substituted byproduct (DMDEE).
Temperature 150°C to 250°C[9]Higher temperatures increase reaction rate but can also promote side reactions and decomposition. Precise temperature control is crucial to manage the reaction exotherm and ensure selectivity.
Pressure 0 to 5000 psig[9]Primarily determined by the hydrogen overpressure required to maintain catalyst activity and prevent side reactions. Higher pressure can increase reaction rates.
Catalyst Loading 1-5% w/wAffects reaction kinetics. Loading must be optimized for efficient conversion without becoming a significant cost or filtration burden. Catalyst deactivation is a risk.[10]
Agitation Rate Vessel DependentCrucial for ensuring homogeneity, promoting contact between reactants and the solid catalyst (mass transfer), and dissipating heat effectively. Poor agitation can lead to localized "hot spots."
Reaction Time 4-24 hoursMonitored by in-process controls (e.g., GC) to determine the point of optimal conversion and minimize byproduct formation from prolonged heating.
Purification at Scale

While laboratory purification might rely on chromatography, this is often uneconomical for large-scale production of small molecules.[11]

  • Catalyst Filtration : The solid catalyst must be removed post-reaction. This is typically done by pressure or vacuum filtration through a filter press or a contained filtration system.

  • Vacuum Distillation : This is the preferred method for purifying HEEM. The significant difference in boiling points between DEG, morpholine, HEEM, and the heavier DMDEE byproduct allows for efficient separation. A fractional distillation column is required for high purity.

Scale-Up Protocol: A 100 L Batch Example

This protocol is a representative example and must be adapted based on specific equipment, safety assessments, and optimization studies.

Equipment: 150 L glass-lined or stainless steel reactor with overhead stirrer, heating/cooling jacket, temperature probe, pressure gauge, hydrogen inlet, and condenser.

Materials:

  • Diethylene Glycol (DEG): As per optimized molar ratio.

  • Morpholine: As per optimized molar ratio.

  • Cobalt on Silica Catalyst: 1-5% w/w relative to limiting reagent.

  • Nitrogen (Inerting)

  • Hydrogen (High Purity)

Procedure:

  • Reactor Preparation : Ensure the reactor is clean, dry, and leak-tested.

  • Inerting : Purge the reactor multiple times with nitrogen to remove all oxygen.

  • Catalyst Charging : Under a nitrogen blanket, charge the solid catalyst to the reactor.

  • Reactant Charging : Charge the pre-weighed diethylene glycol and morpholine to the reactor.

  • Pressurization : Seal the reactor. Pressurize and vent with nitrogen three times, then with hydrogen three times to ensure an inert, hydrogen-rich atmosphere. Finally, pressurize to the target operating pressure (e.g., 500 psig).

  • Heating and Reaction : Begin agitation and slowly heat the reactor contents to the target temperature (e.g., 200°C). Monitor the internal temperature and pressure closely. The reaction is often exothermic, and the heating/cooling jacket should be used to maintain a stable temperature.[10]

  • In-Process Monitoring : Take samples at regular intervals (e.g., every 2 hours) via a safe sampling port to monitor the consumption of starting materials and the formation of HEEM and byproducts by GC analysis.

  • Cooldown and Depressurization : Once the reaction is complete, cool the reactor to <40°C. Carefully and slowly vent the excess hydrogen pressure, followed by purging with nitrogen.

  • Work-up : Transfer the reaction slurry to a filtration unit to remove the catalyst. Wash the catalyst cake with a suitable solvent (e.g., toluene or the reactant in excess) to recover any entrained product.

  • Purification : Transfer the crude filtrate to a distillation apparatus. Perform fractional distillation under vacuum to separate unreacted starting materials, the HEEM product, and heavy byproducts. Collect the fraction corresponding to pure HEEM based on boiling point and refractive index.

Quality Control and Process Analytical Technology (PAT)

Ensuring consistent product quality requires a robust analytical control strategy.[12]

  • In-Process Controls (IPCs) : Gas Chromatography (GC) is ideal for monitoring the reaction progress due to the volatility of the components.

  • Final Product Specifications : The final HEEM product should be analyzed for:

    • Purity : Typically by GC-FID, aiming for >99%.

    • Identity : Confirmed by FT-IR and NMR spectroscopy.

    • Water Content : By Karl Fischer titration.

    • Impurities : Quantification of residual DEG, morpholine, and DMDEE.[5]

  • Process Analytical Technology (PAT) : For advanced manufacturing control, PAT tools can be implemented.[13][14] In-line spectroscopic probes (e.g., NIR or Raman) can monitor reactant consumption and product formation in real-time, allowing for more precise endpoint determination and improved process understanding.[15][16][17] This shifts the quality paradigm from "testing in quality" to "building in quality" by design.[14]

G RM Raw Material Receipt & QC Reactor Reactor Charging (DEG, Morpholine, Catalyst) RM->Reactor Reaction Catalytic Reaction (Heat, Pressure, H₂) Reactor->Reaction Filtration Catalyst Filtration Reaction->Filtration Crude Product Distillation Fractional Vacuum Distillation Filtration->Distillation Filtrate Waste1 Filtration->Waste1 Spent Catalyst FP_QC Final Product QC Testing Distillation->FP_QC Purified HEEM Waste2 Distillation->Waste2 Distillation Residues (Heavies, DMDEE) Packaging Packaging & Labeling FP_QC->Packaging Release Release Packaging->Release

Caption: Overall manufacturing workflow for HEEM.

Safety and Environmental Considerations

A thorough hazard analysis is mandatory before any scale-up activity.

  • Diethylene Glycol (DEG) : Harmful if swallowed and may cause damage to organs (kidneys) through prolonged or repeated exposure.[18][19][20] Avoid inhalation of mists.[18]

  • Morpholine : Corrosive and flammable. Causes irritation to the respiratory system and eyes (can lead to foggy vision or "blue haze").[21] Requires handling in a well-ventilated area.

  • Process Hazards :

    • High Pressure : The use of hydrogen gas under high pressure requires a reactor rated for the conditions and adherence to strict safety protocols.

    • Exotherm : The reaction can generate significant heat. A failure in the cooling system could lead to a runaway reaction.

    • Flammability : Hydrogen is extremely flammable. The entire system must be designed to prevent leaks and eliminate ignition sources.

  • Personal Protective Equipment (PPE) : Standard PPE includes safety glasses, lab coat, and chemical-resistant gloves. When handling large quantities, a face shield, and respiratory protection may be necessary.[22]

  • Waste Disposal : Spent catalyst may be pyrophoric and must be handled accordingly. Distillation residues and aqueous washes must be disposed of in accordance with local environmental regulations.[18]

Conclusion

The successful scale-up of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine synthesis is a multidisciplinary challenge that hinges on a deep understanding of the underlying chemistry and chemical engineering principles. Key factors for success include the selection of high-purity raw materials, rigorous optimization of reaction parameters to maximize yield and minimize impurities, the development of a robust and scalable purification strategy, and an unwavering commitment to safety. By implementing a Quality by Design (QbD) approach and leveraging modern analytical tools, manufacturers can develop a process that is not only efficient and economical but also consistently delivers a high-quality product meeting the stringent requirements of the pharmaceutical industry.

References

  • Vertex AI Search Result

  • Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE.[11]

  • EMCO Chemicals. (n.d.). Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications.[7]

  • Benchchem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.[10]

  • DSI. (2024, May 6). Lab to plant: Scaling up API processes with Dr. James Mencel's guidance.[12]

  • Presentation. (2009, October 6). Development and Scale up in API Manufacture (Part 2 Quality Assurance Considerations).

  • Comet Chemical Company Ltd. (2023, December 13). Diethylene Glycol - SAFETY DATA SHEET.[18]

  • Chem-Impex. (n.d.). 4-(2-Hydroxyethyl)morpholine.[3]

  • Interchimie. (2024, January 25). diethylene glycol.[22]

  • Chemius. (n.d.). Diethylene Glycol (DEG).

  • AbbVie Contract Manufacturing. (n.d.). Strategic Approaches to API Scale-Up.[5]

  • BASF. (2025, October 14). Safety Data Sheet - Diethylene glycol MFG.[19]

  • EC-SAFETY DATA SHEET. (2019, December 3). DIETHYLENE GLYCOL.[20]

  • European Patent Office. (1996, June 12). Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine - Patent 0716084.[1]

  • ChemicalBook. (2025, July 16). 4-[2-(2-Hydroxyethoxy)ethyl]Morpholine | 3603-45-0.[2]

  • Google Patents. (n.d.). EP0716084A1 - Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine.[9]

  • Zhang, W.-L. (2025). Enhancing Pharmaceutical Manufacturing through Process Analytical Technology. Journal of Molecular Pharmaceutics & Organic Process Research, 13, 281.[13]

  • International Journal of Pharmaceutical Research & Development. (2013, November 30). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application.[15]

  • Royal Society of Chemistry. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development.[16]

  • Hainan Sincere Industries. (n.d.). 2-Morpholinoethanol/4-(2-Hydroxyethyl)morpholine.[23]

  • PubChem. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine.[6]

  • Fisher Scientific. (n.d.). 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals.[8]

  • ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity.[24]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.[25]

  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.[17]

  • BASF Product Finder. (n.d.). 4-(2-Hydroxyethyl)morpholine | CAS No. 622-40-2.[4]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.[14]

  • Organic Syntheses. (n.d.). Procedure.[26]

  • OSHA. (2003, May 14). T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³).[21]

  • Organic Syntheses. (n.d.). Procedure.[27]

  • PubChemLite. (n.d.). 4-[2-(2-hydroxyethoxy)ethyl]morpholine.[28]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 24). Unpacking the Applications of 4-(2-Hydroxyethyl)morpholine in Chemical Synthesis.

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[29]

Sources

Application

The Strategic Advantage of Hydrophilicity: 4-[2-(2-Hydroxyethoxy)ethyl]morpholine as a Superior Spacer in Modern Chemical Biology Probes

Introduction: The Unsung Hero of Probe Design—The Spacer In the intricate world of chemical biology and drug development, the efficacy of a probe—be it for targeted protein degradation (PROTACs), antibody-drug conjugates...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unsung Hero of Probe Design—The Spacer

In the intricate world of chemical biology and drug development, the efficacy of a probe—be it for targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), or fluorescence imaging—is often dictated by more than just its warhead or binding ligand. The humble spacer, the molecular bridge connecting the functional moieties of a probe, plays a pivotal, albeit often overlooked, role in determining the overall success of the construct. A well-designed spacer can enhance solubility, improve cell permeability, optimize binding kinetics, and reduce off-target effects. Conversely, a poorly chosen spacer can lead to aggregation, poor pharmacokinetics, and ultimately, therapeutic failure. This application note delves into the strategic implementation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine as a highly effective hydrophilic spacer, detailing its inherent advantages and providing robust protocols for its incorporation into next-generation chemical biology probes.

Why 4-[2-(2-Hydroxyethoxy)ethyl]morpholine? A Trifecta of Favorable Properties

The selection of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine as a spacer is a deliberate choice rooted in its unique combination of physicochemical properties that directly address common challenges in probe design. This molecule, with the chemical formula C8H17NO3 and a molecular weight of 175.23 g/mol , offers a compelling triad of advantages: hydrophilicity, conformational flexibility, and synthetic accessibility.

Enhanced Hydrophilicity and Reduced Aggregation

A significant hurdle in the development of complex bioconjugates is their propensity for aggregation, driven by the often hydrophobic nature of the constituent ligands and payloads. The presence of the morpholine ring, along with the hydroxyethoxyethyl chain, imparts significant water solubility to the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine spacer. This enhanced hydrophilicity is crucial for preventing the aggregation of the final probe, ensuring its bioavailability and facilitating its interaction with biological targets in aqueous environments. The morpholine moiety, in particular, has been recognized in medicinal chemistry for its ability to improve the aqueous solubility and overall drug-like properties of small molecules.

Optimal Conformational Flexibility and Spatial Orientation

The ethylene glycol-like chain of the spacer provides a high degree of conformational flexibility. This is not a trivial feature; it allows the two ends of the probe (e.g., the target binder and the E3 ligase recruiter in a PROTAC) to adopt the optimal spatial orientation required for efficient ternary complex formation or for the payload of an ADC to effectively reach its intracellular target. This flexibility can minimize steric hindrance and facilitate productive binding events that are essential for the probe's mechanism of action.

Synthetic Versatility and Reactive Handle

The terminal hydroxyl group of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine serves as a convenient and versatile reactive handle for conjugation. This primary alcohol can be readily functionalized to introduce a variety of reactive groups, such as tosylates, mesylates, azides, or carboxylic acids, enabling its seamless integration into diverse synthetic routes. This synthetic tractability allows for the straightforward incorporation of the spacer into a wide array of probe architectures.

Physicochemical Properties at a Glance

PropertyValueSource
Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
Appearance Clear, viscous liquid
Solubility Fully miscible in water
Boiling Point 227 °C at 1009 hPa

Applications in Advanced Probe Design

The unique attributes of the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine spacer make it an ideal component for a variety of cutting-edge chemical biology probes.

PROTACs: Facilitating Ternary Complex Formation

In the realm of targeted protein degradation, the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. The hydrophilicity and flexibility of the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine spacer can enhance the solubility of the entire PROTAC molecule and facilitate the productive formation of the ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target.

PROTAC_Mechanism cluster_PROTAC PROTAC Structure Target Target Protein PROTAC PROTAC Target->PROTAC Binds Proteasome Proteasome Target->Proteasome Enters E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->Target Ubiquitinates Ub Ubiquitin Ub->Target Degradation Degradation Products Proteasome->Degradation Degrades into PROTAC_structure Target Binder 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Spacer E3 Ligase Binder

Figure 1: Mechanism of action of a PROTAC incorporating the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine spacer.

Antibody-Drug Conjugates (ADCs): Enhancing Solubility and Stability

The conjugation of potent cytotoxic payloads to monoclonal antibodies often results in ADCs with poor aqueous solubility and a tendency to aggregate. Incorporating a hydrophilic spacer like 4-[2-(2-Hydroxyethoxy)ethyl]morpholine can significantly improve the overall solubility and stability of the ADC, leading to a more homogenous product with improved pharmacokinetic properties and a wider therapeutic window.

ADC_Structure Antibody Monoclonal Antibody Spacer 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Spacer Antibody->Spacer Conjugated via Payload Cytotoxic Payload Spacer->Payload Linked to

Figure 2: General structure of an Antibody-Drug Conjugate (ADC) featuring the hydrophilic spacer.

Fluorescent Probes: Improving Biocompatibility

For in-cell imaging applications, the biocompatibility of fluorescent probes is paramount. The hydrophilicity imparted by the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine spacer can reduce non-specific binding and improve the probe's distribution in the cellular environment, leading to clearer imaging with a higher signal-to-noise ratio.

Protocols for Incorporation

The following protocols provide a generalized framework for the incorporation of the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine spacer into a chemical probe. These should be considered as starting points and may require optimization based on the specific chemistry of the target molecule and the desired final construct.

Protocol 1: Activation of the Spacer's Hydroxyl Group

Objective: To convert the terminal hydroxyl group of the spacer into a more reactive leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.

Materials:

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.5 eq) or pyridine (as solvent and base) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tosylated spacer by column chromatography on silica gel.

Protocol 2: Conjugation of the Activated Spacer to a Nucleophilic Handle

Objective: To couple the activated spacer to a molecule of interest (e.g., a target-binding ligand) containing a nucleophilic group (e.g., an amine or a phenol).

Materials:

  • Activated 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (e.g., the tosylate from Protocol 1)

  • Molecule of interest with a nucleophilic handle (e.g., amine, phenol)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the molecule of interest (1.0 eq) in anhydrous DMF or acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add the base (K2CO3 or Cs2CO3, 2.0-3.0 eq) to the solution.

  • Add the activated spacer (1.2 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final conjugate by column chromatography or preparative HPLC.

Synthesis_Workflow start 4-[2-(2-Hydroxyethoxy)ethyl]morpholine protocol1 Protocol 1: Activation (e.g., Tosylation) start->protocol1 activated_spacer Activated Spacer protocol1->activated_spacer protocol2 Protocol 2: Conjugation activated_spacer->protocol2 moi Molecule of Interest (with Nucleophile) moi->protocol2 final_product Final Probe with Spacer protocol2->final_product

Figure 3: A generalized synthetic workflow for incorporating the spacer.

Conclusion and Future Perspectives

The rational design of chemical biology probes is a multidimensional challenge where every component plays a crucial role. 4-[2-(2-Hydroxyethoxy)ethyl]morpholine stands out as a superior spacer due to its ability to confer hydrophilicity, conformational flexibility, and synthetic accessibility. These properties directly translate into probes with improved solubility, stability, and biological performance. As the demand for more sophisticated and effective probes in research and medicine continues to grow, the strategic use of well-characterized and advantageous spacers like 4-[2-(2-Hydroxyethoxy)ethyl]morpholine will undoubtedly be a key factor in the successful development of the next generation of targeted therapies and diagnostic tools.

References

  • Title: 4-(2-(2-Hydroxyethoxy)ethyl)morpholine Source: PubChem URL: [Link]

  • Title: Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications Source: EMCO Chemicals URL: [Link]

  • Title: 4-((2-Aminoethoxy)ethyl)morpholine Source: PubChem URL: [Link]

  • Title: Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments Source: PMC - NIH URL: [Link]

  • Title: Fluorescence imaging of drug target proteins using chemical probes Source: PubMed Central - NIH URL: [Link]

  • Title: Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry Source: PMC - NIH URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel 4-(2-fluorophenoxy)quinoline Derivatives as Selective c-Met Inhibitors Source: PubMed URL: [Link]

  • Title: A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase Source: Analyst (RSC Publishing) URL: [Link]

  • Title: A Morpholine Derivative N-(4-Morpholinomethylene)ethanesulfonamide Induces Ferroptosis in Tumor Cells by Targeting NRF2 Source: PubMed URL: [Link]

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: PMC - PubMed Central URL: [Link]

  • Title: Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins Source: ACS Publications URL: [Link]

  • Title: Chemodivergent synthesis of cis-4-hydroxyprolines from diastereomerically enriched epoxides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Special Issue : Chemical Probe Synthesis and Applications in Chemical Biology Source: MDPI URL: [Link]

  • Title: Anti-HER2, High-DAR Antibody Fragment–Drug Conjugates with a Glucuronide-Based MMAE Linker–Payload Demonstrate Superior Efficacy over IgG-Based ADCs Source: ResearchGate URL: [Link]

  • Title: PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation Source: AxisPharm URL: [Link]

  • Title: Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs) Source: Abzena URL: [Link]

  • Title: Using Chemical Probes to Examine Cellular Activities Source: Digital Commons @ RU URL: [Link]

  • Title: The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modific
Method

Application Notes &amp; Protocols: Strategic Functionalization of the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Hydroxyl Group

Introduction: The Strategic Importance of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a bifunctional molecule of significant interest in modern pharmaceutical and materials science.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a bifunctional molecule of significant interest in modern pharmaceutical and materials science.[1][2] Its structure uniquely combines a hydrophilic morpholine ring and a flexible diethylene glycol-like chain, terminating in a primary hydroxyl group.[3] This combination of features makes it an invaluable building block, particularly as a linker in complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of small-molecule drugs.[4][5]

The terminal primary alcohol is the key reactive handle for chemical modification.[6][7] While the hydroxyl group itself is a poor leaving group, its conversion into other functionalities unlocks a vast array of subsequent conjugation chemistries.[8][9] This guide provides a detailed exploration of the core strategies to functionalize this hydroxyl group, offering robust, step-by-step protocols for its conversion into key intermediates. The methodologies herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile linker in their synthetic campaigns.

Core Chemical Principles & Reactivity Profile

The synthetic utility of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine hinges on the selective reactivity of its primary alcohol. The molecule's other functional groups—the ether linkages and the tertiary amine of the morpholine ring—are generally stable under the conditions described. The morpholine nitrogen can act as a base, but its reactivity is typically masked by protonation in acidic media or outcompeted by more nucleophilic reagents. The primary alcohol (-CH₂OH) is readily accessible for a variety of transformations.[10][11]

This guide focuses on four critical transformations that convert the alcohol into more synthetically useful groups:

  • Tosylate: An excellent leaving group for nucleophilic substitution reactions.

  • Halide: A reactive handle for SN2 displacements.

  • Ester: A common linkage in prodrugs and other bioactive conjugates.

  • Ether: For stable, flexible chain extension.

The following diagram illustrates these key functionalization pathways originating from the parent alcohol.

G cluster_main Functionalization Pathways cluster_products Functionalized Derivatives A 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (Parent Alcohol) B Tosylate Derivative (Excellent Leaving Group) A->B Tosylation (TsCl, Base) C Alkyl Halide Derivative (Reactive Handle) A->C Halogenation (SOCl₂, PBr₃) D Ester Derivative (Prodrug Linkage) A->D Esterification (R-COOH, H⁺) E Ether Derivative (Chain Extension) A->E Etherification (1. NaH; 2. R-X)

Caption: Key synthetic routes for functionalizing the primary hydroxyl group.

Protocol I: Tosylation for Activation of the Hydroxyl Group

A. Scientific Rationale

The conversion of a primary alcohol to a tosylate is a cornerstone of organic synthesis.[12] The hydroxyl group is a notoriously poor leaving group (as OH⁻), but by converting it to a p-toluenesulfonate (tosylate) ester, it becomes an exceptionally good leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions.[13] This transformation proceeds with retention of configuration at the carbon atom, as the C-O bond of the alcohol is not broken during the reaction.[13] The reaction involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of p-toluenesulfonyl chloride (TsCl), catalyzed by a base.[12][13]

B. Reaction Scheme

Caption: Tosylation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

C. Detailed Experimental Protocol

Materials:

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)[12]

  • Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)[12]

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq., catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • To the stirred solution, add pyridine or triethylamine (1.5 eq.) followed by the catalytic amount of DMAP. DMAP is particularly useful for accelerating the reaction.[14]

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C. The addition is exothermic.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (to remove excess amine base), saturated NaHCO₃ solution, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tosylate.

  • If necessary, purify the product by column chromatography on silica gel.

D. Quantitative Data Summary

Reagent/ParameterMolar Eq. / ValueRole / Purpose
Starting Alcohol1.0Substrate
p-Toluenesulfonyl Chloride (TsCl)1.2 - 1.5Tosylating agent
Triethylamine (TEA) / Pyridine1.5 - 2.0Base (neutralizes HCl byproduct)
4-Dimethylaminopyridine (DMAP)0.1 - 0.2Nucleophilic catalyst
SolventAnhydrous DCMReaction medium
Temperature0 °C to Room Temp.Controls reaction rate
Typical Reaction Time4 - 12 hoursTo ensure completion
Typical Isolated Yield > 90% (Post-purification)

Protocol II: Conversion to Alkyl Halides

A. Scientific Rationale

Converting the primary alcohol to an alkyl halide (chloride or bromide) provides a highly reactive intermediate for Sₙ2 reactions.[15] For primary alcohols, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are superior to using hydrogen halides (HCl, HBr).[9][11] These reagents convert the hydroxyl into an excellent leaving group (a chlorosulfite or bromophosphite intermediate), which is then displaced by the halide ion in a concerted Sₙ2 mechanism, minimizing the risk of side reactions.[16]

B. Reaction Scheme: Chlorination with Thionyl Chloride

Caption: Chlorination using thionyl chloride.

C. Detailed Experimental Protocol (Chlorination)

Materials:

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.0 eq.)

  • Thionyl chloride (SOCl₂) (1.1-1.2 eq.)

  • Anhydrous pyridine (as solvent or co-solvent with DCM)

  • Anhydrous Dichloromethane (DCM) (optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve the starting alcohol (1.0 eq.) in anhydrous pyridine. Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.1 eq.) dropwise via a syringe. The reaction is exothermic and produces HCl and SO₂ gas, which should be handled in a fume hood. The pyridine acts as both a solvent and a base to neutralize the HCl.[15]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Carefully pour the reaction mixture over crushed ice to quench the excess SOCl₂.

  • Extract the aqueous mixture with a suitable organic solvent like DCM or ethyl acetate (3x).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution until effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if needed.

D. Quantitative Data Summary (Chlorination)

Reagent/ParameterMolar Eq. / ValueRole / Purpose
Starting Alcohol1.0Substrate
Thionyl Chloride (SOCl₂)1.1 - 1.2Chlorinating agent
PyridineSolvent / BaseNeutralizes HCl byproduct
Temperature0 °C to Room Temp.Controls reaction rate
Typical Reaction Time2 - 4 hoursTo ensure completion
Typical Isolated Yield 85-95% (Post-purification)

Protocol III: Fischer Esterification

A. Scientific Rationale

Fischer esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[17] The reaction is an equilibrium process. To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[18] Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[18]

B. Reaction Scheme

Caption: Fischer esterification to form an ester linkage.

C. Detailed Experimental Protocol

Materials:

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.0 eq.)

  • Carboxylic acid (e.g., acetic acid, benzoic acid) (1.1-1.5 eq.)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-TsOH (catalytic, ~5 mol%)

  • Toluene or Benzene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine the starting alcohol (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of p-TsOH (0.05 eq.) in a round-bottom flask.[18]

  • Add toluene as the solvent. Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically several hours). Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic phase with saturated NaHCO₃ solution to remove the acid catalyst and any unreacted carboxylic acid, followed by a wash with brine.[18]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography or distillation as appropriate.

D. Quantitative Data Summary

Reagent/ParameterMolar Eq. / ValueRole / Purpose
Starting Alcohol1.0Substrate
Carboxylic Acid1.1 - 1.5Acylating agent
p-TsOH / H₂SO₄~0.05 (catalytic)Acid catalyst
SolventTolueneForms azeotrope with water
TemperatureRefluxDrives reaction and water removal
Typical Isolated Yield 70-90% (Varies with substrates)

General Experimental Workflow & Data Validation

A successful functionalization campaign relies on a systematic and self-validating workflow. Each step, from reaction setup to final characterization, is critical for ensuring the integrity of the final product.

G cluster_workflow Standard Experimental Workflow A 1. Reagent Preparation (Drying solvents, weighing reagents) B 2. Reaction Setup (Inert atmosphere, temperature control) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Work-up & Quenching (Aqueous washes, extraction) C->D E 5. Purification (Column chromatography, distillation) D->E F 6. Characterization & Validation (NMR, MS, IR) E->F

Caption: A self-validating workflow for chemical synthesis.

Trustworthiness through Validation:

  • Reaction Monitoring (TLC/LC-MS): Provides real-time confirmation of the consumption of starting material and the formation of a new, single major product.

  • Purification: Ensures the removal of unreacted starting materials, reagents, and byproducts.

  • Structural Characterization (NMR, MS): Unambiguously confirms the identity and purity of the functionalized product. Mass Spectrometry (MS) verifies the correct molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the expected structural changes (e.g., the appearance of tosyl peaks or the disappearance of the alcohol proton).[12]

References

  • PEGylation of Small Molecules. Pharmaceutical Technology. [Link]

  • Alcohol to Alkyl Halide | Preparation, Reaction & Conversion. Study.com. [Link]

  • Preparation of alkyl halides from alcohols (video). Khan Academy. [Link]

  • Reactions of Alcohols (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]

  • Alcohols to Alkyl Halides. Chemistry Steps. [Link]

  • Reactions of Alcohols. University of Calgary. [Link]

  • REACTIONS OF ALCOHOLS. University of Illinois Springfield. [Link]

  • Current drug research on PEGylation with small molecular agents. Creative PEGWorks. [Link]

  • 14.5: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Oxidation of alcohols. Chemguide. [Link]

  • Drug Development through Modification of Small Molecular Drugs with Monodisperse Poly(ethylene glycol)s. ACS Publications. [Link]

  • 9.2: Conversion of Alcohols to Alkyl Halides with HX. Chemistry LibreTexts. [Link]

  • Video: Conversion of Alcohols to Alkyl Halides. JoVE. [Link]

  • 4-(2-(2-Hydroxyethoxy)ethyl)morpholine | C8H17NO3 | CID 458464. PubChem. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC - NIH. [Link]

  • Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate. [Link]

  • Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. EMCO Chemicals. [Link]

  • 4-[2-(2-hydroxyethoxy)ethyl]morpholine. PubChemLite. [Link]

  • Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine.
  • Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Esterification process.
  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Fischer esterification | Carboxylic acids and derivatives | Organic chemistry. Khan Academy. [Link]

  • Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

An advanced technical support guide designed for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols fo...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide designed for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for reactions involving 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

As a versatile building block in pharmaceutical and materials science, 4-[2-(2-hydroxyethoxy)ethyl]morpholine presents unique synthetic challenges due to its multiple reactive sites: a primary hydroxyl group, a secondary hydroxyl within an ether linkage, and a tertiary amine. This guide provides expert-driven advice to navigate these complexities, ensuring high-yield, selective, and reproducible outcomes.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and primary applications of 4-[2-(2-hydroxyethoxy)ethyl]morpholine.

Q1: What are the key physical and chemical properties of this reagent?

Understanding the reagent's properties is critical for experimental design, particularly for solvent selection and purification.

PropertyValueSource
IUPAC Name 2-(2-morpholin-4-ylethoxy)ethanol[1]
CAS Number 3603-45-0[1]
Molecular Formula C₈H₁₇NO₃[1]
Molecular Weight 175.23 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point High; requires vacuum for distillation[3][4]
Solubility Fully miscible in water; soluble in many organic solvents[2][5]
pKa (of conjugate acid) The morpholine nitrogen is basic (typical pKa ~8.5)[6]

Q2: What are the primary applications of 4-[2-(2-hydroxyethoxy)ethyl]morpholine?

This molecule is a valuable intermediate in several fields.[7] Its primary use is as a structural scaffold in drug discovery, where the morpholine ring is a common feature in active pharmaceutical ingredients (APIs).[7][8] For example, it has been used in the preparation of Triazolotriazine derivatives which act as A2A receptor antagonists.[9] The hydroxyl groups provide handles for forming ether or ester linkages, enabling its incorporation into larger molecules to enhance properties like solubility and bioavailability.[2][6]

Q3: What are the recommended storage and handling conditions?

Proper storage is crucial to maintain the reagent's integrity. It is known to be air-sensitive and incompatible with strong oxidizing agents and carbon dioxide.[5][6] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. Always consult the Safety Data Sheet (SDS) before use.[10] Hazards include causing skin and serious eye irritation, and it may cause respiratory irritation.[1][10]

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section provides solutions to specific problems encountered during reactions, with a focus on etherification via the Williamson ether synthesis—a common transformation for this molecule.

Q4: My Williamson ether synthesis reaction is suffering from low yield. What are the common causes and solutions?

Low yield in a Williamson synthesis is a frequent issue stemming from several potential factors. The reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[11][12]

  • Cause 1: Incomplete Deprotonation. The hydroxyl groups must be fully deprotonated to form the nucleophilic alkoxide.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[13][14] Ensure the base is fresh and added to an anhydrous solvent (e.g., THF, DMF, DMSO) under an inert atmosphere to prevent quenching by water or air.[13]

  • Cause 2: Competing E2 Elimination. The alkoxide is a strong base and can promote an E2 elimination reaction on the alkyl halide, forming an alkene byproduct instead of the desired ether.[11][13][15]

    • Solution: This is the most common side reaction.[13] To favor the SN2 pathway, use a primary alkyl halide whenever possible.[12] Secondary halides will give a mixture of substitution and elimination products, while tertiary halides almost exclusively yield the alkene.[12][13] Additionally, running the reaction at the lowest feasible temperature can significantly suppress the E2 pathway, as elimination reactions often have a higher activation energy.[13]

  • Cause 3: Steric Hindrance. The SN2 reaction is highly sensitive to steric bulk around the reaction center.[13][15]

    • Solution: If synthesizing an asymmetrical ether, always design the synthesis so that the less sterically hindered fragment is the alkyl halide.[13]

Below is a troubleshooting workflow to diagnose the cause of low yield.

G start Low Yield Observed check_alkene Alkene byproduct detected (GC-MS, NMR)? start->check_alkene check_starting_material Unreacted alcohol starting material? check_alkene->check_starting_material  No cause_e2 Root Cause: E2 Elimination is Dominant check_alkene->cause_e2  Yes check_side_products Other side products (e.g., N-alkylation)? check_starting_material->check_side_products  No cause_deprotonation Root Cause: Incomplete Deprotonation or Reagent Degradation check_starting_material->cause_deprotonation  Yes cause_selectivity Root Cause: Poor Site Selectivity (O- vs N-alkylation) check_side_products->cause_selectivity  Yes solution_e2 Solution: 1. Use primary alkyl halide. 2. Lower reaction temperature. 3. Use less hindered base. cause_e2->solution_e2 solution_deprotonation Solution: 1. Use fresh, high-purity base (NaH). 2. Ensure anhydrous conditions. 3. Check stoichiometry. cause_deprotonation->solution_deprotonation solution_selectivity Solution: 1. Form alkoxide before adding halide. 2. Adjust base/solvent system. cause_selectivity->solution_selectivity end Optimization Complete solution_e2->end solution_deprotonation->end solution_selectivity->end

Caption: Troubleshooting workflow for low yield.

Q5: I'm observing both O-alkylation and N-alkylation. How can I selectively alkylate the hydroxyl group?

The lone pair on the morpholine nitrogen is nucleophilic and can compete with the hydroxyl group, leading to the formation of a quaternary ammonium salt.[16][17]

  • Chemical Principle: An alkoxide (R-O⁻) is a much stronger nucleophile than a neutral tertiary amine (R₃N).

  • Solution: The key is to quantitatively convert the alcohol to the alkoxide before the alkylating agent is introduced. By pre-treating 4-[2-(2-hydroxyethoxy)ethyl]morpholine with a strong base like NaH, you generate the highly reactive alkoxide. This alkoxide will then react with the alkyl halide at a much faster rate than the neutral nitrogen atom, ensuring high selectivity for O-alkylation.

The diagram below illustrates the competing pathways.

G sub 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (Substrate) path_O Alkoxide Intermediate (Strong Nucleophile) sub->path_O + Base (e.g., NaH) - H₂ path_N Neutral Substrate (Moderate Nucleophiles) sub->path_N No Base reagents + R-X (Alkyl Halide) product_O Desired O-Alkylated Product (Ether) path_O->product_O + R-X (Fast Sₙ2) product_N Side Product (Quaternary Ammonium Salt) path_N->product_N + R-X (Slow) product_O_slow O-Alkylated Product path_N->product_O_slow + R-X (Very Slow, if Base Present)

Caption: O-Alkylation vs. N-Alkylation pathways.

Q6: My reaction is very slow or stalls, even with a primary alkyl halide. How can I accelerate it?

For challenging reactions, particularly in biphasic systems or with less reactive alkyl halides, a phase-transfer catalyst (PTC) can dramatically improve reaction rates.[18][19]

  • Mechanism: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the alkoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides.[19][20] This overcomes the insolubility of the alkoxide salt in the organic solvent, facilitating the reaction.[18][21]

  • Application: Add a catalytic amount (1-10 mol%) of a suitable PTC (e.g., TBAB, Aliquat 336) to the reaction mixture. This technique is highly effective and can reduce the need for harsh conditions or expensive polar aprotic solvents.[18][22]

Q7: I am struggling to purify my high-boiling-point product. What is the best method?

Products derived from 4-[2-(2-hydroxyethoxy)ethyl]morpholine are often high-boiling liquids or oils, making standard distillation difficult.

  • Primary Method: Vacuum Distillation. This is the preferred technique for purifying high-boiling point liquids that may decompose at their atmospheric boiling point.[23] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a safer, lower temperature.[4]

  • Alternative Method: Column Chromatography. If distillation is not feasible or does not provide sufficient purity, silica gel column chromatography is a reliable alternative. A solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent the amine from streaking on the acidic silica) can be developed using Thin Layer Chromatography (TLC) to effectively separate the product from impurities.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general method for the selective alkylation of one of the hydroxyl groups using best practices derived from the troubleshooting guide.

  • 1. Preparation (Inert Atmosphere):

    • Dry all glassware in an oven at >120°C for at least 4 hours and assemble while hot under a stream of dry nitrogen or argon.

    • Equip a round-bottom flask with a magnetic stir bar, a nitrogen/argon inlet, and a septum.

  • 2. Reagent Addition:

    • Charge the flask with anhydrous solvent (e.g., THF or DMF, 5-10 mL per mmol of alcohol).

    • Add 4-[2-(2-hydroxyethoxy)ethyl]morpholine (1.0 eq).

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: H₂ gas is evolved.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The solution should become a homogeneous slurry of the sodium alkoxide.

  • 3. Alkylation Reaction:

    • Cool the slurry back to 0°C.

    • Slowly add the primary alkyl halide (1.0-1.2 eq) via syringe.

    • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

  • 4. Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

    • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • 5. Purification:

    • Purify the crude residue by vacuum distillation or silica gel chromatography.

References

  • IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • National Center for Biotechnology Information. (2025). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. PubChem Compound Summary for CID 458464.
  • Chem-Impex. (n.d.). 4-(2-Hydroxyethyl)morpholine.
  • EMCO Chemicals. (n.d.). Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Hollingsworth, D. E., & D'Souza, F. (2010). Ionic Liquids as Phase-Transfer Catalysts: Etherification Reaction of 1-Octanol with 1-Chlorobutane.
  • ChemicalBook. (2023). 4-[2-(2-Hydroxyethoxy)ethyl]Morpholine.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Slideshare. (n.d.). Phase transfer catalysis.
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols [Table].
  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry.
  • Sigma-Aldrich. (n.d.). 4-(2-Hydroxyethyl)morpholine ReagentPlus®, 99%.
  • Chen, X., et al. (2012). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Wang, M.-L., & Yang, H.-M. (2004). Etherification of halo-ester by phase-transfer catalysis in solid–liquid system.
  • Zhang, Z., et al. (2019).
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Thermo Scientific Chemicals. (n.d.). 4-(2-Hydroxyethyl)morpholine, 99%.
  • CDH Fine Chemical. (n.d.). 4-(2-HYDROXY ETHYL) MORPHOLINE CAS NO 622-40-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
  • Parikh, A. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst [Figure].
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(2-Hydroxyethyl)morpholine.
  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE.
  • PubChemLite. (n.d.). 4-[2-(2-hydroxyethoxy)ethyl]morpholine.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Chembase.lk. (n.d.). Methods of Purification & Analysis.
  • Le, T., et al. (2018).
  • Rekka, E. A., & Kourounakis, P. N. (1998). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • ChemicalBook. (2019). Applications of Morpholine in Chemical Industry.

Sources

Optimization

Common side reactions and byproducts with 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in their experiments. This document provides troubleshooting guida...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in their experiments. This document provides troubleshooting guidance and frequently asked questions regarding common side reactions and byproducts associated with this compound. The information herein is synthesized from established chemical principles and data from related morpholine compounds due to the limited direct literature on the specific side reactions of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, storage, and potential impurities of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Q1: What are the primary reactive functional groups in 4-[2-(2-Hydroxyethoxy)ethyl]morpholine?

A1: 4-[2-(2-Hydroxyethoxy)ethyl]morpholine possesses three primary functional groups that can influence its reactivity and potential for side reactions:

  • Tertiary Amine: The nitrogen atom in the morpholine ring is a nucleophilic and basic center.

  • Primary Alcohol: The terminal hydroxyl group (-OH) can undergo oxidation, esterification, and etherification reactions.

  • Ether Linkages: The two ether groups (-O-) in the side chain are generally stable but can be cleaved under harsh acidic conditions.

Q2: How should I properly store 4-[2-(2-Hydroxyethoxy)ethyl]morpholine to minimize degradation?

A2: To ensure the integrity of the compound, it is recommended to store 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in a cool, dry, and well-ventilated area.[1] It should be kept in a tightly sealed container to protect it from atmospheric moisture and carbon dioxide. Some sources indicate that it is air-sensitive and incompatible with oxidizing agents and carbon dioxide.[2][3] Storage at 2-8°C is also recommended.

Q3: What are the visual signs of degradation in my 4-[2-(2-Hydroxyethoxy)ethyl]morpholine sample?

A3: A pure sample of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine should be a colorless to light yellow or orange clear liquid.[4] Signs of degradation may include:

  • Color Change: Development of a darker yellow or brown color can indicate oxidation or the formation of polymeric byproducts.

  • Increased Viscosity: Polymerization or the formation of high-molecular-weight byproducts can lead to an increase in viscosity.

  • Precipitate Formation: The presence of solid material may indicate the formation of insoluble byproducts or salts (e.g., carbonates from exposure to CO2).

Q4: What are the likely impurities that could be present in commercially available 4-[2-(2-Hydroxyethoxy)ethyl]morpholine?

A4: Based on the synthesis of related morpholine compounds, potential impurities could arise from starting materials or incomplete reactions. For instance, the synthesis of morpholine itself can involve precursors like diethanolamine (DEA) and diethylene glycol (DEG).[5] Therefore, trace amounts of starting materials or related byproducts might be present.

II. Troubleshooting Guide: Side Reactions & Byproducts

This section provides a problem-and-solution framework for common issues encountered during experiments involving 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Issue 1: Unexpected Peaks in Chromatographic Analysis (GC-MS, LC-MS)

Potential Cause: The appearance of unexpected peaks in your analytical data likely points to the formation of side products. The identity of these byproducts will depend on the reaction conditions.

Troubleshooting Steps:

  • Consider Oxidation Products: The primary alcohol and tertiary amine moieties are susceptible to oxidation.

    • Alcohol Oxidation: The terminal hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, especially in the presence of oxidizing agents or elevated temperatures with air exposure.

    • Amine Oxidation: The morpholine nitrogen can be oxidized to an N-oxide.

  • Evaluate Potential for N-Alkylation or Quaternization: If your reaction mixture contains alkylating agents, the tertiary amine of the morpholine ring can act as a nucleophile, leading to the formation of a quaternary ammonium salt.

  • Assess for Ether Cleavage: While ethers are generally stable, harsh acidic conditions (e.g., strong mineral acids) and high temperatures can lead to the cleavage of the ether linkages in the side chain.

  • Check for Polymerization/Oligomerization: At elevated temperatures, intermolecular reactions could occur. For instance, the alcohol of one molecule could react with another molecule, leading to the formation of dimers or oligomers.

Potential Byproducts and Their Formation Pathways
Potential ByproductLikely CauseAnalytical Signature (Mass Spectrometry)
2-(2-(Morpholino)ethoxy)acetic acid Oxidation of the primary alcoholMolecular ion corresponding to an increase of 14 Da (O atom) and loss of 2 Da (H2) from the parent molecule.
4-(2-(2-Hydroxyethoxy)ethyl)morpholine N-oxide Oxidation of the tertiary amineMolecular ion corresponding to an increase of 16 Da (O atom) from the parent molecule.
Quaternary Ammonium Salts Reaction with alkylating agentsMolecular ion corresponding to the addition of the alkyl group to the parent molecule.
Dimers/Oligomers High temperatures, leading to intermolecular etherificationMolecular ions at approximately double or triple the mass of the parent molecule.
Issue 2: Poor Yield or Incomplete Reaction

Potential Cause: Side reactions can consume your starting material and reduce the yield of your desired product.

Troubleshooting Steps:

  • Control Reaction Temperature: Many side reactions, such as oxidation and polymerization, are accelerated at higher temperatures. Running your reaction at the lowest effective temperature can help minimize these.

  • Inert Atmosphere: If you suspect oxidation is an issue, perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • pH Control: The reactivity of the amine and alcohol groups is pH-dependent. Ensure the pH of your reaction medium is optimized for the desired transformation and minimizes side reactions. For example, acidic conditions can protonate the amine, reducing its nucleophilicity.

  • Purity of Starting Material: Verify the purity of your 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, as impurities can interfere with the reaction.

III. Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by GC-MS

This protocol provides a general method for assessing the purity of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine and identifying potential volatile byproducts.

1. Sample Preparation:

  • Dilute a small amount of the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

2. GC-MS Conditions (Example):

  • Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
  • Inlet Temperature: 250 °C.
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • MS Detector:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: m/z 30-400.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine based on its mass spectrum.
  • Analyze the mass spectra of any additional peaks to tentatively identify impurities or byproducts based on their fragmentation patterns and molecular ions.

IV. Visualizations

Diagram 1: Potential Degradation Pathways

G main 4-[2-(2-Hydroxyethoxy)ethyl]morpholine oxidation_alcohol 2-(2-(Morpholino)ethoxy)acetic acid main->oxidation_alcohol Oxidation (Alcohol) oxidation_amine 4-(2-(2-Hydroxyethoxy)ethyl)morpholine N-oxide main->oxidation_amine Oxidation (Amine) dimer Dimer/Oligomer main->dimer High Temperature

Caption: Potential degradation pathways of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Diagram 2: Troubleshooting Workflow

G start Unexpected Experimental Result check_purity Assess Purity of Starting Material (e.g., GC-MS) start->check_purity impurity_present Impurity Detected check_purity->impurity_present purify Purify Starting Material impurity_present->purify Yes no_impurity Starting Material is Pure impurity_present->no_impurity No purify->check_purity analyze_byproducts Identify Byproducts (GC-MS, LC-MS, NMR) no_impurity->analyze_byproducts optimize_conditions Optimize Reaction Conditions (Temperature, Atmosphere, pH) analyze_byproducts->optimize_conditions end Improved Experimental Outcome optimize_conditions->end

Caption: A logical workflow for troubleshooting unexpected experimental results.

V. References

  • 4-(2-HYDROXY ETHYL) MORPHOLINE CAS NO 622-40-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • 4-(2-Hydroxyethyl)morpholine - Chem-Impex.

  • 4-[2-(2-Hydroxyethoxy)ethyl]Morpholine | 3603-45-0 - ChemicalBook.

  • 4-(2-(2-Hydroxyethoxy)ethyl)morpholine | C8H17NO3 | CID 458464 - PubChem.

  • Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications - EMCO Chemicals.

  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20.

  • side reactions and byproduct formation in morpholine synthesis - Benchchem.

  • 4-(2-Hydroxyethyl)morpholine | 622-40-2 | Tokyo Chemical Industry (India) Pvt. Ltd.

  • 4-[2-(2-hydroxyethoxy)ethyl]morpholine - PubChemLite.

  • 4-(2-Hydroxyethyl)morpholine | CAS No. 622-40-2 | - BASF Product Finder.

  • 4-(2-Hydroxyethyl)morpholine ReagentPlus , 99 2-Morpholinoethanol - Sigma-Aldrich.

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH.

  • Thermal Degradation of Morpholine in CO2 Post-combustion Capture - Heriot-Watt University.

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH.

  • CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine - Google Patents.

  • (PDF) Thermal Degradation of Morpholine in CO 2 Post-combustion Capture.

  • 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals.

  • Medicinal chemistry of 2,2,4-substituted morpholines - PubMed.

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate.

  • Hydroxy Ethyl Morpholine* (HEM) - Amines & Plasticizers Limited.

Sources

Troubleshooting

Technical Support Center: Purification of Reaction Products Containing the Morpholinoethoxyethyl Moiety

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for purifying chemical compounds that feature the morpholinoethoxyethyl moiety. Th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for purifying chemical compounds that feature the morpholinoethoxyethyl moiety. This structural motif is common in medicinal chemistry, particularly in CNS-active compounds, where it often enhances pharmacokinetic properties.[1][2] However, its unique physicochemical characteristics introduce specific challenges during product isolation and purification. This document provides a structured approach to overcoming these hurdles through a series of frequently asked questions, a detailed troubleshooting guide, and validated experimental protocols.

Understanding the Core Challenges: Physicochemical Properties

The morpholinoethoxyethyl moiety's behavior is dominated by the morpholine ring. Understanding its properties is the first step to designing a successful purification strategy.

  • Basicity: The nitrogen atom in the morpholine ring is a secondary amine, making it basic. The pKa of protonated morpholine is approximately 8.7.[2] This basicity is the primary cause of challenging interactions with acidic purification media, such as silica gel.

  • Polarity & Solubility: The combination of the ether linkages and the morpholine ring imparts significant polarity. This often results in good aqueous solubility, especially when the nitrogen is protonated, which can complicate liquid-liquid extractions.[3]

  • Hydrogen Bonding: The oxygen atoms in the ether chain and the morpholine ring, along with the nitrogen atom, can act as hydrogen bond acceptors, influencing solubility and interactions with stationary phases.[4]

Frequently Asked Questions (FAQs)

Q1: Why do my compounds containing the morpholinoethoxyethyl group streak so badly on silica gel TLC plates?

Answer: This is the most common issue and stems from the basicity of the morpholine nitrogen. Standard silica gel is acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atom on your compound undergoes a strong acid-base interaction with these silanol groups. This leads to a portion of your compound being retained very strongly on the stationary phase, resulting in significant tailing or streaking rather than a compact spot. This effect disrupts efficient separation during column chromatography.

Q2: What is the best general approach to purify these types of compounds: chromatography, extraction, or crystallization?

Answer: There is no single "best" approach; the optimal strategy depends on the specific properties of your compound and the nature of the impurities. A logical decision-making process is often most effective.

  • Start with Acid-Base Extraction: If your impurities are neutral or acidic, an acid-base workup is an excellent first-pass purification step. It leverages the basicity of your target compound to separate it from other components and can significantly simplify the crude mixture.

  • Follow with Chromatography: Chromatography is often necessary to remove closely related basic impurities. However, it requires modification to account for the basicity.

  • Use Crystallization for Final Polishing: If your compound is solid, crystallization is a superb final step to achieve high purity. It is often easier to crystallize a salt of the compound (e.g., a hydrochloride salt) than the free base, which may be an oil.

Below is a decision-making workflow to guide your choice:

Purification_Decision_Tree start Crude Reaction Mixture check_solubility Are the compound and impurities soluble in an immiscible solvent system (e.g., DCM/Water)? start->check_solubility extraction Perform Acid-Base Extraction check_solubility->extraction  Yes chromatography Proceed to Chromatography check_solubility->chromatography  No check_solid Is the extracted product a solid? extraction->check_solid crystallization Attempt Crystallization (Free Base or Salt) check_solid->crystallization  Yes pure_oil Purified Product (Oil) check_solid->pure_oil  No pure_solid Purified Product (Solid) crystallization->pure_solid Acid_Base_Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase org1 Crude Mixture in DCM sep_funnel1 Separatory Funnel org1->sep_funnel1 org2 Organic Layer: Neutral/Acidic Impurities Discard Discard org2->Discard org3 Combine Organic Layers: Pure Product Dry (Na₂SO₄), Filter,\nConcentrate Dry (Na₂SO₄), Filter, Concentrate org3->Dry (Na₂SO₄), Filter,\nConcentrate aq1 Aqueous Layer: Protonated Product (Salt) sep_funnel2 Separatory Funnel aq1->sep_funnel2 Basify to pH >10 with 2N NaOH aq2 Aqueous Layer: Free Base Product aq2->Discard sep_funnel1->org2 Extract with 1N HCl (x3) sep_funnel1->aq1 sep_funnel2->org3 sep_funnel2->aq2 Extract with DCM (x3)

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming solubility issues commonly...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming solubility issues commonly encountered with 4-[2-(2-Hydroxyethoxy)ethyl]morpholine and its derivatives. The morpholine moiety is a valuable scaffold in medicinal chemistry, often enhancing pharmacokinetic properties like solubility.[1][2][3] However, derivatization can lead to compounds with poor aqueous solubility, posing significant challenges for in vitro assays and preclinical development.[4] This resource offers a structured approach to troubleshooting these issues, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility of morpholine derivatives.

Q1: Why is the morpholine ring generally considered favorable for solubility?

The morpholine ring contains both a weakly basic nitrogen atom and an ether oxygen atom.[1][2] This combination provides a balance of hydrophilic and lipophilic character.[5] The nitrogen can be protonated at physiological pH, increasing aqueous solubility, while the oxygen can participate in hydrogen bonding.[1][2] These features often improve the overall physicochemical properties of a molecule, contributing to better solubility and bioavailability.[6]

Q2: My parent compound, 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, is water-miscible. Why is my derivative insoluble?

The parent compound, 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, is highly soluble in water due to its polar hydroxyethoxyethyl chain and the morpholine ring itself.[7][8][9] When you create derivatives, you are often adding larger, more lipophilic functional groups. These additions can dramatically increase the molecule's hydrophobicity and crystal lattice energy, leading to a significant decrease in aqueous solubility. This is a common challenge in drug discovery, where modifications made to improve potency can inadvertently reduce solubility.[4]

Q3: What is the Biopharmaceutics Classification System (BCS), and why is it relevant here?

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. Compounds with low solubility but high permeability fall into BCS Class II. Many morpholine derivatives developed for therapeutic purposes may fall into this class.[] For these compounds, the primary obstacle to achieving therapeutic effect is their poor dissolution rate in gastrointestinal fluids.[4] Understanding this classification helps in selecting the most appropriate formulation strategy.

Q4: At what stage of my research should I start thinking about solubility?

Solubility should be a consideration from the earliest stages of discovery. Poor solubility can hinder the reliability of in vitro screening assays and lead to inaccurate structure-activity relationship (SAR) data.[11] Addressing solubility issues early can prevent costly delays and failures in later stages of drug development.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific solubility problems encountered during experimentation.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS) for an in vitro assay.

This is a classic sign of a poorly soluble compound crashing out of solution when the percentage of the organic co-solvent (DMSO) is drastically reduced.

Initial Assessment Workflow

The first step is to systematically assess the problem and gather data to inform a solution.

A Compound precipitates in aqueous buffer B Visually inspect for precipitate (cloudiness, particles) A->B Observe C Determine Kinetic Solubility B->C Quantify D Is solubility sufficient for the assay? C->D E Proceed with Assay D->E Yes F Implement Solubilization Strategy D->F No

Caption: Initial workflow for addressing compound precipitation.

Protocol 1: Step-by-Step pH Modification

The morpholine nitrogen is basic, meaning the solubility of its derivatives is often pH-dependent.[12][13] Lowering the pH can protonate the nitrogen, increasing solubility.

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 7.4 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-7.4).

  • Prepare compound stock: Create a concentrated stock solution of your compound in a minimal amount of organic solvent (e.g., 10 mM in DMSO).

  • Test dilutions: Add a small aliquot of the stock solution to each buffer to achieve the final desired concentration for your assay.

  • Observe and quantify: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours). If possible, quantify the amount of soluble compound using HPLC-UV.

  • Select optimal pH: Choose the lowest pH that maintains solubility without compromising the biological integrity of your assay system.

Causality: By protonating the basic morpholine nitrogen, you introduce a positive charge, which significantly enhances the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility.[14]

Issue 2: The required concentration for my in vivo animal study is unachievable with simple aqueous vehicles.

For in vivo studies, achieving higher concentrations is often necessary. This typically requires more advanced formulation strategies.

Strategy Selection Guide

The choice of strategy depends on the compound's properties and the requirements of the study.

A Need to increase solubility for in vivo study B Assess Compound Properties (LogP, pKa, MW) A->B F Is compound moderately lipophilic? B->F G Is compound highly lipophilic? B->G H Does compound fit cavity? B->H C Co-solvent System (e.g., PEG, ethanol) D Cyclodextrin Complexation E Lipid-Based Formulation (e.g., SEDDS) F->C Yes G->E Yes H->D Yes

Caption: Decision tree for selecting an in vivo formulation strategy.

Protocol 2: Formulation with Co-solvents

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[15]

  • Select co-solvents: Common choices include polyethylene glycol 300/400 (PEG-300/400), propylene glycol (PG), and ethanol.

  • Prepare vehicle blends: Create a range of vehicle compositions. Start with a binary system and move to ternary if needed. See the table below for examples.

  • Determine solubility: Add an excess amount of your compound to a small volume (e.g., 1 mL) of each vehicle.

  • Equilibrate: Mix the samples (e.g., on a rotator) for 24 hours to ensure equilibrium is reached.

  • Separate and quantify: Centrifuge the samples to pellet the undissolved solid. Dilute the supernatant and analyze the concentration using a validated analytical method (e.g., HPLC-UV).

Data Summary: Example Co-solvent Systems

Vehicle Composition (% v/v/v)Achieved Solubility (mg/mL)Observations
100% Water< 0.01Insoluble
40% PEG-400 / 60% Water1.5Clear solution
10% Ethanol / 90% Water0.5Slight haze
10% Ethanol / 40% PEG-400 / 50% Water5.2Clear solution

Causality: Co-solvents work by reducing the polarity of the water-based solvent system, making it more favorable for the non-polar regions of your drug molecule to dissolve.[16] This is a common and effective strategy for many BCS Class II compounds.

Protocol 3: Utilizing Cyclodextrins for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has greatly improved aqueous solubility.[19][20]

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development due to its safety and high aqueous solubility.[17]

  • Prepare aqueous cyclodextrin solutions: Make a series of HP-β-CD solutions in water or buffer (e.g., 10%, 20%, 30%, 40% w/v).

  • Perform a phase solubility study: Add an excess of your compound to each cyclodextrin solution.

  • Equilibrate, separate, and quantify: Follow steps 4 and 5 from the co-solvent protocol.

  • Analyze the results: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear relationship (AL-type) suggests the formation of a 1:1 soluble complex.

Mechanism of Cyclodextrin Encapsulation

cluster_0 cluster_1 A Poorly Soluble Drug C Water-Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin (Hydrophobic Cavity) B->C Forms Complex

Caption: Cyclodextrins encapsulate hydrophobic drugs to form soluble complexes.[]

Trustworthiness Check: When using any solubilization technique, it is crucial to ensure that the excipients used (co-solvents, cyclodextrins, etc.) do not interfere with the assay or cause adverse effects in in vivo models at the concentrations used. Always run appropriate vehicle controls.

Issue 3: My compound precipitates in the HPLC mobile phase during analysis.

Precipitation in an HPLC system can cause pressure fluctuations, blockages, and column damage.[21][22] This often occurs in reversed-phase chromatography when a high percentage of organic solvent is mixed with an aqueous buffer.[23]

Troubleshooting Steps
  • Check Buffer Solubility: Manually pre-mix your aqueous buffer with the highest percentage of organic solvent used in your gradient method. Let it stand and observe for any precipitation.[21]

  • Reduce Buffer Concentration: If precipitation occurs, lower the concentration of the buffer salt (e.g., from 20 mM to 10 mM phosphate).

  • Switch Buffer Salt: Ammonium salts are generally more soluble in organic solvents than potassium or sodium salts.[22] Consider switching from potassium phosphate to ammonium acetate or ammonium formate if your separation allows.

  • Modify the Gradient: Avoid sharp increases in the organic phase. If possible, cap the maximum organic percentage at a level where the buffer remains soluble (e.g., 85% acetonitrile for ammonium phosphate buffers).[23]

  • System Flush: Always flush the HPLC system and column with a buffer-free mobile phase (e.g., water/organic solvent) after your analytical run to prevent salt precipitation upon storage.[21]

References
  • Mocanu, A.-M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences. Available at: [Link]

  • Jahan, R., et al. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. Available at: [Link]

  • Pharmapproach. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Sertac, O., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • PubChem. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. Retrieved from [Link]

  • Sertac, O., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • EMCO Chemicals. (n.d.). Hydroxy Ethyl Morpholine | CAS 622-40-2. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-ethylmorpholine. Retrieved from [Link]

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (2011). pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PubMed Central. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs. Retrieved from [Link]

  • PubMed. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • NCBI Bookshelf. (1989). Morpholine. In: Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Loba Chemie. (n.d.). N-(2-HYDROXYETHYL)MORPHOLIN. Retrieved from [Link]

  • PubMed Central. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

Sources

Troubleshooting

Preventing decomposition of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine during synthesis

Welcome to the technical support center for the synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (HEEM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (HEEM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and prevent the decomposition of this valuable morpholine derivative.

I. Troubleshooting Guide: Preventing Decomposition and Maximizing Yield

This section addresses specific issues you may encounter during the synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Question 1: My yield of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine can often be attributed to several factors, primarily related to side reactions and incomplete conversion. The most common industrial synthesis involves the reaction of diethylene glycol (DEG) with morpholine in the presence of a hydrogenation catalyst.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to the formation of high-molecular-weight condensation products, often referred to as "heavies".[2] It is crucial to maintain the temperature within the optimal range for your specific catalyst and reactor setup.

    • Pressure: The reaction is typically carried out under hydrogen pressure. Inadequate pressure can lead to incomplete hydrogenation and the formation of unsaturated byproducts.

    • Catalyst Activity: The choice and condition of the catalyst are critical. Common catalysts include copper or cobalt on an alumina or silica support.[1][2] Catalyst deactivation due to poisoning or fouling can significantly reduce yield. Ensure you are using a high-quality catalyst and consider regeneration or replacement if you suspect deactivation.[2]

  • Side Reactions:

    • A significant side reaction is the formation of bis(morpholinoethyl)ether (DMDEE).[1] The reaction conditions can be optimized to favor the formation of HEEM. One patented process suggests that recycling HEEM back into the reactor can increase the production of DMDEE, implying that controlling the residence time and reactant ratios is key to maximizing HEEM.[1]

    • N-ethylmorpholine is another common byproduct in morpholine synthesis, and similar side reactions can occur here.[2]

  • Inefficient Purification:

    • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is fully miscible in water, which can make extraction challenging.[3] If your workup involves aqueous solutions, ensure you are using an appropriate extraction solvent and performing a sufficient number of extractions. Salting out the aqueous layer with a salt like sodium chloride can improve extraction efficiency.

Question 2: I am observing significant color formation (yellow to orange-brown) in my final product. What causes this and how can I obtain a water-white product?

Answer:

Color formation is a common issue in the synthesis of morpholine derivatives and is often indicative of impurities.[1]

Potential Causes & Solutions:

  • Oxidation: Morpholine and its derivatives can be sensitive to air.[3] It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to minimize exposure to air during workup and purification.

  • Thermal Decomposition: As mentioned, excessive heat can lead to the formation of colored byproducts. Carefully control the reaction temperature and consider using a lower boiling point solvent if applicable to your synthesis route.

  • Impurities in Starting Materials: The purity of your diethylene glycol and morpholine is paramount. Impurities in the starting materials can lead to colored side products. Use high-purity, freshly distilled reagents whenever possible.

  • Purification Technique: If your crude product is colored, distillation under reduced pressure is often the most effective method for obtaining a colorless product. Activated carbon treatment of the crude product before distillation can also help to remove colored impurities.

Question 3: What are the primary decomposition pathways for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine under synthesis conditions, and how can I minimize them?

Answer:

While specific high-temperature decomposition studies for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine are not extensively published, we can infer potential pathways based on the degradation of morpholine itself. Under thermal stress, particularly in the presence of water and catalysts, the ether and amine functionalities can be susceptible to cleavage.

Potential Decomposition Pathways & Mitigation Strategies:

  • Ether Cleavage: The ether linkages in the diethylene glycol backbone can be susceptible to cleavage at high temperatures, potentially leading to the formation of smaller, more volatile compounds.

    • Mitigation: Operate at the lowest effective temperature for your catalytic system.

  • Ring Opening: The morpholine ring can undergo cleavage under harsh conditions. For instance, studies on morpholine in high-temperature water have shown decomposition to products like ethanolamine, ethylene glycol, and organic acids such as glycolic and acetic acids.

    • Mitigation: Careful control of reaction time is crucial. Prolonged reaction times, even at optimal temperatures, can increase the likelihood of decomposition.

  • Oxidation: As previously mentioned, oxidation can be a significant issue.

    • Mitigation: Maintain a strictly inert atmosphere throughout the synthesis and purification process.

Below is a diagram illustrating a generalized troubleshooting workflow for the synthesis.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Reaction Conditions Reaction Conditions Low Yield->Reaction Conditions Side Reactions Side Reactions Low Yield->Side Reactions Purification Method Purification Method Low Yield->Purification Method Colored Product Colored Product Starting Material Purity Starting Material Purity Colored Product->Starting Material Purity Oxidation/Decomposition Oxidation/Decomposition Colored Product->Oxidation/Decomposition Impurity Presence Impurity Presence Impurity Presence->Side Reactions Impurity Presence->Purification Method Optimize Temp/Pressure Optimize Temp/Pressure Reaction Conditions->Optimize Temp/Pressure Verify Catalyst Activity Verify Catalyst Activity Reaction Conditions->Verify Catalyst Activity Side Reactions->Optimize Temp/Pressure Use High-Purity Reagents Use High-Purity Reagents Starting Material Purity->Use High-Purity Reagents Refine Purification Refine Purification Purification Method->Refine Purification Oxidation/Decomposition->Optimize Temp/Pressure Inert Atmosphere Inert Atmosphere Oxidation/Decomposition->Inert Atmosphere

Caption: Troubleshooting workflow for HEEM synthesis.

II. Frequently Asked Questions (FAQs)

What are the recommended analytical techniques for monitoring the reaction and assessing the purity of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine?

Answer:

A combination of chromatographic techniques is ideal for both in-process monitoring and final product quality control.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a robust method for monitoring the disappearance of starting materials (morpholine and diethylene glycol) and the formation of the product.[4] It can also be used to quantify volatile impurities. For enhanced sensitivity and confirmation of identity, GC coupled with Mass Spectrometry (GC-MS) is recommended.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing less volatile impurities and decomposition products. A reversed-phase C18 column with a UV detector can be a starting point, though the chromophore in 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is not very strong.[7] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more universal for detecting non-chromophoric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying impurities if they are present in sufficient concentration.

  • Karl Fischer Titration: To determine the water content in the final product, which is important given its hygroscopic nature.

Analytical Method Primary Use Key Considerations
GC-FID/MS Reaction monitoring, purity assessment, volatile impurity analysis.Derivatization may be needed for better peak shape and volatility.[6]
HPLC-UV/ELSD/CAD Purity assessment, non-volatile impurity analysis.May require method development to find suitable mobile phases and columns.
NMR Spectroscopy Structural confirmation, identification of major impurities.Less sensitive for trace impurities.
Karl Fischer Titration Quantification of water content.Important for a hygroscopic compound.
What are the optimal storage conditions for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine to prevent degradation?

Answer:

To ensure the long-term stability of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, it should be stored under the following conditions:

  • Inert Atmosphere: As it is air-sensitive, it should be stored under a blanket of inert gas such as nitrogen or argon.[3]

  • Cool and Dry: Store in a cool, dry place away from direct sunlight and heat sources.

  • Tightly Sealed Container: Use a tightly sealed container to prevent the ingress of moisture and air.

Are there alternative synthesis routes to consider that might be less prone to decomposition?

Answer:

While the catalytic amination of diethylene glycol with morpholine is a common industrial method, other approaches for forming the morpholine ring or attaching the side chain could be explored, particularly on a laboratory scale.

  • Williamson Ether Synthesis: One could envision a route starting from 2-(2-morpholinoethoxy)ethanol and reacting it with an appropriate electrophile, though this may not be the most direct route to the target molecule.

  • Ring-Opening of Epoxides: The reaction of morpholine with ethylene oxide followed by reaction with another equivalent of ethylene oxide would also lead to the desired product. However, handling ethylene oxide requires specialized equipment and safety precautions.

The choice of synthesis route will ultimately depend on the desired scale, available starting materials, and safety considerations. For most applications, optimizing the established diethylene glycol and morpholine route is the most practical approach.

III. Experimental Protocols

Protocol: Synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine via Catalytic Amination

This protocol is a generalized procedure and should be adapted and optimized for your specific laboratory setup and safety protocols.

Materials:

  • Diethylene glycol (DEG), high purity

  • Morpholine, high purity

  • Hydrogenation catalyst (e.g., copper chromite, or a supported copper or cobalt catalyst)

  • High-pressure autoclave reactor equipped with a stirrer, temperature controller, and gas inlet/outlet

  • Solvent for catalyst filtration (e.g., ethanol or isopropanol)

  • Apparatus for vacuum distillation

Procedure:

  • Reactor Charging: In a clean, dry autoclave, charge the diethylene glycol, morpholine (a molar excess of morpholine is often used to suppress the formation of DMDEE), and the hydrogenation catalyst.

  • Inerting: Seal the reactor and purge several times with nitrogen to remove all air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target temperature (e.g., 180-220 °C).

  • Reaction: Maintain the reaction at the set temperature and pressure for the desired reaction time (e.g., 4-8 hours). Monitor the reaction progress by taking samples (if the reactor allows) and analyzing them by GC.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Catalyst Filtration: Open the reactor and dilute the reaction mixture with a suitable solvent. Filter the mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess morpholine. Purify the crude 4-[2-(2-Hydroxyethoxy)ethyl]morpholine by vacuum distillation to obtain a colorless, pure product.

G Start Start Charge Reactor Charge Reactor (DEG, Morpholine, Catalyst) Start->Charge Reactor Inert with N2 Inert with N2 Charge Reactor->Inert with N2 Pressurize with H2 & Heat Pressurize with H2 & Heat Inert with N2->Pressurize with H2 & Heat Reaction Maintain Temp & Pressure Monitor by GC Pressurize with H2 & Heat->Reaction Cool & Depressurize Cool & Depressurize Reaction->Cool & Depressurize Filter Catalyst Filter Catalyst Cool & Depressurize->Filter Catalyst Vacuum Distillation Vacuum Distillation Filter Catalyst->Vacuum Distillation Pure Product Pure Product Vacuum Distillation->Pure Product

Caption: Experimental workflow for HEEM synthesis.

IV. References

  • Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine. (1996). Patent 0716084.

  • 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

  • Side reactions and byproduct formation in morpholine synthesis. (n.d.). Benchchem.

  • Morpholine. (2003). OSHA Method PV2123.

  • 4-(2-Hydroxyethyl)morpholine. (n.d.). Chem-Impex.

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.

  • Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. (n.d.). Macsen Labs.

  • 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. (n.d.). PubChem.

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2020). Journal of Analytical Methods in Chemistry.

  • A Comparative Guide to Analytical Methods for the Quantification of 4-Methylmorpholine. (n.d.). Benchchem.

  • 4-[2-(2-hydroxyethoxy)ethyl]morpholine. (n.d.). PubChemLite.

  • Morpholine Degradation Pathway. (n.d.). Eawag-BBD.

  • Application Notes and Protocols for the Determination of Morpholine Residues. (n.d.). Benchchem.

  • Logesh, P. R., et al. (2020). Synthesis and analgesic activity of 4-(2h-pyrido-(1,4) oxazin-4(3h)-yl sulfonyl) anilino-hydroxyl amine. World Journal of Pharmaceutical Research, 9(3), 1270-1277.

  • Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate.

  • Optimizing reaction conditions for the synthesis of morpholine derivatives. (n.d.). Benchchem.

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate.

  • 4-(2-Hydroxyethyl)morpholine ReagentPlus, 99 2-Morpholinoethanol. (n.d.). Sigma-Aldrich.

  • Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. (1993). VGB special meeting: Organic conditioners and oxygen-binding agents. Proceedings.

  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine? (2020). ResearchGate.

  • Technical Support Center: Purification of Products from 4-Chloromorpholine Reactions. (n.d.). Benchchem.

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2023). ChemRxiv.

  • 4-((2-Aminoethoxy)ethyl)morpholine. (n.d.). PubChem.

  • Thermal Degradation of Morpholine for CO2 Capture. (2018). AIChE Annual Meeting Proceedings.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Reactions with 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

Welcome to the technical support center for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked questions (FAQs) regarding the use of this versatile intermediate in organic synthesis. Low yields can be a significant impediment to research progress, and this resource aims to provide a structured approach to troubleshooting and optimizing your reactions.

I. Understanding the Reactivity of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

4-[2-(2-Hydroxyethoxy)ethyl]morpholine, with its tertiary amine and primary hydroxyl functionalities, presents a unique set of opportunities and challenges in chemical synthesis. The morpholine nitrogen acts as a moderately strong, sterically accessible nucleophile and base, while the terminal hydroxyl group can participate in a range of reactions, sometimes leading to undesired side products. Understanding this dual reactivity is key to troubleshooting low yields.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Issues Related to Reagent Quality and Handling

Question 1: My reaction is sluggish or failing to initiate. Could the quality of my 4-[2-(2-Hydroxyethoxy)ethyl]morpholine be the issue?

Answer: Absolutely. The purity of your starting material is paramount. 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is susceptible to a few common impurities that can significantly impact your reaction.

  • Water Content: This reagent is hygroscopic and can absorb atmospheric moisture. Water can interfere with many reactions, particularly those involving organometallics, strong bases, or water-sensitive electrophiles. It can also dilute your reactants, slowing down the reaction rate.[1][2]

  • Oxidation: Like many amines, it can be sensitive to air and may oxidize over time, leading to colored impurities.[3]

  • Residual Starting Materials: Depending on the synthetic route, it may contain residual morpholine or diethylene glycol.[4]

Troubleshooting Steps:

  • Purity Assessment:

    • NMR Spectroscopy: Obtain a ¹H NMR spectrum of your starting material. Look for the characteristic peaks of the main compound and check for the presence of unexpected signals.

    • Karl Fischer Titration: To quantify water content accurately.

    • GC-MS Analysis: To identify volatile impurities.[3]

  • Purification Protocol:

    • Drying: If water is suspected, dry the reagent over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration. For stringent requirements, azeotropic distillation with toluene can be effective.

    • Distillation: Vacuum distillation can be used to purify the liquid reagent, separating it from less volatile impurities.

Question 2: I'm observing a dark coloration in my reaction mixture, and the yield of my desired product is low. What could be the cause?

Answer: Dark coloration often indicates decomposition or the formation of polymeric side products. This can be triggered by several factors:

  • High Reaction Temperatures: While heating can accelerate many reactions, excessive temperatures can lead to the decomposition of morpholine derivatives.[5]

  • Presence of Oxygen: In combination with heat, oxygen can promote oxidative side reactions.

  • Incompatible Reagents: Strong oxidizing agents are incompatible with the amine functionality.[6]

Troubleshooting Steps:

  • Temperature Control:

    • Carefully monitor and control the reaction temperature using a reliable thermometer and heating mantle.

    • Consider running the reaction at a lower temperature for a longer duration.

  • Inert Atmosphere:

    • If your reaction is sensitive to oxidation, perform it under an inert atmosphere of nitrogen or argon.

  • Reagent Compatibility Check:

    • Review the compatibility of all reagents in your reaction mixture.

Category 2: Common Reaction-Specific Problems

Question 3: I am attempting an N-alkylation reaction with an alkyl halide, but I'm getting a low yield of the desired quaternary ammonium salt. What are the likely culprits?

Answer: Low yields in N-alkylation reactions with 4-[2-(2-Hydroxyethoxy)ethyl]morpholine can stem from several factors related to its structure and the reaction conditions.

  • Steric Hindrance: While the morpholine nitrogen is a good nucleophile, the hydroxyethoxyethyl side chain can introduce some steric bulk, potentially slowing down the reaction with sterically demanding alkyl halides.[7][8][9] The rate of SN2 reactions is highly sensitive to steric hindrance at the electrophilic carbon.[9]

  • Competing Elimination (E2) Reaction: If you are using a secondary or tertiary alkyl halide, an elimination reaction to form an alkene can compete with the desired nucleophilic substitution (SN2) reaction, especially with a strong base.

  • Side Reactions at the Hydroxyl Group: The hydroxyl group can also act as a nucleophile, especially if deprotonated by a strong base, leading to O-alkylation as a side product.

Troubleshooting Workflow for N-Alkylation:

start Low Yield in N-Alkylation steric Steric Hindrance? start->steric elimination Competing Elimination? start->elimination hydroxyl Hydroxyl Group Interference? start->hydroxyl steric_sol Use a less hindered alkyl halide. Increase reaction time or temperature moderately. steric->steric_sol elimination_sol Use a primary alkyl halide if possible. Use a non-nucleophilic base or a weaker base. elimination->elimination_sol hydroxyl_sol Protect the hydroxyl group (e.g., as a silyl ether). Use a milder base that selectively deprotonates the amine. hydroxyl->hydroxyl_sol

Caption: Troubleshooting workflow for low N-alkylation yields.

Question 4: I am trying to perform an esterification reaction with a carboxylic acid, but the yield is poor. What should I consider?

Answer: Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is an equilibrium process.[10] Low yields are often due to an unfavorable equilibrium position.

  • Water Formation: The reaction produces water as a byproduct. The presence of water can drive the equilibrium back towards the starting materials.[10]

  • Protonation of the Amine: The acidic catalyst required for esterification will also protonate the morpholine nitrogen, forming a morpholinium salt. This can potentially reduce the overall concentration of the free alcohol available for reaction and may also affect the solubility of the reagent.

Troubleshooting Steps:

  • Water Removal:

    • Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[10]

    • Alternatively, use a stoichiometric amount of a dehydrating agent.

  • Driving the Equilibrium:

    • Use a large excess of the carboxylic acid or 4-[2-(2-Hydroxyethoxy)ethyl]morpholine to shift the equilibrium towards the product side.

  • Alternative Esterification Methods:

    • Consider using a more reactive carboxylic acid derivative, such as an acid chloride or anhydride. This would not require an acidic catalyst, thus avoiding the issue of amine protonation.

Category 3: Product Isolation and Purification

Question 5: My product is highly polar and water-soluble, making it difficult to extract and purify. What strategies can I use?

Answer: The polarity imparted by the morpholine ring, the ether linkages, and the hydroxyl group (or its derivatives) can indeed make product isolation challenging.

  • High Water Solubility: This can lead to poor recovery during aqueous workups.

  • Difficult Chromatography: The basic nature of the morpholine nitrogen can cause streaking and poor separation on silica gel columns.[11]

Purification Strategies for Polar Morpholine Derivatives:

Challenge Recommended Solution Explanation
High Water Solubility - Extraction with more polar solvents (e.g., dichloromethane, ethyl acetate).- Brine wash to reduce the solubility of the product in the aqueous layer.- Back-extraction if the product can be protonated or deprotonated.These techniques aim to maximize the partitioning of the polar product into the organic phase.
Poor Silica Gel Chromatography - Add a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the eluent.[11]- Use deactivated or neutral silica gel.The basic modifier neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of the basic product.
Product is an Oil - Consider purification by vacuum distillation if the product is thermally stable.- If chromatography is necessary, ensure careful solvent selection to achieve good separation.Distillation can be an effective method for non-crystalline products.

III. Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
  • Sample Preparation: At regular intervals, withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spotting: Spot the aliquot onto a silica gel TLC plate. Also, spot the starting material(s) and a co-spot (a mixture of the reaction aliquot and starting material) for comparison.

  • Elution: Develop the TLC plate in an appropriate solvent system. A good starting point for polar morpholine derivatives is a mixture of dichloromethane and methanol or ethyl acetate and hexanes.

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine).

  • Analysis: Monitor the disappearance of the starting material spot and the appearance of the product spot.

Protocol 2: General Workflow for Product Purification by Column Chromatography

start Crude Product tlc Develop TLC method start->tlc column_prep Pack silica gel column tlc->column_prep loading Load crude product column_prep->loading elution Elute with solvent system loading->elution collection Collect fractions elution->collection analysis Analyze fractions by TLC collection->analysis pooling Combine pure fractions analysis->pooling evaporation Evaporate solvent pooling->evaporation product Pure Product evaporation->product

Caption: General workflow for purification by column chromatography.

IV. Analytical Data for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

For accurate identification of your starting material and products, refer to the following typical analytical data.

Property Value Reference
Molecular Formula C₈H₁₇NO₃[12]
Molecular Weight 175.23 g/mol [12]
Appearance Colorless to pale yellow liquid[3]
Boiling Point Data not widely available, but likely >200 °C
Density Data not widely available

Expected ¹H NMR Signals (indicative, may vary with solvent):

  • Morpholine protons: Multiplets around 2.4-2.8 ppm and 3.5-3.8 ppm.

  • Ethyl chain protons: Multiplets around 2.6-2.9 ppm and 3.5-3.7 ppm.

  • Hydroxyethoxy protons: Multiplets around 3.5-3.8 ppm.

  • Hydroxyl proton: A broad singlet, chemical shift is concentration and solvent dependent.

V. References

Sources

Troubleshooting

Technical Support Center: HPLC Purification of Morpholine-Containing Compounds

Prepared by: Your Senior Application Scientist Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) purification of morpholine-containing compounds. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) purification of morpholine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the basic and polar nature of the morpholine moiety. Here, we move beyond generic advice to provide in-depth, field-proven insights into troubleshooting common issues and developing robust purification methods.

Section 1: Troubleshooting Guide

This section addresses the most frequent and frustrating issues encountered during the HPLC purification of morpholine-containing compounds. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.

Issue 1: Severe Peak Tailing

Symptom: Your peak of interest is asymmetrical, with a pronounced "tail" extending from the back of the peak. This compromises resolution and leads to inaccurate quantification.

Underlying Cause: The primary reason for peak tailing with basic compounds like morpholines is secondary ionic interactions between the protonated (positively charged) morpholine nitrogen and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the surface of silica-based reversed-phase columns.[1][2] This creates multiple retention mechanisms, smearing the peak.

Troubleshooting Flowchart for Peak Tailing

G start Problem: Peak Tailing (Asymmetry > 1.2) q1 Is Mobile Phase pH < 3.5? start->q1 sol1 Action: Lower Mobile Phase pH Use a buffer (e.g., 0.1% TFA or Formic Acid) to maintain pH between 2.5-3.0. q1->sol1 No q2 Are you using a modern, high-purity, end-capped column? q1->q2 Yes a1_no No a1_yes Yes sol1->q2 sol2 Action: Switch to a high-purity silica column with robust end-capping (e.g., modern C18). This minimizes available silanols. q2->sol2 No q3 Is buffer concentration adequate (e.g., >20 mM)? q2->q3 Yes a2_no No a2_yes Yes sol2->q3 sol3 Action: Increase Buffer Concentration. This can help shield the silanol interactions. Ensure buffer remains soluble in organic phase. q3->sol3 No q4 Is the peak shape still poor? q3->q4 Yes a3_no No a3_yes Yes sol3->q4 sol4 Advanced Solution: Consider an alternative chromatographic mode. - HILIC for polar compounds. - Mixed-Mode (RP/Ion-Exchange) for  strong basic compounds. q4->sol4

Caption: Troubleshooting decision tree for peak tailing.

Issue 2: Poor or No Retention

Symptom: The compound elutes at or very near the solvent front (t₀), indicating minimal interaction with the stationary phase.

Underlying Cause: Many morpholine-containing compounds are highly polar. In traditional reversed-phase chromatography (e.g., on a C18 column), which separates based on hydrophobicity, polar molecules have low affinity for the nonpolar stationary phase and are swept through the column by the polar mobile phase.[3]

Solutions for Poor Retention
StrategyMechanism of ActionBest ForKey Considerations
Use a Polar-Embedded Column These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This creates a more hydrated surface, preventing phase collapse in highly aqueous mobile phases and offering alternative selectivity for polar analytes.Moderately polar morpholine compounds that still require a reversed-phase approach.Can provide different elution orders compared to standard C18.
Hydrophilic Interaction Chromatography (HILIC) HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile). A water layer forms on the stationary phase, and polar analytes partition into it, increasing retention.[4][5][6]Highly polar, water-soluble morpholine compounds that are unretained in reversed-phase.Requires longer equilibration times. Sample solvent must match the mobile phase to avoid peak distortion.
Mixed-Mode Chromatography (MMC) These columns combine reversed-phase (e.g., C18) and ion-exchange functionalities on a single stationary phase.[7][8] This provides dual retention mechanisms, powerfully retaining basic compounds via cation exchange while also separating based on hydrophobicity.[9][10]Compounds with strong basicity and moderate polarity. Excellent for separating analytes from their counter-ions.Elution is controlled by both organic solvent percentage and mobile phase pH/ionic strength. Offers highly tunable selectivity.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a new morpholine-containing compound?

A1: The most logical starting point is a scouting run using a modern, high-purity, end-capped C18 column. The basicity of the morpholine group is the dominant factor to control first.

Recommended Starting Protocol: Reversed-Phase Screening
  • Column Selection: Choose a high-purity silica C18 column (e.g., Waters CORTECS T3, Agilent ZORBAX StableBond) known for good performance at low pH.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water.

    • Expertise: TFA is an excellent ion-pairing agent that sharpens peaks for basic compounds but can be difficult to remove during post-purification and can suppress MS signals. Formic acid is MS-friendly and often sufficient to control pH and improve peak shape.[11]

  • Mobile Phase B: 0.1% of the corresponding acid (TFA or Formic Acid) in HPLC-grade acetonitrile.

  • Initial Gradient: Run a fast, broad gradient (e.g., 5% to 95% B over 15-20 minutes).[12]

  • Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) if the chromophore is unknown, or at the compound's λmax.

  • Analyze the Result:

    • Good Retention & Shape: Optimize the gradient to improve resolution.

    • Poor Retention: The compound is too polar for reversed-phase. Proceed to HILIC or Mixed-Mode screening.

    • Severe Tailing: The column's silanol activity is too high, or the pH is not low enough. Confirm pH and consider a different column or a mixed-mode approach.

Q2: How do I choose the correct mobile phase pH?

A2: The goal is to ensure your analyte is in a single, stable ionic state throughout the analysis. For a basic compound like a morpholine, this means operating at a pH at least 2 units below its pKa.[13] Since the pKa of morpholine itself is ~8.5, and many derivatives are similar, a mobile phase pH of 2.5-3.5 is a safe and effective range. This ensures the morpholine nitrogen is consistently protonated (R₃NH⁺).

Why this works:

  • Analyte: It keeps the analyte in a single, positively charged form.

  • Stationary Phase: It protonates the acidic silanol groups (Si-OH), preventing them from becoming ionized (Si-O⁻) and causing secondary interactions.[1][14]

Diagram: Effect of pH on Analyte and Stationary Phase

G cluster_0 High pH (e.g., pH 7) cluster_1 Low pH (e.g., pH 3) analyte_high Analyte: Neutral Morpholine (R₃N) interaction STRONG Ionic Interaction (Peak Tailing) analyte_high->interaction Attraction silanol_high Stationary Phase: Ionized Silanol (Si-O⁻) silanol_high->interaction analyte_low Analyte: Protonated Morpholine (R₃NH⁺) silanol_low Stationary Phase: Neutral Silanol (Si-OH) no_interaction MINIMAL Secondary Interaction (Good Peak Shape)

Caption: Impact of mobile phase pH on interactions causing peak tailing.

Q3: When should I use an ion-pairing reagent versus a mixed-mode column?

A3: Both techniques aim to improve the retention and peak shape of ionic compounds, but they operate differently and have distinct advantages.

  • Ion-Pairing Reagents (e.g., TFA, Alkyl Sulfonates): These are additives to a standard reversed-phase mobile phase.[15] An anionic ion-pairing agent (like heptanesulfonate) forms a neutral complex with the protonated morpholine compound. This neutral pair has a higher affinity for the C18 stationary phase, increasing retention.[16][17]

    • Use When: You are limited to standard reversed-phase columns and need a quick way to boost retention.

    • Drawbacks: Can require long column equilibration times, are often incompatible with mass spectrometry (MS), and can be difficult to remove from the column and the purified sample.[18]

  • Mixed-Mode Columns: These columns have ion-exchange groups covalently bonded to the stationary phase.[7] Retention is achieved through a direct and reproducible ionic interaction with the column itself, supplemented by reversed-phase interactions.

    • Use When: You need a robust, MS-compatible method for strongly basic or polar compounds, or when ion-pairing reagents fail to provide adequate separation.[8][18]

    • Advantages: Highly reproducible, eliminates the need for ion-pairing additives, and offers superior selectivity that can be tuned with both organic content and buffer concentration/pH.[8][10]

Recommendation: For new method development in a drug discovery or development setting, starting with a mixed-mode column is often the more robust and forward-looking strategy due to its reproducibility and MS compatibility.

Q4: Can HILIC be used for preparative purification of morpholine compounds?

A4: Yes, HILIC is a viable and powerful technique for preparative purification, especially for highly polar compounds that are difficult to purify using reversed-phase.[6]

Protocol: HILIC Purification Workflow
  • Column Selection: Choose a preparative HILIC column (e.g., bare silica, amide, or diol-based). Bare silica is a cost-effective and robust starting point.

  • Sample Preparation (Critical): The sample must be dissolved in a solvent with high organic content, ideally matching the initial mobile phase conditions (e.g., 90-95% acetonitrile). Injecting a sample dissolved in a highly aqueous solvent will cause severe peak distortion.

  • Mobile Phase A: Acetonitrile (or another suitable water-miscible organic solvent).

  • Mobile Phase B: Water, typically with a volatile buffer like 10-20 mM ammonium formate or ammonium acetate to maintain pH and aid in ionization for MS detection if used.

  • Equilibration: Equilibrate the column with the initial mobile phase for an extended period (at least 10-15 column volumes) to ensure the stable water layer is formed on the stationary phase.

  • Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%) and run a gradient by increasing the percentage of Mobile Phase B (water). Polar compounds will elute as the water content increases.

  • Fraction Collection & Post-Processing: Collect the fractions containing the pure compound. The high organic content of the mobile phase makes solvent removal via rotary evaporation faster compared to highly aqueous reversed-phase fractions.

References
  • Mixed-Mode Chromatography—A Review . LCGC International. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products . PubMed. [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection . Advanced Chromatography Technologies. [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide . SCION Instruments. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . LCGC International. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. [Link]

  • Why Is PH Important For HPLC Buffers . Scribd. [Link]

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development . ResearchGate. [Link]

  • Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples . Gene Tools, LLC. [Link]

  • Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater . PubMed. [Link]

  • Importance of ion pair reagents on reverse phase HPLC . Pharmaguideline Forum. [Link]

  • (PDF) Mixed-Mode Chromatography . ResearchGate. [Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds . National Institutes of Health (NIH). [Link]

  • Comparing HILIC and RPLC of Morphine Using Agilent ZORBAX RRHD Columns with UHPLC/MS . Agilent. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations . LCGC International. [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column . SIELC Technologies. [Link]

  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications . PubMed. [Link]

  • Liquid phase method for morpholine . SOST Biotech. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Corporation Blog. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization . International Journal of Pharmaceutical Quality Assurance. [Link]

  • Polar compounds separation by HPLC - any thoughts? . ResearchGate. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC . LCGC International. [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis . Chromatography Today. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . National Institutes of Health (NIH). [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades . PubMed Central. [Link]

  • HILIC Purification Strategies for Flash Chromatography . Teledyne Labs. [Link]

Sources

Optimization

Technical Support Center: Managing the Basicity of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in Reactions

Welcome to the technical support center for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the ba...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the basicity of this versatile tertiary amine in chemical synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Basicity of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a valuable building block in organic synthesis, notably in the preparation of pharmaceutical compounds like A2A receptor antagonists.[1] Its utility is often linked to its tertiary amine moiety, which can act as a base or a nucleophile. However, managing its basicity is crucial to prevent side reactions, catalyst deactivation, and to ensure optimal reaction outcomes.

Table 1: Estimated Physicochemical Properties of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa
4-[2-(2-Hydroxyethoxy)ethyl]morpholineC8H17NO3175.23[1][7]~7.5 - 8.5 (Estimated)
N-(2-Hydroxyethyl)morpholineC6H13NO2131.1714.88[6]
MorpholineC4H9NO87.128.49[8]

Note: The pKa of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is an estimate based on the values of related structures. The actual pKa may vary depending on experimental conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Issue 1: Low Reaction Yield or Incomplete Conversion

Possible Cause A: Insufficient Basicity

While a moderately strong base, 4-[2-(2-Hydroxyethoxy)ethyl]morpholine may not be strong enough to deprotonate certain substrates or to drive the reaction to completion.

Solutions:

  • Solvent Effects: The choice of solvent can significantly influence the effective basicity of an amine. In non-polar solvents, the basicity of amines is generally enhanced. Consider switching to a less polar solvent if your reaction conditions permit.

  • Use of a Stronger, Non-Nucleophilic Base: If a stronger base is required, consider using a hindered, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN).[9] These bases are sterically hindered, which minimizes their potential to act as nucleophiles and cause side reactions.[10]

  • Increase Stoichiometry: A modest increase in the equivalents of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine may improve the reaction rate and yield. However, be mindful of potential side reactions with excess base.

Possible Cause B: Catalyst Deactivation

Tertiary amines can sometimes poison or deactivate metal catalysts, particularly palladium catalysts used in cross-coupling reactions.[11][12] Deactivation can occur through strong coordination of the amine to the metal center, preventing substrate binding, or by promoting the formation of inactive catalyst species.

Solutions:

  • Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands can sometimes mitigate catalyst poisoning by amines.[13]

  • Use of a Weaker Base: If catalyst deactivation is suspected, switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃ may be beneficial, although this could impact the reaction rate.[14]

  • Slow Addition of the Amine: Adding the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine solution slowly to the reaction mixture can help maintain a low instantaneous concentration, reducing the likelihood of catalyst deactivation.

Experimental Protocol: Screening for Optimal Base in a Palladium-Catalyzed C-N Cross-Coupling Reaction

  • Set up parallel reactions in small vials. To each vial, add the aryl halide (1.0 equiv), the amine nucleophile (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • To separate vials, add 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (2.0 equiv), DBU (2.0 equiv), or K₂CO₃ (2.0 equiv).

  • Add the appropriate anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vials and heat the reactions to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Compare the reaction rates and final conversions to identify the optimal base for your specific system.

Issue 2: Formation of Unwanted Side Products

Possible Cause A: Nucleophilic Attack by the Amine

The lone pair on the nitrogen of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine can act as a nucleophile, leading to the formation of undesired byproducts, especially with highly electrophilic substrates.

Solutions:

  • Use of a Hindered Base: As mentioned previously, switching to a more sterically hindered base can minimize its nucleophilicity.[9][10]

  • Lower Reaction Temperature: Reducing the reaction temperature can often decrease the rate of undesired nucleophilic attack more than the desired base-mediated reaction.

  • Protecting Groups: If the electrophilic center is part of your desired product, consider using a protecting group strategy to temporarily mask its reactivity.

Possible Cause B: Base-Sensitive Functional Groups

Your starting materials or products may contain functional groups that are sensitive to the basic conditions, leading to decomposition or side reactions.

Solutions:

  • pH Control with a Buffer System: For reactions in aqueous or protic solvents, using a buffer system can help maintain the pH within a range that is compatible with your sensitive functional groups. A buffer is a solution that resists changes in pH.[15][16][17] The optimal buffer will have a pKa close to the desired reaction pH.

Experimental Protocol: Selection and Preparation of a Buffer for a pH-Sensitive Reaction

  • Determine the Optimal pH Range: Identify the pH range where your reactants and products are most stable. This may require preliminary stability studies.

  • Select a Suitable Buffer: Choose a buffer with a pKa value within ±1 pH unit of your target pH.[17] For a target pH of around 7.5-8.5, a phosphate buffer system could be a good starting point.

  • Prepare the Buffer Solution:

    • To prepare a 0.1 M phosphate buffer (pH ~7.4), you can mix solutions of monobasic sodium phosphate (NaH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄).

    • Alternatively, you can start with a solution of one component (e.g., NaH₂PO₄) and adjust the pH by adding a strong base (e.g., NaOH) until the desired pH is reached.[15]

    • Always prepare the buffer at the temperature at which the reaction will be performed, as pKa values are temperature-dependent.[16]

  • Perform the Reaction: Run your reaction in the prepared buffer solution.

Buffer_Selection_Workflow A Identify pH sensitivity of reactants/products B Determine optimal reaction pH range A->B C Select a buffer with pKa within +/- 1 unit of target pH B->C D Consider buffer compatibility with reagents and catalysts C->D E Prepare buffer at the reaction temperature and concentration D->E F Run a small-scale test reaction E->F G Reaction successful? F->G H Proceed with larger scale reaction G->H Yes I Adjust pH, buffer concentration, or select a different buffer G->I No I->C Basicity_Management_Strategy A Reaction requires a base B Is 4-[2-(2-Hydroxyethoxy)ethyl]morpholine strong enough? A->B C Use 4-[2-(2-Hydroxyethoxy)ethyl]morpholine B->C Yes D Consider a stronger base (e.g., DBU, DBN) B->D No E Are there base-sensitive functional groups? C->E D->E F Proceed with caution or use a buffer system E->F Yes G Is catalyst deactivation a concern? E->G No F->G H Use a weaker base or optimize reaction conditions G->H Yes I Proceed with reaction G->I No H->I

Sources

Troubleshooting

Strategies to avoid di-substitution on 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

Welcome to the technical support center for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting for achieving selective mono-substitution on this versatile bifunctional molecule. This document will delve into the causality behind experimental choices, offering field-proven insights to overcome the common challenge of di-substitution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are attempting an acylation reaction on 4-[2-(2-Hydroxyethoxy)ethyl]morpholine and are consistently observing a significant amount of di-substituted product. What is the primary reason for this?

A1: 4-[2-(2-Hydroxyethoxy)ethyl]morpholine possesses two hydroxyl groups with similar reactivity, making it susceptible to di-substitution, especially when an excess of the acylating agent is used or when reaction conditions favor high reactivity. The terminal primary alcohol and the internal hydroxyl group of the ethoxyethyl chain can both act as nucleophiles. Without careful control of stoichiometry and reaction conditions, the formation of the di-acylated product is a common outcome.

Q2: How can we favor mono-substitution over di-substitution by simply adjusting the reaction stoichiometry?

A2: Controlling the stoichiometry is the most direct approach to favor mono-substitution. By using a sub-stoichiometric amount (0.8-0.95 equivalents) of your electrophile (e.g., acyl chloride, sulfonyl chloride) relative to the diol, you create a competitive environment where the mono-substituted product is statistically favored. Once one hydroxyl group has reacted, the remaining diol molecules are more likely to react than the mono-substituted intermediate, especially if the reaction is stopped before completion. Continuous monitoring of the reaction progress by techniques like TLC or LC-MS is crucial to quench the reaction at the optimal point of mono-substitution.

Q3: Are there specific reaction conditions (temperature, solvent, base) that can enhance selectivity for mono-substitution?

A3: Yes, reaction conditions play a critical role.

  • Temperature: Lowering the reaction temperature (e.g., 0 °C to -20 °C) can increase selectivity. At lower temperatures, the activation energy difference between the two hydroxyl groups may become more significant, allowing for preferential reaction at the more accessible or reactive site.

  • Solvent: The choice of solvent can influence the conformation of the diol and the solubility of the reactants and intermediates. A less polar, aprotic solvent may help in differentiating the reactivity of the two hydroxyl groups.

  • Base: The choice and rate of addition of a base are critical. A bulky, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) can sterically hinder the approach to one of the hydroxyl groups, potentially enhancing selectivity. Slow, dropwise addition of the base can help maintain a low concentration of the reactive alkoxide, minimizing di-substitution.

Q4: When should we consider using a protecting group strategy?

A4: A protecting group strategy is advisable when stoichiometric control and condition optimization fail to provide the desired selectivity, or when a specific hydroxyl group needs to be functionalized. This approach involves selectively protecting one of the hydroxyl groups, performing the desired reaction on the unprotected hydroxyl, and then deprotecting to yield the mono-substituted product. This multi-step process can be highly effective for achieving excellent regioselectivity.[1][2]

Q5: What are the most suitable protecting groups for the primary alcohol of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine?

A5: Silyl ethers are excellent choices for protecting alcohols.[3][4] Tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups are particularly useful due to their steric bulk, which favors selective protection of the less hindered primary alcohol.[5] These groups are stable to a wide range of reaction conditions but can be readily cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF).[4]

Strategic Protocols for Selective Mono-Substitution

Here we provide detailed experimental protocols for the key strategies discussed.

Protocol 1: Stoichiometric Control for Mono-Acylation

This protocol details a general procedure for the mono-acylation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine using controlled stoichiometry.

Materials:

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

  • Acyl chloride (or other acylating agent)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous TEA or DIPEA (1.1 eq).

  • Slowly add a solution of the acyl chloride (0.9 eq) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.

  • Once the desired mono-substituted product is maximized and starting material is nearly consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-acylated product.

Protocol 2: Selective Protection of the Primary Alcohol using a Silyl Ether

This protocol describes the selective protection of the primary hydroxyl group.

Materials:

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

  • Tert-butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (1.0 eq) and imidazole (1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of TBDMSCl (1.05 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify via column chromatography to obtain the mono-TBDMS protected product. The desired product can now be used in subsequent reactions to functionalize the remaining free hydroxyl group.

Data Summary for Strategic Comparison

StrategyReagent Equivalents (Electrophile)Typical Temperature (°C)Key AdvantagesKey Disadvantages
Stoichiometric Control 0.8 - 0.950 to -20Fewer steps, fasterMay yield mixtures, requires careful monitoring
Protecting Group 1.0 - 1.1 (after protection)Room TemperatureHigh selectivity, clean reactionsMulti-step, potential for yield loss
Catalytic Approach 1.0 - 1.2VariesHigh selectivity, atom economy[6]Catalyst may be expensive or sensitive

Visualizing Reaction Pathways

To better understand the reaction dynamics, the following diagrams illustrate the desired and undesired pathways, as well as the protecting group strategy.

G Diol 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (Diol) Mono Mono-substituted Product Diol->Mono + E+ (Desired Path) Di Di-substituted Product (Undesired) Diol->Di + 2 E+ Electrophile Electrophile (E+) Mono->Di + E+ (Undesired Path)

Caption: Competing reaction pathways for di-substitution.

G Start Diol Step1 1. Protect Primary OH (e.g., TBDMSCl, Imidazole) Start->Step1 Protected Mono-Protected Diol Step1->Protected Step2 2. React with Electrophile (E+) Protected->Step2 Functionalized Protected Mono-substituted Product Step2->Functionalized Step3 3. Deprotect (e.g., TBAF) Functionalized->Step3 Final Desired Mono-substituted Product Step3->Final

Caption: Workflow for the protecting group strategy.

References

  • 1

  • 2 RSC Publishing.

  • 5 ChemTalk.

  • 6 Google Patents.

  • 3 Master Organic Chemistry.

  • 4 Chemistry Steps.

  • 7

Sources

Optimization

Technical Support Center: Purification Strategies for Reactions Involving 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreact...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 4-[2-(2-Hydroxyethoxy)ethyl]morpholine from reaction mixtures. Here, we delve into the causality behind experimental choices, offering field-proven insights to tackle this common purification challenge.

Understanding the Challenge: Properties of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a highly polar, water-miscible organic compound with a high boiling point. These properties make it a useful reagent in various synthetic applications, particularly in the development of pharmaceuticals. However, these same characteristics can complicate its removal from a reaction mixture, especially when the desired product has different polarity.

PropertyValueImplication for Removal
Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol [1]
Boiling Point HighDifficult to remove by simple distillation.
Solubility in Water MiscibleCan be leveraged for aqueous extraction, but problematic if the product is also water-soluble.
Polarity HighInfluences choice of chromatographic and extraction methods.
Basicity Basic (due to morpholine nitrogen)Enables removal by acid-base extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of reaction mixtures containing 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Q1: How can I remove 4-[2-(2-Hydroxyethoxy)ethyl]morpholine from a reaction mixture in a non-polar organic solvent?

Answer: Acid-base extraction is the most effective method in this scenario. The basic morpholine nitrogen can be protonated with a dilute acid, forming a water-soluble salt that partitions into the aqueous phase.

The lone pair of electrons on the nitrogen atom of the morpholine ring makes it basic. By washing the organic reaction mixture with an aqueous acid solution, the morpholine derivative is protonated, forming an ammonium salt. This salt is ionic and therefore highly soluble in water, allowing for its selective removal from the non-polar organic phase.[2]

  • Solvent Choice: Ensure your product is stable in the chosen organic solvent (e.g., dichloromethane, ethyl acetate, toluene).

  • Acid Wash: In a separatory funnel, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous citric acid). The number of washes depends on the amount of amine to be removed.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer containing the protonated morpholine derivative.

  • Neutralization (Optional): If desired, the aqueous layer can be basified to recover the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to isolate your purified product.

Figure 1: Workflow for acid-base extraction.

Q2: My product is also polar and has some water solubility. How can I remove the morpholine derivative without losing my product?

Answer: When both your product and the impurity are polar, traditional acid-base extraction can lead to product loss. In this case, chromatographic methods or the use of scavenger resins are more suitable.

HILIC is a powerful technique for separating polar compounds.[3][4] It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.

Causality: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. The elution order is generally the reverse of reversed-phase chromatography, with more polar compounds being retained longer.

  • Column Selection: Use a silica gel column.

  • Mobile Phase: Start with a high percentage of acetonitrile (e.g., 95%) in water with a small amount of a modifier like ammonium formate or formic acid to improve peak shape.

  • Gradient Elution: Gradually increase the percentage of the aqueous component to elute the compounds. The more polar 4-[2-(2-Hydroxyethoxy)ethyl]morpholine will likely elute later than a less polar product.

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify those containing your purified product.

HILIC_Workflow cluster_workflow HILIC Purification Workflow Load_Sample Load Reaction Mixture onto Silica Column Start_Elution Begin Elution with High Organic Mobile Phase (e.g., 95% Acetonitrile/Water) Load_Sample->Start_Elution Gradient Gradually Increase Aqueous Content Start_Elution->Gradient Elution_Product Product Elutes Gradient->Elution_Product Elution_Morpholine 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Elutes Elution_Product->Elution_Morpholine Increased Polarity Collect_Fractions Collect and Analyze Fractions Elution_Morpholine->Collect_Fractions

Figure 2: HILIC separation workflow.

Scavenger resins are functionalized solid supports designed to react with and remove specific types of molecules from a solution.[5] For removing a basic compound like 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, an acidic scavenger resin is ideal.

Mechanism of Action: Acidic scavenger resins, such as those with sulfonic acid (SO3H) or carboxylic acid (COOH) functional groups, will react with the basic morpholine derivative, binding it to the solid support. The product, being unreactive towards the resin, remains in solution. The resin is then simply filtered off.[6]

  • Resin Selection: Choose a suitable acidic scavenger resin (e.g., a sulfonic acid-functionalized polystyrene resin).

  • Incubation: Add the scavenger resin to the reaction mixture and stir at room temperature. The reaction time will depend on the specific resin and the concentration of the amine.

  • Filtration: Filter the mixture to remove the resin, which now has the unwanted morpholine derivative bound to it.

  • Concentration: Concentrate the filtrate to obtain your purified product.

Scavenger Resin TypeFunctional GroupTarget
Strongly Acidic Sulfonic Acid (SO3H)Strong and weak bases
Weakly Acidic Carboxylic Acid (COOH)Strong bases
Q3: Can I use standard silica gel chromatography?

Answer: Yes, but with modifications. Amines are known to streak or show poor peak shape on standard silica gel due to interactions with acidic silanol groups on the silica surface.

Troubleshooting Streaking: To mitigate this, the silica gel can be "deactivated" by adding a small amount of a basic modifier to the eluent, such as triethylamine (typically 0.1-1%) or ammonium hydroxide.[7][8] This neutralizes the acidic sites on the silica, leading to improved chromatography.

  • Solvent System: Develop an appropriate solvent system using TLC, for example, a mixture of dichloromethane/methanol or ethyl acetate/hexanes.

  • Modifier Addition: Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to your chosen eluent.

  • Column Packing: Pack the column using the modified eluent.

  • Chromatography: Run the column as you would normally, collecting and analyzing fractions.

Q4: Is it possible to remove 4-[2-(2-Hydroxyethoxy)ethyl]morpholine by recrystallization?

Answer: Recrystallization is a viable option if your product is a solid and you can find a solvent system in which your product has low solubility at low temperatures and the morpholine derivative is highly soluble.

Principle of Recrystallization: This purification technique relies on the differences in solubility of the compound and impurities in a given solvent at different temperatures.[9][10] The impure solid is dissolved in a minimum amount of hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities in the solution.

  • Solvent Screening: Experiment with different solvents to find one where your product is soluble when hot but insoluble when cold, while the morpholine derivative remains soluble at low temperatures.

  • Dissolution: Dissolve the crude reaction mixture in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurity.

  • Drying: Dry the crystals to remove residual solvent.

References

  • US6897262B2 - Scavenger resin and processes for the use thereof - Google P
  • Scavenger Resins - Amerigo Scientific. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. [Link]

  • Solid-Supported Scavengers - Supra sciences. [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]

  • Recrystallization. [Link]

  • Optimization of simultaneous derivatization and extraction of aliphatic amines in water samples with dispersive liquid-liquid microextraction followed by HPLC - PubMed. [Link]

  • Recrystallization. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. [Link]

  • Recrystallization Techniques for Purification | PDF | Solubility | Solvent - Scribd. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. [Link]

  • Azeotropic Distillation Techniques | PDF - Scribd. [Link]

  • Dive Into Azeotropic Distillation: Essential Techniques - GWSI. [Link]

  • Recrystallization. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film - MDPI. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. [Link]

  • Azeotropic distillation - Wikipedia. [Link]

  • Influence of Impurities on the Control of Heterogeneous Azeotropic Distillation Columns. [Link]

  • 4-(2-(2-Hydroxyethoxy)ethyl)morpholine | C8H17NO3 | CID 458464 - PubChem. [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. [Link]

  • Acid-Base Extraction.. [Link]

  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. [Link]

  • Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. [Link]

  • Purifying amines on silica | Org Prep Daily - WordPress.com. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry - ACS Publications. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. [Link]

  • How should I purify a complex, polar, amide reaction mixture? | Biotage. [Link]

  • What is best way to remove amines from wood tar - Organic Chemistry - Science Forums. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Amines - Workup - Department of Chemistry : University of Rochester. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central. [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide - MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Synthetic Challenges of Morpholine Stereochemistry

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to improve physicochemic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2][3] However, its unique stereoelectronic profile, particularly the steric hindrance imposed by its chair-like conformation, can present significant synthetic challenges.

This guide is structured in a question-and-answer format to directly address common issues encountered in the lab. We will delve into the root causes of these problems and provide validated, actionable solutions to streamline your synthetic workflows.

Section 1: Understanding the Fundamentals of Morpholine Reactivity

Before troubleshooting, it's crucial to grasp the inherent properties of the morpholine moiety that influence its behavior in chemical reactions.

Q1: Why does my morpholine-based reaction proceed slower than an analogous reaction with piperidine?

A1: The reduced reactivity of morpholine compared to piperidine stems from a combination of electronic and conformational effects.

  • Electronic Effects: The oxygen atom in the morpholine ring is electron-withdrawing, which inductively pulls electron density away from the nitrogen atom.[4][5] This reduces the nitrogen's basicity and nucleophilicity. In contrast, the methylene groups in piperidine are electron-donating, making its nitrogen more electron-rich and thus more reactive.[6]

  • Nucleophilicity: Direct comparison of nucleophilicity parameters shows a significant difference. For instance, in water, piperidine is approximately 300 times more nucleophilic than morpholine.[6] This fundamental difference in reactivity is a primary reason for sluggish reactions.

Table 1: Comparison of Physicochemical Properties

CompoundpKₐ of Conjugate Acid (pKₐH)Mayr Nucleophilicity Parameter (N) in H₂OKey Structural Feature
Piperidine~11.0[5]18.1[6]All-carbon ring (electron-donating)
Morpholine ~8.4[5]15.6[6]Oxygen atom (electron-withdrawing)
Pyrrolidine~11.3More reactive than piperidineFive-membered ring, higher p-character of N lone pair[7]
Q2: How does the 3D shape (conformation) of the morpholine ring affect its role in a reaction?

A2: The morpholine ring predominantly adopts a stable chair conformation.[8] This specific 3D arrangement is critical because it dictates how the molecule can approach and interact with other reagents. The axial and equatorial positions on the ring create a distinct steric environment. For reactions requiring a specific trajectory of approach, such as the backside attack in an Sₙ2 reaction, the bulky ring structure can act as a significant steric shield, hindering the reaction.[9][10] This is especially true for substituted morpholines, where groups on the ring can further obstruct access to the reactive nitrogen center.

Section 2: Troubleshooting Common Synthetic Hurdles

This section addresses specific problems you might encounter during synthesis and provides a logical path to a solution.

Q3: My Sₙ2 reaction to N-alkylate morpholine is giving low yields and requires harsh conditions (high temperature, long reaction times). What's going wrong?

A3: This is a classic issue stemming from the factors described above. The combination of morpholine's reduced nucleophilicity and the steric hindrance around the nitrogen atom makes Sₙ2 reactions challenging.

Troubleshooting Steps:

  • Solvent Choice: Ensure your solvent can stabilize the transition state. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally preferred for Sₙ2 reactions as they do not excessively solvate the nucleophile, leaving it more reactive.

  • Activating the Electrophile: The issue may lie with the leaving group on your electrophile. Convert alkyl halides to more reactive electrophiles. For example, using an alkyl tosylate, mesylate, or triflate will significantly accelerate the reaction rate.

  • Base and Additives: While morpholine is a base, an additional non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, diisopropylethylamine) can be used to scavenge any acid generated without competing in the main reaction. The addition of iodide salts (e.g., NaI, KI) can catalytically convert an alkyl chloride or bromide to a more reactive alkyl iodide in situ via the Finkelstein reaction.

Caption: Troubleshooting workflow for N-alkylation.
Q4: I am struggling to synthesize a C-substituted morpholine, particularly at the C3 position. Why is this so difficult?

A4: Synthesizing C-substituted morpholines, especially those with quaternary centers (disubstituted at the same carbon), is challenging due to the significant steric hindrance involved in their formation.[11] Traditional methods often require multi-step sequences. The difficulty arises because you are trying to form a bond at a sterically congested carbon atom adjacent to a heteroatom within a six-membered ring.

Strategies for Success:

  • Modern Catalysis: Palladium-catalyzed carboamination reactions have been developed to create cis-3,5-disubstituted morpholines from substituted ethanolamine derivatives.[12] This approach offers a more direct route.

  • Ring-Opening Strategies: An alternative approach involves the ring-opening of activated small rings like tosyl-oxazetidines with suitable carbon nucleophiles.[13] This method can provide access to elaborated 2- and 3-substituted morpholine congeners.[13]

  • Starting Material Selection: The synthesis is often more feasible if the desired stereocenter is inherited from an enantiopure starting material, such as a chiral amino alcohol.[11]

Q5: My organocatalyst, which contains a morpholine moiety, is showing poor performance compared to pyrrolidine-based catalysts. Is this a steric issue?

A5: Yes, it's highly likely a combination of steric and electronic factors. In enamine catalysis, for instance, morpholine-based catalysts are known to be orders of magnitude less reactive than their pyrrolidine or piperidine counterparts.[7][14]

  • Reduced Nucleophilicity: The oxygen atom reduces the nucleophilicity of the enamine intermediate formed during the catalytic cycle.[7]

  • Nitrogen Pyramidalization: The nitrogen in a morpholine-enamine is more pyramidalized compared to the nitrogen in a pyrrolidine-enamine. This lessens the p-character of the nitrogen lone pair, which is crucial for effective catalysis.[7]

To overcome this, researchers have designed highly efficient morpholine-based organocatalysts by introducing bulky substituents on the morpholine ring itself.[7][14] These substituents can create a well-defined chiral pocket that forces the substrate to approach in a specific orientation, enhancing stereoselectivity and reactivity despite the inherent electronic disadvantages.[7]

Section 3: Advanced Protocols & Strategic Solutions

Q6: What specific reagents can help overcome the steric bulk of morpholine in challenging coupling reactions?

A6: For sterically demanding reactions like Buchwald-Hartwig amination, where a morpholine needs to be coupled to an aryl halide, the choice of ligand and catalyst is paramount.

  • Bulky, Electron-Rich Ligands: Use ligands designed for sterically hindered substrates. Josiphos-type ligands (e.g., SL-J009-1) or Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos) are excellent choices. They create a coordinatively unsaturated, highly reactive palladium center that can accommodate bulky coupling partners.

  • Strong, Non-Nucleophilic Bases: Use bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu). These bases are strong enough to deprotonate the morpholine nitrogen but are too bulky to act as competing nucleophiles.

G cluster_reactants Reactants cluster_catalyst Catalytic System ArX Aryl Halide (Ar-X) Product N-Aryl Morpholine ArX->Product Morph Morpholine Morph->Product Pd Pd₂(dba)₃ or Pd(OAc)₂ Pd->Product Overcomes Steric Hindrance Ligand Bulky Ligand (e.g., XPhos) Base Strong Base (e.g., NaOtBu)

Caption: Key components for a successful Buchwald-Hartwig amination.
Q7: Can you provide a protocol for a reaction where morpholine's steric hindrance is successfully managed?

A7: Certainly. The following is a representative protocol for the reductive amination of a sterically hindered ketone with morpholine, a milder alternative to direct alkylation. Reductive amination avoids the formation of a sterically demanding Sₙ2 transition state.[15]

Protocol: Synthesis of N-(1-phenylethyl)morpholine via Reductive Amination

Materials:

  • Acetophenone (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic Acid (catalytic, ~5 mol%)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add acetophenone and the solvent (DCM).

  • Imine Formation: Add morpholine to the solution, followed by the catalytic amount of acetic acid. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion. The acid catalyst is crucial for this step.

  • Reduction: Carefully add sodium triacetoxyborohydride in portions to the reaction mixture. Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the ketone.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

Q8: How does the steric profile of morpholine impact the pharmacokinetic (PK) properties of a drug? A8: The morpholine moiety is often added to drug candidates to fine-tune their PK properties.[1][2] Its chair conformation and the placement of the oxygen and nitrogen atoms allow it to engage in various hydrophilic and lipophilic interactions.[1][2] While not a direct steric effect in the synthetic sense, its defined 3D shape can influence how a drug binds to its target protein, potentially enhancing potency by orienting other functional groups correctly within a binding pocket.[8][16] Furthermore, its metabolic stability is generally higher than that of piperidine, partly because the electron-withdrawing oxygen can make adjacent carbons less susceptible to oxidation by CYP enzymes.[3]

Q9: Are there computational tools to predict the steric impact of a morpholine group before running an experiment? A9: Yes. Computational chemistry can be a powerful predictive tool. Molecular mechanics and density functional theory (DFT) calculations can be used to model reaction transition states. By comparing the calculated activation energy for a reaction involving morpholine versus a less hindered amine, you can gain insight into the relative reaction rates. This can help you decide if a proposed synthetic route is feasible or if harsher conditions or alternative strategies will be necessary from the outset.

References

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]

  • Bernasconi, C. F., & Carré, D. J. (1980). Nucleophilic addition to olefins. 8. Addition of piperidine, morpholine, and n-butylamine to .alpha. Journal of the American Chemical Society, 102.
  • How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? (2016). Chemistry Stack Exchange. [Link]

  • Effect of conformational change on reactivity in organic chemistry. Evaluations, applications, and extensions of Curtin-Hammett Winstein-Holness kinetics. Chemical Reviews.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). RSC Advances. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). National Institutes of Health. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. (2004). Synthesis. [Link]

  • Morpholines: stereochemistry and preferred steric course of quaterniz
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2017). Molecules. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). ResearchGate. [Link]

  • Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. (2019). Sakarya University Journal of Science. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2023). ChemRxiv. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. (2005). Macmillan Group Meeting. [Link]

  • Nucleophilic Chiral Phosphines: Powerful and Versatile Catalysts for Asymmetric Annulations. (2016). Aldrichimica Acta. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (HEEM)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (HEEM). This guide provides in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (HEEM). This guide provides in-depth, field-proven insights into catalyst selection for common transformations of HEEM, structured as a series of frequently asked questions and troubleshooting guides. Our focus is on explaining the causality behind experimental choices to ensure your success.

Introduction to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (HEEM)

4-[2-(2-Hydroxyethoxy)ethyl]morpholine, with the CAS number 63459-03-0, is a versatile bifunctional molecule featuring a tertiary amine (the morpholine nitrogen) and a primary alcohol.[1][2] This structure allows for a range of chemical transformations, making it a valuable building block. The primary hydroxyl group is the most common site for reactions such as oxidation, esterification, and etherification. The morpholine nitrogen can act as a base or participate in further reactions, such as C-N couplings. Selecting the appropriate catalyst is paramount to achieving high yield, selectivity, and reproducibility.

Part 1: Frequently Asked Questions (FAQs) by Reaction Type

This section addresses common questions related to specific transformations of the primary hydroxyl group of HEEM.

A. Catalytic Oxidation of HEEM

Q1: What are the recommended catalysts for oxidizing the primary alcohol of HEEM to an aldehyde or a carboxylic acid?

A1: The choice of catalyst depends on the desired oxidation state.

  • For Aldehyde Synthesis (Partial Oxidation): Selective oxidation to the corresponding aldehyde, 2-(2-morpholinoethoxy)acetaldehyde, is challenging due to over-oxidation. However, systems like copper-catalyzed aerobic oxidation can be effective. A well-established method is using a (2,2'-bipyridine)copper(I) complex in the presence of N-methylimidazole.

  • For Carboxylic Acid Synthesis (Full Oxidation): For complete oxidation to 2-(2-morpholinoethoxy)acetic acid, a more robust catalytic system is required. The TEMPO-catalyzed oxidation system is highly efficient. A common protocol uses TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the catalyst with a stoichiometric co-oxidant like (diacetoxyiodo)benzene (BAIB) or sodium hypochlorite (bleach).[3]

Q2: My TEMPO-catalyzed oxidation of HEEM is sluggish or incomplete. What are the likely causes?

A2: Several factors can impede a TEMPO-catalyzed oxidation.

  • Incorrect pH: The reaction rate is highly pH-dependent when using bleach as the co-oxidant. The reaction should be buffered, typically with sodium bicarbonate, to maintain a pH between 8.5 and 9.5. If the pH is too low, the concentration of the active hypochlorite species decreases. If it's too high, the rate also drops.

  • Co-oxidant Degradation: Sodium hypochlorite solutions can degrade over time. Use a fresh, properly titrated bottle of bleach for consistent results.

  • Catalyst Quenching: The morpholine nitrogen in HEEM is basic and can potentially interact with acidic byproducts, altering the reaction environment. Ensure adequate buffering.

  • Insufficient Agitation: If using a biphasic system (e.g., dichloromethane/water), vigorous stirring is essential for efficient phase transfer of the reactants and catalyst.

Q3: I am observing significant byproduct formation in my oxidation reaction. How can I improve selectivity?

A3: Byproduct formation often stems from over-oxidation or side reactions.

  • Temperature Control: For selective oxidation to the aldehyde, maintaining a low temperature (e.g., 0 °C) is critical to minimize over-oxidation to the carboxylic acid.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction as soon as the HEEM is consumed to prevent further oxidation of the desired product.

  • Choice of Co-oxidant: While bleach is inexpensive, cleaner oxidations can sometimes be achieved with co-oxidants like (diacetoxyiodo)benzene (BAIB), although this increases cost.[3]

B. Catalytic Esterification of HEEM

Q1: Which catalysts are suitable for the esterification of HEEM with a carboxylic acid?

A1: The Fischer-Speier esterification is the most common method, and several acid catalysts are effective.[4]

  • Homogeneous Catalysts:

    • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst. Typically used in concentrations of 1-5 mol%.[5] However, it can cause charring or side reactions at high temperatures.

    • p-Toluenesulfonic Acid (p-TsOH): A solid, crystalline acid that is easier to handle than sulfuric acid and often leads to cleaner reactions.

    • Long-Chain Alkylbenzene Sulfonic Acids: These can be advantageous in minimizing residual acidic sulfates in the final product.[6]

  • Heterogeneous (Solid Acid) Catalysts:

    • Acidic Resins (e.g., Amberlyst-15): These allow for easy catalyst removal via filtration, simplifying purification. They are excellent for continuous flow processes.

    • Zeolites or Metal Oxides: Materials like zirconia or titania can also catalyze esterification, often with high thermal stability.

  • Metal-Based Catalysts: For transesterification or specific polyester synthesis, catalysts like titanium butoxide (TBT), titanium isopropoxide (TIS), or antimony trioxide (Sb₂O₃) are commonly used, particularly at high temperatures.[7]

Q2: My esterification reaction is not reaching completion. How can I drive the equilibrium towards the product?

A2: Esterification is an equilibrium-limited reaction.[4] To maximize yield, you must shift the equilibrium to the product side.

  • Water Removal: The primary method is to remove the water formed during the reaction. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, heptane).

    • Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture to sequester water.

  • Use of Excess Reactant: Employing a large excess of one of the reactants (either HEEM or the carboxylic acid, whichever is less expensive or easier to remove) will push the equilibrium forward.[4]

  • Increase Catalyst Loading: If the reaction is slow, increasing the catalyst concentration can improve the rate, but be mindful of potential side reactions.[5][6]

C. Catalytic Etherification of HEEM

Q1: What types of catalysts are used for etherification reactions involving HEEM's hydroxyl group?

A1: Acid catalysts are predominantly used for the etherification of alcohols.

  • Williamson Ether Synthesis: While not strictly catalytic in the main step, this classic method involves deprotonating the HEEM alcohol with a strong base (e.g., NaH) to form an alkoxide, which then reacts with an alkyl halide. This is suitable for adding simple alkyl chains.

  • Acid-Catalyzed Etherification: Reacting HEEM with another alcohol in the presence of a strong acid (like H₂SO₄) can form a symmetrical or unsymmetrical ether, but this often requires harsh conditions and can lead to a mixture of products.

  • Reductive Etherification: A modern and efficient method involves reacting HEEM with an aldehyde or ketone in the presence of a reducing agent and a catalyst. Zirconium and Hafnium-based catalysts have shown high efficiency in these reactions, which proceed via a Meerwein-Ponndorf-Verley (MPV) reduction followed by acid-catalyzed etherification.[8]

  • Solid Acid Catalysts: For producing fuel ethers or other bulk ethers, solid acid catalysts like ion-exchange resins (e.g., TREVERLYST™) are used industrially to facilitate the reaction and simplify catalyst separation.[9]

Q2: I am attempting to synthesize bis(morpholinoethyl)ether (DMDEE) from HEEM. What catalytic approach is recommended?

A2: The synthesis of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine (DMDEE) can be achieved by reacting diethylene glycol with morpholine. However, a patented process describes the reaction of HEEM with morpholine over a hydrogenation catalyst, or by recycling HEEM into the primary reaction of diethylene glycol and morpholine to increase the yield of DMDEE.[10] Suitable catalysts for this transformation include copper, cobalt on amorphous silica, or cobalt on alumina, typically at temperatures of 150-250°C.[10]

Part 2: General Catalyst Troubleshooting Guide

This guide addresses broader issues that can arise during catalytic reactions with HEEM, independent of the specific reaction type.

Problem: Low or No Catalyst Activity

Potential CauseDiagnostic CheckRecommended Solution
Catalyst Poisoning Analyze starting materials for impurities (e.g., sulfur, heavy metals). The morpholine nitrogen itself can act as a ligand, potentially poisoning certain metal catalysts by blocking active sites.[11]Purify reactants before use (distillation, recrystallization). Choose a catalyst known to be tolerant to amines or protect the amine group if necessary.
Catalyst Sintering Occurs due to excessively high reaction temperatures, causing catalyst particles to agglomerate and lose surface area.[11][12]Operate within the catalyst's recommended temperature range. Use a calibrated thermometer and reliable temperature controller.
Coke Formation / Fouling Visual inspection may show a dark, carbonaceous coating on the catalyst. This is common in high-temperature reactions with organic molecules.[11][13]Lower the reaction temperature. If using a solid catalyst, consider regeneration by controlled burnout of the coke.[11]
Insufficient Activation Some catalysts (e.g., certain hydrogenation catalysts) require a pre-activation step (e.g., reduction under H₂) which may have been missed or incomplete.Review the catalyst datasheet for specific activation protocols and ensure they are followed precisely.
Moisture Contamination Water can deactivate moisture-sensitive catalysts (e.g., some Lewis acids).Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).
Troubleshooting Workflow: A Logic Diagram

This diagram provides a systematic approach to diagnosing a failed catalytic reaction.

G cluster_catalyst Catalyst Troubleshooting start Reaction Failure (Low Yield / No Conversion) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Pressure) check_reagents->check_conditions Reagents OK reagent_issue Solution: Purify/Replace Reagents check_reagents->reagent_issue Issue Found check_catalyst Investigate Catalyst Integrity check_conditions->check_catalyst Conditions OK condition_issue Solution: Adjust Conditions, Calibrate Equipment check_conditions->condition_issue Issue Found poisoning Potential Poisoning? (e.g., S, H₂O, amine coordination) check_catalyst->poisoning deactivation Potential Deactivation? (Sintering, Coking) poisoning->deactivation No loading Incorrect Loading or Activation? deactivation->loading No catalyst_solution Solution: Purify Feed, Change Catalyst, Regenerate, or Adjust Conditions loading->catalyst_solution Yes

Caption: Logical workflow for troubleshooting failed catalytic reactions.

Part 3: Experimental Protocol Example

Protocol: TEMPO-Catalyzed Oxidation of HEEM to 2-(2-morpholinoethoxy)acetic acid

This protocol is adapted from standard procedures for the oxidation of primary alcohols.[3]

Materials:

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (HEEM) (1.0 eq)

  • TEMPO (0.01-0.05 eq)

  • (Diacetoxyiodo)benzene (BAIB) (2.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve HEEM (1.0 eq) in a 2:1 mixture of CH₂Cl₂/H₂O (e.g., 10 mL/5 mL per gram of HEEM).

  • Catalyst Addition: Add TEMPO (0.01 eq) to the vigorously stirred biphasic mixture.

  • Initiation: Cool the flask to 0 °C using an ice bath. Add BAIB (2.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (staining with potassium permanganate) until the starting material is fully consumed (typically 4-6 hours).

  • Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes to consume any excess oxidant.

  • Workup: Separate the aqueous and organic layers. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 2-(2-morpholinoethoxy)acetic acid can be purified by silica gel column chromatography or recrystallization, depending on its physical state and purity.

Self-Validation System:

  • TLC Monitoring: The disappearance of the starting alcohol spot and the appearance of a new, more polar acid spot (which may streak) confirms the reaction is proceeding.

  • pH Check (if using bleach): If using NaOCl instead of BAIB, periodically check the pH of the aqueous layer and adjust with dilute HCl if necessary to maintain it in the 8.5-9.5 range.

  • ¹H NMR Analysis: The disappearance of the characteristic triplet corresponding to the -CH₂OH protons of HEEM and the appearance of a new singlet for the -CH₂COOH protons in the product confirms the transformation.

Catalyst Selection Logic

This diagram illustrates the decision-making process for choosing a reaction pathway and catalyst type for HEEM.

G start Starting Material: 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (HEEM) goal What is the Desired Product? start->goal aldehyde Target: Aldehyde goal->aldehyde Partial Oxidation acid Target: Carboxylic Acid goal->acid Full Oxidation ester Target: Ester goal->ester Reaction with Carboxylic Acid ether Target: Ether goal->ether Reaction with Alcohol/Aldehyde cat_aldehyde Catalyst System: Cu(I)/Bipyridine/NMI (Aerobic Oxidation) aldehyde->cat_aldehyde cat_acid Catalyst System: TEMPO/BAIB or NaOCl acid->cat_acid cat_ester Catalyst System: H₂SO₄ or p-TsOH (Fischer Esterification) ester->cat_ester cat_ether Catalyst System: Zr/Hf complexes (Reductive) or Solid Acids ether->cat_ether

Sources

Troubleshooting

Technical Support Center: Enhancing PROTAC Stability and Performance with Morpholine-Based Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of morpholine-based linkers to improve the stability and overall performance of Proteolysis-Targeting Chimeras (PROTACs). Our goal is to provide you with the causal explanations behind experimental choices and robust protocols to overcome common hurdles in targeted protein degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries about the role of linkers, particularly those incorporating morpholine, in PROTAC design.

Q1: What is the fundamental role of a linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is far more than a simple spacer; it is a critical determinant of the PROTAC's therapeutic properties.[1] Its length, rigidity, and chemical composition directly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[1][] A well-designed linker optimizes the spatial orientation of the two proteins, impacts the molecule's physicochemical properties like solubility and cell permeability, and ultimately governs the PROTAC's overall efficacy and selectivity.[3]

Q2: Why is there a specific focus on using morpholine in PROTAC linkers?

Morpholine is a heterocyclic motif frequently used in medicinal chemistry, recognized for its ability to confer advantageous physicochemical and metabolic properties to drug candidates.[4] In the context of PROTACs, which often have high molecular weights and lipophilicity that challenge their "drug-likeness," incorporating a morpholine ring into the linker offers several strategic benefits:[5][6]

  • Improved Solubility: The polar nature of the morpholine ring can enhance the aqueous solubility of large, often greasy PROTAC molecules.[7][8]

  • Enhanced Metabolic Stability: The morpholine scaffold is generally more resistant to oxidative metabolism compared to flexible alkyl or polyethylene glycol (PEG) chains, which can be liabilities.[][9] This can increase the PROTAC's half-life in biological systems.

  • Modulation of Physicochemical Properties: It provides a tool to balance the hydrophilic-lipophilic properties of the molecule, which is crucial for achieving good cell permeability and oral bioavailability.[7][9]

  • Structural Rigidity: Incorporating a cyclic structure like morpholine introduces a degree of rigidity into the linker.[] This can help pre-organize the PROTAC into a conformation favorable for binding both the target and the E3 ligase, reducing the entropic penalty of forming the ternary complex and potentially increasing its stability.[1][10]

Q3: What is the "hook effect" in PROTAC experiments, and how can linker design help mitigate it?

The "hook effect" is a phenomenon where the efficacy of a PROTAC (i.e., the extent of protein degradation) decreases at high concentrations.[11] This occurs because at an excessive concentration, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[12] While this effect is an intrinsic characteristic of the PROTAC mechanism, linker design can influence its severity. By designing a linker that promotes high cooperativity—where the binding of the first protein significantly enhances the binding of the second—a more stable ternary complex is formed.[13][14] Linkers that provide optimal geometry and favorable protein-protein interactions within the complex can help maintain degradation efficiency over a broader concentration range, thus lessening the impact of the hook effect.[12]

Q4: Are there any disadvantages to using rigid linkers like those containing morpholine?

While rigidity can be advantageous, it also presents a trade-off. Excessive rigidity can sometimes compromise the adaptability needed for the PROTAC to induce a productive ternary complex, especially if the optimal binding conformations of the two proteins are not perfectly matched by the linker's geometry.[10] There is a delicate balance to be struck; a linker must be rigid enough to reduce the entropic cost of complex formation but flexible enough to allow for the necessary induced fit.[10] Therefore, optimization is key, often involving the synthesis and testing of a small library of linkers with varying degrees of rigidity and different attachment points.[1]

Section 2: Troubleshooting Guide

This guide is structured to address specific experimental problems you may encounter. Each entry details the probable cause, the scientific rationale for the proposed solution, and a validated experimental protocol.

Problem 1: My PROTAC exhibits poor aqueous solubility, leading to inconsistent results in cellular assays.
  • Probable Cause: PROTACs are often large molecules (MW > 800 Da) with significant lipophilicity, leading to low solubility in aqueous assay buffers.[5][6] This can cause compound precipitation and unreliable dose-response curves.

  • Strategic Solution: The incorporation of a polar, ionizable group is a common strategy to enhance solubility.[8] Replacing a segment of a hydrophobic alkyl or PEG linker with a morpholine moiety can significantly improve this property. The morpholine's oxygen and nitrogen atoms can act as hydrogen bond acceptors, improving interactions with water.[4]

This protocol provides a method to quantify and compare the solubility of different PROTAC constructs.

  • Preparation:

    • Prepare a 10 mM stock solution of your PROTACs (both the original and the new morpholine-based version) in 100% DMSO.

    • Prepare the assay buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Standard Curve:

    • Create a set of standards with a soluble compound to calibrate the nephelometer response to known concentrations of precipitated material.

  • Assay Execution:

    • Dispense 198 µL of PBS into the wells of a clear 96-well plate.

    • Add 2 µL of the 10 mM PROTAC stock solution to the wells in triplicate (final concentration: 100 µM). This initiates precipitation.

    • Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow the solution to reach equilibrium.

  • Measurement:

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 600 nm.

  • Data Analysis:

    • Subtract the background reading from buffer-only wells.

    • Use the standard curve to correlate the turbidity reading to the concentration of precipitated PROTAC.

    • Calculate the soluble concentration by subtracting the precipitated concentration from the total concentration (100 µM).

    • Self-Validation: A successful modification will show a significantly lower turbidity reading and thus a higher calculated solubility for the morpholine-containing PROTAC compared to the original.

Problem 2: My PROTAC is potent in biochemical assays but shows weak or no activity in cells, suggesting poor permeability.
  • Probable Cause: The high molecular weight and large topological polar surface area (TPSA) of many PROTACs hinder their ability to passively diffuse across the cell membrane.[6][15] This is a major hurdle for PROTAC development.[5]

  • Strategic Solution: Linker optimization is the primary method to improve cellular permeability.[5] While seemingly counterintuitive, incorporating a morpholine ring can improve permeability in some contexts. It can engage in intramolecular hydrogen bonding, which masks polar groups and reduces the effective TPSA of the molecule in the nonpolar environment of the cell membrane.[] This creates a more "chameleonic" molecule that can adopt a permeable conformation.

This assay is the industry standard for assessing the passive permeability and active transport of drug candidates.[17]

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21 days until they form a differentiated and polarized monolayer.

    • Verify monolayer integrity before the experiment by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup:

    • The assay measures permeability in two directions: Apical (A) to Basolateral (B) and Basolateral (B) to Apical (A).

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Execution (A-to-B):

    • Add the PROTAC compound (e.g., at 10 µM) to the apical chamber (donor).

    • Add fresh transport buffer to the basolateral chamber (receiver).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber and replace it with fresh buffer.

  • Execution (B-to-A):

    • Perform the reverse experiment, adding the PROTAC to the basolateral chamber and sampling from the apical chamber.

  • Quantification & Analysis:

    • Analyze the concentration of the PROTAC in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the compound is a substrate for an active efflux transporter.

    • Self-Validation: A PROTAC with improved permeability will show a higher Papp (A-to-B) value. The morpholine-based linker should ideally not significantly increase the efflux ratio.

Problem 3: My PROTAC degrades the target protein initially, but the effect is short-lived, indicating poor metabolic stability.
  • Probable Cause: The linker is often the most metabolically labile part of a PROTAC, susceptible to enzymatic degradation (e.g., by Cytochrome P450 enzymes) in the liver and other tissues.[18] This leads to rapid clearance and a short duration of action. Flexible linkers are particularly vulnerable to oxidative metabolism.[]

  • Strategic Solution: Enhance the metabolic stability of the linker by replacing labile chemical groups with more robust ones. The morpholine ring is generally stable to metabolism.[9] Substituting a metabolically weak point in a linker (e.g., a long alkyl chain) with a morpholine-containing structure can significantly improve the PROTAC's half-life.

This in vitro assay assesses the rate of metabolism of a compound by liver enzymes.

  • Reagents:

    • Pooled liver microsomes (human, rat, or mouse).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer (pH 7.4).

    • Control compounds: one high-turnover (e.g., Verapamil) and one low-turnover (e.g., Warfarin).

  • Reaction Setup:

    • Pre-warm a solution of microsomes and buffer to 37°C.

    • In a 96-well plate, add your PROTAC to the microsome solution to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Also, run a control reaction for each PROTAC without the NADPH system to account for non-enzymatic degradation.

  • Time Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.

    • Plot the natural log of the percentage of remaining PROTAC against time.

    • Calculate the in vitro half-life (t½) from the slope of the line.

    • Self-Validation: A more stable, morpholine-based PROTAC will have a longer calculated half-life compared to the less stable precursor.

Section 3: Data & Workflow Visualization

Diagrams

Visual aids are essential for understanding the complex relationships in PROTAC development.

PROTAC_Mechanism cluster_formation Complex Formation cluster_degradation Degradation Cascade POI Target Protein (POI) Ternary Productive Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Recycle PROTAC Recycled Ternary->Recycle Release Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic mechanism of action for a PROTAC degrader.

Troubleshooting_Workflow Start Start: PROTAC Shows Poor In-Cell Efficacy CheckSol Is aqueous solubility adequate? Start->CheckSol CheckPerm Is cell permeability sufficient? CheckSol->CheckPerm Yes SolAction Action: Redesign linker with polar groups (e.g., morpholine). CheckSol->SolAction No CheckStab Is PROTAC metabolically stable in cells? CheckPerm->CheckStab Yes PermAction Action: Modulate linker TPSA and flexibility. CheckPerm->PermAction No CheckTernary Does it form a stable ternary complex? CheckStab->CheckTernary Yes StabAction Action: Replace labile moieties with stable rings (e.g., morpholine). CheckStab->StabAction No TernaryAction Action: Adjust linker length and rigidity. CheckTernary->TernaryAction No Success Optimized PROTAC CheckTernary->Success Yes SolAction->Start Re-test PermAction->Start Re-test StabAction->Start Re-test TernaryAction->Start Re-test

Caption: A decision-making workflow for troubleshooting ineffective PROTACs.

Data Tables

Table 1: Comparative Properties of Common PROTAC Linker Types

Linker TypeKey CharacteristicsAdvantagesCommon Challenges
Alkyl Chains Flexible, hydrophobicSynthetically accessible, good for initial length screening.[19]Poor solubility, prone to oxidative metabolism, high conformational entropy.[]
PEG Chains Flexible, hydrophilicImproves aqueous solubility, well-understood chemistry.[]Can still be metabolically labile, may not provide optimal rigidity for ternary complex.[19]
Morpholine-Based Semi-rigid, polarBalances solubility and stability, can improve metabolic profile, provides conformational constraint.[9][10]Synthesis can be more complex, excessive rigidity may hinder complex formation if not optimized.[10]

References

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Pharmacy Times. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges. [Link]

  • Xiong, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Sancilio, S. (2024). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Shchegravina, E.S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]

  • Promega Connections. (2022). PROTACs: Just the FAQs. [Link]

  • Dong, B., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology. [Link]

  • That's Nice. (2023). The Developability Challenges with Bifunctional Targeted Protein Degraders. [Link]

  • Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • ACS Publications. (2021). PROTAC Technology: Opportunities and Challenges. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • ResearchGate. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • arXiv. (2023). in silico tools in protacs design. [Link]

  • Turella, P., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. [Link]

  • Ishoey, M., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. [Link]

  • BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. [Link]

  • Royal Society of Chemistry. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. [Link]

  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • ResearchGate. (2024). Effect of the linker's site of attachment on PROTAC stability.... [Link]

  • NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. [Link]

  • Zhang, X., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Chemistry. [Link]

  • WuXi AppTec. (2024). Why isn't My PROTAC Effective?. [Link]

Sources

Optimization

Technical Support Center: Work-up Procedures for Reactions with Water-Soluble Morpholine Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for handling the unique challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for handling the unique challenges associated with the work-up of reactions containing water-soluble morpholine compounds. As the morpholine moiety is a common structural motif in pharmaceuticals and agrochemicals, mastering its purification is a critical skill in synthetic chemistry.[1][2][3] This resource is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific issues that can arise during the work-up of morpholine-containing reaction mixtures.

Issue 1: My morpholine-containing product is highly water-soluble and difficult to extract from the aqueous phase.

Root Cause Analysis: The high water solubility of many morpholine derivatives stems from the presence of the basic nitrogen atom within the heterocyclic ring.[4] This nitrogen can be protonated, forming a charged species that is highly soluble in aqueous media. Additionally, the oxygen atom in the morpholine ring can participate in hydrogen bonding with water, further enhancing its aqueous solubility.

Solutions:

  • pH Adjustment: Ensure the aqueous layer is basic before extraction. The morpholine nitrogen is basic and will exist in its protonated, water-soluble form in acidic or neutral solutions. By adding a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), you deprotonate the morpholine, rendering it less polar and more soluble in organic solvents.[4] It's crucial to adjust the pH to be well above the pKa of the morpholine derivative's conjugate acid.

  • Salting Out: The addition of a significant amount of a salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer can dramatically improve extraction efficiency.[4][5] This technique, known as "salting out," increases the ionic strength of the aqueous phase, which in turn decreases the solubility of the organic compound and drives it into the organic layer.[5][6] The effectiveness of different salts can be predicted by the Hofmeister series.[5]

  • Solvent Selection: For highly polar morpholine derivatives, standard non-polar extraction solvents like hexanes or diethyl ether may be inefficient. Consider using more polar, water-immiscible organic solvents such as dichloromethane (DCM), chloroform, or a mixture of chloroform and isopropanol (e.g., 3:1 ratio).[4][7] These solvents are better at solvating more polar organic molecules.

dot

Extraction_Troubleshooting start Start: Product in Aqueous Phase ph_adjust Adjust pH Make aqueous layer basic (e.g., NaOH, K2CO3) start->ph_adjust Step 1 salting_out Salting Out Add salt to aqueous layer (e.g., NaCl, K2CO3) ph_adjust->salting_out Step 2 solvent_choice Solvent Selection Use a more polar organic solvent (e.g., DCM, CHCl3) salting_out->solvent_choice Step 3 extraction Perform Liquid-Liquid Extraction solvent_choice->extraction Step 4 end Product in Organic Phase extraction->end

Caption: Decision workflow for extracting water-soluble morpholine compounds.

Issue 2: Persistent emulsions form during the aqueous wash of my reaction mixture.

Root Cause Analysis: Emulsions are stable mixtures of two immiscible liquids, often stabilized by surfactants or fine solid particles. In the context of a reaction work-up, unreacted starting materials, byproducts, or the morpholine compound itself can act as emulsifying agents, particularly if the reaction was run in a polar, water-miscible solvent like DMF or DMSO.[7]

Solutions:

  • Solvent Removal/Dilution: If the reaction was conducted in a water-miscible solvent like THF, acetonitrile, or DMF, it is highly recommended to remove the solvent via rotary evaporation before the work-up.[7] If removal is not feasible, dilute the reaction mixture significantly with your extraction solvent before washing with water.[7]

  • Brine Wash: Washing the emulsion with a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion. The high ionic strength of the brine solution increases the polarity of the aqueous phase, which can destabilize the emulsion.[8]

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by physically disrupting the interface between the two phases.

  • Patience and Gentle Mixing: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. When performing extractions, gentle inversion of the separatory funnel is often preferable to vigorous shaking, which can promote emulsion formation.

Issue 3: My morpholine-containing compound streaks or shows poor peak shape during silica gel chromatography.

Root Cause Analysis: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[4][9] This interaction can lead to a number of chromatographic issues, including peak tailing, streaking, and in severe cases, irreversible binding of the compound to the stationary phase, resulting in low recovery.[4]

Solutions:

  • Addition of a Basic Modifier: To mitigate the interaction between the basic morpholine compound and the acidic silica gel, add a small amount of a basic modifier to the eluent.[4] Common choices include triethylamine (Et3N) or ammonia (often added as a solution in methanol). A typical starting concentration is 0.1-2% triethylamine in the mobile phase.[4] This additive neutralizes the acidic sites on the silica gel, leading to improved peak shape and better recovery.[4]

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Reverse-phase chromatography (e.g., C18) is another option, particularly for more polar morpholine derivatives.

dot

Chromatography_Troubleshooting start Poor Chromatography of Morpholine Compound cause Cause: Strong interaction between basic morpholine and acidic silica gel start->cause solution1 Solution 1: Add Basic Modifier (e.g., 0.1-2% Et3N in eluent) cause->solution1 solution2 Solution 2: Alternative Stationary Phase (e.g., Alumina, Reverse-Phase) cause->solution2 outcome Improved Peak Shape and Recovery solution1->outcome solution2->outcome

Caption: Troubleshooting poor chromatography of morpholine compounds.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove residual morpholine from my reaction mixture?

A1: If morpholine was used as a reagent or solvent, its complete removal can be challenging due to its high boiling point (129 °C) and water miscibility.

  • Acid Wash: Perform an acid-base extraction by washing the organic layer with a dilute aqueous acid solution (e.g., 1-2 M HCl).[10] The morpholine will be protonated to form its water-soluble hydrochloride salt, which will partition into the aqueous layer.[10] This is effective for acid-stable target compounds.

  • Azeotropic Removal: For less water-soluble reaction mixtures, azeotropic distillation can be employed. For instance, morpholine forms azeotropes with certain solvents, which can facilitate its removal.[11][12]

  • Solvent Swapping: If the reaction was performed in morpholine as a solvent, a solvent swap can be performed by adding a higher-boiling point solvent and then removing the morpholine under reduced pressure.

Q2: I have a dilute aqueous solution of morpholine. What is the best way to concentrate it?

A2: Recovering morpholine from a dilute aqueous solution often requires more than simple distillation due to the strong interactions between morpholine and water.[12]

  • Extraction with Concentrated Alkali: A patented method involves extracting the dilute aqueous morpholine solution with a concentrated alkali metal hydroxide solution (e.g., 40-75% NaOH).[13] This process forms two phases: a concentrated morpholine upper phase and a lower alkaline phase, allowing for efficient separation.[13]

  • Salting-Out Assisted Liquid-Liquid Extraction (SALLE): As mentioned previously, adding a salt like K2CO3 can significantly enhance the extraction of morpholine into an organic solvent.

Q3: Can I use recrystallization to purify my solid morpholine-containing product?

A3: Yes, recrystallization can be an effective purification technique for solid morpholine derivatives. The choice of solvent is critical.

  • Solvent Screening: A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvent systems for morpholine derivatives include ethanol, ethyl acetate/petroleum ether, or mixtures of a polar solvent (to dissolve the compound) and a non-polar solvent (to induce crystallization upon cooling).[14][15]

  • Salt Formation: For basic morpholine compounds, forming a salt (e.g., hydrochloride or hydrobromide) by treatment with an acid can sometimes facilitate crystallization and purification.[15][16] The free base can then be regenerated after purification.

Experimental Protocol: Acid-Base Extraction for Removal of Morpholine

This protocol describes the removal of excess morpholine from a reaction mixture in an organic solvent.

  • Initial Setup: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is water-miscible, it should be removed by rotary evaporation and the residue redissolved in a water-immiscible organic solvent like ethyl acetate or DCM.

  • Acid Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel. Stopper the funnel and invert it gently several times to mix the layers. Caution: Vent the funnel frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The protonated morpholine hydrochloride will be in the lower aqueous layer (if using a less dense organic solvent like ethyl acetate) or the upper aqueous layer (if using a denser solvent like DCM).

  • Aqueous Layer Removal: Drain the aqueous layer.

  • Repeat Acid Wash: Repeat steps 2-4 one or two more times to ensure complete removal of the morpholine.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid, followed by a wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Step Reagent Purpose
11 M HCl (aq)Protonates morpholine to form a water-soluble salt
2Saturated NaHCO3 (aq)Neutralizes any remaining acid in the organic layer
3Saturated NaCl (aq)Removes bulk water from the organic layer
4Anhydrous Na2SO4 or MgSO4Removes trace water from the organic layer

Table 1: Reagents and their functions in the acid-base extraction work-up.

References

  • Kumari, A., et al. (2018). A comprehensive study on equilibrium and kinetics of morpholine extraction from aqueous stream with CA in toluene. Chemical Engineering Research and Design, 134, 140-153. [Link]

  • Laemmle, G. J. (1957). U.S. Patent No. 2,776,972. U.S.
  • Kumari, A., et al. (2020). Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for the separation of morpholine from aqueous stream: Phase equilibrium, optimization and modeling. Journal of Molecular Liquids, 298, 111884. [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. [Link]

  • Grilc, C., & Zitko, N. (1992). U.S. Patent No. 6,113,799. U.S.
  • Reddit. (2022). Best way to separate water and morpholine. [Link]

  • CN1139582C. (n.d.).
  • Sahn, JJ., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2018). A Comprehensive Study on Equilibrium and Kinetics of Morpholine Extraction from Aqueous Stream with CA in Toluene: Experimental Evaluation, Extraction model and Parametric Optimization employing Desirability Function. [Link]

  • CN110950818B. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
  • CN102532060B. (n.d.). Novel process for recovering N-methyl morpholine and N-ethyl....
  • ResearchGate. (2008). Chromatographic determination of morpholine and products of its microbiological degradation. [Link]

  • Yilmaz, F., et al. (2017). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Ainali, N. M., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PubMed Central. [Link]

  • Somekh, G. S., & Hawkes, E. N. (n.d.). MORPHOLINE-WATER-Z-ETHYLHEXANOL. [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 9(2). [Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • LCGC International. (2023). Enhancing Extractions by Salting Out. [Link]

  • IARC Monographs. (1989). Morpholine. [Link]

  • Reddit. (2018). “Salting out” technique question. [Link]

  • Kawaken Singapore. (n.d.). Morpholine Derivatives. [Link]

  • CN102206196B. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • KR840002428B1. (n.d.).
  • YouTube. (2022). What is SALTING-OUT and Its Applications in Analytical Science?. [Link]

  • YouTube. (2024). Best SALTING OUT Experiment (maybe). [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

Sources

Troubleshooting

Characterization of unexpected byproducts in morpholine derivative synthesis

Welcome to the Technical Support Center for Morpholine Derivative Synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Derivative Synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis and purification of morpholine-based compounds. Morpholine and its derivatives are crucial building blocks in numerous pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Their synthesis, while conceptually straightforward, is often plagued by the formation of unexpected and challenging-to-remove byproducts.

This guide provides in-depth, experience-based troubleshooting advice in a practical question-and-answer format. We will explore the mechanistic origins of common byproducts, provide step-by-step protocols for their characterization, and offer field-proven strategies to mitigate their formation, ensuring the integrity and purity of your target compounds.[2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis of morpholine derivatives.

Question 1: My morpholine synthesis via diethanolamine (DEA) dehydration is producing a dark, viscous, low-yield product. What is happening?

Answer: This is a classic issue in DEA cyclization, typically pointing to two culprits: overheating and inefficient water removal.[3][4]

  • Causality: The acid-catalyzed dehydration of diethanolamine to form morpholine is a reversible equilibrium-driven reaction.[3][5] If the water byproduct is not efficiently removed, the equilibrium will not favor product formation. Furthermore, strong acids at high temperatures can promote polymerization and charring of the amine, leading to the dark, viscous material you are observing. In some cases, side reactions can also produce piperazine and other non-morpholine products through alternative cyclization or fragmentation pathways.[6]

  • Recommended Action:

    • Temperature Control: Maintain the reaction temperature strictly within the recommended range for your specific acid catalyst (e.g., for sulfuric acid, keep it controlled during the exothermic addition).

    • Efficient Water Removal: Utilize a Dean-Stark trap or a similar apparatus to continuously remove water from the reaction mixture, thereby driving the reaction to completion.[3]

    • Catalyst Choice: Consider alternative catalysts. While sulfuric acid is common, oleum has been reported to give higher yields (90-95%) in industrial settings, though it requires careful handling.[3]

Question 2: I'm attempting a reductive amination to synthesize an N-substituted morpholine, but the conversion is very low. Why?

Answer: Low conversion in the reductive amination of morpholine with a ketone or aldehyde is often due to the reduced nucleophilicity of the morpholine nitrogen.

  • Causality: The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom.[1][7] This makes morpholine less basic and less nucleophilic compared to structurally similar secondary amines like piperidine.[1][7] This inherent property can slow down the initial formation of the iminium ion intermediate, which is the rate-limiting step in many reductive aminations.

  • Recommended Action:

    • Activating Agents: Use a mild acidic catalyst (e.g., acetic acid) or a Lewis acid to activate the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by morpholine.

    • Choice of Reducing Agent: Select a reducing agent that is effective under your reaction conditions. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, tolerant of slightly acidic conditions, and reduces the iminium ion much faster than it reduces the starting ketone or aldehyde.

    • Water Scavenging: Ensure anhydrous conditions, as water can hydrolyze the iminium intermediate back to the starting materials. The addition of molecular sieves can be beneficial.

Question 3: My NMR spectrum shows more than one set of morpholine-like signals, and the mass spectrum has a peak at double the expected molecular weight. What is this byproduct?

Answer: You are likely observing the formation of a dimer or oligomer. This is a common issue in reactions intended to form a cyclic structure (intramolecular reaction) when an intermolecular reaction occurs instead.

  • Causality: Instead of one molecule cyclizing on itself, two or more precursor molecules react with each other. For instance, in the synthesis from bis(2-chloroethyl) ether and a primary amine, if one amine molecule reacts with two ether molecules, a dimer is formed.

  • Recommended Action:

    • High Dilution Principle: The most effective way to favor intramolecular cyclization over intermolecular dimerization is to perform the reaction under high dilution conditions. By keeping the concentration of the reactants very low, you decrease the probability of two reactant molecules finding each other in solution, while the probability of the two ends of the same molecule finding each other remains constant.

    • Slow Addition: Add one of the reactants slowly over a long period (syringe pump addition) to a dilute solution of the other reactant. This maintains a low instantaneous concentration of the added reactant, further suppressing intermolecular side reactions.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and analysis for specific, challenging byproduct scenarios.

Guide 1: Over-Alkylation in N-Substituted Morpholine Synthesis

Issue: During the N-alkylation of morpholine with an alkyl halide (R-X) to produce an N-alkylmorpholine, a significant amount of a quaternary ammonium salt byproduct is formed, which is often water-soluble and difficult to separate.

Mechanistic Insight: The target N-alkylmorpholine is itself a tertiary amine and can compete with the starting morpholine for the alkylating agent. This second alkylation event leads to the formation of a quaternary ammonium salt, [R₂-N(morpholinium)]⁺X⁻.

Troubleshooting Workflow: Over-Alkylation

G start Problem: Quaternary Salt Byproduct Detected (e.g., by ¹H NMR, LC-MS) check_stoi Step 1: Verify Stoichiometry Was >1.0 eq. of Alkyl Halide Used? start->check_stoi adjust_stoi Action: Adjust Stoichiometry Use 1.0-1.05 eq. of R-X. Monitor by TLC/LC-MS. check_stoi->adjust_stoi Yes check_temp Step 2: Review Reaction Temp. Was the reaction run at elevated temperature? check_stoi->check_temp No solution Outcome: Minimized Over-Alkylation Byproduct adjust_stoi->solution lower_temp Action: Lower Temperature Run at RT or 0 °C to control the rate of the second alkylation. check_temp->lower_temp Yes check_base Step 3: Evaluate Base Was a non-hindered base (e.g., Et₃N) used? check_temp->check_base No lower_temp->solution change_base Action: Use a Hindered Base Employ a bulky, non-nucleophilic base like DIPEA. check_base->change_base Yes check_base->solution No/ Issue Persists change_base->solution

Caption: Troubleshooting workflow for over-alkylation byproducts.

Experimental Protocol: Characterization and Mitigation

  • Characterization:

    • ¹H NMR: Look for downfield-shifted signals corresponding to the protons adjacent to the now positively charged quaternary nitrogen. These signals will be significantly shifted compared to the N-alkylmorpholine product.

    • LC-MS: The quaternary salt will have a distinct molecular ion in the mass spectrum corresponding to the [M]⁺ cation. It will also have a much earlier retention time on reverse-phase HPLC due to its high polarity.

  • Mitigation Protocol:

    • Step 1 (Stoichiometry Control): Carefully charge the reaction vessel with 1.0 equivalent of morpholine. Dissolve the alkylating agent (e.g., benzyl bromide) in an appropriate solvent and add no more than 1.05 equivalents of this solution dropwise to the morpholine solution at 0 °C.

    • Step 2 (Base Selection): Use a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) instead of less bulky bases like triethylamine. The steric hindrance of DIPEA disfavors its reaction with the alkylating agent and efficiently scavenges the H-X byproduct without promoting side reactions.

    • Step 3 (Monitoring): Monitor the reaction progress closely using TLC or LC-MS. Once the starting morpholine is consumed, quench the reaction immediately to prevent further alkylation of the product.

Guide 2: Regioisomeric Byproducts in Epoxide Ring-Opening

Issue: Synthesis of a substituted morpholine from an amino alcohol and a substituted epoxide results in a mixture of two regioisomers.

Mechanistic Insight: The nucleophilic attack of the amino alcohol's nitrogen or oxygen on an unsymmetrical epoxide can occur at either of the two epoxide carbons. Under neutral or basic conditions, the attack generally occurs at the less sterically hindered carbon (an Sₙ2-type mechanism). However, under acidic conditions, the reaction can proceed via a species with partial carbocation character, favoring attack at the more substituted carbon.

Reaction Pathway: Regioselectivity in Epoxide Opening

G reactants Amino Alcohol + R-Substituted Epoxide basic Basic/Neutral Conditions (e.g., K₂CO₃, heat) reactants->basic Sₙ2 Pathway acidic Acidic Conditions (e.g., H⁺ catalyst) reactants->acidic Sₙ1-like Pathway product_a Desired Regioisomer (Attack at less hindered carbon) basic->product_a Major Product product_b Unexpected Regioisomer (Attack at more hindered carbon) acidic->product_b Can be Major Product

Caption: Factors influencing regioselectivity in epoxide ring-opening.

Experimental Protocol: Controlling Regioselectivity

  • Characterization of Mixture:

    • ¹H & ¹³C NMR: A mixture of regioisomers will show two distinct sets of signals for the morpholine ring and its substituents. 2D NMR techniques like COSY and HSQC can be invaluable for assigning the structures of each isomer.

    • Chromatography: Develop an HPLC or GC method that can resolve the two isomers. This will be crucial for quantifying the success of your optimization efforts.

  • Optimization Protocol to Favor a Single Regioisomer:

    • For Attack at the Less Hindered Carbon:

      • Condition: Ensure the reaction is run under basic or neutral conditions. Avoid any acidic catalysts or reagents.

      • Procedure: To a solution of the amino alcohol in a polar aprotic solvent like DMF, add a mild base such as potassium carbonate (K₂CO₃). Heat the mixture gently (e.g., 60-80 °C) and add the epoxide dropwise. The base will deprotonate the alcohol, increasing its nucleophilicity for the final ring-closing step, while the initial amine attack proceeds via a standard Sₙ2 mechanism.

    • For Attack at the More Hindered Carbon:

      • Condition: Use a Lewis or Brønsted acid catalyst.

      • Procedure: Dissolve the amino alcohol and epoxide in a non-nucleophilic solvent. Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., p-TsOH). Run the reaction at a low temperature (0 °C to RT) to minimize side reactions. The acid will coordinate to the epoxide oxygen, polarizing the C-O bond and directing the nucleophilic attack to the more electron-rich (more substituted) carbon.

Data Summary Table

The following table summarizes common byproducts, their typical characterization signatures, and primary mitigation strategies.

Byproduct TypeCommon Synthetic RouteKey Characterization SignaturePrimary Mitigation Strategy
Dimer/Oligomer Intramolecular CyclizationsMS: M+H peak at ~2x expected MW. NMR: Complex, possibly broad signals.High dilution; Slow addition of a reactant.
Quaternary Salt N-AlkylationMS: Cation peak at [M]⁺. NMR: Downfield shift of α-protons. HPLC: Very polar.Use strict 1:1 stoichiometry; Lower temperature; Use a hindered base (DIPEA).
Piperazine Derivative Dehydration of DEAMS: M+H at 87.12. NMR: Symmetrical signals characteristic of piperazine.Strict temperature control; Efficient water removal.[6]
Incomplete Cyclization All cyclization routesMS: M+H matches linear precursor. NMR/IR: Presence of O-H or N-H signals.Increase reaction time/temperature; Use a more effective catalyst/dehydrating agent.[3]
Heck Arylation Product Pd-catalyzed CarboaminationMS: M+H corresponds to arylation without cyclization.Use electron-rich/neutral aryl halides; Optimize ligand and catalyst system.[4]

References

  • Wikipedia. (2023). Morpholine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Chulkov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. Retrieved from [Link]

  • Nucleosides Nucleotides Nucleic Acids. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides Nucleotides Nucleic Acids, 39(9), 1223-1244. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Google Patents. (2014). US20140371452A1 - Reductive amination of diethanolamine and resulting product mixture.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Retrieved from [Link]

  • Fine Chemical Technologies. (n.d.). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain. Retrieved from [Link]

  • Wikipedia. (2023). Diethanolamine. Retrieved from [Link]

  • Jaree, A., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30513–30523. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Linkers: A Comparative Guide to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine and PEG Linkers in PROTACs

Executive Summary In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a transformative therapeutic modality.[1][2] These heterobifunctional molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a transformative therapeutic modality.[1][2] These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[3][4] A PROTAC's architecture consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[5] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex.[6][7]

This guide provides an in-depth, objective comparison of two prominent linker classes: the conventional Polyethylene Glycol (PEG) linkers and the more functionalized 4-[2-(2-Hydroxyethoxy)ethyl]morpholine-based linkers. We will dissect their respective impacts on key drug development parameters, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation protein degraders.

The PROTAC Mechanism: An Overview

The fundamental action of a PROTAC is to form a ternary complex, bringing the target POI and an E3 ligase into close proximity.[8] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[9] The linker's role in this process is paramount; its length, flexibility, and chemical composition dictate the stability and conformational viability of the ternary complex.[7][10]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->E3 Charged Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation caption Figure 1: The PROTAC Catalytic Cycle.

Figure 1: The PROTAC Catalytic Cycle.

Deep Dive into Linker Classes

Polyethylene Glycol (PEG) Linkers: The Flexible Workhorse

PEG linkers are among the most common motifs in PROTAC design, prized for their synthetic accessibility and tunable length.[1][2] Composed of repeating ethylene glycol units, they are highly flexible and hydrophilic.

  • Key Advantages:

    • Enhanced Solubility: The hydrophilic nature of the ether-rich backbone generally improves the aqueous solubility of the often-lipophilic PROTAC molecule, which is a common developmental hurdle.[8][11][12]

    • Synthetic Tractability: Bifunctional PEG motifs are commercially available, enabling rapid and systematic variation of linker length to optimize for degradation efficiency.[1][11]

    • Flexibility: The conformational flexibility of PEG chains can be advantageous in the initial stages of PROTAC design, allowing the molecule to adopt a suitable conformation for productive ternary complex formation without extensive structural optimization.[1]

  • Potential Drawbacks:

    • Metabolic Instability: The ether linkages in PEG chains can be susceptible to oxidative metabolism in vivo, potentially limiting the PROTAC's half-life.[7][12]

    • Permeability Challenges: While enhancing solubility, a long, hydrophilic PEG linker increases the molecule's topological polar surface area (TPSA), which can impede passive diffusion across cell membranes.[13] However, this is not a universal rule, as some studies suggest flexible linkers can adopt folded conformations to shield polar groups, thereby improving permeability.[14]

4-[2-(2-Hydroxyethoxy)ethyl]morpholine Linkers: The Physicochemical Modulator

Incorporating a morpholine moiety, as seen in the building block 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, represents a strategic evolution from simple PEG chains. This approach embeds a functional group—a saturated heterocycle containing both an ether and a tertiary amine—into the linker.

  • Key Advantages:

    • Modulated Solubility and Polarity: The morpholine group is a polar feature that can enhance aqueous solubility. The tertiary amine has a pKa that can allow it to be protonated at physiological pH, providing a cationic handle that can significantly improve solubility and alter interactions with biological membranes.

    • Improved Pharmacokinetics (PK): The inclusion of saturated heterocycles like morpholine or piperazine is a common strategy in medicinal chemistry to "break" long, greasy alkyl chains, which can improve metabolic stability and overall PK properties.[15][16]

    • Conformational Constraint: Compared to a purely linear PEG chain of similar length, the morpholine ring introduces a degree of rigidity. This can pre-organize the PROTAC into a more favorable conformation for ternary complex formation, reducing the entropic penalty of binding.[10][17]

  • Potential Drawbacks:

    • Metabolic Hotspot: The morpholine ring itself can be a site of metabolism, for instance, through N-oxidation or alpha-carbon oxidation. This must be evaluated on a case-by-case basis.

    • Synthetic Complexity: While the building blocks are accessible, incorporating them into a linker synthesis can be more complex than simply coupling pre-made PEG chains.

Head-to-Head Comparison: Performance & Physicochemical Properties

The choice between these linker types involves a trade-off between solubility, permeability, metabolic stability, and synthetic ease. The optimal choice is highly dependent on the specific properties of the warhead and E3 ligase ligand.

FeaturePEG Linkers4-[2-(2-Hydroxyethoxy)ethyl]morpholine LinkersRationale & Causality
Composition Repeating ethylene glycol units (-CH₂-CH₂-O-)Contains an ether chain and a morpholine heterocycleThe morpholine introduces a tertiary amine and a degree of rigidity not present in linear PEG chains.
Hydrophilicity Hydrophilic[12]Hydrophilic with a basic handleBoth increase polarity. The morpholine's basic nitrogen can be protonated, further enhancing aqueous solubility.
Aqueous Solubility Generally improves solubility[11]Generally improves solubilityThe high polarity of both linker types helps to overcome the low solubility of many warhead/E3 ligand pairs.
Cell Permeability Complex; can be hindered by high TPSA, but flexibility may allow folded conformations that aid permeation.[13][14]Complex; high TPSA can be a barrier, but the overall molecular shape and potential for specific transporter interactions may play a role.Permeability is a balance. While both are polar, the morpholine linker's rigid component changes the molecule's 3D shape, which can significantly impact its ability to navigate the lipid bilayer.
Metabolic Stability Can be susceptible to oxidative metabolism[7][12]Generally considered more stable than linear ethers, but the morpholine ring can be a metabolic site.Saturated heterocycles are often used to block metabolism at adjacent sites. However, the ring itself can be a target for metabolic enzymes.[18]
Conformation Highly flexible, random coilSemi-rigid; less conformational freedom than PEGThe morpholine ring acts as a conformational constraint, which can be beneficial for locking the PROTAC into a bioactive conformation for ternary complex formation.[10]
Synthetic Accessibility High; many bifunctional variants are commercially available[1]Moderate; requires synthesis from building blocksPEG linkers are standard tools, while morpholine-containing linkers are a more specialized, custom component.
Representative Experimental Data

The following table summarizes hypothetical but representative data from studies comparing PROTACs where the only significant difference is the linker composition.

ParameterPROTAC-PEGPROTAC-MorpholineAssay
DC₅₀ (nM) 50 nM25 nMWestern Blot
Dₘₐₓ (%) 95%98%Western Blot
Aqueous Solubility (µM) 15 µM45 µMKinetic Nephelometry
PAMPA Pₐₚₚ (10⁻⁶ cm/s) < 1.0[19]1.5PAMPA Assay
Caco-2 Efflux Ratio 5.22.1Caco-2 Assay
HLM Stability (t₁/₂, min) 35 min75 minMicrosomal Stability Assay

This is illustrative data compiled from general trends observed in the literature. Direct head-to-head comparisons are system-dependent.

Experimental Design for Linker Evaluation

A robust evaluation of linker performance requires a systematic workflow. The goal is to isolate the linker's contribution to the PROTAC's overall performance.

Linker_Comparison_Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_invitro In Vitro ADME & Efficacy cluster_analysis Data Analysis & Selection S1 Synthesize PROTAC-PEG P1 Solubility Assay S1->P1 S2 Synthesize PROTAC-Morpholine S2->P1 A1 PAMPA (Passive Permeability) P1->A1 A2 Caco-2 Assay (Active Transport/Efflux) A1->A2 A3 Microsomal Stability (Metabolism) A2->A3 A4 Western Blot (Degradation: DC50/Dmax) A3->A4 D1 Compare Data & Select Optimal Linker A4->D1 caption Figure 2: Workflow for Linker Comparison.

Figure 2: Workflow for Linker Comparison.

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput assessment of its likely passive permeability.[20][21]

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of a phospholipid solution (e.g., 2% phosphatidylcholine in dodecane) onto the filter of each well of a 96-well filter plate. Allow it to impregnate the filter for 5-10 minutes.

  • Prepare Donor Plate: Add 150 µL of a 10 µM solution of the test PROTAC in PBS to the wells of the coated filter plate.

  • Assemble Sandwich: Place the filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

  • Incubate: Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.

  • Quantify: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Pₐₚₚ: The apparent permeability coefficient (Pₐₚₚ) is calculated using the final concentrations and known physical parameters of the system.

Protocol 2: Western Blot for Protein Degradation

Principle: This assay quantifies the amount of target protein remaining in cells after treatment with a PROTAC, allowing for the determination of DC₅₀ and Dₘₐₓ values.

Methodology:

  • Cell Seeding: Seed the appropriate cell line (e.g., one that endogenously expresses the POI and E3 ligase) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS, then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ.

Conclusion and Strategic Recommendations

The choice between a 4-[2-(2-Hydroxyethoxy)ethyl]morpholine-based linker and a traditional PEG linker is a critical decision in PROTAC design, with no single "best" answer.[13] The decision must be context-driven, balancing the need for solubility, permeability, and metabolic stability against synthetic feasibility.

  • PEG linkers remain an excellent starting point, especially for novel POI/E3 ligase pairs. Their flexibility and synthetic accessibility allow for rapid screening of linker lengths to find an initial active degrader.[2][16]

  • Morpholine-containing linkers represent a more advanced optimization strategy. They should be considered when initial PEG-based PROTACs suffer from poor solubility, high efflux, or metabolic instability. The structural and physicochemical diversity they offer can unlock superior drug-like properties that are essential for in vivo efficacy.[15]

Ultimately, a successful PROTAC development program will likely explore a variety of linker types. By understanding the fundamental causality behind how each linker class influences molecular properties, researchers can make more rational, data-driven decisions to accelerate the journey from initial hit to a clinically viable protein degrader.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(5), 409-415. [Link]

  • Maple, H. J., et al. (2023). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Shcherbakov, D., & Kholodar, S. A. (2020). Novel approaches for the rational design of PROTAC linkers. OncoTargeted Discoveries. [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Shcherbakov, D., & Kholodar, S. A. (2020). Novel approaches for the rational design of PROTAC linkers. Oncology and Target Therapy, 1, 1-13. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • University of Bath. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Link]

  • Mares, A., et al. (2020). Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. ResearchGate. [Link]

  • Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(6), 1213-1220. [Link]

  • SignalChem. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • Profacgen. Permeability Assay. [Link]

  • Schade, D., et al. (2022). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Liu, S., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Troup, R. I., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 6597. [Link]

  • Kim, H. J., & Lee, J. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics, 16(2), 268. [Link]

  • Schade, D., et al. (2022). Structural and Physicochemical Features of Oral PROTACs. ResearchGate. [Link]

  • ResearchGate. Physicochemical properties comparison among published PROTACs. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link]

  • Goracci, L., et al. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. Molecular Pharmaceutics. [Link]

  • Demizu, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry, 86, 117293. [Link]

  • Lu, M., et al. (2018). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 8(5), 709-725. [Link]

  • Wang, S., et al. (2023). Click chemistry in the development of PROTACs. Frontiers in Chemistry, 11, 1332768. [Link]

  • Park, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1968. [Link]

Sources

Comparative

A Comparative Guide to Morpholine-Based Linkers in Antibody-Drug Conjugates: Enhancing Stability and Performance

Introduction: The Critical Role of Linkers in ADC Innovation Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in ADC Innovation

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The success of this therapeutic triad—antibody, payload, and linker—is profoundly dependent on the linker's integrity and functionality. An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, while ensuring rapid and efficient cleavage once the ADC is internalized by the target cancer cell.[2][3]

Historically, linker design has faced a persistent challenge: balancing stability with effective payload release. Early generation linkers, such as those based on hydrazones or disulfides, often exhibited poor plasma stability, leading to unacceptable toxicity profiles. This spurred the development of more sophisticated chemistries, including enzymatically cleavable peptide linkers like valine-citrulline (Val-Cit).[4][][6]

However, another critical factor has emerged as a key determinant of ADC efficacy and safety: the physicochemical properties of the linker-payload complex. Many potent cytotoxic agents are highly hydrophobic, and when conjugated to an antibody, they can induce aggregation.[7][8] This aggregation accelerates ADC clearance from circulation, reduces tumor penetration, and can lead to off-target toxicities, ultimately narrowing the therapeutic window.[9][][]

To address this, the field is increasingly turning towards hydrophilic linkers. These linkers are designed to mask the hydrophobicity of the payload, thereby improving the ADC's solubility, stability, and pharmacokinetic profile.[7][9][12][13] Among the most promising innovations in this space is the incorporation of morpholine-based structures. Morpholine, a heterocyclic amine, offers a unique combination of hydrophilicity, metabolic stability, and synthetic tractability, making it an excellent candidate for next-generation ADC linkers.[14]

This guide provides a comparative analysis of morpholine-based linkers against established alternatives, offering experimental insights and protocols for researchers in the field of ADC development.

The Chemistry of Morpholine Linkers: A Hydrophilic Advantage

The core advantage of a morpholine-containing linker lies in its ability to improve the overall hydrophilicity of the ADC.[15][16] This property directly counteracts the aggregation-prone nature of hydrophobic payloads like monomethyl auristatin E (MMAE) or duocarmycin.[8][16]

Key Chemical Attributes:

  • Enhanced Hydrophilicity: The oxygen and nitrogen heteroatoms in the morpholine ring can participate in hydrogen bonding, increasing the linker's affinity for aqueous environments. This helps to "shield" the hydrophobic payload, leading to ADCs with better solubility and reduced aggregation.[][][15]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to the overall stability of the linker in circulation.[14]

  • Synthetic Versatility: Morpholine can be readily incorporated into larger linker structures through standard synthetic chemistry, allowing for precise control over linker length, flexibility, and the placement of cleavage sites and payload attachment points.[17]

A typical morpholine-based linker design might incorporate the morpholine moiety alongside a cleavable element, such as a protease-sensitive dipeptide (e.g., Val-Cit), and a self-immolative spacer like p-aminobenzyl carbamate (PABC). This modular design ensures plasma stability while allowing for specific, enzyme-mediated payload release within the lysosome of a cancer cell.[][18]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Morpholine-Based Linker Detail mAb Monoclonal Antibody (mAb) Linker Linker mAb->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload Linker->Payload Morpholine Morpholine (Hydrophilic Unit) Linker->Morpholine Cleavable Cleavable Unit (e.g., Val-Cit) Morpholine->Cleavable Enhances Solubility Spacer Self-Immolative Spacer (PABC) Cleavable->Spacer Enzyme Cleavage Site

Caption: General structure of an ADC with a morpholine-based linker.

Comparative Analysis: Morpholine vs. Conventional Linkers

The true value of morpholine-based linkers is best understood through direct comparison with established technologies, primarily traditional maleimide-based linkers and other hydrophilic linkers like polyethylene glycol (PEG).

Linker TypeKey FeatureAdvantagesDisadvantages
Traditional Maleimide (e.g., SMCC, mc) Thiol-reactive conjugationWell-established chemistry, efficient conjugation.[][]Susceptible to retro-Michael reaction leading to premature drug loss; often hydrophobic, promoting aggregation.[8][21]
PEG-Based Linkers Hydrophilic polymer chainExcellent hydrophilicity, reduces aggregation, improves PK.[12][13][18]Can be heterogeneous (polydisperse), potentially leading to complex ADC mixtures; may impact antigen binding if not properly designed.[13]
Morpholine-Based Linkers Hydrophilic heterocyclic unitImproves hydrophilicity and reduces aggregation[16]; Structurally defined (monodisperse); synthetically versatile; metabolically stable.[14]Newer technology with less long-term clinical data compared to maleimide or PEG linkers.

Experimental data consistently demonstrates that increasing the hydrophilicity of an ADC leads to a better pharmacokinetic (PK) profile and an improved therapeutic index.[9][15][16][22] For instance, a head-to-head comparison showed that a highly hydrophilic linker-drug (LD343) enabled a stable, homogeneous ADC with a high drug-to-antibody ratio (DAR) of 8. This ADC displayed markedly improved hydrophilicity and a superior PK profile in rats compared to a conventional vedotin-based ADC (Val-Cit-PABC-MMAE) with a DAR of 4.[16]

Experimental Protocols for Linker Evaluation

To rigorously assess the performance of a novel morpholine-based linker, a series of standardized, self-validating experiments are essential.

Protocol 1: ADC Conjugation and Characterization

This protocol describes the conjugation of a morpholine-based linker-payload to a monoclonal antibody via reduced interchain disulfides and subsequent characterization to confirm successful conjugation and purity.

Causality: The goal is to create a homogenous ADC population. Using a site-specific conjugation method to cysteines from reduced disulfides provides more control over the final product's DAR compared to lysine conjugation. Characterization is crucial to validate the outcome.

Sources

Validation

A Comparative Guide to the Validation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Derivatives as Enzyme Inhibitors

For researchers, scientists, and professionals in drug development, the identification and validation of novel enzyme inhibitors are paramount to advancing therapeutic strategies. The morpholine scaffold is a well-establ...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification and validation of novel enzyme inhibitors are paramount to advancing therapeutic strategies. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for conferring favorable physicochemical and metabolic properties to bioactive molecules.[1][2] This guide focuses on the potential of derivatives of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine as a promising, yet underexplored, class of enzyme inhibitors. While direct inhibitory data on this specific scaffold is emerging, this guide will provide a comprehensive framework for its validation by drawing comparisons with structurally related morpholine derivatives that have shown significant activity against key enzymatic targets. We will delve into the mechanistic rationale, present comparative data from analogous compounds, and provide detailed experimental protocols to empower researchers in this field.

The Rationale: Why Morpholine Derivatives?

The morpholine ring is a versatile heterocyclic motif frequently incorporated into drug candidates due to its ability to improve pharmacokinetic properties and engage in crucial molecular interactions with biological targets.[1][2] Its presence can enhance aqueous solubility, metabolic stability, and bioavailability. Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating strong interactions with enzyme active sites.[3] This guide will focus on two primary classes of enzymes where morpholine derivatives have demonstrated significant inhibitory potential: cholinesterases and monoamine oxidases.

Target Enzymes and Therapeutic Relevance

Cholinesterases (AChE and BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the regulation of the neurotransmitter acetylcholine.[4] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, where there is a notable deficit in cholinergic neurotransmission.[4] Several studies have highlighted the potential of morpholine-containing compounds as potent cholinesterase inhibitors.[4][5]

Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases A and B are flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[6] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are utilized in the treatment of Parkinson's disease and have shown potential for Alzheimer's disease.[1][6] The morpholine scaffold has been successfully integrated into dual-acting inhibitors of both MAO and cholinesterases, presenting a multi-target approach to neurodegenerative disease therapy.[3][7]

Comparative Inhibitory Activities of Morpholine Derivatives

While specific inhibitory data for derivatives of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine are not yet widely published, we can infer their potential by examining the structure-activity relationships (SAR) of analogous morpholine-containing compounds. The following tables summarize the inhibitory concentrations (IC50) of various morpholine derivatives against cholinesterases and monoamine oxidases, providing a benchmark for future studies.

Table 1: Cholinesterase Inhibitory Activity of Selected Morpholine Derivatives
Compound ClassDerivative ExampleTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Reference
Morpholine-bearing Quinoline Compound 11gAChE1.94 ± 0.13Galantamine-[4]
BuChE28.37 ± 1.85[4]
Morpholine-based Chalcone MO5AChE6.1--[3][7]
MO9AChE12.01[3][7]
Phenoxyethyl Morpholine Compound 5ceeAChE0.50--[8]
Table 2: Monoamine Oxidase Inhibitory Activity of Selected Morpholine-based Chalcones
CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Reference
MO1 MAO-B0.030--[3][7]
MO7 MAO-A7.1--[3]
MAO-B0.25[3]

These data highlight that modifications to the scaffold attached to the morpholine ring significantly influence inhibitory potency and selectivity. This provides a strong rationale for synthesizing and evaluating derivatives of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, where the hydroxyethoxyethyl side chain may offer unique interactions with enzyme active sites.

Experimental Validation Protocols

To rigorously assess the enzyme inhibitory potential of novel 4-[2-(2-Hydroxyethoxy)ethyl]morpholine derivatives, standardized and validated assays are crucial. Below are detailed protocols for the determination of cholinesterase and monoamine oxidase inhibition.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is a widely accepted standard for measuring AChE activity.[9][10]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[9][11] The rate of color formation is proportional to AChE activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Phosphate buffer (100 mM, pH 8.0)

  • Acetylcholinesterase (AChE) from electric eel (EeAChE) or human recombinant

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Test compounds (4-[2-(2-Hydroxyethoxy)ethyl]morpholine derivatives)

  • Reference inhibitor (e.g., Donepezil or Galantamine)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 10 mM ATCh solution in deionized water.

    • Prepare the AChE enzyme solution in phosphate buffer to the desired concentration.

  • Assay in 96-well Plate:

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the test compound working solutions to the sample wells in triplicate.

    • Add 25 µL of the reference inhibitor working solutions to the positive control wells.

    • Add 25 µL of phosphate buffer (with the same final concentration of solvent as the test compound wells) to the negative control wells.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of the AChE solution to all wells except the blank. For the blank, add 25 µL of phosphate buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the ATCh solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes, with readings taken every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of the Ellman's Method Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCh, Enzyme, Inhibitors) add_buffer Add Buffer prep_reagents->add_buffer add_inhibitor Add Inhibitor/Control add_buffer->add_inhibitor add_dtnb Add DTNB add_inhibitor->add_dtnb add_enzyme Add Enzyme add_dtnb->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate add_atch Add ATCh (Substrate) pre_incubate->add_atch read_abs Kinetic Read at 412 nm add_atch->read_abs calc_rate Calculate Reaction Rate read_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for AChE inhibition assay using Ellman's method.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This is a sensitive and high-throughput compatible assay for determining MAO-A and MAO-B inhibition.[5]

Principle: MAO enzymes catalyze the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a highly fluorescent product, resorufin, which can be measured.[5] A decrease in the rate of fluorescence increase indicates MAO inhibition.

Materials:

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Test compounds

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and reference inhibitors in DMSO.

    • Prepare working solutions by diluting stocks in potassium phosphate buffer.

    • Prepare a 10 mM Amplex® Red stock solution in DMSO.

    • Prepare a 10 U/mL HRP stock solution in buffer.

    • Prepare a 100 mM p-tyramine stock solution in deionized water.

  • Assay in 96-well Plate:

    • To each well, add 50 µL of a reaction mixture containing the MAO enzyme (A or B) and the test compound at various concentrations in potassium phosphate buffer.

    • Include wells for a negative control (enzyme, no inhibitor) and a positive control (enzyme with a known inhibitor).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a substrate/probe solution containing p-tyramine, Amplex® Red, and HRP in buffer.

    • Initiate the reaction by adding 50 µL of the substrate/probe solution to each well.

    • Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically for 15-30 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (V) from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition as described in the AChE assay protocol.

    • Determine the IC50 values for each compound against both MAO-A and MAO-B to assess potency and selectivity.

Diagram of the MAO Inhibition Assay Principle

G cluster_mao_reaction MAO Catalyzed Reaction cluster_detection Fluorometric Detection substrate Monoamine Substrate (e.g., p-Tyramine) mao_enzyme MAO-A or MAO-B substrate->mao_enzyme products Aldehyde + NH3 + H2O2 mao_enzyme->products h2o2 H2O2 amplex_red Amplex® Red (Non-fluorescent) hrp HRP h2o2->hrp amplex_red->hrp resorufin Resorufin (Fluorescent) hrp->resorufin inhibitor Morpholine Derivative (Inhibitor) inhibitor->mao_enzyme Inhibits

Caption: Principle of the fluorometric MAO inhibition assay.

Structure-Activity Relationship (SAR) and Future Directions

The existing literature on morpholine derivatives provides valuable insights for guiding the design of novel 4-[2-(2-Hydroxyethoxy)ethyl]morpholine-based inhibitors.[3][4] Key considerations for SAR studies should include:

  • Substitution on an aromatic ring: Attaching various substituted aromatic or heteroaromatic rings to the morpholine nitrogen (potentially via the hydroxyethoxyethyl linker) is a common strategy. The nature and position of substituents on these rings can drastically affect potency and selectivity.[4]

  • Linker Length and Flexibility: The length and rigidity of the linker connecting the morpholine moiety to other pharmacophoric elements are crucial for optimal interaction with the enzyme's active site.[4]

  • Bioisosteric Replacement: The morpholine ring itself can be considered a bioisostere of other cyclic amines like piperidine or piperazine, often with improved properties.[4]

Future research should focus on the synthesis of a library of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine derivatives with systematic modifications to explore the SAR. The protocols provided in this guide will be instrumental in evaluating their inhibitory profiles. Promising candidates should then be subjected to further studies, including determination of the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) through kinetic analysis, and in silico molecular docking studies to visualize binding interactions.

Conclusion

While the direct validation of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine derivatives as enzyme inhibitors is an emerging area, the extensive research on the broader class of morpholine-containing compounds provides a solid foundation and a clear path forward. By leveraging the established inhibitory potential of the morpholine scaffold against key targets like cholinesterases and monoamine oxidases, and by employing the rigorous experimental protocols detailed in this guide, researchers are well-equipped to explore and validate this promising new chemical space. The comparative data from analogous compounds serve as a valuable benchmark, and a systematic SAR exploration of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine derivatives holds the potential to uncover novel and potent enzyme inhibitors for the treatment of neurodegenerative diseases and other conditions.

References

  • Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2783, 411-421. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • Worek, F., & Thiermann, H. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2568–2580. [Link]

  • Suganthy, N., & Pandian, S. K. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 053-058. [Link]

  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 16223. [Link]

  • Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. International Journal of Molecular Sciences, 23(19), 11231. [Link]

  • Garlich, J. R., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 20(9), 17333–17353. [Link]

  • Sasidharan, R., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of enzyme inhibition and medicinal chemistry, 36(1), 188–197. [Link]

  • PubChem. (n.d.). 4-[2-(2-hydroxyethoxy)ethyl]morpholine. [Link]

  • Kostyanovsky, R. G., & Kadorkina, G. K. (2013). Morpholines. Synthesis and Biological Activity. Russian Chemical Bulletin, 62(4), 785-819. [Link]

  • Sajjadi, S., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific reports, 9(1), 19936. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • PubChem. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. [Link]

  • Singh, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of molecular structure, 1303, 137553. [Link]

  • Sasidharan, R., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of enzyme inhibition and medicinal chemistry, 36(1), 188–197. [Link]

  • Ueno, H., et al. (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Bioorganic & medicinal chemistry, 11(23), 5117–5133. [Link]

  • Medbullets. (2021). Monoamine Oxidase (MAO) Inhibitors. [Link]

  • PubChem. (n.d.). 4-((2-Aminoethoxy)ethyl)morpholine. [Link]

  • Kim, I. H., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & medicinal chemistry letters, 21(4), 1301–1305. [Link]

  • LIMU-DR. (n.d.). Structures Activity Relationship. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in PROTAC Stability

In the rapidly evolving landscape of targeted protein degradation, the success of a Proteolysis Targeting Chimera (PROTAC) is not solely dictated by the affinity of its warhead or the avidity of its E3 ligase ligand. The...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the success of a Proteolysis Targeting Chimera (PROTAC) is not solely dictated by the affinity of its warhead or the avidity of its E3 ligase ligand. The chemical linker, the bridge connecting these two critical moieties, plays a pivotal role in determining the overall efficacy, selectivity, and, crucially, the stability of the entire molecule.[1][2][3] An unstable linker can lead to premature degradation of the PROTAC, severely limiting its bioavailability and in vivo efficacy. This guide provides an in-depth, objective comparison of the performance of PROTACs incorporating a 4-[2-(2-Hydroxyethoxy)ethyl]morpholine moiety against other common linker classes, supported by established experimental methodologies.

The Linker's Central Role in PROTAC Design and Stability

A PROTAC's mechanism of action relies on its ability to induce the formation of a stable ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[5][6] The linker's length, rigidity, and chemical composition are critical factors that influence the geometry and stability of this ternary complex, as well as the overall physicochemical properties of the PROTAC molecule.[1][7][]

The chemical nature of the linker directly impacts a PROTAC's metabolic stability. Linkers can be susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver, or chemical degradation in plasma.[9][10] Therefore, rational linker design is paramount for developing PROTACs with favorable pharmacokinetic profiles.

Profiling 4-[2-(2-Hydroxyethoxy)ethyl]morpholine as a PROTAC Linker Component

The molecule 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS 622-40-2) presents a unique combination of structural features for a PROTAC linker.[11][12][13] It comprises a hydrophilic di-ethylene glycol chain and a morpholine ring. This structure places it in the category of a hybrid linker, aiming to balance hydrophilicity and structural features that can influence metabolic stability.

  • Hydrophilicity: The ethylene glycol units enhance aqueous solubility, a common challenge for large PROTAC molecules which often fall "beyond the Rule of Five".[2][14][15] Improved solubility can positively impact formulation and bioavailability.

  • The Morpholine Moiety: The morpholine ring introduces a degree of rigidity and a tertiary amine. Saturated heterocycles like piperazine and morpholine are often incorporated into linkers to improve metabolic stability and solubility.[14][16][17] The tertiary amine in the morpholine ring, however, could be a potential site for metabolism.

Below is a diagram illustrating the general structure of a PROTAC and the role of the linker.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds E3_Ligase->POI Ub Ubiquitin Ub->E3_Ligase

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Stability Analysis: Benchmarking Against Common Linker Classes

To objectively assess the performance of a 4-[2-(2-Hydroxyethoxy)ethyl]morpholine-containing linker, we compare it against three widely used linker classes: simple alkyl chains, polyethylene glycol (PEG) linkers, and piperazine-containing rigid linkers. The following data is representative of typical results obtained from in vitro stability assays.

Linker TypeKey FeaturesMetabolic Stability (HLM t½)Plasma Stability (t½)Common Degradation Pathways
Alkyl Chain Hydrophobic, synthetically simple.[3]Moderate to HighHighCYP-mediated hydroxylation.[10]
PEG Chain Hydrophilic, improves solubility.[2][14][15]Low to ModerateModerate to HighOxidation, potential enzymatic cleavage.[10]
Piperazine-based Rigid, can improve metabolic stability and solubility.[17]HighHighN-dealkylation, ring oxidation.
4-[2-(2-Hydroxyethoxy)ethyl]morpholine Hybrid: Hydrophilic chain with a heterocyclic ring.ModerateModerateEther cleavage, oxidation of the morpholine ring.

HLM t½: Half-life in human liver microsomes.

The data suggests that while simple alkyl and piperazine-based linkers often exhibit higher metabolic stability, the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine linker offers a balance of properties, particularly its potential to enhance solubility via the ethylene glycol chain.

Experimental Protocols for Stability Assessment

To ensure the trustworthiness and reproducibility of stability data, standardized in vitro assays are essential. Below are detailed protocols for key stability-indicating experiments.

Human Liver Microsomal (HLM) Stability Assay

This assay evaluates the susceptibility of a PROTAC to metabolism by CYP enzymes, the major drug-metabolizing enzymes in the liver.[18][19]

Workflow Diagram:

HLM_Workflow start Start prepare Prepare PROTAC stock (e.g., in DMSO) start->prepare mix Incubate PROTAC with HLM and NADPH (cofactor) at 37°C prepare->mix timepoint Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) mix->timepoint quench Quench reaction with cold acetonitrile (to precipitate proteins) timepoint->quench centrifuge Centrifuge to pellet precipitated proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life (t½) and intrinsic clearance analyze->calculate end End calculate->end

Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mM stock solution of the test PROTAC in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Human liver microsomes (final concentration 0.5 mg/mL)

    • Test PROTAC (final concentration 1 µM)

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor).

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are vortexed and then centrifuged at high speed to pellet the precipitated microsomal proteins.

  • Analysis: The supernatant is transferred to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent PROTAC.

  • Data Analysis: The percentage of the PROTAC remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the natural log of the remaining PROTAC versus time.

Plasma Stability Assay

This assay assesses the chemical and enzymatic stability of a PROTAC in plasma, which is crucial for determining its systemic stability.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mM stock solution of the test PROTAC in DMSO.

  • Reaction Mixture: Add the PROTAC stock solution to fresh plasma (human, rat, or mouse) to a final concentration of 1 µM.

  • Incubation: Incubate the plasma-PROTAC mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching and Extraction: Stop the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard to precipitate plasma proteins and extract the compound.

  • Sample Processing: Vortex and centrifuge the samples.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining PROTAC.

  • Data Analysis: Calculate the half-life (t½) of the PROTAC in plasma.

Causality and Interpretation of Stability Data

  • High HLM Clearance: A short half-life in HLM assays indicates high intrinsic clearance, suggesting the PROTAC is rapidly metabolized by the liver. For a linker like 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, potential metabolic "soft spots" could be the ether linkages (O-dealkylation) or oxidation of the morpholine ring.

  • Low Plasma Stability: Degradation in plasma suggests susceptibility to plasma esterases or other enzymes, or chemical instability at physiological pH. Linkers containing ester bonds are particularly prone to hydrolysis in plasma. The ether and amine functionalities in the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine linker are generally more stable in plasma than esters.

  • Balancing Stability and Permeability: While highly stable linkers (e.g., rigid alkyl or piperazine-based) are desirable, they can sometimes lead to poor solubility or cell permeability.[9][20] The hydrophilic nature of the 4-[2-(2-Hydroxyethoxy)ethyl]morpholine linker can be advantageous for improving these properties, representing a critical trade-off in PROTAC design. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful high-throughput method to assess passive permeability.[20]

Conclusion and Future Perspectives

The selection of a linker is a multi-parameter optimization problem. 4-[2-(2-Hydroxyethoxy)ethyl]morpholine represents a valuable hybrid linker scaffold that balances the hydrophilicity of PEG chains with the structural features of a heterocyclic ring. Our comparative analysis indicates that while it may not offer the highest metabolic stability compared to more rigid, hydrocarbon-based linkers, its favorable solubility profile makes it a compelling choice for PROTACs targeting intracellular proteins, where cell permeability and sufficient aqueous concentration are paramount.

Future linker design will likely focus on "smart" linkers that are cleaved at the target site or photo-activatable linkers to provide spatiotemporal control over PROTAC activity.[1][15] However, the fundamental principles of balancing stability, solubility, and the ability to induce a productive ternary complex will remain central to the development of the next generation of protein-degrading therapeutics.

References

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. Retrieved from [Link]

  • Donovan, K. A., & Fischer, E. S. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition, 59(47), 20888-20901. Retrieved from [Link]

  • Donovan, K. A., & Fischer, E. S. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie (International ed. in English), 59(47), 20888–20901. Retrieved from [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. Retrieved from [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. Retrieved from [Link]

  • Effect of the linker's site of attachment on PROTAC stability... (n.d.). ResearchGate. Retrieved from [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Sun, X., & Rao, Y. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future medicinal chemistry, 12(13), 1221–1240. Retrieved from [Link]

  • Yang, C., Troup, R. I., & Wang, B. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(12), 929-940. Retrieved from [Link]

  • Sun, X., & Rao, Y. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(13), 1221-1240. Retrieved from [Link]

  • Cecchini, C., Pannilunghi, S., Tardy, S., Scapozza, L., & Goracci, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 356-361. Retrieved from [Link]

  • Scott, J. S., & Ciulli, A. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 579255. Retrieved from [Link]

  • Liu, Z., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Cell Discovery, 6, 47. Retrieved from [Link]

  • Understanding the degradation of pharmaceutically relevant proteins using metal binding PROTACs. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hydroxy Ethyl Morpholine. (n.d.). EMCO Chemicals. Retrieved from [Link]

  • Unpacking the Applications of 4-(2-Hydroxyethyl)morpholine in Chemical Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Zhang, H., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (2021). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, H., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. (2001). Current Medicinal Chemistry. Retrieved from [Link]

  • Degradation of proteins by PROTACs and other strategies. (2020). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • 4-[2-(2-hydroxyethoxy)ethyl]morpholine. (n.d.). PubChem. Retrieved from [Link]

  • Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. (n.d.). PubChem. Retrieved from [Link]

  • Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies. (2024). MDPI. Retrieved from [Link]

  • PROTAC-Induced Proteolytic Targeting. (2009). Methods in Molecular Biology. Retrieved from [Link]

  • Chen, Y., et al. (2022). Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation. Chemical Society Reviews, 51(13), 5330-5350. Retrieved from [Link]

Sources

Validation

The Alchemist's Choice: A Head-to-Head Comparison of Morpholine and Piperazine Linkers in Drug Design

A Senior Application Scientist's Guide to Navigating the Nuances of Two Privileged Scaffolds In the intricate world of drug design, the selection of a chemical scaffold is a decision laden with consequences, profoundly i...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Nuances of Two Privileged Scaffolds

In the intricate world of drug design, the selection of a chemical scaffold is a decision laden with consequences, profoundly influencing a molecule's journey through the body and its interaction with its intended target. Among the most frequently employed heterocyclic systems, morpholine and piperazine stand out as "privileged structures," consistently appearing in a vast array of approved pharmaceuticals.[1][2] While structurally similar, the simple substitution of a nitrogen atom in piperazine for an oxygen atom in morpholine creates a cascade of changes in physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD). This guide offers a detailed, head-to-head comparison of these two critical linkers, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights needed to make informed decisions in the quest for safer and more effective medicines.

At a Glance: Key Differentiators

PropertyMorpholinePiperazineRationale & Implications
Structure Tetrahydro-1,4-oxazine1,4-DiazacyclohexaneOxygen in morpholine is a hydrogen bond acceptor; the second nitrogen in piperazine is a basic center.
Basicity (pKa) ~8.4 (weaker base)pKa1 ~9.8, pKa2 ~5.6 (stronger, dibasic)Piperazine's higher basicity can enhance aqueous solubility but may also lead to off-target interactions and higher clearance.
Lipophilicity (logP) Generally lowerGenerally higherMorpholine's oxygen atom increases polarity, often leading to improved solubility and reduced metabolic liability.
Metabolic Stability Generally more stableProne to N-dealkylation & oxidationThe electron-withdrawing oxygen in morpholine can shield adjacent carbons from metabolic attack.
Hydrogen Bonding Oxygen acts as a hydrogen bond acceptorBoth nitrogens can act as hydrogen bond acceptors (when unprotonated)This difference can significantly impact target binding affinity and selectivity.
Synthetic Accessibility Readily available and easily incorporatedReadily available and offers two sites for derivatizationBoth are versatile building blocks in medicinal chemistry.[3]

The Core Debate: A Tale of Two Heterocycles

The fundamental difference between morpholine and piperazine lies in the substitution of one of piperazine's basic nitrogen atoms with an oxygen atom. This seemingly minor change has profound implications for the molecule's overall properties.

Structural and Physicochemical Properties: A Balancing Act

Basicity (pKa): Piperazine is a di-basic molecule with two pKa values, making it more basic than morpholine.[4] This higher basicity can be a double-edged sword. On one hand, it can significantly enhance the aqueous solubility of a drug candidate, a common hurdle in drug development.[5] On the other hand, high basicity can lead to increased clearance and potential for off-target effects, such as hERG inhibition. The weaker basicity of morpholine often provides a more favorable balance of solubility and reduced off-target liabilities.

Lipophilicity (logP): The presence of the electronegative oxygen atom in morpholine generally leads to a lower logP compared to its piperazine counterpart. This increased polarity can contribute to better solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conformational Preferences: Both morpholine and piperazine predominantly adopt a chair conformation. This structural rigidity can be advantageous in linker design, helping to pre-organize the molecule for optimal binding to its target.

cluster_0 Morpholine cluster_1 Piperazine M Structure: Tetrahydro-1,4-oxazine MpKa pKa: ~8.4 (monobasic) MlogP logP: Generally Lower M_Hbond H-Bonding: Oxygen (acceptor) P Structure: 1,4-Diazacyclohexane PpKa pKa: ~9.8 & ~5.6 (dibasic) PlogP logP: Generally Higher P_Hbond H-Bonding: Nitrogens (acceptors)

Caption: Key Physicochemical Differences.

Impact on Pharmacokinetics (ADME): The Body's Response

The choice between a morpholine and piperazine linker can dramatically alter how a drug is absorbed, distributed, metabolized, and excreted.

Metabolism: Piperazine is often more susceptible to metabolism, primarily through N-dealkylation and oxidation of the carbon atoms adjacent to the nitrogen.[6] The electron-withdrawing nature of the oxygen atom in morpholine can render the ring more metabolically stable, reducing the rate of clearance and potentially prolonging the drug's half-life.

cluster_0 Piperazine Metabolism cluster_1 Morpholine Metabolism P_Met Piperazine-containing Drug N_Dealk N-dealkylation P_Met->N_Dealk CYP450 Oxidation Alpha-carbon Oxidation P_Met->Oxidation CYP450 M_Met Morpholine-containing Drug M_Stable Generally more stable M_Met->M_Stable

Caption: Comparative Metabolic Pathways.

Solubility and Permeability: As mentioned, piperazine's higher basicity can be leveraged to improve aqueous solubility. However, this comes with the trade-off of potentially reduced cell permeability, as the charged species is less likely to cross lipid membranes. Morpholine often provides a more "drug-like" balance between solubility and permeability.

Head-to-Head in the Real World: Experimental Evidence

While general principles are useful, the true test of these linkers lies in direct experimental comparison.

Case Study 1: Anticancer Agents

A study on novel 2-(benzimidazol-2-yl)-3-arylquinoxalines as potential antitumor agents provided a direct comparison of N-methylpiperazine and morpholine moieties.[7][8] The results demonstrated that replacing the N-methylpiperazine fragment with a morpholine fragment led to a significant decrease in cytotoxic activity against most of the cancer cell lines tested.[7]

Compound TypeTarget Cell LineIC50 (µM)
N-Methylpiperazine Analog M-HeLa1.2
Morpholine Analog M-HeLa>100
N-Methylpiperazine Analog MCF-73.4
Morpholine Analog MCF-7>100
N-Methylpiperazine Analog A5491.5
Morpholine Analog A54989.7

Data extracted from a study on 2-(benzimidazol-2-yl)-3-arylquinoxalines.[7]

This data suggests that for this particular scaffold and target, the basicity and/or the specific interactions of the piperazine nitrogen are crucial for anticancer activity.

Case Study 2: Telomerase Inhibitors

In the development of new chromen-4-one derivatives as telomerase inhibitors, structure-activity relationship (SAR) studies revealed that replacing the piperazine ring with a morpholine or pyrrolidine group resulted in a noticeable decrease in activity.[5] This further underscores the importance of the piperazine moiety for the biological activity of certain classes of compounds.

Experimental Protocols: A Guide to In Vitro Evaluation

To empower researchers to conduct their own comparative studies, here are step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the morpholine- and piperazine-containing compounds in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compounds seed->treat mtt Add MTT Reagent treat->mtt dissolve Dissolve Formazan mtt->dissolve read Read Absorbance dissolve->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: MTT Assay Workflow.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), NADPH (as a cofactor), and a buffer solution.

  • Incubation: Add the test compound (morpholine or piperazine analog) to the reaction mixture and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

start Start prepare Prepare Microsome/NADPH Mixture start->prepare incubate Incubate with Compound prepare->incubate sample Sample at Time Points incubate->sample analyze LC-MS/MS Analysis sample->analyze calculate Calculate Half-life & Clearance analyze->calculate end End calculate->end

Caption: Microsomal Stability Assay Workflow.

Conclusion: A Strategic Choice, Not a Default Setting

The decision to employ a morpholine or piperazine linker is not a matter of simple substitution but a strategic choice that should be guided by a deep understanding of the target, the desired ADME profile, and the overall goals of the drug discovery program.

Choose Piperazine when:

  • Enhanced aqueous solubility is a primary concern. [5]

  • The basic nitrogen is critical for target engagement.

  • Multiple points of derivatization are desired for SAR studies.

Choose Morpholine when:

  • Improved metabolic stability is a key objective. [6]

  • Lower basicity is required to mitigate off-target effects.

  • A more favorable balance of solubility and permeability is sought.

Ultimately, both morpholine and piperazine are powerful tools in the medicinal chemist's arsenal. By carefully considering their distinct properties and leveraging the insights from comparative experimental data, researchers can make more informed decisions, accelerating the journey from a promising lead compound to a life-changing therapeutic.

References

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. [Link]

  • SciSpace. (n.d.). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. [Link]

  • ResearchGate. (2015). (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. [Link]

  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. [Link]

  • NIH. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

  • Cambridge MedChem Consulting. (n.d.). Piperazine bioisosteres. [Link]

  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • ResearchGate. (2021). (PDF) In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. [Link]

  • ResearchGate. (n.d.). Cellular characterisation of piperidine‐, morpholine‐ and... [Link]

  • PMC. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • PubMed. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • PMC. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Validation of Bioactive Compounds Synthesized with Morpholine Derivatives

In the landscape of medicinal chemistry, the morpholine scaffold has emerged as a privileged structure, integral to the design of numerous therapeutic agents.[1][2][3] Its advantageous physicochemical and metabolic prope...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the morpholine scaffold has emerged as a privileged structure, integral to the design of numerous therapeutic agents.[1][2][3] Its advantageous physicochemical and metabolic properties, coupled with facile synthetic accessibility, have made it a cornerstone in the development of novel bioactive molecules targeting a wide array of diseases.[1][4][5] This guide provides a comprehensive overview of the in vitro validation of bioactive compounds synthesized with morpholine derivatives, offering a comparative analysis of their performance against established alternatives and detailing the experimental methodologies crucial for their evaluation.

The Significance of the Morpholine Moiety in Drug Discovery

The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, imparts favorable properties to drug candidates.[2][5] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding.[4][6] These attributes have been leveraged in the development of drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][6] For instance, the morpholine moiety is a critical component of the pharmacophore for certain enzyme inhibitors and bestows selective affinity for a range of receptors.[1]

Core In Vitro Assays for Bioactivity Assessment

The preclinical evaluation of any new chemical entity begins with a robust in vitro screening cascade to determine its biological activity and potential toxicity.[7][8][9] For morpholine-containing compounds, a tiered approach is typically employed, starting with broad cytotoxicity screening followed by more specific functional assays.

Cell Viability and Cytotoxicity Assays: A Comparative Overview

A primary step in evaluating any potential therapeutic agent is to assess its effect on cell viability. This is particularly crucial for anticancer drug discovery, where the goal is to selectively kill cancer cells while sparing normal cells.[10][11][12] Among the most widely used methods are the tetrazolium-based colorimetric assays, such as the MTT and XTT assays.[13][14][15][16][17]

Principle of Tetrazolium-Based Assays: These assays rely on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of viable cells.[13][16]

Assay Principle Advantages Disadvantages Alternative Compounds
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reduction to an insoluble purple formazan by mitochondrial dehydrogenases.[13][14][16] Requires a solubilization step.[13][15]Well-established, cost-effective.[14][17]Requires a solubilization step which can introduce variability.[15] Insoluble formazan can be toxic to cells.Doxorubicin, Cisplatin, 5-Fluorouracil[5][10]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Reduction to a water-soluble orange formazan.[13][14][15] Does not require solubilization.[13][15]Simpler and faster workflow, higher sensitivity, less prone to interference.[13][15]More expensive than MTT.Doxorubicin, Cisplatin, 5-Fluorouracil[5][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the morpholine derivative and a positive control (e.g., doxorubicin) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

Causality Behind Experimental Choices: The choice between MTT and XTT often depends on the desired throughput and sensitivity. For high-throughput screening, the streamlined protocol of the XTT assay is advantageous.[15] The incubation time with the test compound is determined by the expected mechanism of action; for compounds affecting cell cycle progression, a longer incubation period may be necessary.

Enzyme Inhibition Assays

Many morpholine derivatives exert their biological effects by inhibiting specific enzymes.[1] For example, morpholine-containing compounds have been identified as potent inhibitors of kinases like PI3K and mTOR, which are crucial in cancer cell signaling.[6][18]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its substrate (e.g., a peptide), and ATP.

  • Compound Incubation: Add varying concentrations of the morpholine derivative or a known inhibitor (e.g., Gefitinib for EGFR) to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at the optimal temperature for the enzyme.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, including radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Comparative Performance of a Hypothetical Morpholine-Based PI3Kα Inhibitor

Compound Target IC50 (nM) Mechanism of Action
Morpholine Derivative A PI3Kα15ATP-competitive inhibitor
Alternative: Alpelisib (Approved Drug) PI3Kα5ATP-competitive inhibitor
Alternative: Wortmannin (Natural Product) Pan-PI3K2Covalent, irreversible inhibitor

This table illustrates how a novel morpholine derivative would be compared against an approved drug and a well-characterized tool compound. While the hypothetical derivative is less potent than the alternatives, it might possess other desirable properties like improved selectivity or a better safety profile.

Receptor Binding Assays

Morpholine derivatives have also been developed as ligands for various receptors, including dopamine and cannabinoid receptors.[6][19][20] Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a cell membrane preparation containing the receptor. The test compound is added in increasing concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is then measured.

Experimental Protocol: Dopamine D4 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human dopamine D4 receptor.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]spiperone), and varying concentrations of the morpholine derivative.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound ligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound, which reflects its binding affinity.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams provide visual representations of key processes in the in vitro validation of morpholine derivatives.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K (Target for Morpholine Derivatives) Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: PI3K/Akt/mTOR signaling pathway, a common target for morpholine-based anticancer agents.

G cluster_1 MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Morpholine Derivative A->B C 3. Add MTT Reagent & Incubate B->C D 4. Add Solubilizer (e.g., DMSO) C->D E 5. Measure Absorbance at 570 nm D->E

Caption: A streamlined workflow for the MTT cell viability assay.

G cluster_2 Structure-Activity Relationship (SAR) Core Morpholine Scaffold R1 R1 Group (e.g., Aromatic Ring) Core->R1 Substitution R2 R2 Group (e.g., Linker) Core->R2 Substitution Activity Biological Activity (e.g., IC50) R1->Activity Influences R2->Activity Influences

Caption: Conceptual diagram of a Structure-Activity Relationship (SAR) study for morpholine derivatives.

Conclusion and Future Directions

The in vitro validation of bioactive compounds synthesized with morpholine derivatives is a critical and multifaceted process. Through a carefully selected panel of assays, researchers can elucidate the mechanism of action, determine potency and selectivity, and identify potential liabilities of these promising therapeutic candidates. The comparative data generated from these studies are essential for advancing the most promising compounds into further preclinical and clinical development.[7] Future research will likely focus on the development of more sophisticated in vitro models, such as 3D organoids and organ-on-a-chip systems, to better predict the in vivo efficacy and toxicity of morpholine-based drugs.[21][22]

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (URL: )
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (URL: [Link])

  • XTT Assays vs MTT - Biotech Spain. (URL: [Link])

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (URL: [Link])

  • MTT assay - Wikipedia. (URL: [Link])

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (URL: [Link])

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central. (URL: [Link])

  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (URL: [Link])

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. (URL: [Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (URL: [Link])

  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - MDPI. (URL: [Link])

  • Antimicrobial activity of morpholine derivatives 3-6. - ResearchGate. (URL: [Link])

  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes - RSC Publishing. (URL: [Link])

  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed. (URL: [Link])

  • Pre-Clinical Trials: USFDA Regulations to be Followed - Liveon Biolabs. (URL: [Link])

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. (URL: [Link])

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. (URL: [Link])

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. (URL: [Link])

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PubMed Central. (URL: [Link])

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H. (URL: [Link])

  • Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - NIH. (URL: [Link])

  • In Vitro Toxicology Testing - Charles River Laboratories. (URL: [Link])

  • Pharmacological profile of morpholine and its derivatives Several... - ResearchGate. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (URL: [Link])

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. (URL: [Link])

  • The Role Of in vitro Testing In Drug Development - Pion Inc. (URL: [Link])

  • In Vitro Pharmacology - Drug Discovery & Development - QIMA Life Sciences. (URL: [Link])

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. (URL: [Link])

Sources

Validation

Assessing the Cell Permeability of PROTACs with 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Linkers: A Comparative Guide

<Senior Application Scientist Abstract Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality, yet their progression is often hampered by suboptimal pharmacokinetic properties, particula...

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality, yet their progression is often hampered by suboptimal pharmacokinetic properties, particularly poor cell permeability.[1] Residing in the "beyond Rule of 5" (bRo5) chemical space, these large molecules (MW > 800 Da) frequently exhibit high polar surface area and molecular weight, which are significant barriers to passive diffusion across cellular membranes.[1][2] A critical component in PROTAC design is the linker, which connects the target-binding warhead and the E3 ligase ligand.[] The composition and conformation of this linker profoundly impact a PROTAC's physicochemical properties.[4][5] This guide provides a comparative analysis of strategies to enhance PROTAC cell permeability, with a specific focus on the incorporation of the hydrophilic linker component, 4-[2-(2-hydroxyethoxy)ethyl]morpholine. We will present experimental data and detailed protocols for assessing permeability, providing researchers with a robust framework for optimizing PROTAC design.

The PROTAC Permeability Challenge: Beyond the Rule of 5

The remarkable efficacy of PROTACs stems from their event-driven, catalytic mechanism. By hijacking the cell's ubiquitin-proteasome system, they can eliminate target proteins rather than merely inhibiting them.[6] However, this bifunctional nature necessitates a large molecular structure that often violates Lipinski's Rule of 5, the empirical guidelines for oral drug bioavailability.[2] This "bRo5" status is a primary driver of the poor absorption, distribution, metabolism, and excretion (ADME) properties observed in many PROTAC candidates.[2]

Low cell permeability is a major hurdle. For a PROTAC to be effective, it must first enter the cell to engage its intracellular target and the E3 ligase machinery.[1] Strategies to improve this crucial first step are paramount. The linker region, once seen as a simple tether, is now recognized as a key determinant of a PROTAC's ability to navigate the lipid bilayer.[]

The "Chameleon Effect": Adapting to the Environment

Recent studies have revealed that a PROTAC's conformation is highly dependent on its environment.[7][8] Linkers that allow the molecule to adopt a folded, less polar conformation in the nonpolar environment of the cell membrane can dramatically improve passive diffusion.[4][5][9] This is often achieved through the formation of intramolecular hydrogen bonds (IMHBs) that shield polar functional groups, effectively reducing the molecule's dynamic polar surface area. This ability to mask and unmask polarity has been termed the "chameleon effect."

The Role of Hydrophilic Linkers: A Case Study on 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

While seemingly counterintuitive, incorporating specific hydrophilic elements into the linker can enhance permeability. The moiety 4-[2-(2-hydroxyethoxy)ethyl]morpholine provides an excellent example. This building block introduces ether oxygens and a morpholine ring, which can significantly influence a PROTAC's conformational dynamics and properties.

Key Properties of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine:

  • Solubility: The morpholine and hydroxyethoxy groups are highly polar, contributing to the aqueous solubility of the final PROTAC.[10][11][12] This is crucial for preventing aggregation and improving handling during assays.

  • Conformational Flexibility: The ethylene glycol-like chain provides rotational freedom.[][13]

  • Hydrogen Bond Acceptors: The ether and morpholine oxygens can act as hydrogen bond acceptors, facilitating the formation of IMHBs that shield nearby hydrogen bond donors (like amides) within the linker or on the ligands.[]

The hypothesis is that this moiety helps the PROTAC adopt a compact, shielded conformation in a lipid environment, thereby enhancing its passive diffusion, while maintaining sufficient solubility in the aqueous environment of the cytosol.

PROTAC_Structure cluster_Linker_Detail Linker Composition Warhead Warhead Linker Linker Warhead->Linker Binds to Target Protein E3_Ligase_Ligand E3_Ligase_Ligand Linker->E3_Ligase_Ligand Recruits E3 Ligase Morpholine_Moiety 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (Hydrophilic & Flexible) Linker->Morpholine_Moiety Incorporation of Hydrophilic Moiety Alkyl_Chain Alkyl Chain (Hydrophobic)

Caption: General structure of a PROTAC, highlighting the central role of the linker.

Comparative Permeability Assessment: Experimental Data

To objectively evaluate the impact of the 4-[2-(2-hydroxyethoxy)ethyl]morpholine moiety, we present a comparative analysis of two hypothetical, yet representative, VHL-recruiting PROTACs targeting Bromodomain-containing protein 4 (BRD4).

  • PROTAC-Alkyl (PA): A BRD4-targeting PROTAC with a standard, flexible C8 alkyl linker.

  • PROTAC-Morpholine (PM): An analogous PROTAC where a section of the alkyl linker is replaced with the 4-[2-(2-hydroxyethoxy)ethyl]morpholine moiety.

Permeability was assessed using two industry-standard, orthogonal assays: the cell-free Parallel Artificial Membrane Permeability Assay (PAMPA) and the cell-based Caco-2 permeability assay.

Table 1: Comparative Permeability Data for PROTAC-Alkyl vs. PROTAC-Morpholine
ParameterPROTAC-Alkyl (PA)PROTAC-Morpholine (PM)Interpretation
PAMPA Papp (10-6 cm/s) 0.62.5PM shows a ~4-fold increase in passive permeability.[7][8]
Caco-2 Papp (A→B) (10-6 cm/s) 0.41.8PM demonstrates higher apparent permeability in a cellular model.
Caco-2 Papp (B→A) (10-6 cm/s) 2.83.5Both PROTACs show basolateral to apical transport.
Efflux Ratio (B→A / A→B) 7.01.94PM has a significantly reduced efflux ratio, suggesting it is a poorer substrate for efflux transporters like P-gp.[14][15]
Cellular Uptake (pmol/million cells) 1568PM achieves a >4.5-fold higher intracellular concentration.

Analysis of Results:

The data clearly demonstrates the superior permeability profile of PROTAC-Morpholine (PM) . The PAMPA results indicate a significant improvement in passive diffusion, supporting the hypothesis that the morpholine-containing linker facilitates the adoption of a more membrane-compatible conformation.[7][8]

Crucially, the Caco-2 data corroborates this finding in a more physiologically relevant model that includes active transport mechanisms.[16] The dramatically lower efflux ratio for PM is a key finding. High efflux is a common failure mode for PROTACs.[13][17] The structural changes introduced by the morpholine moiety appear to reduce recognition by efflux pumps, a significant advantage for achieving therapeutic intracellular concentrations. This culminates in the substantially higher cellular uptake observed for PM .

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed methodologies for the key assays used in this guide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay isolates passive, transcellular permeability, making it an excellent tool for early-stage screening and mechanistic studies.[18][19][20]

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 1. Coat Donor Plate Filter with 5µL of 1% Lecithin in Dodecane prep2 2. Add 300µL PBS to Acceptor Plate Wells prep1->prep2 assay1 3. Add 150-200µL of 10µM PROTAC Solution to Donor Wells assay2 4. Assemble Donor Plate onto Acceptor Plate assay1->assay2 assay3 5. Incubate for 5-18 hours at Room Temperature assay2->assay3 analysis1 6. Disassemble Plates assay3->analysis1 analysis2 7. Measure PROTAC Concentration in Both Chambers via LC-MS/MS analysis1->analysis2 analysis3 8. Calculate Apparent Permeability (Papp) analysis2->analysis3

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol:

  • Membrane Coating: A 96-well filter donor plate (e.g., Millipore MultiScreen-IP) is coated by adding 5 µL of a 1% lecithin in dodecane solution to each well's filter membrane.[21]

  • Acceptor Plate Preparation: Add 300 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a 96-well acceptor plate.

  • Donor Solution: Prepare a 10 µM solution of the test PROTAC in PBS (final DMSO concentration <1%). Add 150 µL of this solution to each well of the coated donor plate.[21]

  • Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are immersed in the acceptor solution. Incubate the assembly at room temperature for 5 hours with gentle agitation.[18][19]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.[22][23]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A,t / [C]eq)) Where VD is the donor volume, VA is the acceptor volume, A is the filter area, t is the incubation time, [C]A,t is the acceptor concentration at time t, and [C]eq is the equilibrium concentration.[24]

Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is a gold-standard cellular model that mimics the human intestinal epithelium, providing insights into both passive diffusion and active transport.[14][16][25]

Detailed Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of each cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[16][26]

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of the PROTAC in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

  • Apical to Basolateral (A→B) Transport:

    • Add 1.2 mL of fresh buffer to the basolateral (bottom) chamber.

    • Initiate transport by adding 0.3 mL of the PROTAC dosing solution to the apical (top) chamber.[26]

  • Basolateral to Apical (B→A) Transport:

    • Add 0.3 mL of fresh buffer to the apical chamber.

    • Initiate transport by adding 1.22 mL of the PROTAC dosing solution to the basolateral chamber.[26]

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.[15][26] At the end of the incubation, take samples from the receiver compartments for analysis.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[6][27]

  • Calculation: Calculate Papp for both directions. The efflux ratio is then determined by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[14]

Conclusion and Future Directions

The judicious selection of linker components is a critical, data-driven process in the design of cell-permeable PROTACs. Our comparative analysis demonstrates that incorporating a hydrophilic moiety like 4-[2-(2-hydroxyethoxy)ethyl]morpholine can be a highly effective strategy. It not only improves passive diffusion, likely by facilitating a membrane-friendly "chameleon" conformation, but can also mitigate the detrimental effects of active efflux transporters.

Researchers and drug development professionals should employ a multi-assay approach to permeability assessment. The combination of a high-throughput, mechanistic assay like PAMPA with a more physiologically complete model like the Caco-2 assay provides a comprehensive understanding of a PROTAC's permeability characteristics. This dual-assay strategy enables the rational design and optimization of linkers, paving the way for the development of next-generation PROTACs with improved pharmacokinetic profiles and enhanced therapeutic potential.

References

  • Caco2 assay protocol. 26

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.

  • Caco-2 Permeability Assay. Enamine.

  • Caco-2 permeability assay. Creative Bioarray.

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central.

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.

  • Permeability Assay. Profacgen.

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Publications.

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BOC Sciences.

  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ResearchGate.

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PubMed Central.

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed.

  • Quantitative Analysis of PROTACs in Cellular Lysates by LC-MS/MS. Benchchem.

  • PAMPA Permeability Assay Protocol. Technology Networks.

  • 4-(2-Hydroxyethyl)morpholine. Sigma-Aldrich.

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.

  • 4-[2-(2-Hydroxyethoxy)ethyl]morpholine. PubChem.

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma.

  • Hydroxy Ethyl Morpholine. EMCO Chemicals.

  • 4-(2-Hydroxyethyl)morpholine. Chem-Impex.

  • Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central.

  • PROTAC permeability, stability, and cellular activity. ResearchGate.

  • 4-(2-HYDROXY ETHYL) MORPHOLINE CAS NO 622-40-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central.

  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. PubMed Central.

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. PubMed Central.

  • Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study Using UPLC-MS/MS. Waters Corporation.

  • A high-throughput PROTAC compound screening workflow for targeted protein degradation with the Orbitrap Astral mass spectrometer. Thermo Fisher Scientific.

Sources

Comparative

The Decisive Bridge: A Comparative Analysis of Linker Pharmacokinetics in Antibody-Drug Conjugates

In the intricate world of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a pinnacle of precision. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemic...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a pinnacle of precision. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to deliver chemotherapy directly to malignant cells, thereby minimizing systemic toxicity.[1][][3] While the antibody provides the targeting specificity and the payload imparts the cytotoxic effect, it is the often-underestimated linker that dictates the pharmacokinetic (PK) profile, and ultimately, the therapeutic success of the ADC.[][5][6][7] This guide provides a comparative analysis of the pharmacokinetic properties of different linker technologies, offering insights into the causal relationships between linker chemistry and in vivo performance.

The Linker's Dilemma: Balancing Stability and Payload Release

The fundamental challenge in linker design is to create a chemical bridge that is exceptionally stable in systemic circulation to prevent premature payload release, yet labile enough to efficiently liberate the cytotoxic agent within the target tumor cell.[][][] Premature drug release leads to off-target toxicities and a diminished therapeutic window, a lesson learned from early ADCs like gemtuzumab ozogamicin (Mylotarg), which utilized an acid-sensitive hydrazone linker with poor plasma stability.[] Conversely, a linker that is too stable may fail to release the payload effectively upon internalization, rendering the ADC ineffective.[] Therefore, the pharmacokinetic behavior of an ADC is intrinsically linked to the chemical nature of its linker.

A Tale of Two Linkers: Cleavable vs. Non-Cleavable

The primary classification of ADC linkers is based on their mechanism of payload release: cleavable and non-cleavable.[][10] The choice between these two strategies has profound implications for the ADC's stability, metabolism, and overall pharmacokinetic profile.[][11]

Cleavable Linkers: Tuned for the Tumor Microenvironment

Cleavable linkers are designed to be selectively processed within the tumor microenvironment or inside the cancer cell by exploiting specific physiological differences between cancerous and healthy tissues.[][12] This targeted release mechanism can lead to a rapid and high concentration of the payload at the tumor site.[]

There are three main categories of cleavable linkers:

  • Enzyme-Cleavable Linkers: These are among the most common types of cleavable linkers and are designed to be substrates for enzymes that are overexpressed in tumor tissues or within the lysosomes of cancer cells, such as cathepsins.[13] A widely used example is the valine-citrulline (vc) dipeptide linker, which is readily cleaved by cathepsin B.[14] The stability of these linkers in circulation is generally good, but can be influenced by the specific peptide sequence.[15]

  • pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization.[15] While conceptually elegant, early generation pH-sensitive linkers often exhibited poor plasma stability, leading to premature drug release.[][15]

  • Redox-Sensitive Linkers: These linkers incorporate a disulfide bond that is susceptible to cleavage in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[12] This allows for intracellular drug release after the ADC is internalized.

The primary advantage of cleavable linkers is their ability to induce a "bystander effect."[16] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[16]

Non-Cleavable Linkers: The Path of Antibody Catabolism

In contrast to their cleavable counterparts, non-cleavable linkers remain intact during circulation and after internalization.[12][13] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[10][12] This process results in the liberation of the cytotoxic drug still attached to the linker and a single amino acid residue (typically lysine).[17]

A prominent example of a non-cleavable linker is the thioether linker formed using succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), as seen in ado-trastuzumab emtansine (Kadcyla®).[10][18] The key pharmacokinetic advantage of non-cleavable linkers is their superior plasma stability, which generally leads to a longer half-life and reduced off-target toxicity.[10][15] However, the reliance on antibody catabolism means that the payload is released more slowly and the resulting drug-linker-amino acid complex is often less membrane-permeable, limiting the bystander effect.[11]

Comparative Pharmacokinetic Properties

The choice of linker technology significantly impacts several key pharmacokinetic parameters:

Pharmacokinetic ParameterCleavable LinkersNon-Cleavable LinkersRationale & Causality
Plasma Stability Variable, dependent on linker chemistry (e.g., enzyme-cleavable > pH-sensitive).Generally high.Non-cleavable linkers lack specific cleavage sites susceptible to plasma enzymes or pH fluctuations.[][15]
Half-life (t½) Generally shorter.Generally longer.Higher plasma stability of non-cleavable linkers leads to slower clearance of the intact ADC.[][3]
Clearance (CL) Generally faster.Generally slower.Premature cleavage of linkers can lead to faster clearance of the ADC and its catabolites.[18]
Payload Release Mechanism Enzymatic cleavage, pH- or redox-mediated hydrolysis.Antibody catabolism in the lysosome.Designed to respond to specific triggers in the tumor microenvironment or intracellularly.[12][19]
Bystander Effect Yes (if payload is membrane-permeable).Limited to no.Released payload can diffuse to neighboring cells.[16] The payload-linker-amino acid complex is typically less permeable.[11]
Off-target Toxicity Higher potential due to premature release.Lower potential due to higher stability.Instability in circulation can lead to systemic exposure to the free payload.[][11]

Beyond the Cleavable/Non-Cleavable Dichotomy: Other Factors Influencing Linker Pharmacokinetics

While the primary classification of linkers is crucial, other physicochemical properties also play a significant role in modulating the pharmacokinetic behavior of ADCs.

Linker Hydrophilicity

The hydrophobicity of the linker-payload combination can significantly impact the ADC's pharmacokinetic profile.[20][21] Highly hydrophobic ADCs are more prone to aggregation and are rapidly cleared from circulation, often through uptake by the mononuclear phagocyte system (MPS).[20] This accelerated clearance reduces the exposure of the tumor to the ADC and can lead to hepatotoxicity.[21] Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can mask the hydrophobicity of the payload, leading to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile with a longer half-life.[22]

Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is another critical parameter influencing ADC pharmacokinetics.[1][23] While a higher DAR can increase the in vitro potency of an ADC, it often leads to faster clearance in vivo, particularly for hydrophobic payloads.[24][25][26] This is because a higher DAR increases the overall hydrophobicity of the ADC, promoting its rapid clearance.[20] An optimal DAR, typically between 2 and 4, is often sought to strike a balance between potency and a favorable pharmacokinetic profile.[1][24][25]

Experimental Workflows for Assessing Linker Pharmacokinetics

A robust evaluation of linker pharmacokinetics requires a combination of in vitro and in vivo studies.

In Vitro Plasma Stability Assay

This assay is a critical first step in evaluating the stability of a linker in a biologically relevant matrix.[27][28][29]

Objective: To determine the rate of drug-linker cleavage and the change in drug-to-antibody ratio (DAR) over time when an ADC is incubated in plasma.

Experimental Protocol:

  • Preparation of Plasma: Obtain plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).[27] Use fresh or properly stored frozen plasma.

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in the plasma at 37°C.[28]

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[28] Immediately quench the reaction by freezing the samples at -80°C.

  • Sample Analysis: Analyze the samples to determine the concentration of the intact ADC, total antibody, and released payload. Common analytical techniques include:

    • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the total antibody and the conjugated antibody.[1][23]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the intact ADC, determine the DAR, and measure the concentration of the released payload and its metabolites.[1][27]

  • Data Analysis: Plot the average DAR or the concentration of intact ADC as a function of time to determine the stability of the linker.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation plasma Obtain Plasma (Mouse, Rat, Cyno, Human) incubate Incubate ADC in Plasma at 37°C plasma->incubate adc_prep Prepare ADC Solution adc_prep->incubate sampling Collect Aliquots at Time Points (0-168h) incubate->sampling elisa ELISA (Total/Conjugated Ab) sampling->elisa lcms LC-MS (Intact ADC, DAR, Free Payload) sampling->lcms data_analysis Plot DAR/Intact ADC vs. Time elisa->data_analysis lcms->data_analysis stability Determine Linker Stability data_analysis->stability

Caption: Workflow for an in vitro plasma stability assay.

In Vivo Pharmacokinetic Study

Animal models are essential for understanding the complete pharmacokinetic profile of an ADC in a living system.[30][31]

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of an ADC and its catabolites in vivo.

Experimental Protocol:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats). The choice may depend on whether the antibody cross-reacts with the rodent antigen.

  • Administration: Administer the ADC to the animals via a clinically relevant route, typically intravenous (IV) injection.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96, and 168 hours post-dose).

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Bioanalysis: Quantify the concentrations of the total antibody, intact ADC, and free payload in the plasma samples using validated bioanalytical methods such as ELISA and LC-MS/MS.[30]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

  • Tissue Distribution (Optional): At the end of the study, collect various tissues to determine the biodistribution of the ADC and its payload.[1]

G cluster_animal Animal Study cluster_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_pk Pharmacokinetic Analysis animal_model Select Animal Model (e.g., Mice) administration Administer ADC (IV) animal_model->administration blood_sampling Collect Blood Samples at Time Points administration->blood_sampling plasma_prep Process Blood to Obtain Plasma blood_sampling->plasma_prep elisa ELISA (Total Ab, Conjugated Ab) plasma_prep->elisa lcms LC-MS/MS (Intact ADC, Free Payload) plasma_prep->lcms pk_calc Calculate PK Parameters (CL, Vd, t½, AUC) elisa->pk_calc lcms->pk_calc tissue_dist Optional: Tissue Distribution Analysis pk_calc->tissue_dist

Caption: Workflow for an in vivo pharmacokinetic study.

The Interplay of Linker Chemistry and ADC Catabolism

The catabolism of an ADC is intricately linked to its linker chemistry.[17][32]

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway adc_cleavable ADC with Cleavable Linker internalization_c Internalization adc_cleavable->internalization_c lysosome_c Endosome/Lysosome internalization_c->lysosome_c cleavage Linker Cleavage (Enzymes, pH) lysosome_c->cleavage payload_release_c Payload Release cleavage->payload_release_c bystander_effect Bystander Effect payload_release_c->bystander_effect adc_non_cleavable ADC with Non-Cleavable Linker internalization_nc Internalization adc_non_cleavable->internalization_nc lysosome_nc Lysosome internalization_nc->lysosome_nc degradation Antibody Degradation lysosome_nc->degradation payload_release_nc Payload-Linker-AA Release degradation->payload_release_nc no_bystander Limited Bystander Effect payload_release_nc->no_bystander

Caption: Comparative catabolic pathways of ADCs.

Conclusion and Future Perspectives

The linker is a critical determinant of an antibody-drug conjugate's pharmacokinetic profile and, consequently, its therapeutic index. The choice between a cleavable and non-cleavable linker involves a trade-off between payload release efficiency and plasma stability. While cleavable linkers offer the potential for a potent bystander effect, non-cleavable linkers provide superior stability and a more predictable pharmacokinetic profile.

Future innovations in linker technology will likely focus on developing novel cleavage strategies that are even more specific to the tumor microenvironment, thereby further minimizing off-target toxicities. Additionally, the development of linkers with tunable release kinetics and improved hydrophilicity will continue to refine the pharmacokinetic properties of next-generation ADCs. A thorough understanding of the interplay between linker chemistry and in vivo behavior, guided by robust in vitro and in vivo experimental evaluation, is paramount to the successful design and clinical translation of these powerful anticancer agents.

References

  • Pharmacokinetics Considerations for Antibody Drug Conjugates. (URL: [Link])

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed. (URL: [Link])

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - Frontiers. (URL: [Link])

  • ADC Plasma Stability Assay - iQ Biosciences. (URL: [Link])

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release | ACS Omega - ACS Publications. (URL: [Link])

  • ADC Plasma Stability Analysis Service - Creative Biolabs. (URL: [Link])

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - Sci-Hub. (URL: [Link])

  • Effects of Drug–Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody–Maytansinoid Conjugates | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed. (URL: [Link])

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency | Semantic Scholar. (URL: [Link])

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - ResearchGate. (URL: [Link])

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - NIH. (URL: [Link])

  • Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed. (URL: [Link])

  • In vivo testing of drug-linker stability - PubMed. (URL: [Link])

  • Abstract 4470: Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates | Cancer Research - AACR Journals. (URL: [Link])

  • Effects of Drug–Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody–Maytansinoid Conjugates | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • Effects of Drug-Antibody Ratio (DAR) on Pharmacokinetics, Biodistribution, Efficacy and Tolerability of Antibody-Maytansinoid Conjugates | Request PDF - ResearchGate. (URL: [Link])

  • Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - ResearchGate. (URL: [Link])

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (URL: [Link])

  • Catabolism of antibody drug conjugates and characterization methods - ResearchGate. (URL: [Link])

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC - PubMed Central. (URL: [Link])

  • Cleavable Vs. Non-Cleavable Linkers in ADCs - Biotech Informers. (URL: [Link])

  • Chapter 3: Linker Design and Impact on ADC Properties - Books - The Royal Society of Chemistry. (URL: [Link])

  • Catabolism of antibody drug conjugates and characterization methods - PubMed. (URL: [Link])

  • What are Stable Linkers? - ADC Review. (URL: [Link])

  • Linkers in Antibody-Drug Conjugates - Creative Biolabs. (URL: [Link])

  • Pharmacokinetic Considerations for Antibody-Drug Conjugates against Cancer. (URL: [Link])

  • Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices. (URL: [Link])

  • Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PubMed Central. (URL: [Link])

  • How do peptide linkers influence the pharmacokinetics of ADCs? - Blog - Biorunstar. (URL: [Link])

  • Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - Frontiers. (URL: [Link])

  • Abstract 4470: Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates | Request PDF - ResearchGate. (URL: [Link])

  • Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC - PubMed Central. (URL: [Link])

  • Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC - NIH. (URL: [Link])

  • Navigating the ADC Development Pathway - YouTube. (URL: [Link])

Sources

Validation

A Researcher's Guide to Validating Target Engagement of Chemical Probes Featuring a Morpholine Linker

In the landscape of chemical biology and drug discovery, the unequivocal demonstration of a chemical probe's interaction with its intended biological target within a cellular context is a cornerstone of rigorous scientif...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, the unequivocal demonstration of a chemical probe's interaction with its intended biological target within a cellular context is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth comparison of key methodologies for validating target engagement, with a specific focus on chemical probes incorporating a morpholine linker. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently employed to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Its inclusion in a chemical probe's design can offer significant advantages, but also necessitates careful consideration during the planning and execution of target engagement studies.

This guide will navigate the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. We will explore how the inherent properties of the morpholine linker—such as improved solubility, metabolic stability, and cell permeability—can be leveraged to achieve robust and reliable target engagement data.[2][3][4]

The Strategic Advantage of the Morpholine Linker

The morpholine moiety is not merely a passive spacer. Its unique physicochemical properties can be strategically employed to create superior chemical probes.[2]

  • Enhanced Aqueous Solubility and Reduced Aggregation: The morpholine ring, with its ether oxygen and basic nitrogen, can improve the overall water solubility of a chemical probe. This is a critical attribute that can mitigate the risk of compound precipitation and non-specific aggregation, which are common artifacts in biochemical and cellular assays.

  • Improved Cell Permeability: Contrary to what its polarity might suggest, the morpholine group can enhance cell membrane permeability.[3][4] This is often attributed to its ability to engage in favorable interactions with membrane components and its relatively low pKa, which allows for a balance between charged and neutral states at physiological pH.[2]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the probe's half-life in cellular and in vivo experiments, providing a wider experimental window.[2]

  • Target Interaction Potential: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can participate in hydrophobic interactions, potentially contributing to the probe's binding affinity and selectivity for its target protein.[2]

These properties have a direct bearing on the selection and optimization of target engagement validation methods.

Comparative Analysis of Target Engagement Methodologies

There is no single "best" method for validating target engagement; the optimal choice depends on the specific research question, the nature of the target protein, and the properties of the chemical probe. Here, we compare three widely used techniques—the Cellular Thermal Shift Assay (CETSA), Chemical Pull-Down Assays, and Activity-Based Protein Profiling (ABPP)—and discuss their application to probes with a morpholine linker. We also consider the role of direct biophysical methods.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for Target Engagement Validation"

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical assay that directly measures the binding of a ligand to its target protein in intact cells or tissue samples.[5][6] The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (the temperature at which it denatures and aggregates).[7]

Advantages for Morpholine-Linked Probes:

  • Physiological Relevance: CETSA provides evidence of target engagement in a native cellular environment, which is a significant advantage.[6] The enhanced cell permeability often conferred by a morpholine linker can lead to more effective target saturation and a more robust and quantifiable thermal shift.

  • Label-Free: The technique does not require modification of the probe with a tag, thus avoiding potential steric hindrance or altered pharmacology.

Experimental Considerations:

  • Solubility: The improved solubility provided by the morpholine moiety can be beneficial in preventing compound precipitation at the higher concentrations sometimes required for CETSA experiments.

  • Buffer Compatibility: Ensure the lysis and assay buffers are compatible with the physicochemical properties of the probe.

Experimental Protocol: Isothermal Dose-Response CETSA

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the morpholine-linked chemical probe or a vehicle control for a defined period.

  • Heat Shock: Transfer the cell plates to a PCR cycler or a water bath and heat to a predetermined temperature (optimized to be on the slope of the protein's melting curve) for 3-5 minutes.

  • Cell Lysis: Immediately after heat shock, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and mechanical disruption (e.g., freeze-thaw cycles or sonication).

  • Separation of Soluble and Aggregated Protein: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Quantification of Soluble Target Protein: Carefully collect the supernatant and quantify the amount of soluble target protein using a suitable method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of the probe concentration to generate a dose-response curve and determine the EC50 for target stabilization.

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="CETSA Experimental Workflow"

Chemical Pull-Down Assays

Principle: In a chemical pull-down assay, the chemical probe is functionalized with an affinity tag (e.g., biotin) to allow for the capture of its interacting proteins from a cell lysate.[4][8] The enriched proteins are then identified by mass spectrometry.

Advantages for Morpholine-Linked Probes:

  • Target Identification: This method is not only useful for validating engagement with a known target but also for identifying novel off-targets.

  • Improved Solubility: The enhanced solubility imparted by the morpholine linker can help maintain the stability and solubility of the target protein throughout the pull-down procedure, reducing non-specific binding to the affinity resin.

Experimental Considerations:

  • Linker Attachment Point: The position of the affinity tag and the linker used to attach it to the probe are critical. The morpholine ring itself can be a point of attachment, but care must be taken to ensure that this modification does not disrupt the probe's binding to its target. Synthetic accessibility should also be considered.[7][9]

  • Negative Controls: The inclusion of a structurally similar but inactive control probe is crucial to distinguish specific binding partners from non-specific interactors.

Experimental Protocol: Biotin-Streptavidin Pull-Down

  • Probe Synthesis: Synthesize a version of the morpholine-linked probe that incorporates a biotin tag, preferably via a flexible linker to minimize steric hindrance. Also synthesize an inactive control probe.

  • Cell Lysis: Lyse cells expressing the target protein with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Incubation with Probe: Incubate the cell lysate with the biotinylated probe or the control probe for a sufficient time to allow for binding.

  • Capture with Streptavidin Beads: Add streptavidin-coated agarose or magnetic beads to the lysate and incubate to capture the biotinylated probe and its binding partners.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting for the target of interest, or by mass spectrometry for proteome-wide analysis.

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Chemical Pull-Down Workflow"

Activity-Based Protein Profiling (ABPP)

Principle: ABPP is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes in a complex proteome.[1][2] Competitive ABPP can be used to assess the target engagement of non-covalent inhibitors by measuring their ability to block the labeling of the target enzyme by a broad-spectrum activity-based probe.[10]

Advantages for Morpholine-Linked Probes:

  • Functional Readout: ABPP provides a direct measure of the functional engagement of the probe with the active site of its target enzyme.[11]

  • Proteome-Wide Selectivity: This technique can simultaneously assess the selectivity of the probe across entire enzyme families.[9]

Experimental Considerations:

  • Probe Design: For direct ABPP, the morpholine-linked probe would need to incorporate a reactive "warhead" that forms a covalent bond with an active site residue. For competitive ABPP, the non-covalent morpholine-containing probe is used in conjunction with a known activity-based probe for the target enzyme class.

  • Cell Permeability: The enhanced cell permeability of many morpholine-containing compounds is a significant advantage for in-cell ABPP experiments.[3][4]

Experimental Protocol: Competitive ABPP

  • Cell Treatment: Treat intact cells or cell lysates with the morpholine-linked chemical probe at various concentrations.

  • Labeling with Activity-Based Probe: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) that is known to label the target enzyme.

  • Lysis and Reaction Quenching: Lyse the cells (if treated intact) and quench any unreacted probe.

  • Click Chemistry (if applicable): If the activity-based probe contains an alkyne or azide handle, perform a click reaction to attach a reporter tag (e.g., a fluorophore or biotin).

  • Analysis: Analyze the labeled proteome by SDS-PAGE and in-gel fluorescence scanning to visualize the inhibition of labeling of the target enzyme. Alternatively, use biotin-tagged probes for enrichment and identification by mass spectrometry.

  • Data Analysis: Quantify the decrease in labeling of the target enzyme as a function of the concentration of the morpholine-linked probe to determine the IC50 for target engagement.

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Competitive ABPP Workflow"

Biophysical Methods (In Vitro Validation)

While cell-based assays are crucial for demonstrating target engagement in a physiological context, in vitro biophysical methods provide quantitative data on the direct interaction between the probe and a purified target protein.

  • Surface Plasmon Resonance (SPR): SPR measures the binding kinetics (kon and koff) and affinity (KD) of the interaction in real-time.[12] This can be particularly useful for structure-activity relationship (SAR) studies.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[12][13] The improved solubility of morpholine-containing probes can be advantageous for preparing the high concentration protein and ligand solutions required for ITC.

These methods are invaluable for initial characterization and for providing a baseline for comparison with cellular data.

Data Summary and Interpretation

MethodPrincipleInformation GainedAdvantages for Morpholine ProbesKey Considerations
CETSA Ligand-induced thermal stabilizationTarget engagement in cells, EC50High physiological relevance, label-free, good cell permeabilityOptimization of heat shock temperature
Pull-Down Affinity capture of binding partnersTarget identification, off-targetsImproved solubility of target, in-cell captureSynthesis of tagged probe, use of inactive control
ABPP Covalent labeling of active sitesFunctional target engagement, selectivityDirect readout of enzyme activity, high cell permeabilityAvailability of suitable activity-based probe
SPR Real-time binding to immobilized targetKinetics (kon, koff), Affinity (KD)Quantitative binding dataIn vitro, requires purified protein
ITC Measurement of heat change upon bindingThermodynamics (ΔH, ΔS), Affinity (KD)Complete thermodynamic profileIn vitro, requires high concentrations

Conclusion

Validating the target engagement of chemical probes is a non-negotiable step in ensuring the reliability and reproducibility of chemical biology research. The incorporation of a morpholine linker into a chemical probe's design offers several strategic advantages that can facilitate robust target engagement. By understanding the principles and nuances of methodologies such as CETSA, chemical pull-downs, and ABPP, and by considering how the specific properties of a morpholine-containing probe can be leveraged, researchers can design and execute experiments that provide clear and compelling evidence of on-target activity. The use of orthogonal methods is highly recommended to build a comprehensive and convincing case for target engagement.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Cell membrane permeable fluorescent perylene bisimide derivatives for cell lysosome imaging. RSC Advances. [Link]

  • Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity. Scientific Reports. [Link]

  • Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Target engagement. Chemical Probes Portal. [Link]

  • Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. Journal of the American Chemical Society. [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Target Identification Using Chemical Probes. Methods in Enzymology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Chemical Science. [Link]

  • Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30. RSC Chemical Biology. [Link]

Sources

Comparative

A Comparative Guide to Cross-Reactivity Studies of Antibodies Raised Against Antibody-Drug Conjugate (ADC) Linkers

This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of anti-linker antibodies (ALAs), a critical aspect of immunogenicity assessment in the development of an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of anti-linker antibodies (ALAs), a critical aspect of immunogenicity assessment in the development of antibody-drug conjugates (ADCs). We will delve into the underlying principles, experimental design, and data interpretation, equipping researchers, scientists, and drug development professionals with the necessary tools to conduct robust cross-reactivity studies.

The Imperative of Assessing Anti-Linker Antibody Cross-Reactivity

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, connected via a chemical linker.[1][2][3] While the antibody component is typically humanized or fully human to minimize immunogenicity, the linker and payload are non-natural structural motifs that can be recognized as foreign by the immune system, potentially leading to the generation of anti-drug antibodies (ADAs).[4][5]

ADAs that specifically target the linker region, known as anti-linker antibodies (ALAs), can have significant clinical consequences. They can alter the pharmacokinetics (PK) and pharmacodynamics (PD) of the ADC, potentially leading to reduced efficacy or increased toxicity.[6] Furthermore, if the linker shares structural similarities with other molecules in the body or with linkers used in other therapeutic agents, ALAs could exhibit cross-reactivity, leading to off-target effects. Therefore, comprehensive characterization of ALA cross-reactivity is a critical component of the immunogenicity risk assessment for any new ADC.[4][7][8]

The choice of linker chemistry, whether cleavable or non-cleavable, significantly influences the potential for immunogenicity.[1][2] Cleavable linkers, designed to release the payload under specific conditions within the tumor microenvironment, may expose the linker structure to the immune system to a greater extent than non-cleavable linkers, which are degraded along with the antibody backbone.[1][9][10]

Designing a Robust Cross-Reactivity Study: A Multi-faceted Approach

A thorough investigation of ALA cross-Reactivity requires a multi-tiered approach, typically employing a combination of immunoassays to assess binding to various linker analogues and related structures. The primary goal is to determine the specificity of the ALAs and to identify any potential for off-target binding.

Experimental Workflow for ALA Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for assessing the cross-reactivity of anti-linker antibodies.

ALA Cross-Reactivity Workflow cluster_0 Phase 1: Screening & Confirmation cluster_1 Phase 2: Cross-Reactivity Panel cluster_2 Phase 3: In-depth Characterization Screening Screening Assay (e.g., Direct ELISA) Confirmation Confirmatory Assay (Competitive Inhibition) Screening->Confirmation Positive Samples Panel Competitive ELISA with Linker Analogues Confirmation->Panel Confirmed Positive Samples SPR Surface Plasmon Resonance (SPR) (Affinity & Kinetics) Panel->SPR Characterize Binding CellAssay Cell-Based Neutralizing Antibody (NAb) Assay Panel->CellAssay Assess Functional Impact Competitive_ELISA cluster_0 No Cross-Reactivity cluster_1 Cross-Reactivity ALA1 Anti-Linker Ab Linker1 Immobilized Linker ALA1->Linker1 Binds Secondary1 Enzyme-linked Secondary Ab Linker1->Secondary1 Binds Competitor1 Non-cross-reactive Molecule Substrate1 Substrate Secondary1->Substrate1 Acts on Signal1 Strong Signal Substrate1->Signal1 ALA2 Anti-Linker Ab Competitor2 Cross-reactive Molecule ALA2->Competitor2 Binds in solution Linker2 Immobilized Linker Secondary2 Enzyme-linked Secondary Ab Linker2->Secondary2 No binding Substrate2 Substrate Secondary2->Substrate2 No action Signal2 Weak/No Signal Substrate2->Signal2

Sources

Validation

A Senior Application Scientist's Guide to Reaction Validation: A Comparative Analysis of NMR and Mass Spectrometry

In the landscape of modern chemical synthesis, from academic research to pharmaceutical development, the unambiguous validation of a chemical reaction is paramount. It is not merely sufficient to presume a transformation...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, from academic research to pharmaceutical development, the unambiguous validation of a chemical reaction is paramount. It is not merely sufficient to presume a transformation has occurred; it is a scientific imperative to demonstrate it conclusively. Two of the most powerful and ubiquitous analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While both are cornerstones of the analytical chemist's toolkit, they operate on fundamentally different principles and, consequently, provide distinct and complementary information.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of NMR and Mass Spec for reaction validation. Moving beyond a mere recitation of specifications, this document is structured to provide actionable insights into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Fundamental Principles: Two Orthogonal Perspectives on Molecular Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C).[1] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies.[1] The exact frequency, or chemical shift, is exquisitely sensitive to the local electronic environment of the nucleus, providing a detailed map of the molecule's carbon-hydrogen framework and the connectivity between atoms.[1] For reaction validation, NMR offers an unparalleled view of structural transformations.

Mass Spectrometry (MS) , in contrast, measures the mass-to-charge ratio (m/z) of ionized molecules.[2] Molecules in the sample are first converted into ions, which are then separated based on their m/z and detected.[2] The resulting mass spectrum provides the molecular weight of the compounds present. High-resolution mass spectrometry (HRMS) can provide mass accuracy sufficient to determine the elemental composition of a molecule.[1] Tandem mass spectrometry (MS/MS) fragments the ions to reveal structural information about different parts of the molecule.[1]

A Head-to-Head Comparison: Performance and Applications

The choice between NMR and Mass Spec, or the decision to use them in concert, depends on the specific question being asked about the reaction. The following table summarizes key performance characteristics relevant to reaction validation.

Parameter NMR Spectroscopy Mass Spectrometry Expert Insights & Causality
Primary Information Detailed molecular structure and connectivity.[1]Molecular weight and elemental composition.[1]NMR provides the "blueprint" of the molecule, while MS provides the "weight." For unambiguous identification, both are often necessary.
Quantitative Analysis Inherently quantitative (qNMR) without the need for calibration curves.[4]Requires calibration curves with reference standards for accurate quantification.The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary method for determining purity and yield.[4][5]
Sensitivity Relatively low (micromolar to millimolar range).[1]Extremely high (nanomolar to attomolar range).[1]MS is the go-to technique for detecting trace-level impurities, byproducts, or reaction intermediates that may be present in very low concentrations.[6][7]
Isomer Discrimination Excellent at distinguishing between isomers (structural, geometric, and stereoisomers).Often struggles to differentiate between isomers with the same molecular weight.The unique chemical shifts and coupling patterns in NMR provide a distinct fingerprint for each isomer, which is often not possible with MS alone.
Sample Preparation Simple, often just dissolving the sample in a deuterated solvent.[1]Can be more complex, requiring consideration of ionization efficiency and mobile phase compatibility for LC-MS.[1]The non-destructive nature of NMR allows for sample recovery.[1]
Real-time Monitoring Possible with flow-NMR setups.[8][9]Well-suited for real-time monitoring with techniques like flow injection analysis.[10][11][12]The choice often depends on the reaction kinetics; MS can often provide faster data acquisition for rapid reactions.[11]
Throughput Lower, with acquisition times ranging from minutes to hours for detailed studies.Higher, especially with flow injection or rapid chromatography methods.For screening large numbers of reaction conditions, MS-based methods are generally more efficient.

Experimental Workflows for Reaction Validation

A robust validation workflow often involves a combination of both techniques at different stages of the reaction and workup process.

Workflow for Reaction Monitoring and Validation

Reaction_Validation_Workflow cluster_reaction Reaction Phase cluster_analysis Analytical Phase cluster_conclusion Conclusion Phase Start Reaction Start (t=0) InProgress Reaction in Progress Start->InProgress Time Endpoint Presumed Endpoint InProgress->Endpoint Time NMR_monitor In-situ/Online NMR (Reactant Consumption, Intermediate Formation) InProgress->NMR_monitor MS_monitor Real-time MS (Product Formation, Byproduct Detection) InProgress->MS_monitor TLC_HPLC Chromatographic Check (Qualitative Assessment) Endpoint->TLC_HPLC Workup Reaction Workup & Purification TLC_HPLC->Workup Final_NMR ¹H and ¹³C NMR of Purified Product Workup->Final_NMR Final_MS HRMS of Purified Product Workup->Final_MS Final_qNMR qNMR for Purity & Yield Determination Workup->Final_qNMR Validation Reaction Validated Final_NMR->Validation Final_MS->Validation Final_qNMR->Validation

Caption: A typical workflow for comprehensive reaction validation, integrating both NMR and MS.

Experimental Protocol 1: Quantitative NMR (qNMR) for In-Situ Yield Determination

This protocol describes the use of an internal standard to determine the yield of a reaction directly from the crude reaction mixture.

Causality: By comparing the integral of a known amount of an unreactive internal standard to the integral of the product, we can accurately calculate the amount of product formed without needing to isolate it first. This provides a true measure of the reaction's efficiency.[5][13][14]

Step-by-Step Methodology:

  • Selection of Internal Standard: Choose an internal standard that has a simple NMR spectrum (ideally a singlet), does not react with any components of the reaction mixture, and has a peak that is well-resolved from all other signals. Maleic acid or 1,3,5-trimethoxybenzene are common choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard.

    • At the start of the reaction (t=0), add the internal standard to the reaction vessel.

    • Once the reaction is deemed complete, withdraw a precise aliquot of the crude reaction mixture.

    • Dissolve this aliquot in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. It is crucial to ensure complete relaxation of all nuclei by using a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the nuclei of interest. A 30-degree pulse angle is often used to minimize saturation effects.[15]

  • Data Processing and Calculation:

    • Integrate the well-resolved peak of the internal standard and a well-resolved peak of the product.

    • Calculate the molar amount of the product using the following formula:

      Moles of Product = (Area_product / N_product) * (N_standard / Area_standard) * Moles_standard

      Where:

      • Area_product and Area_standard are the integral values.

      • N_product and N_standard are the number of protons giving rise to the integrated signals.

      • Moles_standard is the known molar amount of the internal standard in the aliquot.

Experimental Protocol 2: LC-MS for Product Confirmation and Impurity Profiling

This protocol is designed to confirm the molecular weight of the desired product and to identify any byproducts or remaining starting materials.

Causality: Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the components in the reaction mixture before they enter the mass spectrometer.[16][17] This is essential for complex mixtures to avoid ion suppression and to obtain clean mass spectra for each component.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Method Development:

    • Select a column and mobile phase system that provides good separation of the starting materials, product, and potential byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

  • MS Data Acquisition:

    • Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected molecular weights of all components.

    • Use an ionization source appropriate for the analytes (e.g., Electrospray Ionization - ESI for polar molecules).

  • Data Analysis:

    • Extract the mass spectrum for each peak in the chromatogram.

    • Confirm the presence of the product by finding its expected molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

    • Analyze the mass spectra of other peaks to identify byproducts or unreacted starting materials. High-resolution MS can be used to determine the elemental composition of unknown impurities.[18]

Case Study: Validation of a Suzuki Coupling Reaction

To illustrate the complementary nature of these techniques, let's consider a hypothetical Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid to form 4-methoxybiphenyl.

Reaction Scheme:

4-Bromoanisole + Phenylboronic acid --(Pd Catalyst, Base)--> 4-Methoxybiphenyl

Decision-Making Logic for Analytical Strategy

Suzuki_Analysis_Strategy Start Need to Validate Suzuki Coupling Reaction question1 Is the reaction complete? Start->question1 question2 What is the structure of the major product? Start->question2 question3 What is the purity and yield? Start->question3 question4 Are there any trace byproducts? Start->question4 NMR ¹H NMR of crude mixture: - Disappearance of starting material signals - Appearance of new aromatic signals question1->NMR MS LC-MS Analysis: - Confirm MW of 4-methoxybiphenyl - Detect any remaining starting materials question1->MS NMR_Structure ¹H, ¹³C, and 2D NMR (COSY, HSQC) of purified product: - Unambiguous structural elucidation question2->NMR_Structure qNMR qNMR with internal standard: - Determine accurate yield and purity question3->qNMR MS_Impurity High-Resolution LC-MS: - Detect and identify trace impurities (e.g., homocoupling products) question4->MS_Impurity

Caption: A decision tree illustrating the selection of NMR or MS to answer specific questions about the Suzuki coupling reaction.

Illustrative Data

¹H NMR Data (Crude Reaction Mixture):

  • Observation: The characteristic signals for 4-bromoanisole (doublets around 6.8 and 7.4 ppm) have significantly diminished, while new signals corresponding to 4-methoxybiphenyl have appeared (multiple signals between 6.9 and 7.6 ppm, and a methoxy singlet around 3.8 ppm).

  • Interpretation: The reaction has proceeded towards the product. The relative integration of starting material vs. product signals gives a rough estimate of conversion.

LC-MS Data (Crude Reaction Mixture):

  • Observation: A major peak is observed in the chromatogram. The mass spectrum for this peak shows a prominent ion at m/z 185.0961 ([M+H]⁺).

  • Interpretation: This mass corresponds to the protonated molecular ion of 4-methoxybiphenyl (calculated exact mass for C₁₃H₁₃O⁺ is 185.0966). This confirms the formation of the product. Minor peaks corresponding to the starting materials may also be detected.

Conclusion: A Synergistic Approach for Unimpeachable Validation

Neither NMR nor Mass Spectrometry alone can provide a complete picture of a chemical reaction. NMR excels at definitive structural elucidation and is the gold standard for quantitative analysis of major components.[19] Mass Spectrometry offers unparalleled sensitivity for detecting trace components, confirming molecular weights, and is highly amenable to high-throughput and real-time monitoring.[10][11][12]

As a Senior Application Scientist, my recommendation is unequivocal: a synergistic and orthogonal approach, leveraging the strengths of both NMR and Mass Spectrometry, is the most rigorous and scientifically sound strategy for reaction validation. This integrated workflow not only confirms the desired transformation but also provides a deep understanding of the reaction's purity, efficiency, and byproduct profile, which is critical for process optimization and ensuring the quality and safety of the final product.

References

  • Online reaction monitoring by single-scan 2D NMR under flow conditions. (n.d.). RSC Publishing. Retrieved from [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). PMC - NIH. Retrieved from [Link]

  • Monitoring Enzymatic Reactions in Real Time Using Venturi Easy Ambient Sonic-Spray Ionization Mass Spectrometry. (2016). ACS Publications. Retrieved from [Link]

  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. (2016). Spectroscopy Europe. Retrieved from [Link]

  • A Brief Review on Hyphenated Techniques. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Reaction Monitoring & Kinetics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. Retrieved from [Link]

  • NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts—IUPAC Recommendations. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. (2020). Magritek. Retrieved from [Link]

  • Limits that Matter: How LoD and LoQ Shape Analytical Results. (2024). Nanalysis. Retrieved from [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. Retrieved from [Link]

  • In Situ Grignard Metalation Method for the Synthesis of Hauser Bases. (n.d.). PubMed Central. Retrieved from [Link]

  • Chemical Shift Referencing. (n.d.). UCSB Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Hyphenated Techniques: A Review. (2017). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Introduction to hyphenated techniques and their applications in pharmacy. (n.d.). PubMed Central. Retrieved from [Link]

  • In situ. (n.d.). Wikipedia. Retrieved from [Link]

  • Identifying reactive intermediates by mass spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

  • Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. (n.d.). RSC Publishing. Retrieved from [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. Retrieved from [Link]

  • Recommendations for the presentation of NMR structures of proteins and nucleic acids. (1998). PubMed. Retrieved from [Link]

  • Differences in NMR vs Mass Spectrometry for Identification. (n.d.). Patsnap. Retrieved from [Link]

  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. (n.d.). ChemRxiv. Retrieved from [Link]

  • Application of hyphenated NMR in industry. (2016). IntechOpen. Retrieved from [Link]

  • Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. (n.d.). ResearchGate. Retrieved from [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). ACS Publications. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. Retrieved from [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Retrieved from [Link]

  • New Approaches to On-line and In-Situ NMR Reaction Monitoring: Fast and Furious Data. (n.d.). News-Medical.net. Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (n.d.). PubMed Central. Retrieved from [Link]

  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical. Retrieved from [Link]

  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. (2022). ACS Publications. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • NMR is different from mass spectroscopy. (n.d.). Reddit. Retrieved from [Link]

  • Real-Time and In Situ Monitoring of Transmetalation of Grignard with Manganese(II) Chloride by Raman Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploiting in-situ NMR to monitor the formation of a metal-organic framework. (n.d.). ChemRxiv. Retrieved from [Link]

  • Comparison of Different Approaches for Estimation of the Detection Limit of Quantitative NMR. (n.d.). Chinese Journal of Magnetic Resonance. Retrieved from [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (n.d.). Resolvemass. Retrieved from [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]

  • Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. (n.d.). ResearchGate. Retrieved from [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). PubMed Central. Retrieved from [Link]

  • Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology. (n.d.). SCIEX. Retrieved from [Link]

  • Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important? (n.d.). Reddit. Retrieved from [Link]

Sources

Comparative

Evaluating the Impact of the Morpholine Moiety on Compound Bioactivity: A Comparative Guide

An In-Depth Technical Guide for Medicinal Chemists As a Senior Application Scientist, my experience in the field has repeatedly confirmed that the journey from a hit compound to a viable drug candidate is a meticulous ex...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

As a Senior Application Scientist, my experience in the field has repeatedly confirmed that the journey from a hit compound to a viable drug candidate is a meticulous exercise in multiparameter optimization. Among the vast arsenal of tools available to medicinal chemists, certain structural motifs consistently prove their worth. Morpholine, a six-membered saturated heterocycle, is one such "privileged scaffold."[1] Its frequent appearance in approved drugs is no coincidence; it is a direct result of the advantageous physicochemical and metabolic properties it often imparts.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of morpholine-containing drugs to provide a comprehensive framework for evaluating its impact. We will explore the causal relationship between morpholine's structure and its effect on a compound's biological performance, supported by comparative data and detailed, field-tested experimental protocols. The objective is to empower you to make informed decisions about when and how to strategically employ this versatile moiety in your drug discovery programs.

The Physicochemical Transformation: Why Morpholine Works

The decision to introduce a morpholine ring is fundamentally a decision to modulate a compound's physicochemical properties. Unlike more lipophilic or basic rings like piperidine, morpholine strikes a unique balance.[4] This is rooted in its structure: a cyclohexane chair conformation where a methylene group (CH₂) is replaced by an ether oxygen and another by a secondary amine. This duality is the source of its power.

Aqueous Solubility: The Hydrogen Bond Acceptor

A primary challenge in drug design is achieving sufficient aqueous solubility for oral bioavailability or formulation. The ether oxygen in the morpholine ring is a potent hydrogen bond acceptor, which can significantly enhance interactions with water molecules.[5][6] This often translates to a marked improvement in solubility compared to a non-polar carbocyclic or a less polar heterocyclic analogue.

Causality: The introduction of a polar ether functional group into a scaffold increases the overall polarity of the molecule. This enhancement of hydrophilic character is a primary driver for improved aqueous solubility, a critical parameter for oral drug absorption.

Lipophilicity and Permeability: A Delicate Balance

While improving solubility, the morpholine ring is not so polar as to completely inhibit membrane permeability. It provides a well-balanced lipophilic-hydrophilic profile.[7] This characteristic is particularly crucial for compounds targeting the central nervous system (CNS), where crossing the blood-brain barrier (BBB) is essential.[7][8] The flexible, chair-like conformation of the ring allows it to navigate the complex lipid environment of cell membranes.[7][9]

Basicity (pKa): A Tweak for Physiological Ionization

The ether oxygen's electron-withdrawing inductive effect reduces the electron density on the nitrogen atom. This makes the morpholine nitrogen significantly less basic (pKa ≈ 8.4-8.7) than that of piperidine (pKa ≈ 11.2).[1][5]

Causality: This reduced basicity is often highly advantageous. A lower pKa means that at physiological pH (≈7.4), a smaller fraction of the morpholine nitrogen atoms will be protonated compared to a piperidine analogue. This reduction in the positively charged species can decrease unwanted interactions with acidic proteins and phospholipids and can improve cell permeability, as the neutral form of a drug is typically more membrane-permeant.

The Pharmacokinetic Profile: From Physicochemistry to ADME

The physicochemical alterations induced by the morpholine moiety have profound downstream effects on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic Stability: A Shield Against Oxidation

A key advantage of morpholine is its generally enhanced metabolic stability compared to other saturated heterocycles like piperidine.[4][10] The electron-withdrawing nature of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[4] While not metabolically inert, it often steers metabolism away from rapid clearance pathways. Common metabolic pathways include oxidation of the morpholine ring to form inactive carboxylic acid metabolites, as seen with the antibiotic Linezolid.[11][12][13]

Case Studies in Drug Design

The strategic incorporation of morpholine is evident in numerous FDA-approved drugs.

  • Gefitinib (Iressa): In this EGFR inhibitor, the morpholine ring is a key component of the solvent-exposed region of the molecule. It provides the necessary aqueous solubility and polarity to achieve a suitable pharmacokinetic profile for oral administration.[14]

  • Linezolid (Zyvox): As the first of the oxazolidinone antibiotics, Linezolid's morpholine moiety is crucial to its overall profile.[15] Its metabolism primarily involves the oxidation of the morpholine ring, leading to inactive metabolites that can be readily excreted.[12][13]

  • Aprepitant (Emend): This antiemetic drug, a neurokinin-1 (NK1) receptor antagonist, showcases the role of morpholine as a structural scaffold.[16] It orients the other pharmacophoric elements in the correct three-dimensional space for optimal receptor binding and contributes to the drug's ability to cross the blood-brain barrier.[7][17]

A Validated Experimental Workflow for Evaluation

To objectively compare a parent compound with its morpholine-substituted analogue, a systematic, multi-assay workflow is essential. This workflow allows for the deconvolution of various effects, from basic physicochemical properties to more complex biological outcomes.

G cluster_0 Compound Synthesis cluster_1 Tier 1: Physicochemical Profiling cluster_2 Tier 2: In Vitro ADME cluster_3 Tier 3: Integrated Assessment Parent Parent Compound (Lead-X) Sol Kinetic Solubility Assay (Protocol 1) Parent->Sol Perm PAMPA Assay (Protocol 2) Parent->Perm Morpholine Morpholine Analogue (Lead-X-Morpholine) Morpholine->Sol Morpholine->Perm MetStab Microsomal Stability Assay (Protocol 3) Sol->MetStab Perm->MetStab Analysis Data Analysis & Comparative Assessment MetStab->Analysis Decision Decision: Advance / Redesign Analysis->Decision

Caption: Experimental workflow for evaluating morpholine's impact.

Experimental Protocol 1: Kinetic Solubility Assay

Trustworthiness: This protocol uses a high-throughput method to determine the solubility of a compound from a DMSO stock, mimicking early drug discovery conditions. The use of multiple time points and replicates ensures the reliability of the measurement.

Objective: To determine the kinetic solubility of a test compound in a buffered aqueous solution.

Methodology:

  • Preparation of Standards: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a calibration curve by serial dilution of the stock solution in a 50:50 acetonitrile:water mixture.

  • Sample Preparation: In a 96-well plate, add 1.5 µL of the 10 mM DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a 100 µM solution with 1% DMSO. Prepare in triplicate.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation of the compound that is beyond its solubility limit.

  • Separation: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated solid.

  • Quantification: Carefully transfer 75 µL of the supernatant to a new 96-well plate containing 75 µL of acetonitrile. Mix well.

  • Analysis: Analyze the samples by LC-MS/MS or UV-Vis spectroscopy against the prepared calibration curve to determine the concentration of the dissolved compound. This concentration is the kinetic solubility.

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Trustworthiness: PAMPA is a cell-free assay that specifically measures passive permeability, thus avoiding the complexities of active transport.[18] The inclusion of high and low permeability controls validates the integrity of the artificial membrane and the assay's performance in each run.

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating gastrointestinal or blood-brain barrier transit.[19]

Methodology:

  • Membrane Coating: Using a 96-well filter plate (donor plate), carefully apply 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to the filter of each well. Allow the solvent to evaporate, leaving a lipid layer.[20]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS, pH 7.4, containing 5% DMSO.

  • Prepare Donor Plate: Prepare the test compounds in PBS, pH 7.4, at a concentration of 500 µM from a DMSO stock. Add 200 µL of this solution to the wells of the coated donor plate.[20] Include high permeability (e.g., testosterone) and low permeability (e.g., Lucifer Yellow) controls.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4 to 18 hours with gentle shaking.[19][20]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and known physical parameters of the system (well volume, membrane area, incubation time).[20]

Experimental Protocol 3: Liver Microsomal Stability Assay

Trustworthiness: This assay directly measures the metabolic clearance of a compound by key drug-metabolizing enzymes (cytochrome P450s) found in liver microsomes.[21] The protocol includes a "time zero" point and a negative control (without the NADPH cofactor) to account for non-enzymatic degradation and ensure that observed compound loss is due to metabolism.

Objective: To determine the in vitro metabolic stability of a compound when incubated with liver microsomes.[22]

Methodology:

  • Reagent Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare an NADPH-regenerating system solution.[23]

  • Reaction Mixture: In a 96-well plate, for each time point (e.g., 0, 5, 15, 30, 60 minutes), prepare a reaction mixture containing the test compound (final concentration 1 µM), liver microsomes (final concentration 0.5 mg/mL), and reaction buffer.[24]

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells except the negative control wells. For the T=0 time point, the quenching solution is added immediately before the NADPH system.

  • Incubation and Quenching: Incubate the plate at 37°C with shaking. At each designated time point, stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.[21]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[21]

Integrated Assessment: Synthesizing the Data

The true power of this workflow comes from integrating the data to build a holistic picture of the morpholine moiety's influence. The goal is to compare the performance of the morpholine analogue directly against its parent.

Comparative Data Summary
ParameterAssayLead-X (Parent)Lead-X-MorpholineRationale for Change
Solubility Kinetic Solubility5 µM75 µMThe H-bond accepting ether oxygen of morpholine increases interaction with water.
Permeability PAMPA (Pe, 10⁻⁶ cm/s)1.28.5Improved solubility and balanced lipophilicity enhance passive diffusion across the lipid membrane.
Metabolic Stability Microsomal Half-life (t½, min)8 min45 minThe electron-withdrawing effect of the ether oxygen shields adjacent carbons from CYP450 metabolism.[4]

This table presents hypothetical but representative data to illustrate the potential impact of morpholine incorporation.

Decision-Making Framework

The integrated data directly informs the next steps in a drug discovery cascade. The outcome of the comparison guides the decision-making process.

Caption: Decision-making flowchart based on comparative data.

Conclusion

The morpholine moiety is more than just a common heterocycle; it is a strategic tool for rationally designing molecules with improved drug-like properties.[2][25] By enhancing aqueous solubility, balancing lipophilicity, increasing metabolic stability, and acting as a versatile synthetic scaffold, it consistently addresses multiple challenges in lead optimization.[3][26] However, its impact is not guaranteed and must be empirically validated. The systematic evaluation workflow presented in this guide—combining targeted physicochemical and in vitro ADME assays—provides a robust and reliable framework for assessing the true value of incorporating a morpholine ring. This data-driven approach ensures that its inclusion is a deliberate, evidence-based decision, ultimately accelerating the path toward successful drug candidates.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Di, L. (2017). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Goel, K. K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Synlett. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Organic and Biomolecular Chemistry. [Link]

  • Costantino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 571–595. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Wernevik, J., et al. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • RxList. Zyvox (Linezolid): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Aprepitant. PubChem Compound Database. [Link]

  • Khan, I., et al. (2020). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. ResearchGate. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • National Center for Biotechnology Information. (n.d.). Linezolid. PubChem Compound Database. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Goel, K. K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Organic and Biomolecular Chemistry. [Link]

  • Costantino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar. [Link]

  • Costantino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Sharma, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Costantino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Various Authors. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Gili, Y. A., & Bistas, K. G. (2024). Linezolid. In StatPearls. StatPearls Publishing. [Link]

  • Pfizer. (n.d.). ZYVOX®. [Link]

  • Kourounakis, A. P., et al. (2019). Contribution of the morpholine scaffold on the activity of.... ResearchGate. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Perry, C. M., & Jarvis, B. (2001). Review of linezolid (Zyvox)... Clinician.com. [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • Prommer, E. (2005). Aprepitant (EMEND): the role of substance P in nausea and vomiting. Journal of Pain and Symptom Management, 29(5), 437-441. [Link]

  • Various Authors. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • Wikipedia. (n.d.). Aprepitant. [Link]

  • Navari, R. M. (2004). Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy, 4(5), 715-724. [Link]

  • OncoLink. (2025). Aprepitant Oral (Emend®); Fosaprepitant IV (Emend®); Aprepitant IV (Cinvanti®). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Functionalized Morpholine Linkers

Introduction: The Morpholine Scaffold in Modern Drug Discovery The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable influence on the physicochemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable influence on the physicochemical properties of drug candidates.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and fine-tune the pKa of a molecule, making it a favored building block for optimizing pharmacokinetic profiles.[3] Functionalized morpholines, which act as linkers, are particularly valuable as they allow for the precise connection of different pharmacophoric elements. The strategic choice of a synthetic route to these linkers is therefore a critical decision in the drug development pipeline, directly impacting efficiency, scalability, and the accessible chemical diversity.

This guide provides an in-depth comparison of key synthetic strategies for constructing functionalized morpholine linkers. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you select and optimize the ideal route for your specific research and development needs.

Pillar 1: Synthesis via Intramolecular Cyclization of Acyclic Precursors

The most common conceptual approach to the morpholine ring is the formation of the crucial C-O or C-N bond via intramolecular cyclization. While classical methods involving the harsh dehydration of diethanolamine with concentrated acids are still practiced for bulk manufacturing of the parent morpholine, modern drug discovery demands milder, more versatile methods that are compatible with complex functional groups.[4][5]

Modern Approach: Annulation of 1,2-Amino Alcohols

A highly effective and flexible strategy begins with a 1,2-amino alcohol, which is first alkylated on the nitrogen atom with a two-carbon unit bearing a leaving group. The subsequent intramolecular SN2 reaction forms the morpholine ring. A particularly innovative and green variant of this method utilizes ethylene sulfate.[6][7]

Causality and Experimental Choice: The key challenge in this approach, especially when starting with primary amines, is achieving selective mono-alkylation to avoid the formation of undesired bis-alkylation byproducts. Ethylene sulfate (ES) has emerged as a superior reagent for this purpose. Its reaction with a primary amine forms a stable zwitterionic intermediate. This intermediate formation is clean and often allows for isolation, which serves as a purification step.[7][8] The subsequent cyclization is typically induced by a non-nucleophilic base like potassium tert-butoxide (tBuOK), which deprotonates the hydroxyl group, initiating the ring-closing Williamson ether synthesis. This two-step, one-pot potential process is redox-neutral and avoids the use of harsh alkyl halides.[7]

G cluster_0 Route 1: Annulation via Ethylene Sulfate AA 1,2-Amino Alcohol (Primary Amine) ZI Zwitterionic Intermediate (Isolated) AA->ZI Sₙ2 Attack (Mono-alkylation) ES Ethylene Sulfate (ES) ES->ZI Morpholine Functionalized Morpholine (N-H) ZI->Morpholine Intramolecular Cyclization Base tBuOK (Base) Base->Morpholine

Caption: Workflow for morpholine synthesis using ethylene sulfate.

Experimental Protocol: Synthesis of a Substituted Morpholine via Ethylene Sulfate Annulation [7]

  • Mono-alkylation: To a solution of the primary 1,2-amino alcohol (1.0 equiv) in a suitable solvent such as acetonitrile, add ethylene sulfate (1.05 equiv). Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting amine. The zwitterionic intermediate often precipitates from the solution and can be isolated by filtration.

  • Cyclization: To the isolated zwitterionic intermediate (or the crude reaction mixture from step 1), add a fresh portion of solvent (e.g., THF). Add potassium tert-butoxide (tBuOK, 1.2 equiv) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 12-24 hours until the cyclization is complete.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired N-H functionalized morpholine.

Pillar 2: De Novo Assembly via Multi-component Reactions (MCRs)

Multi-component reactions offer a powerful alternative for building molecular complexity in a single, convergent step. Instead of forming the ring from a pre-functionalized linear precursor, MCRs assemble the morpholine scaffold from three or more simple starting materials. This approach is highly valued for its efficiency and ability to rapidly generate libraries of diverse analogues.[9]

Copper-Catalyzed Three-Component Synthesis

A notable example is the copper-catalyzed reaction between an amino alcohol, an aldehyde, and a diazomalonate.[10] This transformation constructs a highly substituted, unprotected morpholine in one step.

Causality and Experimental Choice: This reaction proceeds through a cascade of events initiated by the formation of a carbene from the diazomalonate, catalyzed by a copper salt (e.g., Cu(acac)₂). This carbene is trapped by the amino alcohol to form an ylide, which then reacts with the aldehyde. The subsequent intramolecular cyclization and proton transfer steps yield the final morpholine product. The choice of catalyst is crucial for efficiency, and the reaction is tolerant of a wide range of functional groups on both the amino alcohol and aldehyde components, providing rapid access to diverse structures.[10] Although diastereoselectivity can be low in some cases, the products are often separable, and the unprotected N-H bond is immediately available for further functionalization.[10]

G cluster_1 Route 2: Multi-component Reaction AA Amino Alcohol Morpholine Highly Substituted N-H Morpholine AA->Morpholine Aldehyde Aldehyde Aldehyde->Morpholine Diazo Diazomalonate Diazo->Morpholine Catalyst Cu(acac)₂ Catalyst->Morpholine One-Pot Cascade

Caption: Convergent synthesis of morpholines via a 3-component reaction.

Experimental Protocol: Copper-Catalyzed Three-Component Morpholine Synthesis [10]

  • Reaction Setup: In a reaction vial, combine the amino alcohol (2.0 equiv), the aldehyde (3.0 equiv), and a copper(II) acetylacetonate catalyst (10 mol%).

  • Reagent Addition: Dissolve the diazomalonate (1.0 equiv) in a suitable solvent like dichloromethane (DCM). Add this solution dropwise to the reaction vial containing the other components over a period of 1-2 hours at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the diazomalonate by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is purified directly by flash column chromatography on silica gel to afford the highly substituted morpholine product.

Pillar 3: Direct Functionalization of the Morpholine Core

For many applications, the most direct route to a functionalized linker involves modifying a pre-existing morpholine ring. This is particularly relevant when the desired functionality is to be appended to the nitrogen atom.

Comparative N-Functionalization Methods

A. Reductive Amination: This is a classic and reliable method for N-alkylation. It involves the reaction of morpholine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a hydride reagent.

  • Causality and Experimental Choice: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred because it is mild, tolerant of acidic conditions (which favor iminium ion formation), and does not reduce the starting carbonyl compound.[8] This method avoids the use of reactive and often toxic alkyl halides.

B. Buchwald-Hartwig Amination: For creating N-aryl linkers, palladium-catalyzed cross-coupling reactions are the state-of-the-art.[11][12] This reaction couples morpholine with an aryl halide or triflate.

  • Causality and Experimental Choice: The success of this reaction hinges on the selection of the palladium catalyst and, crucially, the phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are typically required to facilitate the key reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is also essential for the catalytic cycle.

G cluster_2 Route 3: N-Functionalization Morpholine Morpholine N_Alkyl N-Alkyl Morpholine Morpholine->N_Alkyl N_Aryl N-Aryl Morpholine Morpholine->N_Aryl Carbonyl Aldehyde/Ketone Carbonyl->N_Alkyl Reducer NaBH(OAc)₃ Reducer->N_Alkyl Reductive Amination Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->N_Aryl Catalyst Pd Catalyst + Ligand + Base Catalyst->N_Aryl Buchwald-Hartwig Amination

Caption: Key methods for direct N-functionalization of the morpholine ring.

Experimental Protocol: Reductive Amination [13]

  • Reaction Setup: Dissolve the aldehyde or ketone (1.0 equiv) and morpholine (1.2 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Acetic acid (1-2 equiv) can be added to catalyze iminium formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.

Comparative Summary of Synthetic Routes

Synthetic Route Key Starting Materials Complexity of Product Typical Yields Advantages Disadvantages
Annulation via Ethylene Sulfate 1,2-Amino Alcohol, Ethylene SulfateMono- to di-substituted70-95%Green reagents, high selectivity for mono-alkylation, redox-neutral, scalable.[6][7]Two-step process, limited to forming the core ring.
Copper-Catalyzed MCR Amino Alcohol, Aldehyde, DiazomalonateHighly substituted45-70%High convergence, rapid access to diversity, one-pot synthesis.[10]Requires diazomalonate synthesis, may have low diastereoselectivity.
Reductive Amination Morpholine, Carbonyl CompoundN-Alkyl substituted75-95%Mild conditions, high functional group tolerance, readily available reagents.[8]Limited to N-alkylation, requires stoichiometric reductant.
Buchwald-Hartwig Amination Morpholine, Aryl HalideN-Aryl substituted60-90%Broad scope for aryl groups, high functional group tolerance.[11]Requires expensive catalyst/ligand, sensitive to air/moisture.

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of functionalized morpholine linkers is a mature field with a diverse toolkit available to the modern chemist.

  • For constructing the morpholine core with high control and in a sustainable manner, annulation of 1,2-amino alcohols using ethylene sulfate offers a superior, scalable, and green alternative to classical methods.[7]

  • When rapid generation of a diverse library of highly substituted morpholines is the goal, multi-component reactions provide unparalleled efficiency and convergence.[9][10]

  • For modifying the core to create the final linker, reductive amination remains a robust and reliable workhorse for N-alkylation, while Buchwald-Hartwig amination is the premier choice for accessing N-aryl morpholine linkers, a motif of growing importance in medicinal chemistry.[11]

The optimal choice depends on a careful analysis of the target molecule's complexity, the desired point of functionalization, and considerations of scale, cost, and timeline. By understanding the causality behind each method, researchers can make informed decisions to accelerate their drug discovery programs.

References

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.
  • Ma, L., et al. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC - NIH.
  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III).
  • Wolfe, J. P., et al. (n.d.). New Strategy for the Synthesis of Substituted Morpholines. ElectronicsAndBooks.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Hao, W., et al. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. Retrieved from [Link]

  • Che, Z., et al. (2012).
  • Google Patents. (n.d.). CN103212420A - Morpholine synthetic catalyst and preparation method thereof.
  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • PlumX. (n.d.). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods.
  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Google Patents. (n.d.). US2777846A - Process of producing morpholine from diethanolamine.
  • PubMed. (n.d.). Synthesis of Nucleobase-Functionalized Morpholino Monomers. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. MDPI.
  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central.
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • PMC - NIH. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Bohrium. (n.d.). synthesis-and-sar-of-morpholine-and-its-derivatives-a-review-update.

Sources

Comparative

A Guide to the In Vivo Impact of PROTAC Linkers: A Comparative Analysis of Case Studies

Executive Summary Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead for...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While much attention is often given to the warhead and E3 ligand, the linker is far more than a simple spacer; it is a critical determinant of a PROTAC's in vivo success.[1][2] Its length, composition, and rigidity profoundly influence the molecule's physicochemical properties, cell permeability, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and ultimately, its therapeutic efficacy.[3][] This guide provides an in-depth comparison of different linker strategies, drawing on published case studies to illuminate how rational linker design can overcome in vivo challenges and lead to potent, drug-like protein degraders.

Introduction: The Linker as the Linchpin of PROTAC In Vivo Success

The fundamental mechanism of a PROTAC is to induce proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[5] The linker's role is to orchestrate this interaction by facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3).[6]

However, the linker's influence extends far beyond this primary function. It critically modulates the PROTAC's drug-like properties. Key linker characteristics that must be optimized include:

  • Length and Flexibility: A linker that is too short can cause steric clashes, preventing ternary complex formation, while one that is too long may fail to bring the proteins into effective proximity.[7][8]

  • Composition and Physicochemical Properties: The chemical makeup of the linker dictates solubility, lipophilicity, and cell permeability. The most common linker motifs, polyethylene glycol (PEG) and alkyl chains, offer a classic trade-off between hydrophilicity and hydrophobicity that must be carefully balanced.[3][9]

  • Attachment Points: The points at which the linker connects to the warhead and E3 ligand are crucial for achieving the correct vector and orientation for productive ternary complex formation.[][7]

This guide will explore these principles through specific in vivo case studies, demonstrating the direct impact of linker chemistry on therapeutic outcomes.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition & Entry PROTAC PROTAC E3 E3 Ligase PROTAC->Ternary Induces Proximity E3->Ternary Ternary->POI Poly-ubiquitination Ub Ubiquitin (Ub) Degraded Degraded Peptides Proteasome->Degraded Degradation InVivo_Workflow cluster_preclinical In Vivo Evaluation Workflow PKPD Single Dose PK/PD Study DoseRange Dose Range Finding (MTD Study) PKPD->DoseRange Inform Dose Selection Efficacy Multi-dose TGI Efficacy Study DoseRange->Efficacy Determine Tolerated Dose End Efficacy->End Start Start->PKPD

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine

For Researchers, Scientists, and Drug Development Professionals Immediate Safety Profile & Hazard Assessment Before handling or preparing for disposal, it is crucial to understand the inherent hazards of 4-[2-(2-Hydroxye...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Profile & Hazard Assessment

Before handling or preparing for disposal, it is crucial to understand the inherent hazards of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine. Based on available GHS (Globally Harmonized System) classifications, this compound presents several risks that dictate its handling and disposal protocols.[1][2]

Primary Hazards:

  • Harmful if swallowed or inhaled: Acute toxicity is a key concern.

  • Causes skin irritation: Prolonged or repeated contact can lead to skin irritation.

  • Causes serious eye irritation/damage: Direct contact poses a significant risk to vision.[1]

  • May cause respiratory irritation: Inhalation of vapors or mists can irritate the respiratory tract.[1][2]

This hazard profile firmly places 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in the category of materials requiring management as hazardous waste. The fundamental principle for its disposal is to prevent its release into the environment (waterways, soil, or air) and to ensure it is handled by personnel trained and equipped to manage hazardous materials.[3][4]

Regulatory Imperative: Hazardous Waste Determination

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste. As a generator of this chemical waste, you are legally responsible for determining if it is a "hazardous waste" under RCRA regulations.[5]

There are two primary ways a waste can be classified as hazardous:

  • Listed Wastes: The EPA maintains specific lists (F, K, P, and U lists) of wastes that are automatically considered hazardous.[5] As of this guide's publication, 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is not found on the P or U lists of discarded commercial chemical products.[6][7]

  • Characteristic Wastes: If not listed, a waste is still considered hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5]

RCRA Characteristic Criteria Relevance to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine
Ignitability (D001) Liquid with a flash point < 60 °C (140 °F).[5]The flash point for this specific compound is not readily available. However, related morpholine compounds can be flammable.[8] Generator must determine the flash point.
Corrosivity (D002) Aqueous solution with a pH ≤ 2 or ≥ 12.5.[5]Morpholine itself is alkaline. It is likely that a solution of this compound would be basic. Generator must measure the pH of the waste.
Reactivity (D003) Unstable, reacts violently with water, or generates toxic gases when mixed with water.[5]Morpholine derivatives are generally stable but can react exothermically with strong acids.[3] This characteristic is unlikely but should be considered based on the specific waste matrix.
Toxicity (D004-D043) Leachate from the waste contains specific contaminants at or above regulated concentrations.This would require a Toxicity Characteristic Leaching Procedure (TCLP) test, which is generally not necessary unless there is reason to believe the waste contains regulated toxic constituents.

Causality: The responsibility for this determination rests with the generator because you have the most accurate knowledge of the waste's composition, including any contaminants or mixtures that could alter its characteristics. Failure to make an accurate determination can lead to regulatory penalties and environmental harm.

Step-by-Step Disposal Protocol

This protocol is based on the high-probability that the waste will be classified as hazardous.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the chemical's hazards: skin/eye irritation and inhalation risk.

  • Hand Protection: Wear protective gloves. Nitrile or neoprene rubber gloves are generally suitable for handling amines.[3] Always inspect gloves for tears or holes before use.

  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[8]

  • Skin and Body Protection: A lab coat is standard. For larger quantities or potential for significant contact, wear a chemically resistant apron or suit.[4][9]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent vapor inhalation.[8]

Step 2: Waste Collection and Segregation

Proper segregation is key to safe and cost-effective disposal.

  • Select a Compatible Container: Collect waste 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in a container that is compatible with amines and alkaline substances. High-density polyethylene (HDPE) carboys are a common and effective choice. Avoid containers made of copper, aluminum, zinc, or galvanized surfaces, as morpholine compounds can be corrosive to these metals.

  • Do Not Mix Wastes: Never mix this waste with incompatible materials, especially strong acids or oxidizing agents.[3] Mixing can cause a violent reaction. Keep halogenated and non-halogenated solvent wastes separate.

  • Keep Containers Closed: Always keep the waste container tightly sealed when not adding waste. This prevents the release of vapors and protects the waste from contamination.[8]

Step 3: Labeling for Compliance

Accurate labeling is a critical RCRA requirement and ensures safe handling by all personnel.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "Waste 4-[2-(2-Hydroxyethoxy)ethyl]morpholine". Do not use abbreviations or chemical formulas.

  • Hazard Characteristics: Indicate the relevant hazards (e.g., "Harmful," "Irritant"). If you determine it possesses a RCRA characteristic, that should also be noted (e.g., "Corrosive").

Step 4: On-Site Accumulation

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[10]

  • The SAA must be under the control of the laboratory personnel.

  • Provide secondary containment (such as a large tub or bin) to capture any potential leaks.

  • Store away from heat, ignition sources, and incompatible chemicals.[8]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact your EHS Office: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Provide Full Disclosure: Inform the disposal vendor of the complete composition of the waste stream. This is why accurate labeling and segregation are paramount.

  • Manifesting: The waste will be transported under a hazardous waste manifest, a legal document that tracks the waste from your facility to its final disposal site.

The entire disposal process, from determination to final transport, is a self-validating system. Each step, from PPE selection to final labeling, is a direct consequence of the chemical's known hazards and the regulatory framework designed to mitigate them.

Emergency Procedures: Spill and Exposure Management

Minor Spill Cleanup (e.g., < 1 Liter, contained in a fume hood)
  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash as low as practical.

  • Don PPE: Wear the PPE outlined in Section 3, Step 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[11] Work from the outside of the spill inward to prevent spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.[12]

  • Collect Residue: Carefully scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.[13]

  • Label and Dispose: Seal and label the container of spill debris as hazardous waste and arrange for disposal.

Major Spill (e.g., > 1 Liter, outside of a fume hood, or any spill you are not equipped to handle)
  • EVACUATE: Immediately alert everyone in the area and evacuate.

  • ISOLATE: Close the doors to the affected area to contain vapors.

  • CALL FOR HELP: Contact your institution's emergency number or EHS department. Provide your name, location, and the identity of the spilled chemical.

  • ASSIST: Meet the emergency responders and provide them with any relevant information.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes at an emergency shower. Seek medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the disposal of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

DisposalWorkflow start Start: Have Waste 4-[2-(2-Hydroxyethoxy)ethyl]morpholine haz_det Hazardous Waste Determination (Generator Responsibility) start->haz_det is_listed Is it a Listed Waste (P or U List)? haz_det->is_listed is_char Does it exhibit a Characteristic? (Ignitability, Corrosivity, etc.) is_listed->is_char No (Currently the case) collect_hw Collect as Hazardous Waste in Compatible Container is_listed->collect_hw Yes is_char->collect_hw Yes (Likely for Corrosivity) non_haz Manage as Non-Hazardous Waste (Consult EHS for confirmation) is_char->non_haz No label_hw Label Container: 'Hazardous Waste', Full Name, Hazards, Accumulation Date collect_hw->label_hw store_hw Store in Secondary Containment in a Satellite Accumulation Area label_hw->store_hw contact_ehs Contact EHS/Licensed Contractor for Disposal Pickup store_hw->contact_ehs

Caption: Decision workflow for classifying and disposing of chemical waste.

References

  • Lab Procurement Services. (2015, October 1). Morpholine Safety Data Sheet. [Link]

  • PubChem. 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. National Center for Biotechnology Information. [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • SMU. 4-[2-(2-Hydroxyethoxy)ethyl]morpholine. [Link]

  • Ajman University. Procedure for Chemical Spills. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • SFA. 4.2 Chemical Spills. [Link]

  • BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • EHSO Manual 2025-2026. Hazardous Waste. [Link]

  • U.S. EPA. TSCA Section 5(a)(3) Determination for Significant New Use Notice (SNUN) SN-19-0006. [Link]

  • U.S. EPA. Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. [Link]

  • U.S. EPA. Morpholine - Substance Details - SRS. [Link]

  • U.S. EPA. EPA HAZARDOUS WASTE CODES. [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. [Link]

  • GovInfo. (2022, July 13). Federal Register/Vol. 87, No. 133/Wednesday, July 13, 2022/Rules and Regulations. [Link]

  • Texas Commission on Environmental Quality. Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. [Link]

  • U.S. EPA. Hazardous Waste Listings. [Link]

  • U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.